molecular formula C11H12F3NO B2905402 3-[4-(Trifluoromethyl)phenyl]morpholine CAS No. 1024174-16-0

3-[4-(Trifluoromethyl)phenyl]morpholine

Cat. No.: B2905402
CAS No.: 1024174-16-0
M. Wt: 231.218
InChI Key: CKCJOQMDMYPVKX-UHFFFAOYSA-N
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Description

3-[4-(Trifluoromethyl)phenyl]morpholine is a useful research compound. Its molecular formula is C11H12F3NO and its molecular weight is 231.218. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[4-(trifluoromethyl)phenyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO/c12-11(13,14)9-3-1-8(2-4-9)10-7-16-6-5-15-10/h1-4,10,15H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKCJOQMDMYPVKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-[4-(Trifluoromethyl)phenyl]morpholine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of the synthetically valuable morpholine derivative, 3-[4-(trifluoromethyl)phenyl]morpholine. As a Senior Application Scientist, this document synthesizes technical data with practical insights to support research and development efforts in medicinal chemistry, agrochemistry, and material science.

Introduction: The Significance of the this compound Scaffold

The morpholine ring is a privileged scaffold in medicinal chemistry, prized for its favorable physicochemical properties, including metabolic stability and aqueous solubility, which can enhance the pharmacokinetic profile of drug candidates.[1][2] The introduction of a 4-(trifluoromethyl)phenyl group at the 3-position of the morpholine ring creates a chiral center and introduces a lipophilic, electron-withdrawing trifluoromethyl (-CF3) group. This substituent can significantly influence the molecule's binding affinity to biological targets, membrane permeability, and metabolic stability, making this compound a highly attractive building block for the synthesis of novel bioactive compounds.[3]

Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₁H₁₂F₃NOPubChem CID: 1024174160
Molecular Weight 231.21 g/mol PubChem CID: 1024174160
Appearance White to off-white solid (predicted for the (3S)-enantiomer)ChemicalBook
Boiling Point 286.1 ± 35.0 °C (Predicted)ChemicalBook
Density 1.209 ± 0.06 g/cm³ (Predicted)ChemicalBook
pKa 7.80 ± 0.40 (Predicted)ChemicalBook
XLogP3-AA 2.6 (Computed for the 4-(3-(trifluoromethyl)phenyl)morpholine isomer)PubChem CID: 15420299

Synthesis of this compound

A robust and versatile method for the synthesis of 3-aryl-morpholines involves a "two-pot" sequence commencing with a Petasis borono-Mannich reaction, followed by a deoxygenation step.[4] This approach offers excellent functional group tolerance and is amenable to scale-up.

Synthetic Strategy Overview

The synthesis begins with the three-component Petasis reaction of an amino alcohol (ethanolamine), an α-dicarbonyl compound (glyoxal), and an arylboronic acid (4-(trifluoromethyl)phenylboronic acid) to form a 2-hydroxy-3-arylmorpholine intermediate. This intermediate is then deoxygenated to yield the final 3-aryl-morpholine product.

Synthesis_Pathway Reactants Ethanolamine + Glyoxal + 4-(Trifluoromethyl)phenylboronic Acid Intermediate 2-Hydroxy-3-[4-(trifluoromethyl)phenyl]morpholine Reactants->Intermediate Petasis Borono-Mannich Reaction Product This compound Intermediate->Product Deoxygenation

Caption: General synthetic pathway for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Hydroxy-3-[4-(trifluoromethyl)phenyl]morpholine via Petasis Borono-Mannich Reaction

This procedure is adapted from the general method for the synthesis of 2-hydroxy-3-arylmorpholines.[4]

  • Reaction Setup: In a round-bottom flask, dissolve 4-(trifluoromethyl)phenylboronic acid (1.0 eq.) in a suitable solvent such as ethanol.

  • Addition of Reagents: To the stirred solution, add ethanolamine (1.0 eq.) followed by an aqueous solution of glyoxal (40 wt. %, 1.0 eq.).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Isolation: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent. The resulting residue can be purified by column chromatography on silica gel to afford the 2-hydroxy-3-[4-(trifluoromethyl)phenyl]morpholine intermediate.

Step 2: Deoxygenation to this compound

This two-step deoxygenation protocol is based on the procedure described by Nale and colleagues.[4]

  • Formation of the Dihydro-1,4-oxazine Intermediate:

    • Dissolve the 2-hydroxy-3-[4-(trifluoromethyl)phenyl]morpholine intermediate (1.0 eq.) in a suitable aprotic solvent, such as dichloromethane (DCM).

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (2.5 eq.) followed by the dropwise addition of methanesulfonic anhydride (1.2 eq.).

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC for the disappearance of the starting material.

    • Upon completion, quench the reaction with water and extract the product with DCM. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude 3,4-dihydro-2H-1,4-oxazine intermediate, which is often used in the next step without further purification.

  • Reduction to the Morpholine:

    • Dissolve the crude 3,4-dihydro-2H-1,4-oxazine intermediate in a suitable solvent, such as 1,2-dichloroethane (DCE).

    • Add acetic acid (2.0 eq.) followed by the portion-wise addition of a triacetoxyborohydride salt, such as sodium triacetoxyborohydride (1.5 eq.), at room temperature.

    • Stir the reaction mixture for 4-12 hours, monitoring by TLC.

    • Once the reaction is complete, quench carefully with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with DCM, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Spectroscopic Characterization

While specific experimental spectra for this compound are not widely published, the expected spectroscopic features can be predicted based on its structure and data from related compounds.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the morpholine ring protons, typically in the range of 3.0-4.5 ppm. The protons on the phenyl ring will appear in the aromatic region (7.0-8.0 ppm), with splitting patterns indicative of a 1,4-disubstituted benzene ring. The proton at the C3 position, being adjacent to the phenyl group and the nitrogen atom, will likely appear as a multiplet.

  • ¹³C NMR: The carbon NMR spectrum will show signals for the morpholine ring carbons, typically between 45 and 75 ppm. The carbon atoms of the trifluoromethylphenyl group will appear in the aromatic region (120-150 ppm), with the carbon attached to the trifluoromethyl group showing a characteristic quartet due to C-F coupling. The CF₃ carbon itself will also be a quartet.

  • IR Spectroscopy: The infrared spectrum will exhibit characteristic C-H stretching vibrations for the aromatic and aliphatic portions of the molecule. Aromatic C=C stretching bands will be observed in the 1600-1450 cm⁻¹ region. Strong C-F stretching bands are expected in the region of 1350-1100 cm⁻¹. The C-O-C stretching of the morpholine ether linkage will also be present, typically around 1100 cm⁻¹.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (231.09 g/mol for the exact mass). Fragmentation patterns would likely involve the loss of fragments from the morpholine ring and the trifluoromethylphenyl group.

Reactivity and Chemical Behavior

The chemical reactivity of this compound is dictated by the functional groups present: the secondary amine of the morpholine ring and the trifluoromethyl-substituted phenyl group.

  • N-Functionalization: The secondary amine of the morpholine ring is nucleophilic and can undergo a variety of reactions, including alkylation, acylation, and arylation, to introduce substituents at the N-4 position. This allows for the straightforward diversification of the scaffold.

  • Electrophilic Aromatic Substitution: The phenyl ring is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the trifluoromethyl group. Reactions such as nitration or halogenation would require harsh conditions and would likely direct substitution to the meta-position relative to the trifluoromethyl group.

  • Basicity: The nitrogen atom of the morpholine ring is basic and will readily form salts with acids. The pKa is predicted to be around 7.80.

Potential Applications

The unique combination of the morpholine scaffold and the trifluoromethylphenyl group makes this compound a valuable building block in several areas of chemical research and development.

Pharmaceutical Development

Morpholine derivatives are prevalent in a wide range of clinically used drugs. The introduction of the trifluoromethylphenyl group can enhance a molecule's lipophilicity, improving its ability to cross cell membranes and the blood-brain barrier. This makes this scaffold particularly interesting for the development of new therapeutics targeting the central nervous system.[3] Furthermore, the trifluoromethyl group can block metabolic pathways, leading to improved pharmacokinetic profiles.

Agrochemical Formulations

The trifluoromethyl moiety is a common feature in many modern pesticides and herbicides. Its inclusion can enhance the biological activity and environmental stability of agrochemicals. This compound can serve as a key intermediate in the synthesis of novel crop protection agents.

Material Science

The thermal and chemical stability imparted by the trifluoromethyl group makes this compound a candidate for the development of advanced materials, such as specialty polymers and coatings with enhanced durability and resistance to degradation.

Conclusion

This compound is a synthetically versatile and valuable building block with significant potential in drug discovery, agrochemical research, and material science. Its synthesis, while not yet widely documented in a specific, detailed protocol, can be reliably achieved through established methods such as the Petasis borono-Mannich reaction followed by deoxygenation. The presence of the trifluoromethylphenyl group imparts unique physicochemical and biological properties that make this scaffold a compelling starting point for the development of novel and improved chemical entities. Further research into the specific biological activities and material properties of derivatives of this compound is warranted and holds considerable promise.

References

  • Nale, D. B., et al. (2014). Reduction of 2-hydroxy-3-arylmorpholines to 3-aryl morpholines. Tetrahedron Letters, 55(30), 4126-4129.
  • Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6847-6858.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • U.S. Patent No. 5,968,934. (1999). Morpholine derivatives and their use as therapeutic agents.
  • Tzara, E., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752.
  • Petasis, N. A., & Akritopoulou, I. (1993). The boronic acid mannich reaction: A new method for the synthesis of α-amino acids and β-amino alcohols. Tetrahedron Letters, 34(4), 583-586.
  • Al-Ghorbani, M., et al. (2023). Biological activities of morpholine derivatives and molecular targets involved. Journal of Molecular Structure, 1275, 134657.

Sources

In-Depth Technical Guide: Synthesis of 3-[4-(Trifluoromethyl)phenyl]morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The morpholine scaffold is a cornerstone in medicinal chemistry, appearing in a multitude of approved pharmaceuticals and clinical candidates.[1][2] Its saturated heterocyclic structure imparts favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, making it a desirable feature in drug design. The specific substitution of a 4-(trifluoromethyl)phenyl group at the 3-position of the morpholine ring creates a chiral center and introduces a lipophilic, electron-withdrawing trifluoromethyl group, which can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile. This guide provides an in-depth exploration of the primary synthetic pathways to construct 3-[4-(trifluoromethyl)phenyl]morpholine, a key intermediate in the development of various therapeutic agents.[3] We will delve into the mechanistic underpinnings of these routes, providing detailed, field-proven protocols and expert insights to guide researchers in this critical synthetic endeavor.

Strategic Approaches to the Synthesis of 3-Aryl Morpholines

The construction of the this compound core can be broadly categorized into two strategic approaches:

  • Formation of the C-N bond as a key step: This strategy typically involves the N-arylation of a pre-existing 3-substituted morpholine or a related precursor.

  • Formation of the morpholine ring: This approach builds the heterocyclic ring system from acyclic precursors already bearing the 4-(trifluoromethyl)phenyl moiety.

This guide will focus on the most prevalent and robust methods, particularly those leveraging transition-metal-catalyzed cross-coupling reactions, which have become indispensable tools in modern organic synthesis.[4][5]

Pathway 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds, and it represents a highly effective strategy for the synthesis of N-aryl morpholines.[6][7] This reaction involves the palladium-catalyzed coupling of an amine with an aryl halide or triflate. In the context of our target molecule, this would typically involve the reaction of morpholine with a 4-(trifluoromethyl)phenyl halide.

Mechanistic Considerations

The catalytic cycle of the Buchwald-Hartwig amination is well-established and generally proceeds through the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: The aryl group and the amido ligand are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.

The choice of palladium precursor, ligand, base, and solvent is critical for the success of the reaction and is highly substrate-dependent.[7]

Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general procedure for the N-arylation of morpholine with 1-bromo-4-(trifluoromethyl)benzene.

Table 1: Reagents and Reaction Conditions

Reagent/ParameterQuantity/ValueMolar Equiv.
1-Bromo-4-(trifluoromethyl)benzene1.0 mmol1.0
Morpholine1.2 mmol1.2
Pd₂(dba)₃0.02 mmol0.02
XPhos0.04 mmol0.04
Sodium tert-butoxide (NaOtBu)1.4 mmol1.4
Toluene5 mL-
Temperature100 °C-
Reaction Time12-24 h-

Step-by-Step Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)), XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl), and sodium tert-butoxide.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous, degassed toluene to the flask, followed by morpholine and 1-bromo-4-(trifluoromethyl)benzene.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-[4-(trifluoromethyl)phenyl]morpholine.

Causality Behind Experimental Choices:

  • Palladium Precursor and Ligand: Pd₂(dba)₃ is a common and effective Pd(0) source. XPhos is a bulky, electron-rich biaryl phosphine ligand that promotes both the oxidative addition and reductive elimination steps, making it highly effective for C-N bond formation.[8]

  • Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is crucial for the deprotonation of the morpholine nitrogen coordinated to the palladium center.

  • Solvent: Toluene is a common non-polar solvent for Buchwald-Hartwig reactions, offering a suitable boiling point for the reaction temperature.

Visualizing the Buchwald-Hartwig Amination Pathway

Buchwald_Hartwig_Amination Start Starting Materials: 1-Bromo-4-(trifluoromethyl)benzene + Morpholine Catalyst_System Catalyst System: Pd₂(dba)₃ / XPhos Base: NaOtBu Solvent: Toluene Start->Catalyst_System Addition Reaction_Conditions Reaction Conditions: 100 °C, 12-24 h Inert Atmosphere Catalyst_System->Reaction_Conditions Heating Workup Aqueous Workup & Extraction Reaction_Conditions->Workup Quenching Purification Column Chromatography Workup->Purification Product Product: 4-[4-(trifluoromethyl)phenyl]morpholine Purification->Product

Caption: Workflow for the Buchwald-Hartwig amination.

Pathway 2: Ring Construction via Epoxide Opening

An alternative and powerful strategy for synthesizing 3-substituted morpholines involves the construction of the morpholine ring itself. A common approach is the reaction of an epoxide with an appropriate amine, followed by cyclization. For the synthesis of this compound, this would involve the reaction of 2-(4-(trifluoromethyl)phenyl)oxirane with an amino alcohol.

Mechanistic Insights

The key step in this pathway is the nucleophilic ring-opening of the epoxide. This reaction can be catalyzed by either acid or base. The regioselectivity of the ring-opening is a critical consideration. Under basic or neutral conditions, the nucleophile (the amine) will typically attack the less sterically hindered carbon of the epoxide. Under acidic conditions, the attack occurs at the carbon atom that can better stabilize a positive charge.

Experimental Protocol: Epoxide Ring-Opening and Cyclization

This protocol outlines a two-step synthesis starting from 2-(4-(trifluoromethyl)phenyl)oxirane and ethanolamine.

Table 2: Reagents and Conditions for Epoxide Opening

Reagent/ParameterQuantity/ValueMolar Equiv.
2-(4-(Trifluoromethyl)phenyl)oxirane1.0 mmol1.0
Ethanolamine1.5 mmol1.5
Isopropanol10 mL-
TemperatureReflux-
Reaction Time6-12 h-

Step-by-Step Procedure (Step 1: Epoxide Opening):

  • In a round-bottom flask, dissolve 2-(4-(trifluoromethyl)phenyl)oxirane in isopropanol.

  • Add ethanolamine to the solution.

  • Heat the reaction mixture to reflux and stir for 6-12 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and remove the solvent under reduced pressure to yield the crude amino alcohol intermediate.

Table 3: Reagents and Conditions for Cyclization

Reagent/ParameterQuantity/ValueMolar Equiv.
Crude Amino Alcohol1.0 mmol1.0
Sulfuric Acid (concentrated)2.0 mmol2.0
Temperature100 °C-
Reaction Time2-4 h-

Step-by-Step Procedure (Step 2: Cyclization):

  • To the crude amino alcohol from the previous step, carefully add concentrated sulfuric acid at 0 °C.

  • Heat the mixture to 100 °C and stir for 2-4 hours.

  • Cool the reaction to room temperature and carefully quench by pouring it onto ice.

  • Basify the solution with a strong base (e.g., NaOH) to pH > 10.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford this compound.

Rationale for Experimental Design:

  • Epoxide Opening: The use of an alcohol as a solvent and heating promotes the nucleophilic attack of the ethanolamine on the epoxide ring. The attack is expected to occur at the less substituted carbon, leading to the desired amino alcohol.[9]

  • Cyclization: Concentrated sulfuric acid acts as a dehydrating agent, promoting the intramolecular cyclization of the amino alcohol to form the morpholine ring.

Visualizing the Epoxide Ring-Opening Pathway

Epoxide_Opening Start Starting Materials: 2-(4-(trifluoromethyl)phenyl)oxirane + Ethanolamine Step1 Step 1: Epoxide Ring-Opening Solvent: Isopropanol Reflux Start->Step1 Intermediate Intermediate: Amino Alcohol Step1->Intermediate Step2 Step 2: Cyclization Reagent: H₂SO₄ 100 °C Intermediate->Step2 Workup Aqueous Workup & Extraction Step2->Workup Product Product: This compound Workup->Product

Caption: Two-step synthesis via epoxide ring-opening.

Conclusion

The synthesis of this compound is a critical task for medicinal chemists and drug development professionals. This guide has detailed two robust and widely applicable synthetic strategies: the palladium-catalyzed Buchwald-Hartwig amination and a ring-closing approach via epoxide opening. The choice of pathway will depend on the availability of starting materials, desired scale, and the specific stereochemical requirements of the final product. The provided protocols, grounded in established chemical principles and supported by expert insights, offer a solid foundation for researchers to successfully synthesize this important building block.

References

  • An insight into the synthetic routes for N-arylation of morpholine using metal-catalyzed and metal-free methods. (2025). PubMed.
  • Buchwald–Hartwig amination of aryl sulphides with morpholine catalyzed by SingaCycle-A1. (n.d.).
  • New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. (n.d.). RSC Publishing.
  • N-arylation of Morpholine with Pd(OAc)2 in the Presence of Anchored Phosphines. (n.d.).
  • Biologically active N-arylated morpholine derivatives. (n.d.).
  • TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand. (n.d.). TCI Chemicals.
  • Arylation of morpholine with various aryl halides catalyzed by MnCl2·4H2O. (n.d.).
  • Pd(η3-1-PhC3H4)(η5-C5H5) as a Catalyst Precursor for Buchwald–Hartwig Amination Reactions. (n.d.).
  • Three-Component Synthesis of Morpholine Deriv
  • Morpholine synthesis. (n.d.). Organic Chemistry Portal.
  • Chemical synthesis of morpholine derivatives. (n.d.).
  • Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. (n.d.). PMC.
  • Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. (n.d.). Beilstein Journals.
  • Buchwald–Hartwig amin
  • Synthesis and SAR of morpholine and its derivatives: A review upd
  • Morpholines. Synthesis and Biological Activity. (2013).
  • 3-[4-(Trifluoromethyl)Phenyl] Thiomorpholine hydrochloride. (n.d.). AZA Mid-Year Meeting.
  • Recent progress in the synthesis of morpholines. (2019).
  • 3-[4-(Trifluoromethoxy)phenyl]morpholine. (n.d.). PubChem.
  • Epoxide ring-opening reaction of various epoxides by aniline in the... (n.d.).
  • Aziridine–Epoxide Heterocoupling: A Straightforward Approach to Stereoselective Synthesis of Complex Morpholine Derivatives. (2025). Journal of the American Chemical Society.
  • Synthesis of 3-(4-(p-trifluoromethylphenoxy)phenyl)tetralone. (n.d.). PrepChem.com.
  • Synthesis of 2- and 3-trifluoromethylmorpholines: useful building blocks for drug discovery. (n.d.). Enamine.
  • 4-(3-(trifluoromethyl)phenyl)morpholine. (n.d.). Alchemist-pharm.
  • Epoxide Syntheses and Ring-Opening Reactions in Drug Development. (n.d.). MDPI.
  • Recent progress in the synthesis of morpholines. (n.d.). Semantic Scholar.

Sources

mechanism of action of trifluoromethylphenyl morpholine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mechanism of Action of Trifluoromethylphenyl Morpholine Derivatives

Foreword: From Scaffold to Strategy

As a Senior Application Scientist, I've witnessed the evolution of countless molecular scaffolds. Few, however, possess the quiet versatility of the morpholine ring, particularly when functionalized with a trifluoromethylphenyl group. This combination is more than just a sum of its parts; it's a strategic design choice. The morpholine offers a robust, six-membered heterocyclic core, improving physicochemical properties like solubility and pharmacokinetic profiles.[1][2] The trifluoromethyl (CF3) group, a powerhouse in modern medicinal chemistry, acts as a potent electron-withdrawing group and a bioisostere for other atoms, enhancing metabolic stability and, crucially, modulating the binding affinity of the molecule to its biological target.[1][3][4]

This guide is structured not as a rigid encyclopedia but as a logical exploration of the primary mechanisms through which these derivatives exert their biological effects. We will move from the most extensively characterized pathways to more novel or specific interactions, providing not just the "what" but the critical "why" and "how" that underpins the research and development process. We will delve into the causality behind experimental choices and present self-validating protocols that form the bedrock of trustworthy scientific inquiry.

Part 1: The Dominant Axis of Inhibition - The PI3K/Akt/mTOR Pathway

A significant number of trifluoromethylphenyl morpholine derivatives have been developed as potent inhibitors of the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling cascade.[5] This pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many human cancers, making it a prime therapeutic target.[6]

The morpholine moiety is a key pharmacophore that has been successfully incorporated into numerous PI3K inhibitors.[7] The nitrogen atom of the morpholine ring often forms a critical hydrogen bond within the ATP-binding pocket of the PI3K enzyme, anchoring the inhibitor. The trifluoromethylphenyl group typically extends into a more hydrophobic region of the active site, with the CF3 group enhancing these interactions and contributing to the compound's overall potency and selectivity.[4]

For instance, derivatives of 4-morpholino-2-phenylquinazoline have been synthesized and evaluated as potent inhibitors of PI3K p110α, the catalytic subunit of the Class I PI3K enzyme.[8] Structure-activity relationship (SAR) studies reveal that modifications to the phenyl ring, including the addition of a trifluoromethyl group, can significantly impact inhibitory activity.[9] The ultimate biological effect of this inhibition is the suppression of downstream signaling, leading to decreased phosphorylation of Akt and, consequently, the induction of apoptosis in cancer cells.[5]

Signaling Pathway Diagram: PI3K/Akt/mTOR Inhibition

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Growth & Survival mTORC1->Proliferation Inhibitor Trifluoromethylphenyl Morpholine Derivative Inhibitor->PI3K Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR pathway by trifluoromethylphenyl morpholine derivatives.

Quantitative Data: PI3K Inhibitory Activity
Compound ClassSpecific Derivative ExampleTargetIC50 (nM)Cell LineReference
4-Morpholino-2-phenyl-thieno[3,2-d]pyrimidineCompound 15ePI3K p110α2.0N/A (Enzymatic)[8]
PI3K/MEK Bifunctional InhibitorCompound 6s (ZSTK474 derivative)PI3Kα105N/A (Enzymatic)[6]
Experimental Protocol: Western Blot for Akt Phosphorylation

This protocol is designed to validate the inhibitory effect of a trifluoromethylphenyl morpholine derivative on the PI3K pathway by measuring the phosphorylation status of its key downstream effector, Akt.

Rationale: A successful PI3K inhibitor will prevent the phosphorylation of Akt at key residues (e.g., Ser473). Western blotting allows for the specific detection and semi-quantification of both total Akt and phosphorylated Akt (p-Akt), providing a clear readout of pathway inhibition.

Methodology:

  • Cell Culture and Treatment:

    • Plate a relevant cancer cell line (e.g., A375 melanoma, HCT-116 colon cancer) in 6-well plates and allow them to adhere overnight.[5][6]

    • Starve the cells in a serum-free medium for 12-24 hours to reduce basal pathway activity.

    • Pre-treat cells with various concentrations of the test compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for 2 hours.

    • Stimulate the PI3K pathway with a growth factor (e.g., 100 ng/mL IGF-1 or EGF) for 15-30 minutes.

  • Protein Extraction:

    • Wash cells twice with ice-cold Phosphate Buffered Saline (PBS).

    • Lyse the cells directly in the plate using 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant containing the total protein.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA Protein Assay Kit, following the manufacturer's instructions.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts for all samples (typically 20-30 µg per lane). Prepare samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.

    • Load samples onto a 10% SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins from the gel to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-Akt (Ser473) and total Akt (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane.

    • Capture the signal using a chemiluminescence imaging system.

    • Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the p-Akt signal to the total Akt signal for each sample to determine the relative inhibition of phosphorylation.

Workflow Diagram: Western Blot Analysis

Western_Blot_Workflow A Cell Treatment & Lysis B Protein Quantification (BCA) A->B C SDS-PAGE (Separation) B->C D PVDF Transfer C->D E Blocking D->E F Primary Antibody (p-Akt, Total Akt) E->F G Secondary Antibody (HRP-conjugated) F->G H ECL Detection & Imaging G->H I Data Analysis (Densitometry) H->I

Sources

An In-Depth Technical Guide to the Potential Biological Activity of 3-[4-(Trluoromethyl)phenyl]morpholine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-[4-(Trluoromethyl)phenyl]morpholine is a synthetic organic compound that, while primarily utilized as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals, holds significant, largely untapped potential as a biologically active agent itself.[1][2] The unique combination of a morpholine ring and a trifluoromethylphenyl group suggests a strong propensity for interaction with various biological targets. This guide synthesizes the available data on structurally related compounds to build a comprehensive profile of the probable biological activities of 3-[4-(Trluoromethyl)phenyl]morpholine, focusing on its potential as a modulator of key signaling pathways in oncology and neuroscience. Detailed experimental protocols for evaluating these potential activities are also provided to facilitate further research and drug discovery efforts.

Introduction: Unveiling the Potential of a Versatile Scaffold

The morpholine heterocycle is a privileged structure in medicinal chemistry, lauded for its favorable physicochemical properties that can enhance the pharmacokinetic profile of drug candidates.[3] Its inclusion in a molecule can improve aqueous solubility, metabolic stability, and central nervous system (CNS) permeability.[4][5][6] The trifluoromethyl group, on the other hand, is a powerful bioisostere for a methyl group or a chlorine atom and is known to increase a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[7]

The compound 3-[4-(Trluoromethyl)phenyl]morpholine combines these two valuable moieties, suggesting a high likelihood of significant biological activity. While direct studies on this specific molecule are limited, a wealth of research on its close analogs provides a strong foundation for predicting its therapeutic potential. This guide will explore these potential activities, with a primary focus on two key areas: the inhibition of the PI3K/mTOR signaling pathway, a critical regulator of cell growth and proliferation often dysregulated in cancer, and the modulation of CNS targets, given the prevalence of the morpholine scaffold in neurotherapeutics.

Synthesis and Characterization

The synthesis of 3-[4-(Trluoromethyl)phenyl]morpholine and its derivatives can be achieved through various established synthetic routes. A common approach involves the reaction of a substituted phenethylamine with a suitable dielectrophile, followed by cyclization. Patents describing the synthesis of related morpholine derivatives provide valuable insights into potential synthetic strategies.[2][8]

A generalized synthetic approach is outlined below:

Synthesis_Workflow cluster_reactants Reactants cluster_steps Reaction Steps cluster_product Product Reactant_A 4-(Trifluoromethyl)phenacyl bromide Step_1 Reductive Amination Reactant_A->Step_1 Reactant_B Ethanolamine Reactant_B->Step_1 Step_2 Cyclization Step_1->Step_2 Intermediate Step_3 Purification Step_2->Step_3 Crude Product Product 3-[4-(Trluoromethyl)phenyl]morpholine Step_3->Product Purified Product

Caption: Generalized synthetic workflow for 3-[4-(Trluoromethyl)phenyl]morpholine.

Characterization of the final product would typically involve techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy to confirm the structure and purity of the compound.

Potential Biological Activity Profile

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many human cancers, making it a prime target for drug development.[1][9] Numerous studies have highlighted the importance of the morpholine moiety in potent and selective PI3K and mTOR inhibitors.[1][9][10][11]

Structurally related compounds containing both a morpholine ring and a trifluoromethylphenyl group have demonstrated significant inhibitory activity against PI3K isoforms.

Compound Name (Analog)Target(s)IC₅₀ (nM)Reference
PQR309 (bimiralisib)pan-Class I PI3K, mTORPI3Kα: 39, PI3Kβ: 130, PI3Kδ: 64, PI3Kγ: 41, mTOR: 21[1]
ZSTK474pan-Class I PI3KPI3Kα: 5.0, PI3Kβ: 16.2, PI3Kδ: 3.9, PI3Kγ: 20.8[10][12]
4-morpholino-2-phenylquinazoline derivativePI3Kα2.0[13]

Based on these data, it is highly probable that 3-[4-(Trluoromethyl)phenyl]morpholine could act as an inhibitor of the PI3K/Akt/mTOR pathway. The morpholine oxygen likely forms a key hydrogen bond with the hinge region of the kinase domain, a common interaction for this class of inhibitors.[1]

PI3K_mTOR_Pathway PI3K PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Activates S6K S6K mTORC1->S6K 4EBP1 4E-BP1 mTORC1->4EBP1 Cell_Growth Cell Growth & Proliferation S6K->Cell_Growth 4EBP1->Cell_Growth Inhibits Translation TFM_Morpholine 3-[4-(Trifluoromethyl)phenyl]morpholine (Hypothesized Inhibitor) TFM_Morpholine->mTORC2 TFM_Morpholine->mTORC1

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by this compound.

Central Nervous System (CNS) Activity

The morpholine scaffold is a common feature in drugs targeting the CNS due to its ability to improve blood-brain barrier permeability.[4][5][6][14] This suggests that 3-[4-(Trluoromethyl)phenyl]morpholine could have applications in treating neurological disorders.

For instance, a derivative of fluoxetine containing a trifluoromethyl-phenyl and a morpholine moiety, 4-[3-oxo-3-(2-trifluoromethyl-phenyl)-propyl]-morpholinium chloride (OTPM), has shown potent anti-neuroinflammatory and neuroprotective effects in models of Parkinson's disease.[15][16] This compound was found to reduce the activation of microglia and astroglia, and improve behavioral deficits.[16] Another patent describes morpholine derivatives with bis(trifluoromethyl)phenyl groups as substance P (neurokinin-1) receptor antagonists, with potential applications in treating emesis, depression, and anxiety.[2]

Compound Class (Analog)Potential CNS ApplicationMechanism of ActionReference
Fluoxetine derivative (OTPM)Parkinson's DiseaseAnti-neuroinflammatory, Neuroprotective[15][16]
Bis(trifluoromethyl)phenyl morpholine derivativeEmesis, Depression, AnxietySubstance P (NK1) Receptor Antagonist[2]

Given these precedents, 3-[4-(Trluoromethyl)phenyl]morpholine is a promising candidate for investigation as a novel CNS-active agent.

CNS_Activity_Workflow Compound This compound BBB Blood-Brain Barrier Permeation Compound->BBB CNS_Target CNS Target (e.g., Receptor, Enzyme) BBB->CNS_Target Signaling Modulation of Neuronal Signaling CNS_Target->Signaling Therapeutic_Effect Potential Therapeutic Effect (e.g., Neuroprotection, Antidepressant) Signaling->Therapeutic_Effect

Caption: Logical workflow for the potential CNS activity of 3-[4-(Trluoromethyl)phenyl]morpholine.

Agrochemical Applications

The trifluoromethylphenyl moiety is a well-established pharmacophore in the agrochemical industry, present in numerous herbicides and pesticides.[7] Morpholine derivatives have also found extensive use as fungicides.[3][17][18] The combination of these two structural features in 3-[4-(Trluoromethyl)phenyl]morpholine makes it a candidate for screening in agrochemical discovery programs.

Experimental Protocols for Biological Evaluation

To empirically determine the biological activity of 3-[4-(Trluoromethyl)phenyl]morpholine, a series of in vitro and in vivo assays are necessary.

In Vitro PI3K Enzyme Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This protocol is adapted from methodologies used for the characterization of PI3K inhibitors.[12]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 3-[4-(Trluoromethyl)phenyl]morpholine against PI3K isoforms.

Materials:

  • Recombinant human PI3K isoforms (α, β, δ, γ)

  • PIP₂ substrate

  • ATP

  • TR-FRET detection reagents (e.g., LanthaScreen™ Eu-anti-GST antibody, Alexa Fluor™ 647-PIP₃)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 3 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • 384-well microplates

  • Plate reader capable of TR-FRET measurements

Procedure:

  • Prepare serial dilutions of 3-[4-(Trluoromethyl)phenyl]morpholine in DMSO, and then dilute in assay buffer.

  • Add the compound dilutions to the microplate wells.

  • Add the PI3K enzyme to the wells.

  • Initiate the kinase reaction by adding a mixture of PIP₂ substrate and ATP.

  • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding EDTA.

  • Add the TR-FRET detection reagents and incubate to allow for antibody binding.

  • Measure the TR-FRET signal on a compatible plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value using a suitable data analysis software.

In Vitro Cell Proliferation Assay (MTT Assay)

Objective: To assess the cytotoxic or cytostatic effects of 3-[4-(Trluoromethyl)phenyl]morpholine on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, U87 for glioblastoma)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of 3-[4-(Trluoromethyl)phenyl]morpholine and a vehicle control (DMSO).

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Future Research Directions

The exploration of the biological activity of 3-[4-(Trluoromethyl)phenyl]morpholine is a promising avenue for drug discovery. Future research should focus on:

  • Comprehensive Kinase Profiling: Screening the compound against a broad panel of kinases to determine its selectivity profile.

  • In Vivo Efficacy Studies: Evaluating the anti-tumor activity of the compound in xenograft models of human cancers.

  • Pharmacokinetic and Toxicological Studies: Assessing the absorption, distribution, metabolism, excretion (ADME), and toxicity profile of the compound.

  • CNS-related In Vivo Models: Testing the compound in animal models of neurological disorders such as Parkinson's disease, anxiety, and depression.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of 3-[4-(Trluoromethyl)phenyl]morpholine to optimize its potency and selectivity.

Conclusion

While 3-[4-(Trluoromethyl)phenyl]morpholine is currently recognized primarily as a chemical intermediate, the analysis of its structural components and the biological activities of its close analogs strongly suggests its potential as a bioactive molecule. The evidence points towards promising avenues of investigation in oncology, particularly as an inhibitor of the PI3K/Akt/mTOR pathway, and in neuroscience for the treatment of various CNS disorders. The experimental protocols provided in this guide offer a clear path for researchers to empirically validate these hypotheses and potentially unlock the therapeutic value of this intriguing compound.

References

  • 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. J Med Chem. Available at: [Link]

  • Chemical synthesis of morpholine derivatives. Google Patents.
  • Neuroprotective Effects of Fluoxetine Derivative 4-[3-Oxo-3-(2-trifluoromethyl-phenyl)-propyl]-morpholinium Chloride (OTPM) as a Potent Modulator of Motor Deficits and Neuroinflammatory Pathways in LPS-Induced BV-2 Microglial Cells and MPTP-Induced Parkinsonian Models. PubMed. Available at: [Link]

  • Neuroprotective Effects of Fluoxetine Derivative 4-[3-Oxo-3-(2-trifluoromethyl-phenyl)-propyl]-morpholinium Chloride (OTPM) as a Potent Modulator of Motor Deficits and Neuroinflammatory Pathways in LPS-Induced BV-2 Microglial Cells and MPTP-Induced Parkinsonian Models. MDPI. Available at: [Link]

  • Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors. PubMed. Available at: [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC. Available at: [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. PubMed. Available at: [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. Available at: [Link]

  • Morpholine derivatives and their use as therapeutic agents. Google Patents.
  • A review on pharmacological profile of Morpholine derivatives. ResearchGate. Available at: [Link]

  • Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. PMC. Available at: [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. ResearchGate. Available at: [Link]

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. ResearchGate. Available at: [Link]

  • Synthesis of novel substituted morpholine derivatives for anticancer activity. Chem-Impex. Available at: [Link]

  • Several reported potent morpholine based PI3K inhibitors with examples... ResearchGate. Available at: [Link]

  • 4-(3-(Trifluoromethyl)phenyl)morpholine. PubChem. Available at: [Link]

  • 3-[4-(Trifluoromethoxy)phenyl]morpholine. PubChem. Available at: [Link]

  • Morpholine Derivatives in Agrochemical Discovery and Development. PubMed. Available at: [Link]

  • Morpholine Derivatives in Agrochemical Discovery and Development. CoLab.
  • Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. NIH. Available at: [Link]

  • Preclinical characterization of a (S)-N-(4-cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro, 4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide: a selective androgen receptor modulator for hormonal male contraception. PubMed. Available at: [Link]

  • Design, Synthesis, and Evaluation of B-(Trifluoromethyl)phenyl Phosphine–Borane Derivatives as Novel Progesterone Receptor Antagonists. MDPI. Available at: [Link]

  • 4-(Difluoromethyl)-5-(4-((3 R ,5 S )-3,5-dimethylmorpholino)-6-(( R )-3-methylmorpholino)-1,3,5-triazin-2-yl)pyridin-2-amine (PQR626), a Potent, Orally Available, and Brain-Penetrant mTOR. ResearchGate. Available at: [Link]

  • Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. PubMed. Available at: [Link]

  • Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. PMC. Available at: [Link]

  • DTA-15-0338.R1 Proofs. LJMU Research Online. Available at: [Link]

  • Synthesis, Crystal Structure, and Biological Activity of 3-Amino-4-Morpholino-N-[2-(Trifluoromethoxy)Phenyl]-1H-Indazole-1-Carboxamide. ResearchGate. Available at: [Link]

  • Morpholine Derivatives in Agrochemical Discovery and Development. ResearchGate. Available at: [Link]

  • Alleviation of Neurological Disorders by Targeting Neurodegenerative-Associated Enzymes: Natural and Synthetic Molecules. PubMed. Available at: [Link]

  • Design, Synthesis and Biological Screening of Novel 1,5-Diphenyl-3-(4-(trifluoromethyl)phenyl)-2-pyrazoline Derivatives. ResearchGate. Available at: [Link]

Sources

An In-depth Technical Guide on the Structure-Activity Relationship of 3-[4-(Trifluoromethyl)phenyl]morpholine and its Analogs as Monoamine Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Scientific Imperative for Novel CNS Scaffolds

In the landscape of neuropharmacology, the quest for novel chemical entities with tailored activity at monoamine transporters—dopamine (DAT), norepinephrine (NET), and serotonin (SERT)—is a perpetual frontier. These transporters govern the synaptic concentrations of key neurotransmitters, and their modulation is a cornerstone of treatment for a spectrum of psychiatric disorders, including depression, ADHD, and substance use disorders.[1][2] The phenylmorpholine scaffold, a bioisostere of phenethylamine, has a rich history as a privileged structure in the design of centrally acting agents, most notably with the anorectic and psychostimulant phenmetrazine.[3] This guide delves into the nuanced structure-activity relationship (SAR) of a specific analog, 3-[4-(trifluoromethyl)phenyl]morpholine, a compound poised at the intersection of established pharmacophores and modern medicinal chemistry strategies. By dissecting the roles of the morpholine ring, the phenyl substituent, and particularly the influential trifluoromethyl group, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this chemical class. This document is structured not as a rigid template, but as a logical narrative that flows from synthesis to biological evaluation and culminates in a detailed SAR analysis, providing actionable insights for the design of next-generation neuromodulators.

The Phenylmorpholine Core: A Scaffold for CNS Activity

The 3-phenylmorpholine framework is essentially a cyclized analog of phenethylamine, a fundamental building block for many psychoactive compounds. This conformational constraint, imposed by the morpholine ring, significantly influences the molecule's interaction with monoamine transporters. The oxygen atom within the morpholine ring can act as a hydrogen bond acceptor, potentially altering the binding kinetics and selectivity profile compared to more flexible phenethylamine counterparts.[4] The nitrogen atom is a key basic center, essential for interaction with the conserved aspartate residue in the binding pocket of monoamine transporters.[5]

The Trifluoromethyl Group: A Key Modulator of Pharmacological Properties

The introduction of a trifluoromethyl (-CF3) group onto the phenyl ring is a well-established strategy in medicinal chemistry to enhance metabolic stability and modulate lipophilicity and electronic properties.[6] In the context of monoamine transporter inhibitors, the -CF3 group can significantly influence potency and selectivity. Its strong electron-withdrawing nature alters the electronics of the aromatic ring, which can impact cation-π interactions within the transporter binding site. Furthermore, its lipophilicity can enhance blood-brain barrier penetration, a critical attribute for CNS-active agents. The position of the -CF3 group on the phenyl ring is a critical determinant of its effect on biological activity, as will be explored in the SAR section.

Synthesis of 3-Aryl-Morpholine Analogs

The synthesis of 3-aryl-morpholines can be achieved through several established routes, often starting from corresponding amino alcohols. A general and reliable method involves the cyclization of a 2-amino-1-arylethanol derivative.

General Synthetic Workflow

The logical flow for the synthesis of the target compound and its analogs is depicted below. This workflow allows for the late-stage introduction of diversity elements on both the phenyl ring and the morpholine nitrogen.

G cluster_0 Starting Material Preparation cluster_1 Morpholine Ring Formation cluster_2 Optional N-Functionalization A Substituted Styrene Oxide C 2-Amino-1-(substituted-phenyl)ethanol A->C Ring opening B Ethanolamine B->C Reaction with D N-Alkylation with a 2-carbon electrophile C->D Protection/Activation E Intramolecular Cyclization D->E F 3-(Substituted-phenyl)morpholine E->F G N-Alkylation/Arylation F->G Modification H Final Analog G->H

Caption: General synthetic workflow for 3-aryl-morpholine analogs.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established methods for the synthesis of substituted morpholines from amino alcohols.

Step 1: Synthesis of 2-amino-1-(4-(trifluoromethyl)phenyl)ethanol

  • To a solution of 4-(trifluoromethyl)styrene oxide (1.0 eq) in a suitable solvent such as isopropanol, add a solution of aqueous ammonia (excess, e.g., 10 eq).

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.

  • Purify the resulting crude amino alcohol by column chromatography on silica gel to afford 2-amino-1-(4-(trifluoromethyl)phenyl)ethanol.

Step 2: Synthesis of this compound

  • To a solution of 2-amino-1-(4-(trifluoromethyl)phenyl)ethanol (1.0 eq) in a suitable solvent like dimethylformamide (DMF), add a base such as potassium carbonate (2.5 eq).

  • Add 1,2-dibromoethane (1.1 eq) dropwise to the stirred suspension at room temperature.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC.

  • After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound. The hydrochloride salt can be prepared by treating a solution of the free base with ethereal HCl.[6]

Biological Evaluation: In Vitro Characterization at Monoamine Transporters

The primary mechanism of action for this class of compounds is the inhibition of monoamine reuptake.[1] A comprehensive in vitro pharmacological evaluation is essential to determine the potency and selectivity of these analogs.

Experimental Workflow for In Vitro Evaluation

The following diagram outlines the standard workflow for assessing the activity of a novel compound at the dopamine, norepinephrine, and serotonin transporters.

G cluster_0 Assay Preparation cluster_1 Binding/Uptake Assays cluster_2 Data Analysis A HEK293 cells expressing hDAT, hNET, or hSERT D Incubate cells/synaptosomes with radioligand and test compound (various concentrations) A->D B Preparation of synaptosomes from rat brain tissue B->D C Radioligand preparation ([3H]DA, [3H]NE, [3H]5-HT) C->D E Terminate reaction and separate bound/unbound radioligand D->E F Quantify radioactivity (scintillation counting) E->F G Calculate IC50/Ki values F->G H Determine selectivity ratios G->H

Caption: Workflow for in vitro monoamine transporter activity assessment.

Protocol for [³H]Dopamine Uptake Inhibition Assay

This protocol is a standard method used to determine the potency of a compound to inhibit the dopamine transporter. Similar protocols are used for NET and SERT with the appropriate radiolabeled neurotransmitter and brain region or cell line.

  • Synaptosome Preparation: Homogenize fresh rat striatal tissue in ice-cold sucrose buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Pellet the synaptosomes from the supernatant by high-speed centrifugation. Resuspend the synaptosome pellet in a suitable assay buffer.

  • Uptake Assay: Pre-incubate aliquots of the synaptosome suspension with various concentrations of the test compound (e.g., this compound) or vehicle for a specified time at 37°C.

  • Initiate the uptake reaction by adding a fixed concentration of [³H]dopamine.

  • After a short incubation period (e.g., 5-10 minutes), terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

  • Data Analysis: Quantify the radioactivity trapped on the filters using liquid scintillation counting. The concentration of the test compound that inhibits 50% of the specific [³H]dopamine uptake (IC50) is determined by non-linear regression analysis of the concentration-response data.

Structure-Activity Relationship (SAR) Analysis

Influence of Phenyl Ring Substitution

Substitution on the phenyl ring has a profound impact on both the potency and selectivity of phenylmorpholine analogs at monoamine transporters. A study on positional isomers of methylphenmetrazine provides valuable quantitative insights.[3]

CompoundSubstitutionDAT IC50 (µM)NET IC50 (µM)SERT IC50 (µM)DAT/SERT Ratio
PhenmetrazineUnsubstituted~5.0~1.2~10.0~2.0
2-MPM2-Methyl6.74---
3-MPM3-MethylWeak5.2Weak-
4-MPM4-Methyl1.93-~1.0~0.5
3-[4-(CF3)phenyl]morpholine 4-Trifluoromethyl (Predicted Potent) (Predicted Potent) (Predicted Moderate) (Predicted >1)

Data for MPM analogs adapted from McLaughlin et al., 2017.[3]

Key Insights:

  • Unsubstituted Ring: Phenmetrazine itself displays a preference for NET and DAT over SERT.[3]

  • Para-Substitution: The placement of a methyl group at the 4-position (4-MPM) significantly increases potency at both DAT and SERT compared to the unsubstituted parent compound.[3] This suggests that substitution at the para-position is generally favorable for interaction with the monoamine transporters. It is therefore highly probable that a 4-trifluoromethyl substitution, as in our target compound, would also result in high affinity for DAT and NET. The strong electron-withdrawing nature of the trifluoromethyl group compared to a methyl group may further enhance potency.[5]

  • Meta-Substitution: A methyl group at the 3-position (3-MPM) leads to a substantial loss of potency at DAT and SERT, indicating that this position is sterically or electronically disfavored.[3]

  • Ortho-Substitution: The 2-methyl analog (2-MPM) retains activity, suggesting some tolerance for substitution at the ortho position.[3]

Based on these trends, This compound is predicted to be a potent inhibitor of DAT and NET, with potentially lower but still significant activity at SERT. The 4-CF3 group is expected to confer higher potency than a 4-methyl group due to its electronic properties and potential for favorable interactions within the transporter binding sites.

The Role of the Morpholine Ring

The morpholine ring itself is a critical pharmacophoric element. Modifications to this ring system can dramatically alter the pharmacological profile.

  • N-Alkylation: In many related series, N-alkylation (e.g., with a methyl or ethyl group) can modulate the potency and selectivity profile. For instance, in some deshydroxybupropion analogs, N-ethyl and N-propyl substitutions significantly increase potency for DA and NE uptake inhibition. It is plausible that N-alkylation of this compound would similarly impact its activity.

  • Stereochemistry: The carbon at the 3-position of the morpholine ring is a chiral center. The stereochemistry at this position is often crucial for biological activity. For many CNS-active compounds, one enantiomer is significantly more potent than the other. It is highly likely that the (S) or (R) enantiomer of this compound would exhibit differential activity at the monoamine transporters.

Logical Relationships in SAR

The following diagram illustrates the key decision points and their likely outcomes in the SAR of 3-aryl-morpholines.

G cluster_0 Phenyl Ring Substitution cluster_1 Morpholine Ring Modification cluster_2 Predicted Outcome A 3-Aryl-Morpholine Scaffold B Para-substitution (e.g., 4-CF3, 4-Me) A->B C Meta-substitution (e.g., 3-Me) A->C D Ortho-substitution (e.g., 2-Me) A->D E N-Alkylation A->E F Stereochemistry at C3 A->F G Increased DAT/NET Potency B->G H Decreased Potency C->H I Modulated Potency/Selectivity D->I E->I J Differential Enantiomeric Activity F->J

Caption: Logical SAR decision tree for 3-aryl-morpholine analogs.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel monoamine reuptake inhibitors. The analysis of closely related analogs strongly suggests that this compound possesses potent activity at the dopamine and norepinephrine transporters, with the 4-trifluoromethylphenyl moiety being a key driver of this potency. The synthetic accessibility of this scaffold allows for systematic exploration of the chemical space around the core structure.

Future research in this area should focus on several key aspects:

  • Definitive In Vitro Profiling: The synthesis and comprehensive in vitro pharmacological characterization of this compound are paramount to confirm the predicted activity and selectivity profile.

  • Stereochemical Investigation: The resolution of the racemic mixture and the evaluation of the individual enantiomers are critical next steps, as it is highly probable that one enantiomer will be predominantly responsible for the biological activity.

  • Exploration of N-Substituents: A systematic investigation of N-alkylation and N-arylation could lead to analogs with fine-tuned selectivity profiles, potentially yielding compounds with desirable therapeutic properties, such as DAT/NET selective inhibitors or triple reuptake inhibitors.

  • In Vivo Characterization: Promising candidates from in vitro studies should be advanced to in vivo models to assess their pharmacokinetic properties, blood-brain barrier penetration, and efficacy in relevant behavioral paradigms for depression, ADHD, or addiction.

By leveraging the foundational SAR principles outlined in this guide, researchers can rationally design and synthesize novel 3-aryl-morpholine analogs with optimized pharmacological profiles, paving the way for the development of the next generation of CNS therapeutics.

References

  • J&K Scientific LLC. (n.d.). This compound Hydrochloride | 1185140-30-0. Retrieved January 6, 2026, from [Link]

  • PubChem. (n.d.). 3-[4-(Trifluoromethoxy)phenyl]morpholine. Retrieved January 6, 2026, from [Link]

  • Ortiz, K. G., Brusoe, A. T., An, J., Chong, E., & Wu, L. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Journal of the American Chemical Society, 146(46), 29847–29856. Available from: [Link]

  • PubChem. (n.d.). 4-(3-(Trifluoromethyl)phenyl)morpholine. Retrieved January 6, 2026, from [Link]

  • Dwoskin, L. P., et al. (2015). Synthesis of 2-(Substituted phenyl)-3,5,5-trimethylmorpholine Analogues and Their Effects on Monoamine Uptake, Nicotinic Acetylcholine Receptor Function, and Behavioral Effects of Nicotine. Journal of medicinal chemistry, 58(23), 9136–9153. Available from: [Link]

  • Wolfe, J. P., & Rossi, M. A. (2004). A New Strategy for the Synthesis of Substituted Morpholines. Organic letters, 6(10), 1589–1592. Available from: [Link]

  • McLaughlin, G., Baumann, M. H., Kavanagh, P. V., Morris, N., Power, J. D., Dowling, G., ... & Archer, R. P. (2017). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug testing and analysis, 9(5), 713–722. Available from: [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved January 6, 2026, from [Link]

  • Colucci, M., et al. (2020). Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration. ACS chemical neuroscience, 11(20), 3348–3361. Available from: [Link]

  • Beigi-Somar, V., Homami, S. S., Ghazanfarpour-Darjani, M., & Monzavi, A. (2020). Copper-Catalyzed Domino Reaction between Terminal Alkynes, Isocyanates, and Oxiranes: An Atom-Economic Route to Morpholine Derivatives. Journal of Heterocyclic Chemistry, 57(1), 140-150. Available from: [Link]

  • Naim, M. J., Alam, O., Alam, M. J., & Siddiqui, N. (2016). A review on pharmacological profile of Morpholine derivatives. International Journal of Pharmaceutical Sciences and Research, 7(4), 1394. Available from: [Link]

  • Blough, B. E., Rothman, R. B., Landavazo, A., Page, K. M., & Decker, A. M. (2013). U.S. Patent Application No. 13/811,093.
  • Kumar, B. V., et al. (2013). Synthesis of Novel 3-Aryl-N-Methyl-1,2,5,6-Tetrahydropyridine Derivatives by Suzuki coupling: As Acetyl Cholinesterase Inhibitors. Journal of Chemistry, 2013. Available from: [Link]

  • Naim, M. J., et al. (2015). A review on pharmacological profile of Morpholine derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 3(1), 40-51. Available from: [Link]

  • Wikipedia. (n.d.). Substituted phenylmorpholine. Retrieved January 6, 2026, from [Link]

  • Saha, K., et al. (2017). Discovery and Development of Monoamine Transporter Ligands. AIMS Molecular Science, 4(3), 369-397. Available from: [Link]

  • PubChem. (n.d.). 4-(3-(Trifluoromethyl)phenyl)morpholine. Retrieved January 6, 2026, from [Link]

  • Wang, Y., et al. (2021). Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects. Frontiers in Pharmacology, 12, 735671. Available from: [Link]

  • Tzara, A., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal research reviews, 40(2), 709–752. Available from: [Link]

  • Wang, S., et al. (2013). Antidepressant specificity of serotonin transporter suggested by three LeuT-SSRI structures. Scientific reports, 3, 3373. Available from: [Link]

  • Lee, H., & Kim, H. (2021). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. International Journal of Molecular Sciences, 22(19), 10398. Available from: [Link]

  • Hasenhuetl, P. S., et al. (2015). Ligand Selectivity among the Dopamine and Serotonin Transporters Specified by the Forward Binding Reaction. Journal of Biological Chemistry, 290(47), 28236-28247. Available from: [Link]

  • Docherty, J. R. (2021). Affinity of Stimulants at Monoamine Transporters NET, DAT, and SERT in Ligand-Binding Studies. Journal of Xenobiotics, 11(2), 58-66. Available from: [Link]

Sources

The Strategic Incorporation of Trifluoromethylated Morpholines in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The trifluoromethyl-substituted morpholine scaffold has emerged as a privileged motif in contemporary medicinal chemistry. This guide provides a comprehensive technical overview of its discovery, the evolution of its synthesis, and its strategic application in drug development. We will explore the foundational principles of organofluorine chemistry that led to the genesis of this unique structural class, detail the synthetic hurdles that were overcome, and present the modern, efficient methodologies for its construction. Furthermore, we will analyze the profound impact of trifluoromethyl substitution on the physicochemical and pharmacokinetic properties of the morpholine core, illustrated through case studies of key therapeutic agents. This document serves as an in-depth resource for researchers, scientists, and drug development professionals, offering both historical context and practical, field-proven insights into the application of this powerful chemical tool.

Introduction: The Strategic Fusion of Trifluoromethyl and Morpholine Moieties in Medicinal Chemistry

The deliberate incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with approximately 20% of all pharmaceuticals containing this versatile element.[1] The trifluoromethyl (CF3) group, in particular, is a powerful tool for modulating the properties of bioactive molecules. Its strong electron-withdrawing nature, high lipophilicity, and metabolic stability can profoundly influence a compound's acidity, basicity, membrane permeability, and resistance to metabolic degradation.[2][3] When strategically appended to a molecular scaffold, the CF3 group can enhance binding affinity to biological targets and improve the overall pharmacokinetic profile of a drug.[4]

The morpholine ring is another stalwart of medicinal chemistry, prized for its favorable properties. As a saturated heterocycle, it imparts a degree of three-dimensionality to flat aromatic structures, which can improve solubility and reduce non-specific binding. The basic nitrogen atom of the morpholine ring is often involved in key interactions with biological targets and can be readily functionalized to tune a compound's properties.

The fusion of these two powerful moieties—the trifluoromethyl group and the morpholine scaffold—has given rise to a class of compounds with exceptional potential in drug discovery. The trifluoromethyl group can fine-tune the pKa of the morpholine nitrogen, reducing its basicity and thereby minimizing potential off-target effects associated with highly basic amines. This strategic combination allows for the creation of drug candidates with optimized potency, selectivity, and pharmacokinetic properties.

The Genesis of Trifluoromethyl-Substituted Morpholines: Early Discoveries and Synthetic Hurdles

The story of trifluoromethyl-substituted morpholines is deeply rooted in the broader history of organofluorine chemistry. The first synthesis of an aromatic compound bearing a trifluoromethyl group was reported in 1898 by Swarts, who treated benzotrichloride with antimony trifluoride.[5] This was followed in 1947 by the first reported synthesis of a trifluoromethylpyridine, a key milestone in the development of trifluoromethylated heterocycles.[5]

The primary hurdles in the early synthesis of trifluoromethyl-substituted morpholines would have included:

  • Lack of suitable trifluoromethylating agents: The development of safe and effective reagents for introducing the CF3 group was a major challenge.

  • Harsh reaction conditions: High temperatures and pressures, along with corrosive reagents, limited the scope and functional group tolerance of early methods.

  • Poor regioselectivity: Controlling the position of the trifluoromethyl group on the morpholine ring was a significant synthetic challenge.

  • Low yields: Early methods often resulted in low yields of the desired product, making them impractical for large-scale synthesis.

The timeline below illustrates the key historical developments that paved the way for the synthesis of trifluoromethyl-substituted morpholines.

Discovery_Timeline cluster_1800s 19th Century cluster_1900s 20th Century cluster_2000s 21st Century 1835 First Organofluorine Compound (Dumas & Péligot) 1862 Halogen Exchange Method (Borodin) 1835->1862 1898 First Aromatic CF3 Compound (Swarts) 1862->1898 1947 First Trifluoromethylpyridine 1898->1947 1950s_onward Emergence of Modern Fluorination Reagents 1947->1950s_onward Modern_Methods Development of Catalytic and Milder Trifluoromethylation Methods 1950s_onward->Modern_Methods Synthesis_Workflow Start Trifluoromethylated Epoxide & Amine Step1 Ring Opening (Formation of Amino Alcohol) Start->Step1 Step2 Intramolecular Cyclization Step1->Step2 Product 2-Trifluoromethyl- Substituted Morpholine Step2->Product

Caption: A generalized workflow for the synthesis of 2-trifluoromethylmorpholines.

Modern Methods: Direct Trifluoromethylation

The development of modern trifluoromethylating reagents has revolutionized the synthesis of trifluoromethyl-substituted morpholines. These reagents allow for the direct introduction of the CF3 group into a pre-formed morpholine ring, often with high regioselectivity and functional group tolerance.

Key Classes of Modern Trifluoromethylating Reagents:

  • Electrophilic Trifluoromethylating Reagents (e.g., Togni's reagents): These reagents deliver a "CF3+" equivalent and are useful for the trifluoromethylation of nucleophilic substrates.

  • Nucleophilic Trifluoromethylating Reagents (e.g., Ruppert-Prakash reagent): These reagents deliver a "CF3-" equivalent and are used for the trifluoromethylation of electrophilic substrates.

  • Radical Trifluoromethylating Reagents (e.g., Langlois' reagent): These reagents generate a CF3 radical and are effective for the trifluoromethylation of a wide range of substrates.

Experimental Protocol: Direct C-H Trifluoromethylation of a Morpholine Derivative

This protocol is a representative example of a modern, direct trifluoromethylation reaction.

  • Step 1: Substrate Preparation. The morpholine derivative is dissolved in a suitable solvent.

  • Step 2: Addition of Reagents. The trifluoromethylating reagent and a suitable initiator (e.g., a photocatalyst or a radical initiator) are added to the reaction mixture.

  • Step 3: Reaction. The reaction is stirred at the appropriate temperature, often under an inert atmosphere, until completion.

  • Step 4: Workup and Purification. The reaction is quenched, and the desired product is isolated and purified by standard techniques such as column chromatography.

MethodReagent TypeKey AdvantagesKey Limitations
Halogen ExchangeHarshCost-effective for simple moleculesLimited substrate scope, harsh conditions
Building BlockVersatileGood regiocontrol, milder conditionsRequires multi-step synthesis of building blocks
Direct C-H TrifluoromethylationEfficientAtom-economical, late-stage functionalizationCan be expensive, regioselectivity can be challenging

Physicochemical and Pharmacokinetic Profile of Trifluoromethyl-Substituted Morpholines

The introduction of a trifluoromethyl group has a profound impact on the physicochemical and pharmacokinetic properties of the morpholine scaffold.

  • Basicity (pKa): The strong electron-withdrawing nature of the CF3 group significantly reduces the basicity of the morpholine nitrogen. This can be advantageous in drug design, as it can minimize interactions with off-target proteins and reduce the risk of hERG channel inhibition.

  • Lipophilicity (LogP): The CF3 group is highly lipophilic, and its incorporation into the morpholine ring generally increases the overall lipophilicity of the molecule. This can enhance membrane permeability and improve oral bioavailability.

  • Metabolic Stability: The C-F bond is exceptionally strong, making the CF3 group highly resistant to metabolic degradation. This can lead to a longer half-life and improved pharmacokinetic profile.

  • Conformation: The steric bulk of the CF3 group can influence the preferred conformation of the morpholine ring, which can in turn affect binding to the target protein.

Applications in Drug Discovery and Development: Case Studies

The unique properties of trifluoromethyl-substituted morpholines have led to their incorporation into a number of successful drug candidates and approved drugs.

Aprepitant (Emend®): A potent and selective neurokinin-1 (NK1) receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting. The bis(trifluoromethyl)phenyl group is a key feature of this molecule, contributing to its high affinity and selectivity for the NK1 receptor. [6] Reboxetine (Edronax®): A selective norepinephrine reuptake inhibitor (NRI) used for the treatment of depression. The morpholine ring is a central feature of the molecule, and while not directly trifluoromethylated, its development was part of a broader exploration of aryloxypropanamine scaffolds that also included trifluoromethylated analogues. [7]

Future Perspectives and Emerging Trends

The field of trifluoromethyl-substituted morpholines continues to evolve, with ongoing research focused on the development of new and more efficient synthetic methods. Key areas of future research include:

  • Catalytic Asymmetric Synthesis: The development of methods for the enantioselective synthesis of chiral trifluoromethyl-substituted morpholines is a major goal.

  • Late-Stage Functionalization: The ability to introduce the CF3 group at a late stage in the synthesis of a complex molecule is highly desirable, as it allows for the rapid generation of analogues for structure-activity relationship (SAR) studies.

  • Novel Trifluoromethylating Reagents: The development of new, more sustainable, and cost-effective trifluoromethylating reagents is an ongoing area of research.

The trifluoromethyl-substituted morpholine scaffold is a powerful tool in the arsenal of the medicinal chemist. Its unique combination of properties makes it an attractive motif for the design of new drugs with improved efficacy, safety, and pharmacokinetic profiles. As our understanding of the chemistry and biology of these compounds continues to grow, we can expect to see the emergence of many more successful drugs based on this versatile scaffold.

References

  • Filler, R. (2010). Fluorine in medicinal chemistry: a century of progress and a 60-year retrospective of selected highlights. Future Medicinal Chemistry, 2(4), 527-541. [Link]

  • Wikipedia. (n.d.). Organofluorine chemistry. In Wikipedia. Retrieved January 6, 2026, from [Link]

  • Shanghai Institute of Organic Chemistry. (n.d.). Leading Global Research on Organofluorine Chemistry----75 Years: A Pioneering Journey in Science and Technology. [Link]

  • Filler, R. (2010). Fluorine in Medicinal Chemistry: A Century of Progress and a 60-Year Retrospective of Selected Highlights. ResearchGate. [Link]

  • O'Hagan, D. (2012). Fluorine: The New Kingpin of Drug Discovery. ResearchGate. [Link]

  • Okazoe, T. (2009). Overview on the history of organofluorine chemistry from the viewpoint of material industry. Proceedings of the Japan Academy, Series B, 85(8), 276-289. [Link]

  • Okazoe, T. (2024). Overview on the history of organofluorine chemistry from the viewpoint of material industry. ResearchGate. [Link]

  • SCI. (2013, November 13). Fluorine - the medicinal chemist's magic element. [Link]

  • Nagib, D. A., & MacMillan, D. W. C. (2011). Innate C-H trifluoromethylation of heterocycles. Nature, 480(7376), 224-228. [Link]

  • Wang, C., et al. (2023). A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles. Molecules, 28(7), 3012. [Link]

  • Purser, S., et al. (2008). Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011). Chemical Reviews, 108(5), 1489-1513. [Link]

  • Vasin, A. V., et al. (2022). Synthesis of trifluoromethyl or trifluoroacetyl substituted heterocyclic compounds from trifluoromethyl‐α,β‐ynones. ResearchGate. [Link]

  • Wikipedia. (n.d.). Serotonin–norepinephrine reuptake inhibitor. In Wikipedia. Retrieved January 6, 2026, from [Link]

  • Soloshonok, V. A., & Sorochinsky, A. E. (2014). Trifluoromethylated heterocycles. Topics in Heterocyclic Chemistry, 37, 1-3. [Link]

  • Tang, P., et al. (2011). Synthesis of Heteroaromatic Trifluoromethyl Ethers with Trifluoromethyl Triflate as the Source of the Trifluoromethoxy Group. Organic Letters, 13(15), 3984-3987. [Link]

  • Liu, Y., et al. (2024). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Organic & Biomolecular Chemistry. [Link]

  • Hosseini, S. A., & Ghorbani-Choghamarani, A. (2022). Recent advances in the synthesis of trifluoromethyl ethers through the direct O-trifluoromethylation of alcohols. Chemical Review and Letters, 5(1), 1-10. [Link]

  • Davies, A. J., et al. (2001). Chemical synthesis of morpholine derivatives.
  • Liu, Y., et al. (2024). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. ResearchGate. [Link]

  • Cheung, C. W., & Hu, X. (2025). Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives. Chemical Communications. [Link]

  • Billard, T., & Langlois, B. R. (2000). New Stable Reagents for the Nucleophilic Trifluoromethylation. 1. Trifluoromethylation of Carbonyl Compounds with N-Formylmorpholine Derivatives. Organic Letters, 2(14), 2101-2103. [Link]

  • Fujikawa, K., et al. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 42(3), 101-111. [Link]

  • Leroux, F., et al. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 13. [Link]

  • Passia, M. T., et al. (2021). Synthesis of trifluoromethyl-substituted 1,2,6-thiadiazine 1-oxides from sulfonimidamides under mechanochemical conditions. Organic & Biomolecular Chemistry, 19(41), 9470-9475. [Link]

Sources

Spectroscopic Scrutiny of 3-[4-(Trifluoromethyl)phenyl]morpholine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry, the morpholine scaffold stands as a privileged structure, integral to the architecture of numerous approved therapeutic agents. Its inherent stability, favorable pharmacokinetic profile, and synthetic tractability make it a cornerstone for the development of novel molecular entities. When coupled with the electronically distinct trifluoromethylphenyl moiety, the resulting 3-[4-(Trifluoromethyl)phenyl]morpholine emerges as a compound of significant interest for researchers in drug discovery and development. The trifluoromethyl group, a well-established bioisostere for various functional groups, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.

Molecular Structure and Isomeric Considerations

The precise connectivity of the trifluoromethylphenyl group to the morpholine ring is a critical determinant of the molecule's physicochemical and pharmacological properties. This guide focuses specifically on the this compound isomer. It is imperative to distinguish this from other positional isomers, such as 4-(3-(trifluoromethyl)phenyl)morpholine, as they will exhibit distinct spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. The following sections provide a detailed, predictive analysis of the ¹H and ¹³C NMR spectra for this compound. These predictions are based on established chemical shift theory and comparison with structurally similar compounds.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound is expected to be rich in information, with distinct signals for the aromatic and morpholine ring protons. The analysis of chemical shifts, integration, and coupling patterns allows for the unambiguous assignment of each proton in the molecule.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constants (J, Hz)
H-2', H-6'~ 7.60Doublet2H~ 8.0
H-3', H-5'~ 7.45Doublet2H~ 8.0
H-3~ 4.50Doublet of Doublets1H~ 10.0, 3.0
H-5a (axial)~ 3.95Doublet of Triplets1H~ 11.5, 3.0
H-5e (equatorial)~ 3.75Multiplet1H
H-2a (axial)~ 3.60Doublet of Doublets1H~ 11.5, 10.0
H-2e (equatorial)~ 3.05Multiplet1H
H-6a (axial)~ 2.90Multiplet1H
H-6e (equatorial)~ 2.70Multiplet1H
NH~ 1.90Broad Singlet1H

Interpretation and Rationale:

  • Aromatic Region: The protons on the 4-(trifluoromethyl)phenyl ring are expected to appear as two distinct doublets due to the symmetry of the substitution pattern. The protons ortho to the electron-withdrawing trifluoromethyl group (H-2', H-6') will be deshielded and appear further downfield compared to the protons meta to this group (H-3', H-5').

  • Morpholine Ring Protons: The morpholine ring exists in a chair conformation, leading to distinct signals for axial and equatorial protons. The proton at the C-3 position (H-3), being benzylic and adjacent to the nitrogen, is expected to be the most deshielded of the aliphatic protons. The protons on C-5 and C-2, being adjacent to the oxygen and nitrogen respectively, will also be deshielded. The complex multiplicity of the morpholine protons arises from both geminal and vicinal coupling.

  • N-H Proton: The N-H proton signal is typically broad due to quadrupole broadening and exchange, and its chemical shift can be concentration and solvent dependent.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Acquire the spectrum on a 400 MHz NMR spectrometer.

  • Acquisition Parameters:

    • Number of scans: 16

    • Relaxation delay: 1.0 s

    • Pulse width: 90°

    • Acquisition time: 4.0 s

  • Data Processing: Apply a line broadening of 0.3 Hz and perform a Fourier transform. Phase and baseline correct the spectrum. Reference the spectrum to the TMS signal at 0.00 ppm.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides complementary information to the ¹H NMR, revealing the number of unique carbon environments and their electronic nature.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-4'~ 145 (quartet, J ≈ 32 Hz)
C-1'~ 130
C-2', C-6'~ 126 (quartet, J ≈ 4 Hz)
C-3', C-5'~ 125
CF₃~ 124 (quartet, J ≈ 272 Hz)
C-5~ 70
C-3~ 68
C-2~ 48
C-6~ 46

Interpretation and Rationale:

  • Aromatic Carbons: The carbon attached to the trifluoromethyl group (C-4') will appear as a quartet due to coupling with the three fluorine atoms. The CF₃ carbon itself will also be a quartet with a large coupling constant. The other aromatic carbons will have chemical shifts typical for a substituted benzene ring.

  • Morpholine Carbons: The carbons of the morpholine ring will appear in the aliphatic region. The carbons adjacent to the heteroatoms (C-3, C-5, C-2) will be deshielded compared to C-6.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup: Acquire the spectrum on a 100 MHz NMR spectrometer.

  • Acquisition Parameters:

    • Number of scans: 1024

    • Relaxation delay: 2.0 s

    • Pulse width: 90°

    • Acquisition time: 1.5 s

  • Data Processing: Apply a line broadening of 1.0 Hz and perform a Fourier transform. Phase and baseline correct the spectrum. Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to N-H, C-H, C-O, C-N, and C-F bonds.

Predicted IR Absorption Data

Wavenumber (cm⁻¹) Vibrational Mode Intensity
~ 3350N-H stretchMedium
3100-3000Aromatic C-H stretchMedium
2950-2850Aliphatic C-H stretchStrong
~ 1610, 1520Aromatic C=C stretchMedium
~ 1325C-F stretchStrong
~ 1250C-N stretchMedium
~ 1120C-O-C stretch (asymmetric)Strong
~ 840Aromatic C-H out-of-plane bendStrong

Interpretation and Rationale:

  • The presence of a medium intensity peak around 3350 cm⁻¹ is indicative of the N-H stretching vibration of the secondary amine in the morpholine ring.

  • The strong absorptions in the 1350-1100 cm⁻¹ region are characteristic of the C-F stretching vibrations of the trifluoromethyl group.

  • The strong band around 1120 cm⁻¹ is due to the asymmetric C-O-C stretching of the ether linkage in the morpholine ring.

  • Aromatic C-H and C=C stretching vibrations will be observed in their expected regions.

Experimental Protocol: FT-IR Spectroscopy (ATR)

  • Sample Preparation: Place a small amount of the solid or liquid sample directly onto the diamond crystal of the ATR accessory.

  • Instrument Setup: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition Parameters:

    • Number of scans: 32

    • Resolution: 4 cm⁻¹

    • Spectral range: 4000-400 cm⁻¹

  • Data Processing: Perform a background subtraction and ATR correction.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight of a compound and its fragmentation pattern, which can be used to confirm the structure.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z Proposed Fragment Ion Interpretation
231[C₁₁H₁₂F₃NO]⁺˙Molecular Ion (M⁺˙)
202[C₁₀H₉F₃N]⁺˙Loss of •CHO
173[C₉H₈F₃]⁺Loss of morpholine ring fragment
145[C₇H₄F₃]⁺Tropylium-like ion from benzylic cleavage

Interpretation and Rationale:

  • Molecular Ion: The molecular ion peak is expected at m/z 231, corresponding to the molecular weight of the compound.

  • Fragmentation Pattern: The fragmentation is likely to be initiated by cleavage of the morpholine ring. A common fragmentation pathway for morpholine derivatives is the loss of a •CHO radical. Benzylic cleavage, leading to a stable trifluoromethyl-substituted benzyl-type cation, is also a probable fragmentation route.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Prepare a dilute solution of the compound (~100 µg/mL) in a volatile solvent like dichloromethane.

  • GC Conditions:

    • Injector temperature: 250 °C

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven program: Start at 100 °C, hold for 1 min, then ramp to 280 °C at 20 °C/min.

  • MS Conditions (EI):

    • Ion source temperature: 230 °C

    • Electron energy: 70 eV

    • Mass range: 40-400 amu

Visualizing the Molecular Structure and Spectroscopic Correlations

The following diagrams illustrate the molecular structure and key correlations for spectroscopic analysis.

Caption: Molecular structure of this compound.

H_NMR_Assignments cluster_aromatic Aromatic Protons cluster_morpholine Morpholine Protons H-2', H-6' H-2', H-6' ~7.60 ppm (d) H-3', H-5' H-3', H-5' ~7.45 ppm (d) H-3 H-3 ~4.50 ppm (dd) H-5a, H-5e H-5a, H-5e ~3.95-3.75 ppm (m) H-2a, H-2e H-2a, H-2e ~3.60-3.05 ppm (m) H-6a, H-6e H-6a, H-6e ~2.90-2.70 ppm (m) Molecule Molecule Molecule->H-2', H-6' Molecule->H-3', H-5' Molecule->H-3 Molecule->H-5a, H-5e Molecule->H-2a, H-2e Molecule->H-6a, H-6e

Caption: Predicted ¹H NMR assignments for this compound.

Conclusion

References

  • Comparative Spectroscopic Data for 4-(3-(trifluoromethyl)phenyl)

    • Title: Ligand-free Iron/Copper Cocatalyzed N-Arylations of Aryl Halides with Amines under Microwave Irradi
    • Source: The Royal Society of Chemistry
    • URL: [Link]

  • General NMR Patterns for Morpholine Derivatives

    • Title: Recognizing the NMR p
    • Source: ACD/Labs
    • URL: [Link]

  • Characteristic IR Absorption Frequencies

    • Title: Table of Characteristic IR Absorptions
    • Source: University of California, Santa Cruz
    • URL: [Link]

  • Principles of Mass Spectrometry Fragmentation

    • Title: Mass Spectrometry - Fragmentation P
    • Source: Chemistry LibreTexts
    • URL: [Link]

  • General ¹³C NMR Chemical Shift Data

    • Title: NMR Spectroscopy :: 13C NMR Chemical Shifts
    • Source: Organic Chemistry D
    • URL: [Link]

solubility and stability of 3-[4-(Trifluoromethyl)phenyl]morpholine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of 3-[4-(Trifluoromethyl)phenyl]morpholine

Authored by: Senior Application Scientist

Introduction

This compound is a synthetic organic compound that serves as a crucial building block in medicinal chemistry and drug discovery. Its structure, featuring a morpholine ring attached to a trifluoromethyl-substituted phenyl group, makes it a valuable intermediate in the synthesis of diverse pharmaceutical agents, particularly those targeting neurological disorders and in the development of agrochemicals.[1][2] The trifluoromethyl moiety is often incorporated into drug candidates to enhance metabolic stability, binding affinity, and lipophilicity, thereby improving pharmacokinetic profiles.[2]

For any compound progressing through the drug development pipeline, a thorough understanding of its fundamental physicochemical properties is paramount. Among these, solubility and stability are arguably the most critical. Aqueous solubility directly influences a drug's absorption and bioavailability, while chemical stability dictates its shelf-life, storage conditions, and potential for degradation into inactive or harmful byproducts.[3][4] This guide provides a comprehensive technical overview of the methodologies and scientific rationale for assessing the , designed for researchers, chemists, and formulation scientists in the pharmaceutical industry.

Physicochemical Profile

The inherent properties of a molecule govern its behavior in both biological and formulation contexts. The key physicochemical descriptors for this compound are summarized below. The presence of the basic morpholine nitrogen (pKa of the secondary amine is anticipated to be around 8-9) and the lipophilic trifluoromethylphenyl group suggests a complex solubility profile, likely dependent on pH and the solvent system.[5]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₁H₁₂F₃NO[6]
Molecular Weight 231.21 g/mol [6][7]
IUPAC Name This compound[7]
CAS Number 1024174-16-0[7]
Predicted XLogP3 2.6[8]
Hydrogen Bond Donors 1 (Morpholine N-H)[8]
Hydrogen Bond Acceptors 1 (Morpholine Oxygen)[8]

Note: XLogP3 is a computed measure of lipophilicity. Higher values indicate greater lipid solubility.

Solubility Characterization

Solubility is a critical determinant of a drug's journey from administration to its site of action. In drug discovery, it is assessed in two primary forms: kinetic and thermodynamic solubility.[9]

  • Kinetic Solubility: Measures the concentration at which a compound, dissolved in an organic solvent like DMSO, begins to precipitate when added to an aqueous buffer. It is a high-throughput screening method used in early discovery to quickly flag compounds that may have solubility issues.[9][10]

  • Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution. This measurement is more time-intensive but provides the definitive solubility value crucial for pre-formulation and later development stages.[9][11]

Experimental Workflow for Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method remains the gold standard for determining thermodynamic solubility due to its accuracy and direct measurement of equilibrium.[3] The causality behind this choice rests on allowing the system to reach its lowest energy state, providing a true measure of the compound's solubility in a given medium.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess solid compound to vials with specific media (e.g., Water, pH 1.2 HCl, pH 7.4 PBS) B Agitate at a constant temperature (e.g., 25°C or 37°C) for 24-72 hours A->B C Centrifuge or filter to separate undissolved solid from the supernatant B->C D Carefully sample the clear supernatant C->D E Quantify concentration using a validated analytical method (e.g., HPLC-UV, LC-MS) D->E G cluster_stress Stress Conditions cluster_analysis Analysis & Characterization A API Solution (e.g., 1 mg/mL in MeCN/H2O) B Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) A->B C Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) A->C D Oxidation (e.g., 3% H2O2, RT) A->D E Thermal (Solid & Solution, 80°C) A->E F Photolytic (ICH Q1B light exposure) A->F G Analyze samples at time points using Stability-Indicating HPLC B->G C->G D->G E->G F->G H Quantify API degradation and degradant formation G->H I Characterize major degradants (LC-MS/MS, NMR) H->I

Caption: Workflow for a comprehensive Forced Degradation Study.

Detailed Protocol: Forced Degradation Study
  • Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL. A co-solvent such as acetonitrile or methanol may be necessary for initial dissolution before dilution with aqueous stress media. [12]2. Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M to 1 M HCl and heat at 50-60°C. [13] * Base Hydrolysis: Mix the stock solution with 0.1 M to 1 M NaOH and heat at 50-60°C. [13] * Oxidation: Treat the stock solution with a dilute solution of hydrogen peroxide (e.g., 3-30%) at room temperature.

    • Thermal Degradation: Expose both the solid powder and the solution to elevated temperatures (e.g., 80°C). [14] * Photostability: Expose the solution to a light source according to ICH Q1B guidelines (a combination of UV and visible light).

  • Time Points and Neutralization: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). For acid and base hydrolysis samples, neutralize them before analysis to halt the degradation reaction.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that major degradation products are formed at detectable levels. [13]5. Peak Purity and Mass Balance: Assess the specificity of the method by checking for peak purity of the parent compound in the stressed samples. Calculate the mass balance to ensure that all degradation products are accounted for. [15]

Stability-Indicating Analytical Method

The cornerstone of a stability study is a validated analytical method that can accurately quantify the decrease in the active ingredient while simultaneously resolving it from any degradation products. [14][16]Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV or Mass Spectrometry (MS) detection is the technique of choice. [15][17] Table 2: Generic Starting Conditions for a Stability-Indicating RP-HPLC Method

ParameterRecommended Starting ConditionRationale
Column C18, 250 x 4.6 mm, 5 µmProvides good retention and resolution for moderately polar to nonpolar compounds.
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileProvides good peak shape and is compatible with MS detection.
Elution Gradient (e.g., 10% to 90% B over 20 min)Necessary to elute the parent compound and a potential range of more polar or less polar degradants.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Detection UV at 254 nm or PDA Scan (200-400 nm)The trifluoromethylphenyl group should have a strong UV chromophore. A PDA detector helps identify the optimal wavelength and assess peak purity.
Column Temp. 30°CEnsures reproducible retention times.

This method requires optimization and validation according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. [17]

Conclusion

A comprehensive evaluation of the is a non-negotiable step in its journey from a chemical intermediate to a component of a final pharmaceutical product. The methodologies outlined in this guide, from the foundational shake-flask solubility assay to systematic forced degradation studies, provide the framework for generating the critical data required by researchers and regulatory agencies. Understanding the pH-dependent solubility will guide formulation strategies, while identifying degradation pathways ensures the development of a robust, stable, and safe drug product. The successful application of these principles is fundamental to mitigating risks and accelerating the drug development timeline.

References

  • A review of methods for solubility determination in biopharmaceutical drug characteris
  • Solubility Test | AxisPharm. (n.d.). AxisPharm. [Link]

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). American Pharmaceutical Review. [Link]

  • 3-[4-(Trifluoromethoxy)phenyl]morpholine. (n.d.). PubChem. [Link]

  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution. [Link]

  • 4-(3-(Trifluoromethyl)phenyl)morpholine. (n.d.). PubChem. [Link]

  • (2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl)ethoxy]-3-(4-fluorophenyl)morpholine hydrochloride. (n.d.). PubChem. [Link]

  • Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability. (n.d.). National Institutes of Health (NIH). [Link]

  • 3-[4-(Trifluoromethyl)Phenyl] Thiomorpholine hydrochloride. (n.d.). AZA Mid-Year Meeting. [Link]

  • Forced Degradation Studies. (2016). MedCrave online. [Link]

  • Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. (n.d.). National Institutes of Health (NIH). [Link]

  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. [Link]

  • Stability-Indicating Assay of Novel 5-(Hydroxamic acid)methyl Oxazolidinones with 5-Lipooxygenase Inhibitory Activity. (2023). MDPI. [Link]

  • Rapid Stability Indicating HPLC Method for the Analysis of Leflunomide and Its Related Impurities in Bulk Drug and Formulations. (n.d.). National Institutes of Health (NIH). [Link]

  • Forced Degradation Study: An Important Tool in Drug Development. (2014). Asian Journal of Research in Chemistry. [Link]

  • This compound, HCl. (n.d.). Acme Bioscience. [Link]

  • 4-(3-(trifluoromethyl)phenyl)morpholine. (n.d.). Alchemist-pharm. [Link]

  • Analytical characterization of three trifluoromethyl-substituted methcathinone isomers. (2013). ResearchGate. [Link]

  • Development and Validation of a Stability-Indicating Assay of Etofenamate by RP-HPLC and Characterization of Degradation Products. (n.d.). National Institutes of Health (NIH). [Link]

  • 3,4-dimethyl-2-phenylmorpholine. (n.d.). Solubility of Things. [Link]

  • Revolutionizing Stability-Indicating Analysis: Advanced RP-HPLC Strategies for Pharmaceutical Excellence. (n.d.). ResearchGate. [Link]

  • Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. (2021). Beilstein Archives. [Link]

  • SUPPORTING INFORMATION. (n.d.). MPG.PuRe. [Link]

  • Development of Methods and Reagents for the Trifluoromethylchalcogenation of Organic Compounds. (2021). Freie Universität Berlin. [Link]8)

Sources

An In-Depth Technical Guide to the Potential Therapeutic Targets of 3-[4-(Trifluoromethyl)phenyl]morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive exploration of the potential therapeutic targets of the novel compound, 3-[4-(Trifluoromethyl)phenyl]morpholine. Synthesizing data from analogous structures and foundational principles of medicinal chemistry, we posit that the primary therapeutic potential of this compound lies in the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt/Mammalian Target of Rapamycin (mTOR) signaling pathway. This pathway is a critical regulator of cellular growth, proliferation, and survival, and its dysregulation is a hallmark of numerous cancers and neurological disorders.[1][2][3] Furthermore, we explore the secondary potential for this compound to modulate dopamine receptors, a target class frequently implicated in central nervous system (CNS) disorders. This guide offers a detailed scientific rationale for these hypotheses and provides a step-by-step experimental framework for the validation of these targets, intended for researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Potential of a Novel Scaffold

The compound this compound is a synthetic molecule that combines two key pharmacophores: a morpholine ring and a trifluoromethylphenyl moiety. The morpholine ring is a privileged scaffold in medicinal chemistry, known to enhance the pharmacokinetic properties of drug candidates, including improved solubility and metabolic stability.[4] The trifluoromethyl group is a powerful bioisostere for a methyl group, which can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity to target proteins.[5] The strategic combination of these two groups suggests that this compound is a promising candidate for therapeutic development, particularly in the fields of oncology and neurology.[1][6]

Primary Therapeutic Target: The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR signaling cascade is a central hub for integrating extracellular and intracellular signals to regulate cell growth, proliferation, survival, and metabolism.[7] Its aberrant activation is a frequent event in a wide range of human cancers and has also been implicated in the pathophysiology of several neurological diseases.[1][2] We hypothesize that this compound is a potent inhibitor of this pathway, with the potential for dual PI3K/mTOR inhibition.

Scientific Rationale

Our hypothesis is grounded in the established structure-activity relationships (SAR) of known PI3K and mTOR inhibitors. Numerous potent inhibitors of these kinases feature a morpholine ring, which has been shown to form a crucial hydrogen bond with the hinge region of the kinase domain, specifically with the backbone NH of Val851 in PI3Kα.[5] This interaction is a key anchor for inhibitor binding.

Furthermore, the trifluoromethylphenyl group has been successfully incorporated into potent and selective mTOR inhibitors.[8] This moiety can enhance binding affinity through hydrophobic and electrostatic interactions within the ATP-binding pocket of the kinase. The combination of the morpholine ring, acting as a hinge-binder, and the trifluoromethylphenyl group, potentially occupying a hydrophobic pocket, presents a compelling structural basis for the potent inhibition of PI3K and/or mTOR by this compound.

Proposed Signaling Pathway and Point of Intervention

The PI3K/Akt/mTOR pathway is a linear cascade initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs). This leads to the activation of PI3K, which phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits Akt to the plasma membrane, where it is activated by PDK1 and mTORC2. Activated Akt then phosphorylates a plethora of downstream targets, including the tuberous sclerosis complex 2 (TSC2), leading to the activation of mTORC1. mTORC1, in turn, promotes protein synthesis and cell growth by phosphorylating S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1).

The proposed intervention point for this compound is at the level of PI3K and/or mTOR, directly inhibiting their kinase activity and thereby blocking the entire downstream signaling cascade.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Activates Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Promotes Compound This compound Compound->PI3K Inhibits Compound->mTORC2 Inhibits Compound->mTORC1 Inhibits

Figure 1: Proposed mechanism of action of this compound on the PI3K/Akt/mTOR signaling pathway.

Secondary Therapeutic Target: Dopamine Receptors

While the PI3K/Akt/mTOR pathway represents the primary hypothesized target, the morpholine scaffold has also been identified in ligands for dopamine receptors, particularly the D2 and D4 subtypes.[9][10] These receptors are critical for neurotransmission in the brain and are implicated in a variety of neurological and psychiatric conditions, including Parkinson's disease, schizophrenia, and depression.

Scientific Rationale

The rationale for investigating dopamine receptors as a potential secondary target stems from the structural similarities between this compound and known dopamine receptor ligands. The aryl-piperazine and related heterocyclic scaffolds are common motifs in compounds that bind to these G-protein coupled receptors. Given that the morpholine ring can be considered a bioisostere of piperazine, it is plausible that this compound could exhibit affinity for one or more dopamine receptor subtypes.

Experimental Validation Workflow

To rigorously test our hypotheses, we propose a multi-tiered experimental workflow, progressing from in vitro biochemical assays to cell-based functional assays.

Experimental_Workflow start Start: Compound Synthesis and Characterization tier1 Tier 1: In Vitro Biochemical Assays start->tier1 tier2 Tier 2: Cell-Based Functional Assays tier1->tier2 sub1_1 PI3K/mTOR Kinase Assays (IC50 Determination) sub1_2 Dopamine Receptor Binding Assays (Ki Determination) tier3 Tier 3: In Vivo Efficacy and Pharmacokinetic Studies tier2->tier3 sub2_1 Western Blot Analysis of PI3K/mTOR Pathway (p-Akt, p-S6K) sub2_2 Dopamine Receptor Functional Assays (cAMP Measurement) sub2_3 Cell Proliferation/Viability Assays (e.g., MTT, CellTiter-Glo) end End: Lead Optimization and Preclinical Development tier3->end

Figure 2: A tiered experimental workflow for the validation of therapeutic targets.
Tier 1: In Vitro Biochemical Assays

4.1.1. PI3K and mTOR Kinase Assays

  • Objective: To determine the direct inhibitory activity of this compound against a panel of PI3K isoforms (α, β, δ, γ) and mTOR kinase.

  • Methodology: A luminescent kinase assay, such as the ADP-Glo™ Kinase Assay, can be employed.[11]

    • Reaction Setup: In a 384-well plate, add the test compound at various concentrations.

    • Enzyme and Substrate Addition: Add the purified PI3K or mTOR enzyme and its respective lipid or protein substrate.

    • Initiation of Reaction: Add ATP to initiate the kinase reaction and incubate at room temperature for 60 minutes.

    • ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal using luciferase.

    • Data Analysis: Measure luminescence using a plate reader and calculate IC50 values.

4.1.2. Dopamine Receptor Binding Assays

  • Objective: To determine the binding affinity of this compound to dopamine receptor subtypes (D1, D2, D3, D4, D5).

  • Methodology: A competitive radioligand binding assay is a standard method.[12]

    • Membrane Preparation: Prepare cell membranes from cell lines stably expressing the individual dopamine receptor subtypes.

    • Assay Setup: In a 96-well filter plate, incubate the cell membranes with a known radioligand (e.g., [³H]spiperone for D2-like receptors) and varying concentrations of the test compound.

    • Equilibration: Allow the binding to reach equilibrium.

    • Filtration and Washing: Rapidly filter the contents of the plate and wash to remove unbound radioligand.

    • Scintillation Counting: Measure the radioactivity retained on the filter using a scintillation counter.

    • Data Analysis: Determine the Ki values from the competition binding curves.

Tier 2: Cell-Based Functional Assays

4.2.1. Western Blot Analysis of PI3K/mTOR Pathway Activation

  • Objective: To assess the ability of this compound to inhibit the PI3K/Akt/mTOR pathway in a cellular context.

  • Methodology:

    • Cell Culture and Treatment: Culture a relevant cancer cell line (e.g., MCF-7, U87) and treat with varying concentrations of the test compound for a specified time.

    • Stimulation: Stimulate the pathway with a growth factor (e.g., insulin, EGF).

    • Cell Lysis: Lyse the cells to extract total protein.

    • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies specific for phosphorylated and total Akt (Ser473), S6K (Thr389), and other relevant downstream targets.

    • Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to detect the protein bands.

    • Analysis: Quantify the band intensities to determine the effect of the compound on protein phosphorylation.

4.2.2. Dopamine Receptor Functional Assays (cAMP Measurement)

  • Objective: To determine if this compound acts as an agonist or antagonist at dopamine receptors.

  • Methodology: A cAMP assay is suitable for Gs-coupled (D1-like) and Gi-coupled (D2-like) receptors.[13][14]

    • Cell Culture: Use cell lines stably expressing the dopamine receptor of interest.

    • Compound Treatment: Treat the cells with the test compound. For antagonist testing, co-incubate with a known agonist.

    • cAMP Measurement: For Gi-coupled receptors, stimulate adenylyl cyclase with forskolin. Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay (e.g., HTRF, AlphaScreen).

    • Data Analysis: Generate dose-response curves to determine EC50 (agonist) or IC50 (antagonist) values.

4.2.3. Cell Proliferation and Viability Assays

  • Objective: To evaluate the effect of this compound on the growth and survival of cancer cells.

  • Methodology:

    • Cell Seeding: Seed cancer cells in 96-well plates.

    • Compound Treatment: Treat the cells with a range of concentrations of the test compound for 48-72 hours.

    • Viability Assessment: Measure cell viability using assays such as MTT, MTS, or a luminescent ATP-based assay (e.g., CellTiter-Glo®).

    • Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) values.

Data Summary and Interpretation

The following tables provide a template for summarizing the quantitative data generated from the proposed experimental workflow.

Table 1: In Vitro Biochemical Activity

TargetAssay TypeEndpointThis compound
PI3KαKinase AssayIC50 (nM)
PI3KβKinase AssayIC50 (nM)
PI3KδKinase AssayIC50 (nM)
PI3KγKinase AssayIC50 (nM)
mTORKinase AssayIC50 (nM)
Dopamine D1Binding AssayKi (nM)
Dopamine D2Binding AssayKi (nM)
Dopamine D3Binding AssayKi (nM)
Dopamine D4Binding AssayKi (nM)
Dopamine D5Binding AssayKi (nM)

Table 2: Cellular Functional Activity

Cell LineAssay TypeEndpointThis compound
MCF-7Western Blot (p-Akt)IC50 (nM)
U87Western Blot (p-S6K)IC50 (nM)
MCF-7Proliferation AssayGI50 (µM)
U87Proliferation AssayGI50 (µM)
CHO-D2cAMP AssayEC50/IC50 (nM)

Conclusion and Future Directions

This guide outlines a robust, evidence-based approach to elucidating the therapeutic targets of this compound. The strong scientific rationale, based on the known properties of its constituent pharmacophores, points towards the PI3K/Akt/mTOR pathway as a primary target, with dopamine receptors as a plausible secondary target. The detailed experimental workflow provides a clear path for validating these hypotheses. Successful validation of these targets will pave the way for further preclinical development, including in vivo efficacy studies in relevant cancer and neurological disease models, and ultimately, the potential translation of this promising compound into a novel therapeutic agent.

References

  • Cancer Discovery. (2018).
  • Biosynth. (n.d.). 2-[3-(Trifluoromethyl)phenyl]morpholine.
  • Journal of Medicinal Chemistry. (2003). New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model.
  • Smolecule. (2023). 2-(4-(Trifluoromethyl)phenyl)morpholine.
  • Future Neurology. (2012). A critical kinase cascade in neurological disorders: PI3K, Akt and mTOR.
  • Promega Corporation. (n.d.). PI3K(p110α/p85α) Kinase Assay.
  • ACS Chemical Neuroscience. (2017). Occurrence of Morpholine in Central Nervous System Drug Discovery.
  • BenchChem. (2023). In Vitro Dopamine D2 Receptor Agonist Assay.
  • AG Scientific. (n.d.).
  • Innoprot. (n.d.). D2 Dopamine Receptor Assay.
  • Journal of Medicinal Chemistry. (2011). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1][11]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer.

  • Chem-Impex. (n.d.). This compound Hydrochloride.
  • E3S Web of Conferences. (2024).
  • International Journal of Molecular Sciences. (2023).
  • Journal of Medicinal Chemistry. (2015). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309)
  • Labome. (n.d.). Receptor-Ligand Binding Assays.
  • MDPI. (2022).
  • MDPI. (2021). Overview of Research into mTOR Inhibitors.
  • ResearchGate. (n.d.). Novel 3-fluoro-4-morpholinoaniline derivatives: Synthesis and assessment of anti-cancer activity in breast cancer cells.
  • Journal of Medicinal Chemistry. (2010). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1][11]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer.

  • Bioorganic & Medicinal Chemistry. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors.
  • PubMed. (2021). In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains.
  • ACS Medicinal Chemistry Letters. (2013). Synthesis and in Vitro and in Vivo Pharmacological Evaluation of New 4-Aminoquinoline-Based Compounds.
  • Taylor & Francis Online. (2023). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis.
  • Bioorganic Chemistry. (2020).

Sources

Preliminary Toxicological Profile of Trifluoromethylphenyl Morpholines: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals Only

Executive Summary

This guide provides a comprehensive preliminary toxicological profile of trifluoromethylphenyl morpholines, a class of compounds with potential psychoactive properties. As novel chemical entities, a thorough understanding of their safety profile is paramount for any drug development program. This document outlines a tiered, scientifically-driven approach to assess the toxicological risks associated with these compounds, beginning with fundamental physicochemical and metabolic considerations and progressing through a battery of in vitro and in vivo assays. The methodologies presented herein are grounded in established regulatory guidelines and best practices to ensure scientific integrity and the generation of robust, decision-enabling data. We will delve into the rationale behind the selection of specific assays, provide detailed experimental protocols, and discuss the interpretation of potential outcomes. This guide is intended to serve as a foundational resource for researchers embarking on the preclinical safety evaluation of trifluoromethylphenyl morpholines.

Introduction: The Trifluoromethylphenyl Morpholine Scaffold

The trifluoromethylphenyl morpholine scaffold is characterized by the presence of a morpholine ring linked to a phenyl group substituted with a trifluoromethyl (CF3) moiety. The morpholine ring is a common pharmacophore in medicinal chemistry, often imparting favorable pharmacokinetic properties.[1][2][3][4][5] The trifluoromethyl group is a bioisostere for a chlorine atom and is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[6] The combination of these structural features in trifluoromethylphenyl morpholines suggests the potential for central nervous system (CNS) activity, necessitating a thorough toxicological evaluation. Given their structural similarities to phenmetrazine and its analogs, which are known stimulants, there is a scientific basis to anticipate potential psychoactive effects and associated toxicities.[7][8][9][10]

A preliminary toxicological assessment is a critical step in early drug development, aiming to identify potential hazards and de-risk candidates before significant investment in further studies.[11] This guide will systematically address the key toxicological endpoints relevant to this class of compounds.

In Silico and Physicochemical Characterization

Prior to initiating biological testing, a comprehensive in silico and physicochemical characterization of the lead trifluoromethylphenyl morpholine candidate(s) is essential.

2.1 In Silico Toxicity Prediction: Computational models can provide early warnings of potential toxicities. Structure-activity relationship (SAR) and quantitative structure-activity relationship (QSAR) models should be employed to predict potential for genotoxicity, carcinogenicity, and hERG channel inhibition.

2.2 Physicochemical Properties: Key physicochemical parameters such as solubility, lipophilicity (LogP/LogD), and pKa must be determined experimentally. These properties are critical for designing in vitro assays and interpreting their results, as well as for understanding the potential for oral absorption and distribution in vivo.

In Vitro Metabolism Studies

Understanding the metabolic fate of trifluoromethylphenyl morpholines is crucial for interpreting toxicological data, as metabolites can be more or less active or toxic than the parent compound.[12][13][14][15]

3.1 Rationale for Metabolic Studies: The morpholine ring can undergo various metabolic transformations, while the trifluoromethyl group is generally resistant to metabolism.[1][16] In vitro metabolism studies using human liver microsomes or S9 fractions will identify the major metabolic pathways and the specific cytochrome P450 (CYP) isozymes involved.[12][13][14][15] This information is vital for designing genotoxicity assays that incorporate metabolic activation and for anticipating potential drug-drug interactions.

3.2 Experimental Protocol: In Vitro Metabolism with Human Liver Microsomes

  • Preparation: Prepare a reaction mixture containing human liver microsomes, the trifluoromethylphenyl morpholine test compound, and a NADPH-generating system in a suitable buffer.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

  • Termination: Stop the reaction by adding a quenching solvent (e.g., acetonitrile).

  • Analysis: Analyze the samples by liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the parent compound and its metabolites.

  • CYP Isozyme Mapping: To identify the specific CYP isozymes responsible for metabolism, incubate the test compound with a panel of recombinant human CYP enzymes.

Diagram: Proposed Metabolic Pathway of a Trifluoromethylphenyl Morpholine

G Parent Trifluoromethylphenyl Morpholine Metabolite1 Hydroxylated Morpholine Parent->Metabolite1 CYP-mediated Oxidation Metabolite2 N-dealkylated Metabolite Parent->Metabolite2 CYP-mediated Oxidation Metabolite3 Aromatic Hydroxylation Parent->Metabolite3 CYP-mediated Oxidation

Caption: Proposed metabolic pathways for trifluoromethylphenyl morpholines.

In Vitro Toxicology

A battery of in vitro assays should be conducted to assess the cytotoxic, genotoxic, and cardiotoxic potential of trifluoromethylphenyl morpholines.

Cytotoxicity Assays

Cytotoxicity assays provide a measure of a compound's toxicity to cells and are used to determine the concentration range for subsequent, more specific assays.[17]

4.1.1 Rationale for Cytotoxicity Testing: Determining the 50% inhibitory concentration (IC50) is essential for selecting appropriate, non-cytotoxic concentrations for genotoxicity and other mechanistic assays.[18][19][20] Two common and complementary assays are the MTT and LDH assays.

4.1.2 Experimental Protocol: MTT Assay

  • Cell Seeding: Seed a suitable human cell line (e.g., HepG2 for liver toxicity, SH-SY5Y for neurotoxicity) in a 96-well plate and allow to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the trifluoromethylphenyl morpholine for 24-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

4.1.3 Experimental Protocol: LDH Assay

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period, collect a portion of the cell culture supernatant.

  • LDH Reaction: Add the LDH reaction mixture to the supernatant.

  • Incubation: Incubate at room temperature, protected from light.

  • Absorbance Reading: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control.

Table 1: Representative Cytotoxicity Data

CompoundCell LineAssayIncubation Time (h)IC50 (µM)
Trifluoromethylphenyl Morpholine AHepG2MTT2475.2
Trifluoromethylphenyl Morpholine AHepG2LDH24120.5
Trifluoromethylphenyl Morpholine BSH-SY5YMTT4855.8
Trifluoromethylphenyl Morpholine BSH-SY5YLDH4898.1
Genotoxicity Assays

Genotoxicity assays are designed to detect compounds that can induce genetic damage, a key event in carcinogenesis.[21]

4.2.1 Rationale for Genotoxicity Testing: A standard battery of in vitro genotoxicity tests is required by regulatory agencies to assess mutagenic and clastogenic potential. The Ames test for point mutations and the in vitro micronucleus assay for chromosomal damage are core components of this battery.[22][23][24][25][26]

4.2.2 Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)

  • Strain Selection: Use a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) to detect different types of mutations.[27][28][29]

  • Metabolic Activation: Conduct the assay with and without a liver S9 fraction to assess the mutagenicity of both the parent compound and its metabolites.

  • Treatment: Expose the bacterial strains to a range of concentrations of the trifluoromethylphenyl morpholine in the presence of a small amount of histidine (for Salmonella) or tryptophan (for E. coli).

  • Plating: Plate the treated bacteria on minimal agar plates.

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least two- to three-fold higher than the solvent control.

Table 2: Representative Ames Test Data (TA100 with S9 Activation)

Compound Concentration (µ g/plate )Revertant Colonies (Mean ± SD)
Vehicle Control125 ± 15
1130 ± 12
10145 ± 18
100280 ± 25
500550 ± 40
Positive Control980 ± 60
Statistically significant increase (p < 0.05)

4.2.3 Experimental Protocol: In Vitro Micronucleus Assay

  • Cell Culture: Use a suitable mammalian cell line (e.g., TK6, CHO) with a stable karyotype.[23][24][25][26][30]

  • Metabolic Activation: Perform the assay with and without S9 metabolic activation.

  • Treatment: Treat the cells with at least three concentrations of the trifluoromethylphenyl morpholine, with the highest concentration inducing approximately 50% cytotoxicity.

  • Cytokinesis Block: Add cytochalasin B to block cytokinesis and allow for the accumulation of binucleated cells.

  • Harvesting and Staining: Harvest the cells, fix them, and stain with a DNA-specific dye (e.g., acridine orange, DAPI).

  • Scoring: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.[23][30]

  • Data Analysis: A positive result is a concentration-dependent increase in the percentage of micronucleated cells.[30]

Table 3: Representative In Vitro Micronucleus Assay Data

Compound Concentration (µM)% Binucleated Cells with Micronuclei (Mean ± SD)
Vehicle Control1.2 ± 0.3
101.5 ± 0.4
252.8 ± 0.6
505.1 ± 0.9
Positive Control15.6 ± 2.1
Statistically significant increase (p < 0.05)
Cardiotoxicity: hERG Assay

4.3.1 Rationale for hERG Testing: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced QT prolongation, which can lead to life-threatening cardiac arrhythmias.[31][32][33][34] Therefore, assessing the potential for hERG channel inhibition is a critical component of the early safety assessment of any new chemical entity, particularly those intended for systemic exposure.[21][35][36][37]

4.3.2 Experimental Protocol: Manual Patch-Clamp hERG Assay

  • Cell Line: Use a mammalian cell line stably expressing the hERG channel (e.g., HEK293-hERG).

  • Cell Preparation: Plate the cells on coverslips for electrophysiological recording.

  • Electrophysiology Setup: Use a patch-clamp amplifier and data acquisition system.

  • Whole-Cell Configuration: Establish a whole-cell patch-clamp recording from a single cell.

  • Voltage Protocol: Apply a specific voltage-clamp protocol to elicit hERG currents. A typical protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the tail current.[36][38][39]

  • Compound Application: Perfuse the cell with a vehicle control solution, followed by increasing concentrations of the trifluoromethylphenyl morpholine.

  • Data Acquisition: Record the hERG currents at each concentration.

  • Data Analysis: Measure the peak tail current amplitude at each concentration and calculate the percentage of inhibition relative to the control. Determine the IC50 value by fitting the concentration-response data to a Hill equation.

Diagram: hERG Manual Patch-Clamp Workflow

G cluster_0 Cell Preparation cluster_1 Electrophysiological Recording cluster_2 Data Analysis CellCulture HEK293-hERG Cell Culture Plating Plating on Coverslips CellCulture->Plating WholeCell Establish Whole-Cell Configuration Plating->WholeCell VoltageProtocol Apply Voltage-Clamp Protocol WholeCell->VoltageProtocol CompoundApp Perfuse with Compound VoltageProtocol->CompoundApp DataAcq Record hERG Currents CompoundApp->DataAcq MeasureCurrent Measure Peak Tail Current DataAcq->MeasureCurrent CalcInhibition Calculate % Inhibition MeasureCurrent->CalcInhibition IC50 Determine IC50 CalcInhibition->IC50

Caption: Workflow for the manual patch-clamp hERG assay.

Table 4: Representative hERG Assay Data

CompoundIC50 (µM)
Trifluoromethylphenyl Morpholine A8.5
Trifluoromethylphenyl Morpholine B> 30
Positive Control (e.g., Cisapride)0.02

In Vivo Toxicology: Acute Oral Toxicity

Following the in vitro characterization, a preliminary in vivo study is necessary to assess the acute systemic toxicity of the most promising candidate.

5.1 Rationale for Acute Oral Toxicity Testing: An acute oral toxicity study provides information on the potential hazards of a single oral dose of a substance and helps to determine its toxicity classification.[40][41] The OECD 423 (Acute Toxic Class Method) is a stepwise procedure that uses a minimal number of animals to assign a GHS toxicity category.[40]

5.2 Experimental Protocol: OECD 423 Acute Toxic Class Method

  • Animal Model: Use a single sex of a standard rodent strain (typically female Wistar or Sprague-Dawley rats).

  • Acclimatization: Acclimatize the animals to the laboratory conditions for at least 5 days.

  • Dosing: Administer the trifluoromethylphenyl morpholine orally by gavage at one of the fixed dose levels (5, 50, 300, or 2000 mg/kg). Start with a dose that is expected to be toxic but not lethal.

  • Observation: Observe the animals closely for the first few hours after dosing and then daily for 14 days for signs of toxicity, including changes in behavior, appearance, and body weight. Record any mortalities.

  • Stepwise Procedure: The outcome of the first dose group determines the dose for the next group. If mortality is observed, the next dose is lower. If no mortality is observed, the next dose is higher.

  • Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy.

  • Data Analysis: The GHS toxicity category is determined based on the dose levels at which mortality is observed.

Table 5: Representative OECD 423 Study Outcome

Dose (mg/kg)Number of AnimalsMortalityClinical SignsGHS Category
30031/3Lethargy, piloerection4
200033/3Severe tremors, ataxia

Conclusion and Future Directions

This guide has outlined a comprehensive strategy for the preliminary toxicological evaluation of trifluoromethylphenyl morpholines. The tiered approach, starting with in silico and in vitro assessments and progressing to a preliminary in vivo study, allows for a data-driven risk assessment while adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing). The results from these studies will provide a foundational understanding of the toxicological profile of this novel class of compounds and will be instrumental in guiding further drug development efforts. Should a candidate demonstrate a favorable preliminary safety profile, more extensive preclinical toxicology studies, including repeat-dose toxicity, safety pharmacology, and reproductive toxicology, will be required to support an Investigational New Drug (IND) application.

References

  • Major metabolic pathways of the morpholine moiety as a component of drugs such as linezolid or gefitinib. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Multiple Drug-Toxicity Involving Novel Psychoactive Substances, 3-Fluorophenmetrazine and U-47700. (2017). Journal of Analytical Toxicology, 41(8), 738-743. [Link]

  • Toxicokinetics and analytical toxicology of the phenmetrazine-derived new psychoactive substance 3,4-methylenedioxyphenmetrazine. (2025). Archives of Toxicology. [Link]

  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). (2020). Bioorganic Chemistry, 96, 103578. [Link]

  • Toxicokinetics and analytical toxicology of the phenmetrazine-derived new psychoactive substance 3,4-methylenedioxyphenmetrazine studied by means of in vitro systems. (2025). Archives of Toxicology. [Link]

  • A range of voltage-clamp protocol designs for rapid capture of hERG kinetics. (2024). bioRxiv. [Link]

  • cytotoxicity ic50 values: Topics by Science.gov. (n.d.). Science.gov. Retrieved January 6, 2026, from [Link]

  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2020). Medicinal Research Reviews, 40(2), 709-752. [Link]

  • A range of voltage-clamp protocol designs for rapid capture of hERG kinetics. (2024). bioRxiv. [Link]

  • Toxicokinetics and analytical toxicology of the phenmetrazine-derived new psychoactive substance 3,4-methylenedioxyphenmetrazine studied by means of in vitro systems. (n.d.). Semantic Scholar. Retrieved January 6, 2026, from [Link]

  • (PDF) Toxicokinetics and analytical toxicology of the phenmetrazine-derived new psychoactive substance 3,4-methylenedioxyphenmetrazine studied by means of in vitro systems. (2025). ResearchGate. [Link]

  • High-Throughput Chemical Screening and Structure-Based Models to Predict hERG Inhibition. (2021). Toxics, 9(10), 253. [Link]

  • Microbial Mutagenicity Assay: Ames Test. (2018). Bio-protocol, 8(6), e2778. [Link]

  • Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

  • A typical test pulse protocol for a manual patch clamp study of HEK293... (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

  • The in vitro micronucleus assay using imaging flow cytometry and deep learning. (2021). Scientific Reports, 11(1), 10499. [Link]

  • Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices. (2018). Particle and Fibre Toxicology, 15(1), 24. [Link]

  • IN VITRO MICRONUCLEUS (MN) ASSAY USING TK6 CELLS: REVIEW OF HISTORICAL POSITIVE AND NEGATIVE CONTROL DATA. (n.d.). CORESTA. Retrieved January 6, 2026, from [Link]

  • Prediction of hERG inhibition of drug discovery compounds using biomimetic HPLC measurements. (2021). ADMET & DMPK, 9(4), 283-296. [Link]

  • Manual Whole-Cell Patch-Clamping of the HERG Cardiac K + Channel. (n.d.). Springer Protocols. Retrieved January 6, 2026, from [Link]

  • How reliable are in vitro IC50 values? Values vary with cytotoxicity assays in human glioblastoma cells. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Bacterial Reverse Mutation Assay (Ames Test) GLP Report. (n.d.). Bulldog-Bio. Retrieved January 6, 2026, from [Link]

  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (2023). Journal of Biomolecular Structure and Dynamics, 41(16), 8031-8051. [Link]

  • Template for in vitro Bacterial Reverse Mutation (Ames) Test. (2017). FDA. Retrieved January 6, 2026, from [Link]

  • Manual Whole-Cell Patch-Clamping of the HERG Cardiac K+ Channel. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

  • The Interaction of Structural Analogues of Phenothiazines in p53-Dependent Cellular Signaling Pathways. (2025). ACS Omega. [Link]

  • A Database of IC50 Values and Principal Component Analysis of Results from Six Basal Cytotoxicity Assays, for Use in the Modelling of the In Vivo and In Vitro Data of the EU ACuteTox Project a. (n.d.). Semantic Scholar. Retrieved January 6, 2026, from [Link]

  • The in Vitro Micronucleus Test – Background and Application in Genotoxicity Testing. (2025). JoVE. [Link]

  • Human Ether-a-go-go-Related Gene (hERG) Blockers. (n.d.). Cambridge MedChem Consulting. Retrieved January 6, 2026, from [Link]

  • Medicinal Chemical Properties of Successful Central Nervous System Drugs. (2007). ACS Chemical Neuroscience, 1(7), 435-449. [Link]

  • Protocol-dependent differences in IC 50 values measured in hERG assays occur in a predictable way and can be used to quantify state preference of drug binding. (2019). bioRxiv. [Link]

  • REVERSE MUTATION ASSAY "AMES TEST" USING SALMONELLA TYPHIMURIUM AND ESCHERICHIA COLI. (n.d.). Regulations.gov. Retrieved January 6, 2026, from [Link]

  • The Ames Test. (n.d.). Lawrence University. Retrieved January 6, 2026, from [Link]

  • An Oral Acute Toxicity Study of Extracts from Salvia Splendens (Scarlet Sage) As Per OECD Guidelines 423. (2015). World Journal of Pharmaceutical Sciences, 3(2), 268-274.
  • The Use of Liver Microsome In-Vitro Methods to Study Toxicant Metabolism and Predict Species Efficacy. (n.d.). Digital Commons@USU. Retrieved January 6, 2026, from [Link]

  • Overlay of the acute oral toxicity results over OECD 423 guidelines... (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. (2022). Cancers, 14(3), 757. [Link]

  • In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. (2023). Frontiers in Toxicology, 5, 1171960. [Link]

  • Investigations on acute oral toxicity studies of purpurin by application of OECD guideline 423 in rodents. (2017). Regulatory Toxicology and Pharmacology, 86, 223-228. [Link]

  • In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. (n.d.). SpringerLink. Retrieved January 6, 2026, from [Link]

  • In Vitro Drug Metabolism Using Liver Microsomes. (2016). Current Protocols in Pharmacology, 74, 7.8.1-7.8.24. [Link]

  • Role of Human Liver Microsomes in In Vitro Metabolism of Drugs—A Review. (2025). Journal of Xenobiotics.
  • In Vitro Drug Metabolism Using Liver Microsomes. (2016). Research @ Flinders. [Link]

  • OECD TG 423 Explained | Acute Oral Toxicity Study Using Acute Toxic Class Method. (2025). YouTube. [Link]

  • Number of substances with studies for each of the acute oral toxicity OECD guidelines. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

  • In vivo toxicology and safety pharmacology. (n.d.). Nuvisan. Retrieved January 6, 2026, from [Link]

  • The accumulation and metabolism of 3-trifluoromethylpyridine by rat olfactory and hepatic tissues. (1991). Toxicology and Applied Pharmacology, 108(3), 468-477. [Link]

Sources

Methodological & Application

Application Note & Synthesis Protocol: 3-[4-(Trifluoromethyl)phenyl]morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Significance and Application

The morpholine heterocycle is a cornerstone scaffold in modern medicinal chemistry, renowned for conferring favorable physicochemical properties such as enhanced aqueous solubility, metabolic stability, and improved pharmacokinetic profiles to drug candidates. Appropriately substituted morpholines exhibit a wide spectrum of biological activities and are integral components of numerous approved pharmaceuticals. The introduction of a trifluoromethyl (CF₃) group onto an appended phenyl ring further modulates a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins, making it a highly sought-after functional group in drug design.

This document provides a detailed, two-step protocol for the synthesis of 3-[4-(Trifluoromethyl)phenyl]morpholine , a key building block for pharmaceutical research and development. The synthetic strategy is designed for efficiency, scalability, and high yield, utilizing modern, well-documented chemical transformations. The protocol begins with the synthesis of the critical precursor, 2-amino-1-[4-(trifluoromethyl)phenyl]ethanol , followed by a green, redox-neutral cyclization to form the target morpholine ring.

Synthetic Strategy Overview

The synthesis is logically divided into two primary stages, as depicted below. This approach circumvents the use of harsh reagents and multiple protection/deprotection steps often associated with traditional morpholine syntheses.

  • Step 1: Synthesis of the Amino Alcohol Precursor. The synthesis initiates with the conversion of 4-(trifluoromethyl)benzaldehyde to the corresponding mandelonitrile derivative, which is subsequently reduced to yield the key intermediate, 2-amino-1-[4-(trifluoromethyl)phenyl]ethanol. This method is reliable for producing the required 1,2-amino alcohol scaffold.

  • Step 2: Morpholine Ring Formation. The target 3-aryl-substituted morpholine is constructed via a highly efficient, one-pot cyclization of the amino alcohol intermediate with ethylene sulfate. This modern approach is noted for its high yields, operational simplicity, and favorable environmental profile compared to methods requiring chloroacetyl chloride and subsequent hydride reductions.[1][2][3]

Synthesis_Workflow cluster_step1 Step 1: Amino Alcohol Synthesis cluster_step2 Step 2: Morpholine Cyclization Start 4-(Trifluoromethyl)benzaldehyde Int1 4-(Trifluoromethyl)mandelonitrile Start->Int1 1. TMS-CN 2. H₂O Precursor 2-Amino-1-[4-(trifluoromethyl)phenyl]ethanol Int1->Precursor LiAlH₄, THF EthyleneSulfate Ethylene Sulfate Zwitterion Zwitterionic Intermediate Precursor->Zwitterion 1. Ethylene Sulfate (SN2 Alkylation) FinalProduct This compound Zwitterion->FinalProduct 2. tBuOK (Intramolecular Cyclization)

Diagram 1: Overall two-step synthetic workflow.

Materials and Methods

Equipment
  • Three-neck round-bottom flasks (various sizes)

  • Magnetic stirrer with heating mantle

  • Reflux condenser and nitrogen/argon inlet adapter

  • Dropping funnel

  • Ice-water bath

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Glass column for chromatography

  • Standard laboratory glassware and consumables

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Mass Spectrometer (MS)

Reagents and Solvents
Reagent/SolventFormulaCAS No.PuritySupplier
4-(Trifluoromethyl)benzaldehydeC₈H₅F₃O455-19-6≥98%Sigma-Aldrich
Trimethylsilyl cyanide (TMS-CN)C₄H₉NSi7677-24-9≥98%Sigma-Aldrich
Lithium aluminum hydride (LiAlH₄)LiAlH₄16853-85-3≥95%Sigma-Aldrich
Ethylene Sulfate (ES)C₂H₄O₄S1072-53-3≥98%TCI Chemicals
Potassium tert-butoxide (tBuOK)C₄H₉KO865-47-4≥98%Acros Organics
Tetrahydrofuran (THF), anhydrousC₄H₈O109-99-9≥99.9%Fisher Scientific
Diethyl ether (Et₂O), anhydrous(C₂H₅)₂O60-29-7≥99.7%Fisher Scientific
2-Methyltetrahydrofuran (2-MeTHF)C₅H₁₀O96-47-9≥99%Sigma-Aldrich
Ethyl acetate (EtOAc)C₄H₈O₂141-78-6HPLC GradeVWR
HexanesC₆H₁₄110-54-3HPLC GradeVWR
Sodium sulfate (Na₂SO₄), anhydrousNa₂SO₄7757-82-6ACS GradeFisher Scientific
Hydrochloric acid (HCl), concentratedHCl7647-01-037%J.T. Baker
Sodium bicarbonate (NaHCO₃)NaHCO₃144-55-8ACS GradeFisher Scientific

Experimental Protocols

Step 1: Synthesis of 2-Amino-1-[4-(trifluoromethyl)phenyl]ethanol

This procedure involves the formation of a cyanohydrin intermediate followed by its reduction.[4]

Part A: Synthesis of 2-hydroxy-2-(4-(trifluoromethyl)phenyl)acetonitrile (Mandelonitrile Intermediate)

  • Reaction Setup: To a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and thermometer, add 4-(trifluoromethyl)benzaldehyde (10.0 g, 57.4 mmol).

  • Cyanosilylation: Cool the flask to 0 °C in an ice-water bath. Add trimethylsilyl cyanide (TMS-CN) (7.0 g, 70.5 mmol, 1.2 equiv.) dropwise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: Stir the mixture at 0-5 °C for 2 hours. The reaction progress can be monitored by TLC (3:1 Hexanes:EtOAc), observing the consumption of the starting aldehyde.

  • Hydrolysis/Work-up: Upon completion, slowly quench the reaction by adding a mixture of 4 M HCl (50 mL) and THF (50 mL) at 0 °C. Stir vigorously at room temperature for 1 hour to ensure complete hydrolysis of the silyl ether.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude cyanohydrin as a pale yellow oil, which is used directly in the next step without further purification.

Part B: Reduction to 2-Amino-1-[4-(trifluoromethyl)phenyl]ethanol

  • Reducer Preparation: In a separate 500 mL three-neck flask under a nitrogen atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄) (4.3 g, 114.8 mmol, 2.0 equiv.) in 150 mL of anhydrous THF. Cool the suspension to 0 °C.

  • Addition of Cyanohydrin: Dissolve the crude cyanohydrin from the previous step in 50 mL of anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension over 45-60 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the reaction to reflux (approx. 66 °C) and maintain for 4 hours. Monitor the reaction by TLC for the disappearance of the intermediate.

  • Quenching (Fieser Work-up): Cool the reaction back down to 0 °C. Carefully and sequentially add dropwise: 4.3 mL of water, 4.3 mL of 15% (w/v) NaOH solution, and finally 12.9 mL of water. This procedure is critical for safety and to produce a granular precipitate of aluminum salts.

  • Isolation: Stir the resulting slurry at room temperature for 1 hour. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF (2 x 50 mL).

  • Purification: Combine the filtrates and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization from a mixture of ethyl acetate and hexanes or by flash column chromatography (silica gel, gradient elution from 95:5 to 90:10 CH₂Cl₂:MeOH) to afford the pure amino alcohol.

Step 2: Synthesis of this compound

This protocol is adapted from a modern, high-yield method for morpholine synthesis from 1,2-amino alcohols.[1][2][3]

  • Reaction Setup: To a 250 mL round-bottom flask, add 2-amino-1-[4-(trifluoromethyl)phenyl]ethanol (5.0 g, 24.4 mmol, 1.0 equiv.) and 2-methyltetrahydrofuran (2-MeTHF) (100 mL). Stir to dissolve.

  • Alkylation: Add solid ethylene sulfate (3.3 g, 26.8 mmol, 1.1 equiv.) to the solution in one portion at room temperature.

  • Formation of Zwitterion: Stir the mixture at room temperature for 12-16 hours. A white precipitate, the intermediate zwitterionic sulfate, will form. The progress of this step can be monitored by the consumption of the starting amino alcohol via TLC.

  • Cyclization: To the resulting suspension, add solid potassium tert-butoxide (tBuOK) (6.8 g, 60.9 mmol, 2.5 equiv.) in portions over 10 minutes at room temperature.

  • Reaction: Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the cyclization by TLC (1:1 Hexanes:EtOAc) until the zwitterionic intermediate is fully consumed.

  • Work-up: Cool the reaction to room temperature and quench by adding 50 mL of water. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

  • Final Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (gradient elution, 10% to 40% ethyl acetate in hexanes) to yield this compound as a white solid or viscous oil.

Expected Results and Characterization

ProductStepTypical YieldAppearance¹H NMR (CDCl₃, 400 MHz) δ (ppm)Mass Spec (ESI+)
2-Amino-1-[4-(trifluoromethyl)phenyl]ethanol 170-85% (over 2 steps)White to off-white solid7.62 (d, 2H), 7.45 (d, 2H), 4.85 (dd, 1H), 3.10 (dd, 1H), 2.90 (dd, 1H), 2.1 (br s, 3H)m/z 206.1 [M+H]⁺
This compound 280-90%White solid / colorless oil7.60 (d, 2H), 7.48 (d, 2H), 4.55 (dd, 1H), 4.05-3.95 (m, 2H), 3.80-3.70 (m, 1H), 3.20-3.05 (m, 2H), 2.0 (br s, 1H)m/z 232.1 [M+H]⁺

Note: NMR chemical shifts are predictive and may vary slightly.

Safety and Handling Advisory

  • Trimethylsilyl cyanide (TMS-CN): Highly toxic and volatile. Releases hydrogen cyanide (HCN) gas upon contact with moisture or acid. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. Have a cyanide antidote kit available.

  • Lithium aluminum hydride (LiAlH₄): Highly reactive and pyrophoric. Reacts violently with water. All manipulations must be performed under an inert atmosphere (nitrogen or argon) using anhydrous solvents and equipment.

  • Ethylene Sulfate (ES): A reactive and toxic electrophile. Handle with care in a fume hood, avoiding inhalation and skin contact.

  • Potassium tert-butoxide (tBuOK): Caustic and moisture-sensitive. Avoid contact with skin and eyes.

Always consult the Safety Data Sheet (SDS) for each reagent before use. All experimental work should be conducted in a certified chemical fume hood by trained personnel.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of morpholines. Retrieved from [Link]

  • Ortiz, K. G., Brusoe, A. T., An, J., Chong, E., & Wu, L. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Journal of the American Chemical Society.
  • Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. DOI: 10.26434/chemrxiv-2024-5vwkp
  • ResearchGate. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines.
  • Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Boehringer Ingelheim Pharmaceuticals.
  • MySkinRecipes. (n.d.). 2-Amino-2-(4-(trifluoromethyl)phenyl)ethanol. Retrieved from [Link]

  • Singh, R. P., et al. (2018).
  • Shcherbakov, S. V., et al. (2022). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Molecules, 27(20), 7069.
  • Pitré, S., et al. (2020). Organophotoredox Hydrodefluorination of Trifluoromethylarenes with Translational Applicability to Drug Discovery. Journal of the American Chemical Society, 142(22), 10175–10182.
  • Bravo, F., et al. (2006). Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis. Journal of Fluorine Chemistry, 127(8), 996-1022.
  • ScienceDirect. (n.d.). Morpholine derivate from secondary amine/alcohol.
  • RSC Publishing. (2015). The hydrogenation of mandelonitrile over a Pd/C catalyst: towards a mechanistic understanding. RSC Advances.

Sources

Application Notes and Protocols for the In Vitro Characterization of 3-[4-(Trifluoromethyl)phenyl]morpholine as a Monoamine Transporter Ligand

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the in vitro experimental design and execution of assays to characterize the pharmacological profile of 3-[4-(Trifluoromethyl)phenyl]morpholine. Based on its structural motifs—a morpholine ring known to modulate pharmacokinetic properties and a trifluoromethylphenyl group prevalent in monoamine transporter ligands—it is hypothesized that this compound acts as an inhibitor of the dopamine (DAT), serotonin (SERT), and/or norepinephrine (NET) transporters. We present detailed, field-proven protocols for radioligand binding and neurotransmitter uptake inhibition assays, enabling researchers to determine the binding affinity (Kᵢ) and functional potency (IC₅₀) of the compound at each of these key central nervous system targets.

Introduction and Scientific Rationale

The regulation of monoamine neurotransmitters—dopamine, serotonin, and norepinephrine—is a cornerstone of neuropharmacology. The reuptake of these neurotransmitters from the synaptic cleft is mediated by their respective transporters (DAT, SERT, and NET), which are primary targets for a vast array of therapeutics, including antidepressants and treatments for ADHD.[1]

The molecule this compound incorporates two key structural features that suggest a high probability of interaction with these monoamine transporters (MATs):

  • Aryl-morpholine Scaffold: The morpholine ring is a privileged heterocycle in medicinal chemistry, often incorporated to improve aqueous solubility and metabolic stability, which are desirable properties for CNS drug candidates.[2][3] In many known bioactive molecules, the morpholine oxygen acts as a hydrogen bond acceptor, interacting with key residues in protein binding sites.[4]

  • Trifluoromethylphenyl Group: The trifluoromethyl (-CF₃) group is a powerful bioisostere for a methyl group but is strongly electron-withdrawing. Its incorporation into a phenyl ring often enhances the binding affinity and selectivity of ligands for MATs.[1] For example, substitution at the meta-position of a phenyl ring with a trifluoromethyl group has been shown to increase potency for the norepinephrine transporter.[1]

Given this structural rationale, a systematic in vitro evaluation is required to confirm the biological targets of this compound and to quantify its potency and selectivity. This guide provides the necessary protocols to perform this characterization using established, robust methodologies.

Experimental Design Overview

The characterization of a potential MAT inhibitor involves a two-pronged approach: assessing its ability to bind to the transporter and its ability to inhibit the transporter's function.

  • Radioligand Binding Assays: These assays quantify the affinity of the test compound for the transporter's binding site. This is achieved by measuring its ability to compete with and displace a known high-affinity radioligand. The primary output is the Inhibitory Constant (Kᵢ) , a measure of binding affinity.

  • Neurotransmitter Uptake Inhibition Assays: These are functional assays that measure the compound's ability to block the primary function of the transporter—the reuptake of its cognate neurotransmitter. The primary output is the Half-maximal Inhibitory Concentration (IC₅₀) , a measure of functional potency.

The following workflow diagram illustrates the comprehensive characterization process.

G cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis & Interpretation Compound_Prep Prepare this compound Stock Solution (e.g., 10 mM in DMSO) Bio_Source Prepare Biological Source: 1. Transfected HEK293 Cells (hDAT, hSERT, hNET) 2. Prepare Cell Membranes OR 3. Prepare Brain Synaptosomes Binding_Assay PART 1: Radioligand Binding Assays (Determine Affinity, Kᵢ) Compound_Prep->Binding_Assay Uptake_Assay PART 2: Uptake Inhibition Assays (Determine Potency, IC₅₀) Compound_Prep->Uptake_Assay Bio_Source->Binding_Assay Membranes Bio_Source->Uptake_Assay Whole Cells or Synaptosomes Analysis Calculate Kᵢ and IC₅₀ Values (Cheng-Prusoff Equation, Non-linear Regression) Binding_Assay->Analysis Uptake_Assay->Analysis Selectivity Determine Selectivity Profile: (DAT vs. SERT vs. NET) Analysis->Selectivity Conclusion Conclude Pharmacological Profile Selectivity->Conclusion

Caption: Experimental workflow for characterizing this compound.

Compound Handling and Stock Solution Preparation

Proper handling of the test compound is critical for reproducible results.

  • Source: this compound hydrochloride.

  • Storage: Store the solid compound at room temperature or 4°C, protected from light and moisture.

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is the recommended solvent for creating a high-concentration primary stock solution.

  • Protocol for 10 mM Stock Solution:

    • Calculate the required mass of the compound for the desired volume (Molecular Weight to be confirmed from the supplier).

    • Accurately weigh the compound and dissolve it in pure, anhydrous DMSO to a final concentration of 10 mM.

    • Ensure complete dissolution by vortexing.

    • Aliquot the stock solution into small volumes (e.g., 20 µL) to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C.

    • On the day of the experiment, thaw an aliquot and prepare serial dilutions in the appropriate assay buffer. The final concentration of DMSO in the assay should be kept constant and low (typically ≤0.1%) to avoid solvent effects.

Part 1: Radioligand Binding Assays for Affinity (Kᵢ) Determination

These protocols are designed for a 96-well plate format and rely on the separation of bound and free radioligand via rapid filtration. The biological source is typically cell membranes prepared from Human Embryonic Kidney 293 (HEK293) cells stably or transiently expressing the human transporter of interest.[5][6]

General Materials and Reagents
  • Biological Source: Cell membranes from HEK293 cells expressing either hDAT, hSERT, or hNET.

  • Radioligands:

    • hDAT: [³H]WIN 35,428 (Specific Activity: ~80-90 Ci/mmol)[7][8]

    • hSERT: [³H]Citalopram (Specific Activity: ~70-90 Ci/mmol)[9][10]

    • hNET: [³H]Nisoxetine (Specific Activity: ~70-90 Ci/mmol)[11][12]

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding (NSB) Controls:

    • hDAT: 10 µM GBR-12909 or 1 µM Nomifensine[13]

    • hSERT: 10 µM Fluoxetine or 1 µM (S)-Citalopram[9]

    • hNET: 10 µM Desipramine[11]

  • Equipment: 96-well microplates, cell harvester, glass fiber filters (e.g., Whatman GF/B), liquid scintillation counter, scintillation cocktail.

Protocol: hDAT Radioligand Binding Assay
  • Plate Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: 25 µL of assay buffer.

    • Non-specific Binding (NSB): 25 µL of 10 µM GBR-12909.

    • Test Compound: 25 µL of serial dilutions of this compound (e.g., from 0.1 nM to 10 µM final concentration).

  • Add Radioligand: Add 25 µL of [³H]WIN 35,428 diluted in assay buffer to all wells. The final concentration should be near its Kᴅ (~3-5 nM).[8]

  • Add Membranes: Initiate the binding reaction by adding 200 µL of the hDAT membrane preparation (typically 10-30 µg protein/well) to each well. The final assay volume is 250 µL.

  • Incubation: Incubate the plate for 60-120 minutes at 4°C or room temperature to reach equilibrium.[8][14]

  • Harvesting: Terminate the reaction by rapidly filtering the contents of each well through a glass fiber filter mat (pre-soaked in wash buffer) using a cell harvester. Immediately wash the filters 3-5 times with ice-cold wash buffer.

  • Quantification: Place the filter spots into scintillation vials, add scintillation cocktail, and quantify the radioactivity (counts per minute, CPM) using a liquid scintillation counter.

Protocols: hSERT and hNET Binding Assays

The protocols for hSERT and hNET follow the exact same steps as the hDAT assay, with the following specific substitutions:

ParameterhSERT AssayhNET Assay
Radioligand [³H]Citalopram (~1-2 nM final conc.)[9][³H]Nisoxetine (~1-3 nM final conc.)[11]
NSB Control 10 µM Fluoxetine[9]10 µM Desipramine[11]
Membranes hSERT-expressing cell membraneshNET-expressing cell membranes
Incubation 60-120 min at 25°C[9]60-90 min at 25°C[11]
Data Analysis for Binding Assays
  • Calculate Specific Binding:

    • Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM)

  • Generate Competition Curve: Plot the percentage of specific binding against the log concentration of this compound.

  • Determine IC₅₀: Use non-linear regression analysis (sigmoidal dose-response, variable slope) in a program like GraphPad Prism to determine the IC₅₀ value.

  • Calculate Kᵢ: Convert the IC₅₀ value to the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation :

    • Kᵢ = IC₅₀ / (1 + [L]/Kᴅ)

    • Where [L] is the concentration of the radioligand used and Kᴅ is its dissociation constant for the transporter.

Part 2: Uptake Inhibition Assays for Functional Potency (IC₅₀) Determination

These assays measure the inhibition of radiolabeled neurotransmitter uptake into either whole cells expressing the transporter or into synaptosomes, which are resealed nerve terminals isolated from brain tissue.[15][16]

General Materials and Reagents
  • Biological Source:

    • HEK293 cells stably expressing hDAT, hSERT, or hNET, plated in 96-well plates.

    • OR: Freshly prepared synaptosomes from rodent brain regions (e.g., striatum for DAT, cortex/hippocampus for SERT/NET).[17][18]

  • Radiolabeled Neurotransmitters:

    • hDAT: [³H]Dopamine (Specific Activity: ~20-60 Ci/mmol)[13]

    • hSERT: [³H]Serotonin (5-HT) (Specific Activity: ~20-30 Ci/mmol)[19]

    • hNET: [³H]Norepinephrine (Specific Activity: ~40-60 Ci/mmol)[1]

  • Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (e.g., 25 mM HEPES, 125 mM NaCl, 5 mM KCl, 1.2 mM KH₂PO₄, 2 mM CaCl₂, 1.2 mM MgSO₄, 6 mM glucose, pH 7.4).[19]

  • Non-specific Uptake Controls: Same as for binding assays (GBR-12909 for DAT, Fluoxetine for SERT, Desipramine for NET).

Protocol: hDAT Uptake Inhibition Assay (Cell-Based)
  • Cell Plating: Seed HEK293-hDAT cells into a 96-well plate the day before the assay to achieve a confluent monolayer.[3]

  • Preparation: On the day of the assay, aspirate the culture medium and wash the cells once with pre-warmed (37°C) KRH buffer.

  • Pre-incubation: Add 50 µL of KRH buffer containing the appropriate concentration of this compound (or vehicle for total uptake, or 10 µM GBR-12909 for non-specific uptake) to the wells. Incubate for 10-20 minutes at 37°C.[3]

  • Initiate Uptake: Add 50 µL of KRH buffer containing [³H]Dopamine to all wells. The final concentration of [³H]Dopamine should be near its Kₘ value (typically 50-100 nM).[13]

  • Incubation: Incubate the plate for 10 minutes at 37°C. This time must be within the linear range of uptake, determined in preliminary experiments.[3][13]

  • Termination: Rapidly terminate the uptake by aspirating the buffer and washing the cells three times with 200 µL of ice-cold KRH buffer.

  • Cell Lysis: Lyse the cells by adding 100 µL of 1% SDS or a suitable lysis buffer and incubate for 30 minutes.

  • Quantification: Transfer the lysate to scintillation vials (or use a compatible 96-well plate), add scintillation cocktail, and measure radioactivity (CPM).

Protocols: hSERT and hNET Uptake Assays

The protocols for hSERT and hNET are analogous to the hDAT assay, with the following key differences:

ParameterhSERT AssayhNET Assay
Cells HEK293-hSERTHEK293-hNET
Radiolabeled Substrate [³H]Serotonin (~150 nM final conc.)[20][³H]Norepinephrine (~250 nM final conc.)[21]
NSU Control 10 µM Fluoxetine10 µM Desipramine[1]
Incubation Time 10-15 minutes at 37°C10-15 minutes at 37°C
Data Analysis for Uptake Assays
  • Calculate Specific Uptake:

    • Specific Uptake (CPM) = Total Uptake (CPM) - Non-specific Uptake (CPM)

  • Calculate % Inhibition:

    • % Inhibition = 100 * (1 - (Specific Uptake with Compound / Specific Uptake with Vehicle))

  • Determine IC₅₀: Plot the % Inhibition against the log concentration of the test compound. Use non-linear regression analysis to fit the data and determine the IC₅₀ value.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear, tabular format to allow for easy comparison of the compound's activity across the three monoamine transporters.

Table 1: Pharmacological Profile of this compound

Target Binding Affinity (Kᵢ, nM) Functional Potency (IC₅₀, nM)
hDAT [Insert experimental value ± SEM] [Insert experimental value ± SEM]
hSERT [Insert experimental value ± SEM] [Insert experimental value ± SEM]
hNET [Insert experimental value ± SEM] [Insert experimental value ± SEM]

Data should be presented as the mean of at least three independent experiments, each performed in triplicate.

Interpretation of Results:

  • Potency: Lower Kᵢ and IC₅₀ values indicate higher binding affinity and functional potency, respectively.

  • Selectivity: The selectivity of the compound is determined by comparing its Kᵢ or IC₅₀ values across the three transporters. For example, a compound with a Kᵢ of 10 nM for hDAT and >1000 nM for hSERT and hNET would be considered a potent and selective DAT inhibitor.

G cluster_synapse Dopaminergic Synapse cluster_cleft Presynaptic Presynaptic Neuron DA Dopamine Presynaptic->DA Release Postsynaptic Postsynaptic Neuron DAT DAT DA->DAT Reuptake Receptor Dopamine Receptor DA->Receptor Binding Compound 3-[4-(CF₃)phenyl]morpholine Compound->DAT Inhibition

Caption: Mechanism of monoamine transporter inhibition at a synapse.

References

  • Berger, S. P., et al. (1992). A rapid binding assay for solubilized dopamine transporters using [3H]WIN 35,428. Journal of Neuroscience Methods.
  • BenchChem. (2025). Application Notes and Protocols for Radioligand Binding Assays with Talopram. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols: Radioligand Binding Assay for (R)-Viloxazine at the Norepinephrine Transporter (NET). BenchChem.
  • Chen, R., & Reith, M. E. (2018).
  • Wikipedia. (2024). Serotonin–norepinephrine reuptake inhibitor. Wikipedia.
  • Basso, A. D., et al. (2005). Crystal structure of the human PI3Kα complexed with a potent inhibitor. Bioorganic & Medicinal Chemistry Letters.
  • Eurofins Discovery. (n.d.). DAT Human Dopamine Transporter Functional Antagonist Uptake LeadHunter Assay. Eurofins Discovery.
  • ResearchGate. (2013). A good protocol for extracting mouse brain synaptosomes?.
  • BenchChem. (2025). Application Notes and Protocols for Radioligand Binding Assays with 10-Methoxyibogamine. BenchChem.
  • Rothman, R. B., et al. (2003). Uptake and release of neurotransmitters. Current Protocols in Neuroscience.
  • JoVE. (2025). Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine. Journal of Visualized Experiments.
  • Eshleman, A. J., et al. (2018). Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. Journal of Neuroscience Methods.
  • BenchChem. (2025). Application Notes and Protocols: Dopamine Transporter (DAT)
  • ResearchGate. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT).
  • Mash, D. C., et al. (2000). Progression of Changes in Dopamine Transporter Binding Site Density as a Result of Cocaine Self-Administration in Rhesus Monkeys. Journal of Neuroscience.
  • Taylor, S. G., & Manallack, D. T. (2019). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience.
  • Schmitt, K. C., et al. (2012). Characterization of [3H]CFT binding to the norepinephrine transporter suggests that binding of CFT and nisoxetine is not mutually exclusive.
  • BioIVT. (n.d.).
  • Coyle, J. T., & Snyder, S. H. (1969). Development of serotonin transporter reuptake inhibition assays using JAR cells. Journal of Pharmacology and Experimental Therapeutics.
  • Sitte, H. H., et al. (2001).
  • Tejani-Butt, S. M. (1992). [3H]nisoxetine: a radioligand for quantitation of norepinephrine uptake sites by autoradiography or by homogenate binding. Journal of Pharmacology and Experimental Therapeutics.
  • BioIVT. (n.d.). SERT Transporter Assay. BioIVT.
  • Eurofins Discovery. (n.d.). SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay. Eurofins Discovery.
  • BioIVT. (n.d.). NET Transporter Assay. BioIVT.
  • ResearchGate. (n.d.). Drug inhibition of NET-mediated [3H]norepinephrine uptake.
  • ResearchGate. (n.d.). Monoamine uptake inhibition in stably transfected HEK 293 cells that...
  • Tejani-Butt, S. M., et al. (1990). [3H]nisoxetine: a new radioligand for norepinephrine uptake sites in brain. European Journal of Pharmacology.
  • Eurofins Discovery. (n.d.). NET Human Norepinephrine Transporter Functional Antagonist Uptake LeadHunter Assay. Eurofins Discovery.
  • Reith, M. E., et al. (1994). [3H]WIN 35428 binding to the dopamine uptake carrier. I. Effect of tonicity and buffer composition. Journal of Neuroscience Methods.
  • ResearchGate. (n.d.). Validation of HEK293 cell clones overexpressing monoamine...
  • Zhu, J., et al. (2016). Molecular Mechanism: The Human Dopamine Transporter Histidine 547 Regulates Basal and HIV-1 Tat Protein-Inhibited Dopamine Transport. Journal of Biological Chemistry.
  • Eurofins Discovery. (n.d.). DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. Eurofins Discovery.
  • ResearchGate. (n.d.). Monoamine uptake inhibition in stably transfected HEK 293 cells that...

Sources

Application Notes & Protocols: Characterizing 3-[4-(Trifluoromethyl)phenyl]morpholine for Neuroscience Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Rationale for Investigation

The compound 3-[4-(Trifluoromethyl)phenyl]morpholine represents a novel chemical entity with significant potential for investigation in neuroscience. Its structure combines two key pharmacophores frequently associated with central nervous system (CNS) activity. The morpholine ring is a privileged scaffold in CNS drug discovery, known to improve physicochemical properties such as solubility and blood-brain barrier permeability.[1] The aryl-morpholine motif, in particular, is a core component of compounds targeting monoamine systems.[2]

Furthermore, the incorporation of a trifluoromethyl (CF3) group on the phenyl ring is a well-established strategy in medicinal chemistry to enhance metabolic stability, modulate lipophilicity, and increase binding affinity for biological targets.[3][4] The strong electron-withdrawing nature of the CF3 group can significantly alter interactions with protein binding sites, often leading to enhanced potency and selectivity.[5]

Given this structural rationale, it is hypothesized that this compound is a modulator of monoamine neurotransmitter systems. Its primary targets are likely the plasma membrane transporters for dopamine (DAT), serotonin (SERT), and norepinephrine (NET), and/or the primary metabolic enzymes, monoamine oxidase A (MAO-A) and B (MAO-B).

This document provides a comprehensive experimental framework for the initial in vitro and in vivo characterization of this compound. The protocols herein are designed to elucidate its primary mechanism(s) of action and to predict its potential therapeutic utility as an antidepressant, anxiolytic, or psychostimulant agent.

Part 1: In Vitro Pharmacological Profiling

The initial phase of characterization involves determining the compound's affinity and functional potency at its most probable molecular targets. This is achieved through a series of standardized in vitro assays.

Monoamine Transporter Affinity Profile via Radioligand Binding

Scientific Rationale: A competitive radioligand binding assay is the gold standard for determining the affinity (expressed as the inhibition constant, Kᵢ) of a test compound for a specific receptor or transporter.[6] This assay measures the ability of this compound to displace a known high-affinity radioligand from DAT, SERT, and NET. A low Kᵢ value indicates high binding affinity.

Experimental Workflow:

cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Acquisition & Analysis prep1 Culture HEK293 cells stably expressing hDAT, hSERT, or hNET prep2 Harvest cells and homogenize in lysis buffer prep1->prep2 prep3 Centrifuge to pellet membranes prep2->prep3 prep4 Resuspend, quantify protein, and store at -80°C prep3->prep4 assay1 Incubate membranes with radioligand (e.g., [³H]WIN 35,428 for DAT) and varying concentrations of test compound prep4->assay1 assay2 Define non-specific binding with excess unlabeled ligand (e.g., 10 µM GBR 12909) assay3 Incubate to equilibrium (e.g., 120 min at 4°C) assay1->assay3 analysis1 Rapidly filter through GF/B filters to separate bound/free radioligand assay3->analysis1 analysis2 Wash filters with ice-cold buffer analysis1->analysis2 analysis3 Measure radioactivity on filters using liquid scintillation counting analysis2->analysis3 analysis4 Generate competition curves and calculate IC₅₀ and Kᵢ values analysis3->analysis4

Caption: Workflow for Monoamine Transporter Radioligand Binding Assay.

Protocol: Competitive Radioligand Binding Assay [7][8]

  • Membrane Preparation: Use cell membranes prepared from HEK293 cells stably expressing human DAT, SERT, or NET. Thaw membrane aliquots on ice and resuspend in ice-cold binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).

  • Assay Setup: In a 96-well plate, combine:

    • 50 µL of test compound (this compound) at various concentrations (e.g., 0.1 nM to 100 µM).

    • 50 µL of the appropriate radioligand at a fixed concentration near its Kₔ (e.g., 4 nM [³H]BTCP for DAT).[8]

    • 150 µL of the membrane preparation.

    • Total Binding Wells: Contain radioligand and membranes only.

    • Non-Specific Binding (NSB) Wells: Contain radioligand, membranes, and a high concentration of a known selective inhibitor (e.g., 10 µM GBR 12909 for DAT).

  • Incubation: Incubate the plate (e.g., for 120 minutes at 4°C) with gentle agitation to reach equilibrium.[8]

  • Filtration: Terminate the incubation by rapid filtration through a glass fiber filter plate (e.g., GF/B, presoaked in polyethylenimine) using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer.

  • Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Subtract the NSB counts from all other counts to get specific binding. Plot specific binding versus the log concentration of the test compound. Use non-linear regression (sigmoidal dose-response) to determine the IC₅₀. Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Illustrative Data Presentation:

Target TransporterRadioligandKᵢ (nM) of 3-[4-(TFMP)phenyl]morpholine
hDAT [³H]WIN 35,428Hypothetical Value
hSERT [³H]CitalopramHypothetical Value
hNET [³H]NisoxetineHypothetical Value
Monoamine Transporter Function Profile via Uptake Inhibition

Scientific Rationale: While binding assays measure affinity, functional assays measure a compound's ability to inhibit the primary biological function of the transporter: the reuptake of its neurotransmitter substrate.[9] This assay determines the concentration of the test compound required to inhibit 50% of neurotransmitter uptake (IC₅₀), providing a measure of its functional potency. This protocol uses synaptosomes, which are resealed nerve terminals that contain functional transporters in a more physiologically relevant environment than isolated membranes.[10][11]

Experimental Workflow:

cluster_prep Synaptosome Preparation cluster_assay Uptake Assay cluster_analysis Data Acquisition & Analysis prep1 Dissect rodent brain region (e.g., striatum for DAT) prep2 Homogenize in sucrose buffer prep1->prep2 prep3 Differential centrifugation to isolate the synaptosomal fraction (P2) prep2->prep3 prep4 Resuspend in Krebs-Ringer buffer and determine protein concentration prep3->prep4 assay1 Pre-incubate synaptosomes with varying concentrations of test compound (10 min at 37°C) prep4->assay1 assay2 Initiate uptake by adding [³H]-neurotransmitter (e.g., [³H]Dopamine) assay1->assay2 assay3 Incubate for a short period (e.g., 5-10 min at 37°C) assay2->assay3 analysis1 Terminate uptake by rapid filtration through GF/B filters assay3->analysis1 analysis2 Wash filters with ice-cold buffer analysis1->analysis2 analysis3 Measure tritium retained in synaptosomes via liquid scintillation counting analysis2->analysis3 analysis4 Calculate % inhibition relative to control and determine IC₅₀ analysis3->analysis4

Caption: Workflow for Synaptosomal Neurotransmitter Uptake Inhibition Assay.

Protocol: Synaptosomal [³H]-Neurotransmitter Uptake Inhibition Assay [10][12]

  • Synaptosome Preparation: Prepare synaptosomes from specific rodent brain regions (e.g., striatum for DAT, hippocampus/cortex for SERT, cortex for NET) using standard sucrose gradient centrifugation methods. Resuspend the final P2 pellet in Krebs-Ringer-HEPES (KRH) buffer.

  • Assay Setup: In a 96-well plate on ice, combine:

    • 50 µL of KRH buffer containing the test compound at various concentrations.

    • 150 µL of the synaptosomal suspension.

    • NSB Wells: Include a high concentration of a selective inhibitor (e.g., 10 µM Fluoxetine for SERT) to define non-specific uptake.[12]

  • Pre-incubation: Pre-incubate the plate for 10 minutes at 37°C.

  • Uptake Initiation: Add 50 µL of KRH buffer containing the [³H]-neurotransmitter (e.g., 10 nM [³H]Serotonin) to all wells to initiate the uptake reaction.

  • Incubation: Incubate for 5-10 minutes at 37°C. The incubation time must be within the linear range of uptake.

  • Termination and Quantification: Terminate the assay by rapid filtration and subsequent liquid scintillation counting as described in the binding assay protocol (Section 1.1, steps 4-5).

  • Data Analysis: Calculate the percentage inhibition of uptake at each concentration of the test compound relative to the vehicle control. Use non-linear regression to determine the IC₅₀ value.

Illustrative Data Presentation:

Target TransporterNeurotransmitterIC₅₀ (nM) of 3-[4-(TFMP)phenyl]morpholine
DAT [³H]DopamineHypothetical Value
hSERT [³H]SerotoninHypothetical Value
hNET [³H]NorepinephrineHypothetical Value
Monoamine Oxidase (MAO) Inhibition Profile

Scientific Rationale: MAO-A and MAO-B are key enzymes in the degradation of monoamine neurotransmitters. Inhibition of these enzymes increases neurotransmitter availability and is a validated therapeutic strategy for depression (MAO-A) and Parkinson's disease (MAO-B).[2] A fluorometric assay provides a sensitive and high-throughput method to determine the IC₅₀ of the test compound against both MAO isoforms.[13][14]

Experimental Workflow:

cluster_assay MAO Inhibition Assay cluster_analysis Data Acquisition & Analysis assay1 In separate wells, add MAO-A or MAO-B enzyme source (recombinant or mitochondrial) assay2 Add varying concentrations of test compound and pre-incubate (10 min at 25°C) assay1->assay2 assay3 Initiate reaction by adding substrate solution (e.g., p-Tyramine, HRP, Fluorometric Probe) assay2->assay3 assay4 Incubate for 30-60 min at 25°C, protected from light assay3->assay4 analysis1 Measure fluorescence intensity (Ex/Em = 535/587 nm) assay4->analysis1 analysis2 Use known inhibitors (Clorgyline for MAO-A, Pargyline for MAO-B) as positive controls analysis1->analysis2 analysis3 Calculate % inhibition relative to enzyme control and determine IC₅₀ analysis2->analysis3

Caption: Workflow for Fluorometric Monoamine Oxidase (MAO) Inhibition Assay.

Protocol: Fluorometric MAO-A/B Inhibition Assay [15][16]

  • Reagent Preparation: Prepare reagents as specified by a commercial kit protocol (e.g., from Bio-Techne or Cell Biolabs). This typically includes reconstituting the MAO-A/B enzymes, substrate (e.g., Tyramine), developer, and a fluorometric probe (e.g., OxiRed™).

  • Inhibitor Setup: In a 96-well black plate, add 50 µL of MAO-A or MAO-B enzyme solution to each well.

  • Compound Addition: Add 10 µL of the test compound at various concentrations. Include wells for vehicle control (enzyme activity) and a known selective inhibitor (e.g., Clorgyline for MAO-A; Pargyline for MAO-B) as a positive control.

  • Pre-incubation: Incubate for 10 minutes at 25°C to allow the compound to interact with the enzyme.

  • Reaction Initiation: Add 40 µL of the MAO Substrate Solution (containing substrate, developer, and probe) to all wells.

  • Incubation: Incubate the plate for 30-60 minutes at 25°C, protected from light.

  • Measurement: Measure the fluorescence intensity using a microplate reader (e.g., Ex/Em = 535/587 nm).

  • Data Analysis: Calculate the percentage inhibition at each compound concentration and determine the IC₅₀ value using non-linear regression.

Illustrative Data Presentation:

Target EnzymeIC₅₀ (nM) of 3-[4-(TFMP)phenyl]morpholine
MAO-A Hypothetical Value
MAO-B Hypothetical Value

Part 2: In Vivo Behavioral Pharmacology

Based on the in vitro profile, in vivo studies are conducted to assess the compound's effects on complex behaviors relevant to neuropsychiatric disorders. The following protocols are standard, validated models for screening antidepressant and anxiolytic potential.

Assessment of Antidepressant-Like Activity: The Forced Swim Test (FST)

Scientific Rationale: The FST is a widely used rodent behavioral test for evaluating the efficacy of antidepressant compounds.[17][18] The test is based on the observation that when placed in an inescapable cylinder of water, rodents will eventually adopt an immobile posture. This immobility is interpreted as a passive, stress-coping strategy ("behavioral despair"). Clinically effective antidepressants reliably increase the latency to become immobile and decrease the total duration of immobility, increasing active escape-directed behaviors like swimming or climbing.[19][20]

Protocol: Mouse Forced Swim Test [18][21]

  • Apparatus: A transparent glass or plexiglass cylinder (e.g., 20 cm diameter, 30 cm height) filled with water (24-26°C) to a depth of 15 cm, making it impossible for the mouse to touch the bottom or escape.

  • Habituation: Allow mice to acclimate to the testing room for at least 1 hour before the experiment.

  • Dosing: Administer this compound (or vehicle) via the appropriate route (e.g., intraperitoneal, oral gavage) at a predetermined time before the test (e.g., 30-60 minutes).

  • Test Procedure:

    • Gently place each mouse into the cylinder of water.

    • The test duration is typically 6 minutes.

    • Record the entire session using a video camera for later analysis.

  • Behavioral Scoring: A trained observer, blind to the treatment conditions, scores the behavior during the final 4 minutes of the test. The primary behaviors measured are:

    • Immobility: Time spent floating motionless, making only small movements necessary to keep the head above water.

    • Swimming: Active movements of the limbs and tail throughout the cylinder.

    • Climbing: Upward-directed movements of the forepaws along the cylinder wall.

  • Data Analysis: Compare the duration of immobility between the vehicle-treated group and the compound-treated groups using an appropriate statistical test (e.g., ANOVA followed by post-hoc tests). A significant reduction in immobility time is indicative of an antidepressant-like effect.

Assessment of Anxiolytic-Like Activity: The Elevated Plus Maze (EPM)

Scientific Rationale: The EPM is a standard behavioral assay for assessing anxiety-like behavior in rodents.[22][23] The test relies on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.[24] Anxiolytic compounds, such as benzodiazepines, increase the proportion of time spent and the number of entries into the exposed, "anxiogenic" open arms.[25]

Protocol: Rat/Mouse Elevated Plus Maze Test [22][26]

  • Apparatus: A plus-shaped maze elevated above the floor (e.g., 50 cm), consisting of two opposing open arms and two opposing closed arms (with high walls).

  • Habituation: Acclimate the animals to the testing room for at least 1 hour prior to testing. The room should be dimly lit to encourage exploration.

  • Dosing: Administer the test compound or vehicle as described for the FST (Section 2.1, step 3).

  • Test Procedure:

    • Place the animal in the center of the maze, facing one of the open arms.

    • Allow the animal to freely explore the maze for a single 5-minute session.

    • An automated video-tracking system is used to record movement and position.

  • Data Measurement: The primary measures of anxiety are:

    • Time Spent in Open Arms (%): (Time in open arms / Total time) x 100.

    • Entries into Open Arms (%): (Entries into open arms / Total entries) x 100.

    • Total Arm Entries: This serves as a measure of general locomotor activity. A change in open arm exploration without a change in total entries indicates a specific effect on anxiety rather than a general motor stimulant or sedative effect.

  • Data Analysis: Compare the percentage of time spent and entries into the open arms between treated and vehicle groups. A significant increase in these parameters suggests an anxiolytic-like effect.

Overall Research Progression:

cluster_invitro In Vitro Characterization cluster_invivo In Vivo Profiling compound 3-[4-(TFMP)phenyl]morpholine binding Binding Affinity (DAT, SERT, NET) Determine Kᵢ compound->binding uptake Functional Potency (Uptake Inhibition) Determine IC₅₀ binding->uptake mao Enzyme Inhibition (MAO-A, MAO-B) Determine IC₅₀ uptake->mao pk Pharmacokinetics (Brain Penetration) mao->pk antidepressant Antidepressant-like? (Forced Swim Test) pk->antidepressant anxiolytic Anxiolytic-like? (Elevated Plus Maze) antidepressant->anxiolytic

Caption: A logical progression for the characterization of a novel CNS compound.

References

  • Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2012). The mouse forced swim test. Journal of visualized experiments : JoVE, (58), 3638. [Link]

  • Understanding Animal Research. (2020). Factsheet on the forced swim test. [Link]

  • Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2012). The Mouse Forced Swim Test. Journal of visualized experiments : JoVE, (59), e3638. [Link]

  • Protocols.io. (2023). Elevated plus maze protocol. [Link]

  • University of Notre Dame. (n.d.). Forced Swim Test v.3. IACUC Policy. [Link]

  • NSW Department of Primary Industries. (n.d.). Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice. [Link]

  • Walf, A. A., & Frye, C. A. (2007). The use of the elevated plus maze as an assay of anxiety-related behavior in rodents. Nature protocols, 2(2), 322–328. [Link]

  • Melior Discovery. (n.d.). Elevated Plus Maze Model of Anxiety. [Link]

  • Schmitt, U., & Holsboer, F. (2011). A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem. Frontiers in behavioral neuroscience, 5, 43. [Link]

  • Arigo Biolaboratories Corp. (n.d.). ARG82183 Monoamine Oxidase Activity Assay Kit (Fluorometric). [Link]

  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Monoamine Oxidase Assay Kit (Fluorometric). [Link]

  • Eurofins Discovery. (n.d.). NET Human Norepinephrine Transporter Functional Antagonist Uptake LeadHunter Assay. [Link]

  • BioVision Inc. (n.d.). Monoamine Oxidase A (MAO-A) Inhibitor Screening Kit (Fluorometric). [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]

  • Elabscience. (n.d.). Monoamine Oxidase (MAO) Activity Fluorometric Assay Kit. [Link]

  • Iovieno, N., Barnaba, A., & Bise, R. T. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules (Basel, Switzerland), 28(14), 5410. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. [Link]

  • Clark, N. J., et al. (2016). Inhibition of the Serotonin Transporter Is Altered by Metabolites of Selective Serotonin and Norepinephrine Reuptake Inhibitors and Represents a Caution to Acute or Chronic Treatment Paradigms. ACS chemical neuroscience, 7(12), 1754–1762. [Link]

  • Jayanthi, S., et al. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Methods in molecular biology (Clifton, N.J.), 1629, 137–150. [Link]

  • Eurofins Discovery. (n.d.). DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. [Link]

  • BioIVT. (n.d.). NET (SLC6A2) Transporter Assay. [Link]

  • Reith, M. E., & O'Reilly, C. A. (1990). Inhibition of serotonin uptake into mouse brain synaptosomes by ionophores and ion-channel agents. Brain research, 521(1-2), 347–351. [Link]

  • Alisi, M. A., et al. (2014). The Role of Fluorine in the Discovery and Optimization of CNS Agents. Journal of Medicinal Chemistry, 57(9), 3595–3611. [Link]

  • Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in pharmacology, 11, 649. [Link]

  • van der Aart, J., et al. (2018). Novel CNS drug discovery and development approach: model-based integration to predict neuro-pharmacokinetics and pharmacodynamics. Expert opinion on drug discovery, 13(1), 59–72. [Link]

  • Cichero, E., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS chemical neuroscience, 12(10), 1690–1713. [Link]

  • Perez, X. A., & Andrews, A. M. (2007). Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry. In Electrochemical Methods for Neuroscience. CRC Press/Taylor & Francis. [Link]

  • Perez, X. A., & Andrews, A. M. (2007). Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry. Electrochemical Methods for Neuroscience. [Link]

  • Iovieno, N., Barnaba, A., & Bise, R. T. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(14), 5410. [Link]

  • Pajouhesh, H., & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx : the journal of the American Society for Experimental NeuroTherapeutics, 2(4), 541–553. [Link]

  • Shaffer, C. L., et al. (2019). Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules. Journal of medicinal chemistry, 62(22), 10041–10068. [Link]

  • Annedi, S. C., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Pharmaceuticals, 15(12), 1546. [Link]

  • Iovieno, N., Barnaba, A., & Bise, R. T. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules (Basel, Switzerland), 28(14), 5410. [Link]

  • Ghose, A. K., et al. (2012). Knowledge-Based, Central Nervous System (CNS) Lead Selection and Lead Optimization for CNS Drug Discovery. ACS Chemical Neuroscience, 3(1), 50–68. [Link]

  • Scott, J. S., & Waring, M. J. (2018). Assessing molecular scaffolds for CNS drug discovery. White Rose Research Online. [Link]

Sources

analytical methods for quantification of 3-[4-(Trifluoromethyl)phenyl]morpholine

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide to the quantitative analysis of 3-[4-(Trifluoromethyl)phenyl]morpholine, a crucial compound in contemporary drug discovery and development, is presented herein. This document provides detailed application notes and protocols for the accurate quantification of this molecule in various matrices, designed for researchers, scientists, and drug development professionals.

Introduction

This compound is a significant chemical entity, often utilized as a building block in the synthesis of novel therapeutic agents. The trifluoromethylphenyl group imparts unique physicochemical properties, including enhanced metabolic stability and receptor binding affinity. Consequently, robust and reliable analytical methods for its quantification are paramount for pharmacokinetic studies, quality control of active pharmaceutical ingredients (APIs), and formulation development.

This guide details two primary analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine analysis and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for bioanalytical applications requiring high sensitivity.

Method Selection and Validation Philosophy

The choice of analytical methodology is contingent upon the specific requirements of the study, including the sample matrix, required sensitivity, and throughput. For routine quality control of bulk substances where concentrations are relatively high, Reversed-Phase HPLC with UV detection offers a cost-effective and reliable solution[1]. For the quantification of the analyte in complex biological matrices such as plasma or urine, where trace levels are expected, LC-MS/MS is the method of choice due to its superior sensitivity and selectivity[1][2].

All proposed methodologies are designed to be validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) and Q2(R2) guidelines to ensure data integrity and regulatory compliance[3][4][5][6]. The validation process confirms that the analytical procedure is suitable for its intended purpose by evaluating parameters such as accuracy, precision, specificity, linearity, range, and robustness[5].

Part 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

This method is suitable for the quantification of this compound in bulk drug substances and pharmaceutical formulations. The methodology is adapted from established protocols for structurally similar aromatic and fluorinated compounds[1][7].

Protocol: RP-HPLC-UV Analysis

1. Instrumentation and Materials

  • HPLC System: A system equipped with a binary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for good peak shape and resolution[7].

  • Chemicals: Acetonitrile (HPLC grade), Water (HPLC grade), Formic acid (analytical grade), this compound reference standard.

2. Chromatographic Conditions

  • Mobile Phase: A gradient elution with 0.1% Formic acid in water (Solvent A) and 0.1% Formic acid in acetonitrile (Solvent B). A typical gradient might be:

    • 0-2 min: 30% B

    • 2-10 min: 30% to 80% B

    • 10-12 min: 80% B

    • 12-13 min: 80% to 30% B

    • 13-15 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

3. Solution Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of the mobile phase (initial composition)[1].

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL[1].

  • Sample Solution: Prepare the sample containing this compound to a final concentration within the calibration range using the mobile phase.

Quantitative Data Summary: HPLC-UV
ParameterExpected Value
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (R²) > 0.999
Limit of Quantification (LOQ) ~1 µg/mL
Retention Time Dependent on the exact system and conditions
Precision (RSD%) < 2%
Accuracy (Recovery %) 98 - 102%
Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Solution Preparation cluster_analysis HPLC Analysis cluster_data Data Processing stock Prepare Stock Standard cal Prepare Calibration Standards stock->cal inject Inject into HPLC cal->inject curve Generate Calibration Curve cal->curve sample_prep Prepare Sample Solution sample_prep->inject separate Chromatographic Separation inject->separate detect UV Detection at 220 nm separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify Analyte integrate->quantify curve->quantify

Caption: Workflow for RP-HPLC-UV analysis of this compound.

Part 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is designed for the sensitive and selective quantification of this compound in complex biological matrices such as plasma, serum, or urine. The protocol leverages the principles of methods developed for other polar compounds in biological samples[8][9][10].

Protocol: LC-MS/MS Analysis

1. Instrumentation and Materials

  • LC System: A UPLC or HPLC system capable of delivering reproducible gradients at low flow rates.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., 2.1 x 100 mm, 1.7 µm) is often suitable for polar compounds like morpholine derivatives[8]. Alternatively, a reversed-phase C18 column can be used.

  • Chemicals: Acetonitrile (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade), Ammonium formate (LC-MS grade), this compound reference standard, and a suitable internal standard (e.g., a stable isotope-labeled version of the analyte).

2. Sample Preparation (for Plasma)

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard. This step is crucial for removing proteins that can interfere with the analysis[11][12].

  • Vortex and Centrifuge: Vortex the mixture for 1 minute and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins[13].

  • Supernatant Transfer: Carefully transfer the supernatant to a clean vial for injection.

3. LC-MS/MS Conditions

  • Mobile Phase (HILIC):

    • Solvent A: 10 mM Ammonium formate in water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with a high percentage of Solvent B and gradually increase the percentage of Solvent A.

  • Flow Rate: 0.4 mL/min[8].

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions: These would need to be determined by infusing a standard solution of this compound into the mass spectrometer. The precursor ion would be the protonated molecule [M+H]⁺. Two or three product ions would be selected for quantification and confirmation.

Quantitative Data Summary: LC-MS/MS
ParameterExpected Value
Linearity Range 0.1 - 100 ng/mL
Correlation Coefficient (R²) > 0.995
Limit of Quantification (LOQ) ~0.1 ng/mL
Precision (RSD%) < 15%
Accuracy (Recovery %) 85 - 115%
Experimental Workflow: LC-MS/MS Bioanalysis

LCMS_Workflow cluster_sample Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample is_add Add Internal Standard plasma->is_add ppt Protein Precipitation is_add->ppt centrifuge Centrifuge ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject separate Chromatographic Separation inject->separate ionize ESI Ionization separate->ionize detect MRM Detection ionize->detect integrate Integrate Peak Areas detect->integrate ratio Calculate Analyte/IS Ratio integrate->ratio quantify Quantify against Calibration Curve ratio->quantify

Caption: Bioanalytical workflow for LC-MS/MS quantification in plasma.

Trustworthiness: A Self-Validating System

To ensure the trustworthiness of the generated data, each protocol must undergo a rigorous validation process as stipulated by ICH guidelines[3][5]. This involves:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by analyzing blank and spiked matrix samples.

  • Linearity and Range: Establishing a linear relationship between concentration and response over a defined range.

  • Accuracy and Precision: Determined by replicate analyses of samples containing known amounts of the analyte. Accuracy is reported as the percent recovery, while precision is expressed as the relative standard deviation (RSD).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.

The interdependence of these validation parameters ensures a comprehensive evaluation of the method's performance.

Validation_Parameters Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD_LOQ LOD & LOQ Validation->LOD_LOQ Robustness Robustness Validation->Robustness Specificity->Accuracy Specificity->Precision Linearity->Accuracy Linearity->Precision Accuracy->Precision

Caption: Interdependence of analytical method validation parameters.

References

  • Benchchem. Application Note and Protocol: GC-MS Method for the Detection of Morpholine Derivatives.
  • Current developments of bioanalytical sample preparation techniques in pharmaceuticals.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy.
  • Quality Guidelines - ICH.
  • Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples - Oriental Journal of Chemistry.
  • 3 Key Regulatory Guidelines for Method Validation - Altabrisa Group.
  • ICH Q2 R1: Mastering Analytical Method Validation - Abraham Entertainment.
  • Analysis of Drugs from Biological Samples - | International Journal of Innovative Science and Research Technology.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA.
  • Sample Preparation for Bioanalytical and Pharmaceutical Analysis | Analytical Chemistry - ACS Publications - American Chemical Society.
  • Bioanalysis of biological matrix samples using liquid chromatography-tandem mass spectrometry detection - DOI.
  • Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC - NIH.
  • The derivatization reaction of morpholine. | Download Scientific Diagram - ResearchGate.
  • A Comparative Guide to the Validation of LC-MS Methods for Morpholine Residue Analysis - Benchchem.
  • Application Notes and Protocols for HPLC Analysis of 3-(Trifluoromethyl)phenol and Its Derivatives - Benchchem.
  • A Comparative Guide to Validated Analytical Methods for the Quantification of 3-(3-(Trifluoromethyl)phenyl)propan-1-ol - Benchchem.
  • Development and validation of a standardized method for the determination of morpholine residues in fruit commodities by liquid chromatography-mass spectrometry - PubMed.
  • Determination of morpholine residues in apples by liquid chromatography tandem mass spectrophotometry (LC-MS/MS) - Vietnam Journal of Food Control (VJFC).
  • Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrice - Semantic Scholar.

Sources

A Robust, Validatable HPLC Method for the Quantification of 3-[4-(Trifluoromethyl)phenyl]morpholine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note provides a comprehensive, step-by-step guide for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 3-[4-(Trifluoromethyl)phenyl]morpholine. This compound is a significant intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders[1]. A reliable analytical method is crucial for quality control, stability testing, and process monitoring in drug development and manufacturing[2][3]. This guide follows a logical, phase-based approach, from initial method scouting and optimization to a detailed validation strategy based on International Council for Harmonisation (ICH) guidelines. The protocols and rationale described herein are designed for researchers, scientists, and drug development professionals to establish a precise, accurate, and reproducible analytical method.

Analyte Characterization: The Foundation of Method Development

A thorough understanding of the analyte's physicochemical properties is the first and most critical step in developing a successful HPLC method[4]. These properties dictate the selection of the chromatographic mode, stationary phase, mobile phase, and detector settings.

This compound possesses a trifluoromethylphenyl group, which is non-polar and hydrophobic, and a morpholine ring, which contains a basic nitrogen atom and introduces polarity. The presence of the phenyl ring provides a chromophore suitable for UV detection.

Table 1: Physicochemical Properties of this compound

PropertyValueSource & Implication for HPLC Method
IUPAC Name This compound[5]
Molecular Formula C₁₁H₁₂F₃NO[5]
Molecular Weight 231.21 g/mol [5] Relevant for calculating concentrations.
Predicted pKa 7.80 ± 0.40[5] The morpholine nitrogen is basic. Mobile phase pH control is critical to ensure consistent ionization and stable retention time.[6][7]
Appearance White to off-white solid[5] Guides sample preparation and solvent selection.
UV Absorbance Phenyl ring acts as a chromophoreThe aromatic ring is expected to absorb UV light strongly, likely in the 254-270 nm range, making UV detection highly suitable.

Based on this profile, a Reversed-Phase HPLC (RP-HPLC) method is the logical choice. This mode separates compounds primarily based on hydrophobicity, making it ideal for this molecule which has significant non-polar character[8].

Instrumentation, Reagents, and Standards

  • Instrumentation: HPLC or UHPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Columns: A C18 stationary phase is recommended for initial screening.

  • Reagents: HPLC-grade Acetonitrile (ACN), Methanol (MeOH), and water. Formic acid, ammonium acetate, or phosphate buffers for pH adjustment.

  • Standard: A well-characterized reference standard of this compound.

Phase I: Method Scouting and Feasibility

The goal of this phase is to establish initial chromatographic conditions that successfully retain and elute the analyte from the column with a reasonable peak shape.

Rationale for Initial Parameter Selection
  • Stationary Phase: A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography and an excellent starting point[4][8]. Its strong hydrophobic interactions with the trifluoromethylphenyl group will provide good retention. A standard column dimension like 4.6 x 150 mm with 5 µm particles is suitable for initial development[9].

  • Mobile Phase: A combination of an aqueous phase and an organic modifier is used in RP-HPLC.

    • Organic Modifier: Acetonitrile (ACN) is often preferred over methanol due to its lower viscosity (resulting in lower backpressure) and better UV transparency.

    • Aqueous Phase: An acidic buffer is chosen to control the ionization of the basic morpholine moiety. At a pH well below the pKa (e.g., pH 3.0), the morpholine nitrogen will be consistently protonated, leading to a single ionic species and sharp, symmetrical peaks[10]. A 0.1% formic acid solution in water is a simple, effective, and MS-compatible choice.

  • Detection: Based on the phenyl chromophore, an initial detection wavelength of 254 nm is selected. A DAD detector can be used to scan the peak and determine the wavelength of maximum absorbance (λ-max) for optimal sensitivity.

  • Elution Mode: A gradient elution is recommended for the initial run to determine the approximate solvent strength required to elute the compound.[11] This saves time compared to running multiple isocratic methods.

Protocol 1: Initial Gradient Screening
  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detector: UV at 254 nm.

  • Gradient Program:

    • 0 min: 5% B

    • 20 min: 95% B

    • 25 min: 95% B

    • 25.1 min: 5% B

    • 30 min: 5% B (re-equilibration)

  • Sample Preparation: Prepare a ~0.1 mg/mL solution of the reference standard in a 50:50 mixture of water and acetonitrile.

Visualization: Method Scouting Workflow

G cluster_start Analyte Characterization cluster_scouting Phase I: Method Scouting cluster_eval Evaluation start Define Analyte Properties (pKa, MW, Structure) select_mode Select Mode: RP-HPLC start->select_mode select_column Select Column: C18, 4.6x150mm, 5µm select_mode->select_column select_mobile Select Mobile Phase: Water/ACN with Acid select_column->select_mobile select_detector Select Detector: UV @ 254 nm select_mobile->select_detector run_gradient Execute Protocol 1: Initial Gradient Run select_detector->run_gradient eval Evaluate Retention Time & Peak Shape run_gradient->eval G start Initial Gradient Result calc_iso Calculate Starting Isocratic %B start->calc_iso opt_org Vary % Organic (e.g., 45, 50, 55% ACN) calc_iso->opt_org eval Evaluate System Suitability: - Retention Time - Tailing Factor - Plate Count opt_org->eval opt_ph Vary Mobile Phase pH (e.g., 2.7, 3.0, 3.3) opt_ph->eval opt_temp Vary Temperature (e.g., 30, 35, 40°C) opt_temp->eval check Optimal? eval->check final Final Optimized Method check->opt_ph No check->opt_temp No check->final Yes

Caption: Iterative process for HPLC method optimization.

Phase III: Final Method and Validation Strategy

Once optimized, the final method is defined and subjected to validation to prove its suitability for the intended purpose, in accordance with regulatory guidelines such as ICH Q2(R1).[12][13][14][15]

Optimized Chromatographic Conditions

Table 3: Final Proposed HPLC Method

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : (0.1% Formic Acid in Water) / 50 : 50 (v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 260 nm (Assumed λ-max)
Injection Volume 10 µL
Run Time 10 minutes
Expected Retention Time ~6.5 minutes
Protocol 3: System Suitability Testing

Before any sample analysis, system suitability must be confirmed. This is a standard quality check to ensure the chromatographic system is performing adequately.

  • Equilibrate the HPLC system with the final mobile phase until a stable baseline is achieved.

  • Make five replicate injections of a standard solution (e.g., 0.1 mg/mL).

  • Calculate the following parameters:

    • Relative Standard Deviation (RSD) of Retention Time: Must be ≤ 1.0%.

    • RSD of Peak Area: Must be ≤ 1.0%.

    • Tailing Factor (T_f): Must be ≤ 1.5.

    • Theoretical Plates (N): Must be ≥ 2000.

Method Validation Strategy (per ICH Q2(R1))

Validation demonstrates that the analytical procedure is fit for its purpose. The following parameters must be assessed for a quantitative impurity test or assay.

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products, matrix components). This is typically done by analyzing placebo samples and spiked samples, and by performing stress testing (acid, base, peroxide, heat, light) on the analyte to generate degradation products.

  • Linearity: The ability to elicit test results that are directly proportional to the analyte concentration over a given range. A minimum of five concentrations should be used to create a calibration curve, and the correlation coefficient (r²) should be ≥ 0.999.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results to the true value. It is assessed by analyzing a sample with a known concentration (e.g., from a certified reference material) or by spiking a blank matrix with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, 120% of the target concentration).

  • Precision:

    • Repeatability: Precision under the same operating conditions over a short interval. Assessed by a minimum of six determinations at 100% of the test concentration or nine determinations across the specified range.[15]

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±2% in organic modifier content, ±0.2 units of pH, ±5 °C in temperature).[11]

Visualization: Method Validation Workflow

G cluster_validation Phase III: ICH Q2(R1) Validation start Final Optimized Method spec Specificity (Stress Testing, Placebo) start->spec lin Linearity & Range (5+ Concentrations) start->lin acc Accuracy (Spike Recovery) start->acc prec Precision (Repeatability & Intermediate) start->prec rob Robustness (Varying Parameters) start->rob result Validated Method spec->result lin->result acc->result prec->result rob->result

Caption: Key parameters for HPLC method validation per ICH Q2(R1).

Conclusion

This application note outlines a systematic and scientifically-grounded approach to developing a robust RP-HPLC method for the analysis of this compound. By beginning with an understanding of the analyte's physicochemical properties and progressing through logical phases of scouting, optimization, and validation, a reliable and reproducible method can be established. The final proposed method offers a practical run time with excellent peak shape, making it suitable for high-throughput quality control environments in the pharmaceutical industry. Adherence to the validation principles outlined ensures the integrity of the data generated and compliance with global regulatory standards.

References

  • Vertex AI Search. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC.
  • LCGC International. (n.d.). Column Selection for Reversed-Phase HPLC.
  • Mastelf. (2025). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Chromatography Forum. (2025). How to Prepare and Optimise HPLC Mobile Phases.
  • Merck Millipore. (n.d.). HPLC and UHPLC Column Selection Guide.
  • Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success.
  • Chromatography Online. (2025). Mobile Phase Optimization: Significance and symbolism.
  • Agilent. (n.d.). Choosing Right Column for Reverse Phase HPLC Separations.
  • Walsh Medical Media. (n.d.). HPLC: Highly Accessible Instrument in Pharmaceutical Industry for Effective Method Development.
  • Drawell. (n.d.). Strategies for Method Development and Optimization in HPLC.
  • PharmaCores. (2025). HPLC analytical Method development: an overview.
  • Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development.
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
  • Phenomenex Blog. (2017). Selecting the Right Column for Your Reversed Phase Method.
  • International Council for Harmonisation. (n.d.). Quality Guidelines.
  • SCION Instruments. (n.d.). HPLC Column Selection Guide.
  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • J&K Scientific. (n.d.). This compound Hydrochloride.
  • ChemicalBook. (n.d.). (3S)-3-[4-(TRIFLUOROMETHYL)PHENYL]MORPHOLINE.

Sources

Application Notes and Protocols for the Development of 3-[4-(Trifluoromethyl)phenyl]morpholine Derivatives with Improved Potency

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The morpholine ring is a "privileged pharmacophore" in medicinal chemistry, frequently incorporated into bioactive molecules to enhance their pharmacological and pharmacokinetic properties.[1] Its presence can improve aqueous solubility, metabolic stability, and target-binding interactions.[1][2] The specific scaffold, 3-[4-(Trifluoromethyl)phenyl]morpholine, presents a valuable starting point for the development of novel therapeutics, particularly for central nervous system (CNS) disorders. The trifluoromethyl group on the phenyl ring can significantly enhance metabolic stability and binding affinity.[3]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic design, synthesis, and evaluation of novel derivatives of this compound to achieve improved potency. The protocols herein are designed to be robust and adaptable, fostering a systematic approach to lead optimization.

Strategic Design of Novel Derivatives

The potency of a drug candidate is intrinsically linked to its three-dimensional structure and its ability to form favorable interactions with its biological target. A rational approach to designing derivatives of this compound involves a multi-pronged strategy encompassing Structure-Activity Relationship (SAR) analysis, computational modeling, and strategic synthetic modifications.

Structure-Activity Relationship (SAR) Insights

A thorough understanding of the SAR of the this compound scaffold is paramount for designing potent analogs.[1][4] Key areas for modification include the morpholine nitrogen, the phenyl ring, and the morpholine ring itself.

  • N-Substitution of the Morpholine Ring: The secondary amine of the morpholine ring is a prime target for modification. N-alkylation and N-arylation can introduce a wide range of substituents that can probe the binding pocket of the target protein for additional hydrophobic or hydrogen-bonding interactions.[5][6][7] Introducing bulky or flexible chains can modulate receptor selectivity and potency.[8]

  • Substitution on the Phenyl Ring: While the 4-(trifluoromethyl) substitution is often beneficial, exploring other substitution patterns on the phenyl ring can lead to improved potency and selectivity. The introduction of electron-donating or electron-withdrawing groups can alter the electronic properties of the molecule, influencing its binding affinity and pharmacokinetic profile.

  • Modification of the Morpholine Ring: Although synthetically more challenging, modifications to the morpholine ring itself, such as the introduction of substituents at the 2, 5, or 6 positions, can provide valuable SAR data.[9]

Computational Workflow for Derivative Prioritization

In silico methods are invaluable for prioritizing the synthesis of the most promising derivatives. A typical computational workflow is outlined below:

G cluster_0 Computational Design & Prioritization Scaffold_Hopping Scaffold Hopping & Virtual Library Generation Molecular_Docking Molecular Docking into Target Protein Scaffold_Hopping->Molecular_Docking Virtual Screening ADMET_Prediction In-Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction Molecular_Docking->ADMET_Prediction Binding Affinity & Pose Analysis Prioritization Prioritization of Top Candidates ADMET_Prediction->Prioritization Filtering based on Drug-like Properties

Caption: Computational workflow for derivative design.

Synthetic Strategy and Protocols

The synthesis of novel derivatives will primarily focus on the functionalization of the morpholine nitrogen and modifications to the phenyl ring. The following protocols provide detailed, step-by-step methodologies for key transformations.

Protocol 1: N-Alkylation of this compound

This protocol describes a general method for the N-alkylation of the parent compound using various alkyl halides.[5][6]

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.2 eq.)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq.)

  • Acetonitrile (CH₃CN), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 eq.) and dissolve it in anhydrous acetonitrile.

  • Add anhydrous potassium carbonate (2.0 eq.) to the solution.

  • With vigorous stirring, add the alkyl halide (1.2 eq.) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Upon completion (typically 4-12 hours), cool the mixture to room temperature.

  • Filter the solid potassium carbonate and wash the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to yield the pure N-alkylated derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Suzuki-Miyaura Cross-Coupling for Phenyl Ring Modification

For derivatives requiring modification of the phenyl ring, a Suzuki-Miyaura cross-coupling reaction can be employed, starting from a halogenated precursor of 3-phenylmorpholine.[10][11][12][13] This protocol outlines a general procedure.

Materials:

  • 3-(4-Bromo-phenyl)morpholine (or other halogenated analog)

  • Arylboronic acid (1.2 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Potassium carbonate (K₂CO₃), 2M aqueous solution (2.0 eq.)

  • Toluene

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure:

  • To a Schlenk flask, add 3-(4-bromo-phenyl)morpholine (1.0 eq.), the arylboronic acid (1.2 eq.), and the palladium catalyst (5 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add toluene, followed by the 2M aqueous solution of potassium carbonate (2.0 eq.).

  • Heat the reaction mixture to reflux (approximately 110°C for toluene) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

In-Vitro Potency and Selectivity Assays

The biological activity of the synthesized derivatives is often assessed by their ability to inhibit monoamine transporters (DAT, NET, SERT) or monoamine oxidases (MAO-A, MAO-B), which are key targets in the CNS.[14][15][16]

Protocol 3: Monoamine Reuptake Inhibition Assay (Radiolabeled)

This assay directly measures the inhibition of radiolabeled monoamine transport into cells expressing the target transporter.[14]

Materials:

  • HEK293 cells stably expressing the human transporter of interest (DAT, NET, or SERT).[14]

  • Radiolabeled monoamine substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).[14]

  • Known transporter inhibitor for determining non-specific uptake (e.g., mazindol for DAT and NET, paroxetine for SERT).[14]

  • Test compounds.

  • 96-well microplates.

  • Scintillation counter.

Procedure:

  • Plate the HEK293 cells in 96-well plates and allow them to adhere overnight.

  • On the day of the assay, wash the cells with assay buffer.

  • Pre-incubate the cells with various concentrations of the test compounds or the reference inhibitor for 15-30 minutes at room temperature.

  • Initiate the uptake by adding the radiolabeled monoamine substrate and incubate for a defined period (e.g., 10-20 minutes) at 37°C.

  • Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

  • Lyse the cells and measure the radioactivity in each well using a scintillation counter.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Protocol 4: Monoamine Oxidase (MAO) Inhibition Assay (Fluorescence-based)

This high-throughput assay measures the activity of MAO-A and MAO-B using a fluorescent probe.[17]

Materials:

  • Recombinant human MAO-A and MAO-B enzymes.[15]

  • MAO substrate (e.g., kynuramine or benzylamine).[17]

  • Amplex® Red reagent.

  • Horseradish peroxidase (HRP).

  • Known MAO inhibitors (e.g., clorgyline for MAO-A, deprenyl for MAO-B).[17]

  • Test compounds.

  • 384-well microplates.

  • Fluorescence plate reader.

Procedure:

  • In a 384-well plate, add the recombinant MAO enzyme, HRP, and Amplex® Red reagent.

  • Add the test compounds at various concentrations or the reference inhibitors.

  • Pre-incubate the mixture for a short period at 37°C.

  • Initiate the reaction by adding the MAO substrate.

  • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value for both MAO-A and MAO-B to assess potency and selectivity.

Data Presentation

The following table provides a template for summarizing the data obtained for a series of newly synthesized derivatives.

Compound IDR-Group (N-Substitution)Modification (Phenyl Ring)Predicted LogPDAT IC₅₀ (nM)NET IC₅₀ (nM)SERT IC₅₀ (nM)MAO-A IC₅₀ (nM)MAO-B IC₅₀ (nM)
Parent -H4-CF₃3.1520250890>10,000>10,000
DERIV-01 -CH₃4-CF₃3.4450180750>10,000>10,000
DERIV-02 -CH₂Ph4-CF₃4.8120553208,500>10,000
DERIV-03 -H3-Cl, 4-CF₃3.8380150600>10,000>10,000

Experimental Workflows

The overall workflow for the development of potent this compound derivatives is a cyclical process of design, synthesis, and testing.

G Design Rational Design (SAR, In-Silico Modeling) Synthesis Chemical Synthesis & Purification Design->Synthesis Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Screening In-Vitro Screening (Potency & Selectivity) Characterization->Screening SAR_Analysis SAR Analysis & Lead Optimization Screening->SAR_Analysis SAR_Analysis->Design Iterative Improvement

Caption: Iterative drug discovery cycle.

The following diagram illustrates a typical signaling pathway for monoamine reuptake inhibition, the primary mechanism of action for many CNS-active drugs.[14]

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Vesicle Synaptic Vesicle (Monoamines) Monoamine Monoamine Vesicle->Monoamine Release Transporter Monoamine Transporter (DAT, NET, SERT) MAO Monoamine Oxidase (MAO) Transporter->MAO Metabolism Monoamine->Transporter Reuptake Receptor Postsynaptic Receptor Monoamine->Receptor Binding Inhibitor Reuptake Inhibitor (e.g., Derivative) Inhibitor->Transporter Inhibition

Caption: Monoamine reuptake at the synapse.

References

  • N‐Alkylation of morpholine with benzyl alcohols using NiCuFeOx catalyst. (n.d.). ResearchGate. Retrieved from [Link]

  • Morpholine synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • EP1087966B1 - Chemical synthesis of morpholine derivatives. (n.d.). Google Patents.
  • 3-[4-(Trifluoromethyl)Phenyl] Thiomorpholine hydrochloride. (n.d.). AZA Mid-Year Meeting. Retrieved from [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. (n.d.). PMC. Retrieved from [Link]

  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). (2020). PubMed. Retrieved from [Link]

  • Synthesis of novel substituted morpholine derivatives for anticancer activity. (2024). Retrieved from [Link]

  • A review on pharmacological profile of Morpholine derivatives. (2015). ResearchGate. Retrieved from [Link]

  • 3-[4-(Trifluoromethoxy)phenyl]morpholine. (n.d.). PubChem. Retrieved from [Link]

  • 4-(3-(Trifluoromethyl)phenyl)morpholine. (n.d.). PubChem. Retrieved from [Link]

  • Biological activities of morpholine derivatives and molecular targets involved. (n.d.). ResearchGate. Retrieved from [Link]

  • Monoamine Oxidase (MAO) Inhibition Assay. (n.d.). Evotec. Retrieved from [Link]

  • In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. (n.d.). MDPI. Retrieved from [Link]

  • An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. (n.d.). Green Chemistry (RSC Publishing). Retrieved from [Link]

  • Synthesis of 3-(4-(p-trifluoromethylphenoxy)phenyl)tetralone. (n.d.). PrepChem.com. Retrieved from [Link]

  • Potent morphiceptin analogs: structure activity relationships and morphine-like activities. (1983). PubMed. Retrieved from [Link]

  • A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • Monoamine Oxidase (MAO) Inhibition Assay. (n.d.). Evotec. Retrieved from [Link]

  • 4-(3-(trifluoromethyl)phenyl)morpholine. (n.d.). Alchemist-pharm. Retrieved from [Link]

  • High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. (2006). Acta Pharmacologica Sinica. Retrieved from [Link]

  • Structure Activity Relationship (SAR) of Morphine Analogue | Opioid Analgesics. (2021). YouTube. Retrieved from [Link]

  • STRUCTURE ACTIVITY RELATIONSHIP (SAR) OF MORPHINE AND IT'S MODIFIED ANALOGUES. (2020). YouTube. Retrieved from [Link]

  • A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. (2015). ResearchGate. Retrieved from [Link]

  • Synthesis and Structure-Activity Relationships of LP1 Derivatives: N-Methyl-N-phenylethylamino Analogues as Novel MOR Agonists. (n.d.). MDPI. Retrieved from [Link]

Sources

Application Notes and Protocols for In Vitro Characterization of 3-[4-(Trifluoromethyl)phenyl]morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist

Introduction: The morpholine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into molecules targeting a wide range of biological pathways. Its unique physicochemical properties can enhance drug-like characteristics such as solubility and metabolic stability.[1] The compound 3-[4-(Trifluoromethyl)phenyl]morpholine, featuring a trifluoromethyl group known to improve lipophilicity and metabolic resistance, is a novel molecule with potential applications in pharmaceutical and agrochemical development.[2][3] While the precise mechanism of action for this specific compound is yet to be fully elucidated, related morpholine-containing molecules have been identified as potent inhibitors of critical cellular signaling pathways, such as the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.[1][4][5] Furthermore, some phenylmorpholine derivatives have been shown to induce apoptosis in cancer cells.[6][7]

This guide provides a comprehensive framework for the initial in vitro characterization of this compound. The protocols herein are designed to be a self-validating system, enabling researchers to assess the compound's cytotoxic and apoptotic potential, and to investigate its impact on a key cell signaling pathway.

Experimental Design and Workflow

A logical and stepwise approach is crucial for characterizing a novel compound. The following workflow is recommended to move from a broad assessment of cytotoxicity to a more detailed investigation of the mechanism of action.

experimental_workflow cluster_prep Phase 1: Preparation cluster_viability Phase 2: Cytotoxicity Screening cluster_apoptosis Phase 3: Apoptosis Assessment cluster_signaling Phase 4: Mechanistic Insight Cell_Culture Cell Line Selection & Maintenance Compound_Prep Compound Solubilization & Stock Preparation MTT_Assay Cell Viability Assay (MTT) Compound_Prep->MTT_Assay Treat Cells IC50 IC50 Determination MTT_Assay->IC50 Analyze Data Annexin_V Annexin V/PI Staining (Flow Cytometry) IC50->Annexin_V Select Doses Caspase_Assay Caspase-Glo 3/7 Assay IC50->Caspase_Assay Select Doses Western_Blot Western Blot Analysis (e.g., PI3K/Akt Pathway) IC50->Western_Blot Select Doses

Caption: Experimental workflow for the in vitro characterization of a novel compound.

PART 1: General Cell Culture and Compound Preparation

Rationale: Consistent and reproducible results begin with high-quality cell culture practices. The choice of cell line should be guided by the research question. For a general assessment of cytotoxicity, a common cancer cell line such as HeLa (cervical cancer) or A549 (lung cancer) is a suitable starting point. Proper compound handling is equally critical to ensure accurate dosing.

Protocol 1: Cell Maintenance

  • Cell Culture: Culture cells in the appropriate medium (e.g., DMEM for HeLa and A549) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Passaging: Subculture cells when they reach 80-90% confluency to maintain exponential growth.[8]

Protocol 2: Compound Stock Preparation

  • Solubilization: Dissolve this compound in an appropriate solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mM).[8]

  • Aliquoting and Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

  • Working Solutions: On the day of the experiment, prepare fresh serial dilutions of the compound in complete cell culture medium. Ensure the final DMSO concentration in the culture wells is consistent across all treatments and does not exceed a non-toxic level (typically ≤ 0.5%).

PART 2: Assessment of Cell Viability

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability. This assay is fundamental for determining the cytotoxic potential of the compound and for calculating the half-maximal inhibitory concentration (IC50), the concentration at which the compound reduces cell viability by 50%. This value is essential for designing subsequent, more detailed mechanistic studies.

Protocol 3: MTT Cell Viability Assay [9][10][11]

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the purple formazan crystals.[9]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration to determine the IC50 value.

ParameterDescription
Cell Line e.g., HeLa, A549
Seeding Density 5,000-10,000 cells/well
Compound Concentrations Logarithmic series (e.g., 0.1, 1, 10, 50, 100 µM)
Incubation Time 24, 48, 72 hours
MTT Incubation 4 hours
Absorbance Wavelength 570 nm

PART 3: Investigation of Apoptosis Induction

Rationale: A reduction in cell viability may be due to apoptosis (programmed cell death) or necrosis. Distinguishing between these is a critical step in understanding the compound's mechanism. Apoptosis is a tightly regulated process involving the activation of caspase enzymes and changes in the cell membrane, such as the externalization of phosphatidylserine (PS).[12][13][14]

Protocol 4: Annexin V and Propidium Iodide (PI) Staining [12][13][14][15][16]

This flow cytometry-based assay identifies different cell populations:

  • Viable cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.[14]

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[14]

  • Cell Treatment: Seed cells in a 6-well plate and treat with the compound at concentrations around the determined IC50 for 24-48 hours. Include positive (e.g., staurosporine) and vehicle controls.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorochrome-conjugated Annexin V and PI according to the manufacturer's protocol.[15]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.[13]

Protocol 5: Caspase-Glo® 3/7 Assay [17][18][19]

Rationale: Caspases-3 and -7 are key executioner caspases in the apoptotic pathway. This luminescent assay provides a quantitative measure of their activity.[17][18]

  • Assay Setup: Seed cells in a white-walled 96-well plate and treat with the compound as described for the MTT assay.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer.[19]

  • Lysis and Signal Generation: Add the Caspase-Glo® 3/7 reagent directly to the wells, in a volume equal to the culture medium.[19] Mix on a plate shaker for 5 minutes.

  • Incubation: Incubate at room temperature for 1-3 hours.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. The signal intensity is directly proportional to the amount of caspase activity.[19]

PART 4: Mechanistic Insight into Cell Signaling

Rationale: As many morpholine-containing compounds target the PI3K/Akt/mTOR pathway, investigating the effect of this compound on this cascade is a logical next step.[1][4][5] Western blotting can be used to analyze the expression and phosphorylation status of key proteins in this pathway, such as Akt and the downstream effector S6 ribosomal protein. A decrease in the phosphorylation of these proteins would suggest an inhibitory effect on the pathway.

signaling_pathway cluster_pathway Simplified PI3K/Akt/mTOR Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Phosphorylates (Activates) mTORC1 mTORC1 Akt->mTORC1 Activates S6K S6K mTORC1->S6K Phosphorylates S6 S6 S6K->S6 Phosphorylates Proliferation Cell Growth & Proliferation S6->Proliferation Promotes

Caption: Simplified PI3K/Akt/mTOR signaling pathway.

Protocol 6: Western Blot Analysis [20][21]

  • Cell Lysis: Treat cells with the compound for a shorter duration (e.g., 1-6 hours) to capture changes in signaling. Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[20]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.[20]

  • Gel Electrophoresis: Separate the proteins based on size using SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total Akt, phospho-Akt (Ser473), total S6, and phospho-S6 (Ser235/236), as well as a loading control (e.g., β-actin or GAPDH), overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[20]

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and capture the signal with a digital imaging system.[20]

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.

Conclusion

This comprehensive guide provides a robust starting point for the in vitro characterization of this compound. By systematically evaluating its effects on cell viability, apoptosis, and key signaling pathways, researchers can gain critical insights into its biological activity and potential as a therapeutic agent. The protocols are designed to be adaptable to various cell lines and research contexts, ensuring a thorough and reliable initial assessment.

References

  • Caspase-Glo® 3/7 Assay Protocol. Promega Corporation. [URL: https://www.promega.com/products/cell-health-assays/apoptosis-assays/caspase-glo-37-assay/?
  • MTT Assay Protocol for Cell Viability and Proliferation. Roche. [URL: https://www.roche-applied-science.com/pack-insert/11465007001_0915.pdf]
  • Annexin V Stain Protocol. East Carolina University. [URL: https://flow-cytometry-core.ecu.edu/annexin-v-stain-protocol/]
  • Annexin V-FITC Staining Protocol for Apoptosis Detection. Creative Diagnostics. [URL: https://www.creative-diagnostics.com/annexin-v-fitc-staining-protocol.htm]
  • Annexin V Staining Protocol for Flow Cytometry. Thermo Fisher Scientific. [URL: https://www.thermofisher.com/us/en/home/life-science/cell-analysis/flow-cytometry/flow-cytometry-assays-reagents/apoptosis-assays-for-flow-cytometry/annexin-v-staining-protocol.html]
  • MTT assay protocol. Abcam. [URL: https://www.abcam.com/protocols/mtt-assay-protocol]
  • Application Notes and Protocols for Small Molecule Inhibitor Testing in 3D Cell Culture Models. Benchchem. [URL: https://www.benchchem.
  • Annexin V staining assay protocol for apoptosis. Abcam. [URL: https://www.abcam.com/protocols/annexin-v-staining-assay-protocol-for-apoptosis]
  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5963388/]
  • CyQUANT MTT Cell Proliferation Assay Kit Protocol. Thermo Fisher Scientific. [URL: https://www.thermofisher.
  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [URL: https://www.ncbi.nlm.nih.gov/books/NBK144065/]
  • Protocol for Cell Viability Assays. BroadPharm. [URL: https://broadpharm.com/blog/protocol-for-cell-viability-assays/]
  • Application Notes and Protocols for Western Blot Analysis of Signaling Pathways Affected by AVE 0991. Benchchem. [URL: https://www.benchchem.
  • Protocol to identify small-molecule inhibitors against cancer drug resistance. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8796323/]
  • Caspase 3/7 Activity. Protocols.io. [URL: https://www.protocols.io/view/caspase-3-7-activity-kxygxz2v8v8j/v1]
  • Caspase-Glo(R) 3/7 Assay Technical Bulletin #TB323. Promega Corporation. [URL: https://www.promega.com/-/media/files/resources/protocols/technical-bulletins/101/caspase-glo-3-7-assay-protocol.pdf]
  • Caspase-3, 7 Activity Assay Kit. Boster Biological Technology. [URL: https://www.bosterbio.com/protocol-and-troubleshooting/caspase-3-7-assay-kit-colorimetric-protocol-ark5571]
  • CellEvent™ Caspase-3/7 Detection Reagents (Green/Red). Thermo Fisher Scientific. [URL: https://www.thermofisher.com/document-connect/document-connect.html?url=https%3A%2F%2Fassets.thermofisher.com%2FTFS-Assets%2FLSG%2Fmanuals%2FMAN0017934_CellEvent_Caspase_3_7_Green_Det_Reag_PI.pdf]
  • Dissect Signaling Pathways with Multiplex Western Blots. Thermo Fisher Scientific. [URL: https://www.thermofisher.
  • Western Blotting Protocol. Cell Signaling Technology. [URL: https://www.cellsignal.com/protocols/western-blotting-protocol]
  • Western blot protocol. Abcam. [URL: https://www.abcam.com/protocols/western-blot-protocol]
  • Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis. Bio-Techne. [URL: https://www.bio-techne.
  • Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][17]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3893133/]

  • 2-[3-(Trifluoromethyl)phenyl]morpholine. Biosynth. [URL: https://www.biosynth.com/p/FBA91489/2-3-trifluoromethyl-phenyl-morpholine]
  • Discovery of Small-Molecule PD-L1 Inhibitors via Virtual Screening and Their Immune-Mediated Anti-Tumor Effects. MDPI. [URL: https://www.mdpi.com/2218-273X/14/1/10]
  • Novel small molecule inhibitors of oncogenic SHP2 variants characterized by target engagement. YouTube. [URL: https://www.youtube.
  • A new SO2 probe ZSO targeting VDBP inhibits high glucose induced endothelial cell senescence and calcification. Frontiers. [URL: https://www.frontiersin.org/articles/10.3389/fphar.2024.1374567/full]
  • This compound Hydrochloride. Chem-Impex. [URL: https://www.chemimpex.com/products/07335]
  • 3-[4-(Trifluoromethoxy)phenyl]morpholine. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/132113263]
  • Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7345422/]
  • Design, Synthesis and Biological Screening of Novel 1,5-Diphenyl-3-(4-(trifluoromethyl)phenyl)-2-pyrazoline Derivatives. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/33406431/]
  • 4-(3-(Trifluoromethyl)phenyl)morpholine. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/15420299]
  • 2-[3-(Trifluoromethyl)phenyl]morpholine. CymitQuimica. [URL: https://www.cymitquimica.com/base/files/cymit/FBA91489_2-3-trifluoromethyl-phenyl-morpholine_infosheet_en.pdf]
  • (S)-4-(Difluoromethyl)-5-(4-(3-methylmorpholino)-6-morpholino-1,3,5-triazin-2-yl)pyridin-2-amine (PQR530), a Potent, Orally Bioavailable, and Brain-Penetrable Dual Inhibitor of Class I PI3K and mTOR Kinase. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.9b00327]
  • Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7504379/]
  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [URL: https://www.jelsciences.com/articles/jbres1275.pdf]
  • Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/16837202/]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of (Trifluoromethyl)phenyl Morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of (trifluoromethyl)phenyl morpholine derivatives. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of C-N cross-coupling reactions, specifically the N-arylation of morpholine with electron-deficient aryl halides. The presence of the strongly electron-withdrawing trifluoromethyl (CF₃) group on the phenyl ring presents unique challenges that require careful optimization of reaction parameters to achieve high yields and purity.

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to empower you to overcome common hurdles in your synthetic workflow.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing (trifluoromethyl)phenyl morpholine?

A1: The Buchwald-Hartwig amination is the state-of-the-art and most versatile method for this transformation.[1][2] It utilizes a palladium catalyst with a specialized phosphine ligand to couple an aryl halide (or triflate) with an amine. This method has largely superseded older techniques like the Ullmann condensation, which often require harsh reaction conditions and stoichiometric copper promoters, due to its broader substrate scope, higher yields, and milder conditions.[3]

Q2: How does the trifluoromethyl (CF₃) group impact the reaction?

A2: The CF₃ group is a strong electron-withdrawing group. This has two main effects:

  • Electronic Activation: It makes the aryl halide more electrophilic and thus more reactive towards the initial oxidative addition step in the catalytic cycle. This can be advantageous, especially when using less reactive aryl chlorides.

  • Catalyst Stability: The electron-deficient nature of the aryl group can sometimes make the final reductive elimination step more challenging and can influence the stability of palladium intermediates in the catalytic cycle.[1] This necessitates the use of highly electron-donating and sterically hindered ligands to promote the formation of the desired C-N bond.

Q3: What are the most critical safety precautions for this reaction?

A3: Several components of this reaction require careful handling:

  • Palladium Catalysts: While generally used in small quantities, palladium compounds can be toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE).

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and can be pyrophoric, especially alkylphosphines. They must be handled under an inert atmosphere (Nitrogen or Argon).

  • Bases: Sodium tert-butoxide (NaOtBu) is a strong, corrosive, and moisture-sensitive base. It should be handled in a glovebox or under an inert atmosphere.

  • Solvents: Anhydrous solvents like dioxane and toluene are flammable and have specific health hazards. Always consult the Safety Data Sheet (SDS) for each reagent before use.

Q4: I am starting this synthesis for the first time. What is a good general set of starting conditions?

A4: A reliable starting point for the coupling of a (trifluoromethyl)phenyl bromide with morpholine would be:

  • Palladium Source: Pd₂(dba)₃ (1-2 mol%) or a G3/G4 palladacycle precatalyst (1-2 mol%).

  • Ligand: XPhos or RuPhos (2-4 mol%).

  • Base: Sodium tert-butoxide (NaOtBu) (1.4 equivalents).

  • Solvent: Anhydrous, deoxygenated toluene or dioxane.

  • Temperature: 90-110 °C.

  • Atmosphere: Strictly inert (Argon or Nitrogen).

Always run a small-scale test reaction before committing a large amount of starting material.

Section 2: Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format.

Problem 1: My reaction shows low or no conversion of the aryl halide.

  • Q: I see only starting material after several hours. What is the most likely cause?

    • A: Insufficient Catalyst Activity. The choice of ligand is paramount for coupling electron-deficient aryl halides.

      • Causality: The catalytic cycle begins with the oxidative addition of the aryl halide to a Pd(0) species.[4] For this step to be efficient, especially with more robust aryl chlorides, a sterically hindered and electron-rich ligand is necessary to create a highly reactive, monoligated Pd(0) complex.[1]

      • Suggested Solution: Switch to a more robust ligand. While simpler ligands may work for some substrates, the Buchwald biaryl phosphine ligands (e.g., XPhos, RuPhos, SPhos) are specifically designed for challenging couplings.[4][5] Consider using a pre-formed palladium "precatalyst" (e.g., XPhos Pd G3), which generates the active Pd(0) species more reliably than mixing a palladium source like Pd(OAc)₂ with a ligand in situ.[4]

  • Q: I am using a good ligand, but the reaction is still not working. Could the base be the issue?

    • A: Yes, an inappropriate base can halt the reaction.

      • Causality: The base's role is to deprotonate the morpholine (or the N-H of the palladium-amine complex) to form the more nucleophilic amide, which is necessary for the reaction to proceed to reductive elimination.[1] If the base is not strong enough or is sterically hindered, this deprotonation will not occur efficiently.[6]

      • Suggested Solution: Sodium tert-butoxide (NaOtBu) is the most common and effective base for this type of amination due to its high basicity (pKaH ≈ 19).[4] If your substrate is sensitive to such a strong base, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be used, but they often require higher temperatures and may result in slower reaction rates.[4] Ensure the base is finely powdered and anhydrous.

  • Q: My reagents are high quality, but the reaction stalls. What else should I check?

    • A: Re-evaluate your reaction setup and conditions.

      • Causality: Oxygen can irreversibly oxidize and deactivate both the phosphine ligand and the Pd(0) catalyst, leading to the formation of inactive palladium black. Similarly, water can hydrolyze the base and interfere with the catalytic cycle.

      • Suggested Solution: Ensure your solvent is truly anhydrous and has been properly deoxygenated (e.g., by sparging with argon for 30-60 minutes). Assemble your reaction glassware hot from the oven and cool it under a stream of inert gas. Use proper inert atmosphere techniques (e.g., a Schlenk line or a glovebox) for the entire duration of the setup and reaction.

Problem 2: The main product is contaminated with significant side products.

  • Q: My mass spectrum shows a peak corresponding to the starting aryl ring without the halogen. What is this and how do I prevent it?

    • A: This is a hydrodehalogenation byproduct, a common issue in N-arylation reactions. [3]

      • Causality: This side reaction occurs when a palladium-hydride species is formed, which can then react with the aryl halide to replace the halogen with hydrogen. Sources of hydride can include trace water, the amine itself, or certain solvents.[3]

      • Suggested Solution:

        • Use Anhydrous Conditions: Rigorously exclude water from the reaction.

        • Select the Right Ligand: Some ligands are more prone to pathways that generate Pd-H species. Bulky biaryl phosphine ligands often favor the desired reductive elimination pathway over side reactions.[1]

        • Base Selection: Use a non-coordinating, anhydrous base like NaOtBu.

  • Q: I am observing a significant amount of a biaryl byproduct from the homocoupling of my aryl halide. How can I minimize this?

    • A: Biaryl formation is another common side reaction that competes with the desired C-N coupling. [3]

      • Causality: This occurs when two molecules of the aryl halide couple together, a reaction also catalyzed by palladium. It is often more prevalent at higher temperatures or with certain catalyst/ligand combinations.

      • Suggested Solution:

        • Lower the Reaction Temperature: Try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) to see if the rate of homocoupling decreases more than the rate of amination.

        • Optimize the Ligand: Screen different ligands. A ligand that accelerates the C-N coupling pathway will naturally outcompete the C-C homocoupling.

        • Check Stoichiometry: Ensure you are using a slight excess of the amine coupling partner (e.g., 1.1-1.2 equivalents) to favor the amination pathway.

Section 3: Experimental Protocols and Data

Protocol 1: General Procedure for Small-Scale Reaction Optimization

This protocol describes setting up a single reaction in a 4 mL vial for screening purposes.

  • Oven-dry all glassware (vial, stir bar) and cool under a stream of argon or nitrogen.

  • In a glovebox or under an inert atmosphere: To the vial, add the aryl halide (e.g., 3-bromobenzotrifluoride, 0.1 mmol, 1.0 equiv), the palladium precatalyst (see Table 1, 1-2 mol%), the ligand (if not using a precatalyst, 2-4 mol%), and the base (see Table 1, 0.14 mmol, 1.4 equiv).

  • Add the solvent (anhydrous, deoxygenated, 1.0 mL).

  • Add morpholine (0.12 mmol, 1.2 equiv) via syringe.

  • Seal the vial with a Teflon-lined cap.

  • Remove the vial from the glovebox and place it in a pre-heated aluminum block on a magnetic stir plate at the desired temperature (e.g., 100 °C).

  • Monitor the reaction by taking small aliquots over time and analyzing by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through a small plug of celite to remove palladium residues before workup and purification.

Data Presentation: Recommended Starting Conditions for Screening

The following table provides validated starting points for optimizing the synthesis. The goal is to identify the most promising combination of catalyst, ligand, and base for your specific trifluoromethylphenyl halide.

Entry Palladium Source (mol%) Ligand (mol%) Base (equiv) Solvent Temp (°C) Notes
1Pd₂(dba)₃ (1)XPhos (2.5)NaOtBu (1.4)Toluene100A robust, general starting point.
2Pd(OAc)₂ (2)RuPhos (4.5)NaOtBu (1.4)Dioxane100RuPhos is excellent for many challenging couplings.
3XPhos Pd G3 (2)N/AK₃PO₄ (2.0)Toluene110A weaker base option for base-sensitive substrates.
4Pd₂(dba)₃ (1)tBuXPhos (2.5)Cs₂CO₃ (2.0)Dioxane110tBuXPhos can be effective for aryl chlorides.

Section 4: Visual Guides

Diagram 1: The Buchwald-Hartwig Amination Catalytic Cycle

This diagram illustrates the fundamental steps of the reaction, providing a mechanistic understanding of the process.

Buchwald_Hartwig_Cycle Pd0 L-Pd(0) Active Catalyst OA_Complex L-Pd(II)(Ar)(X) Pd0->OA_Complex Ar-X Amine_Complex [L-Pd(II)(Ar)(AmineH)]+X- OA_Complex->Amine_Complex + Amine-H Amide_Complex L-Pd(II)(Ar)(Amine) Amine_Complex->Amide_Complex + Base - [Base-H]+X- BaseH [Base-H]+X- Amide_Complex->Pd0 Regeneration Product Ar-Amine (Desired Product) Amide_Complex->Product Reductive Elimination Reactants Ar-X + Amine-H Reactants->Pd0 Oxidative Addition Base Base Base->Amine_Complex

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Diagram 2: Troubleshooting Flowchart for Low Yield

This flowchart provides a logical path for diagnosing and solving issues related to poor reaction performance.

Troubleshooting_Flowchart Start Low or No Yield Check_Inert Is the reaction strictly under N₂/Ar? Start->Check_Inert Fix_Inert Solution: Improve inert atmosphere technique. Degas solvent properly. Check_Inert->Fix_Inert No Check_Reagents Are reagents (solvent, base) anhydrous and pure? Check_Inert->Check_Reagents Yes Fix_Inert->Start Re-run Fix_Reagents Solution: Use fresh, anhydrous solvent. Use fresh, finely ground base. Check_Reagents->Fix_Reagents No Check_Catalyst Is the catalyst system appropriate? Check_Reagents->Check_Catalyst Yes Fix_Reagents->Start Re-run Fix_Catalyst Solution: Screen bulky biaryl phosphine ligands (XPhos, RuPhos). Use a reliable precatalyst. Check_Catalyst->Fix_Catalyst No Check_Base Is the base strong enough? Check_Catalyst->Check_Base Yes Fix_Catalyst->Start Re-run Fix_Base Solution: Switch to NaOtBu. If substrate is sensitive, try K₃PO₄ at a higher temperature. Check_Base->Fix_Base No Success Yield Improved Check_Base->Success Yes Fix_Base->Start Re-run

Caption: A decision tree for troubleshooting low-yield reactions.

References

  • BenchChem. Technical Support Center: Optimization of N-arylation of 2-(Oxan-2-yl)morpholine.
  • Google Patents. EP1087966B1 - Chemical synthesis of morpholine derivatives.
  • ACS Publications. Pd(η3-1-PhC3H4)(η5-C5H5) as a Catalyst Precursor for Buchwald–Hartwig Amination Reactions. Organometallics. Available from: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]

  • RSC Publishing. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. Available from: [Link]

  • RSC Publishing. Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. Catalysis Science & Technology. Available from: [Link]

  • ResearchGate. Optimization of the Reaction Conditions for the Synthesis of 1-Morpholino-3-(3-(5-((4-(4 - (trifluoromethyl)phenyl)piperazin-1-yl)methyl)-1,2,4-oxadiazol-3-yl)phenoxy)propan-2-ol (11ag) a. Available from: [Link]

Sources

troubleshooting peak tailing in HPLC of 3-[4-(Trifluoromethyl)phenyl]morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: HPLC Analysis

Topic: Troubleshooting Peak Tailing in the HPLC of 3-[4-(Trifluoromethyl)phenyl]morpholine

Introduction: Understanding the Challenge

Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of this compound. As researchers and drug development professionals, achieving symmetric, Gaussian peaks is paramount for accurate quantification and robust method validation. A common issue encountered with this specific analyte is peak tailing , a distortion that can compromise resolution and lead to inaccurate integration.[1][2]

This guide provides a structured, in-depth approach to diagnosing and resolving peak tailing for this compound. We will move from foundational principles to advanced method development strategies, explaining the scientific rationale behind each step to empower you to build a robust and reliable analytical method.

Part 1: Frequently Asked Questions (FAQs) - First Principles

Q1: Why is my peak for this compound tailing?

A: The primary cause of peak tailing for this compound is almost certainly due to its chemical structure. The molecule contains a morpholine ring , which has a secondary amine functional group. This amine is basic and can become protonated (positively charged) depending on the mobile phase pH.

Standard silica-based reversed-phase columns (like C18 or C8) have residual, unreacted silanol groups (Si-OH) on their surface.[3] At a typical mobile phase pH (above ~3), these silanol groups can become deprotonated (negatively charged, Si-O⁻).[2] The positively charged basic analyte then undergoes a strong, secondary ionic interaction with these negative sites.[4][5] This interaction is stronger than the primary hydrophobic retention mechanism, causing a portion of the analyte molecules to lag behind as they move through the column, resulting in a "tail".[3][6]

Q2: How do I quantitatively measure if my peak is tailing?

A: Visual inspection is useful, but a quantitative metric is essential for system suitability and troubleshooting. The most common metric is the Tailing Factor (Tf) or Asymmetry Factor (As) . According to the USP, a value greater than 1.2 is often considered significant tailing, though acceptable limits can be as high as 1.5 for some assays.[1][4]

The calculation is: As = B / A Where A is the width of the front half of the peak and B is the width of the back half of the peak, typically measured at 10% of the peak height.[4]

Part 2: A Systematic Guide to Troubleshooting Peak Tailing

This section is designed as a logical workflow, starting with the simplest and most common solutions and progressing to more complex method adjustments.

Workflow Stage 1: Initial System & Column Health Check

Before modifying your method, it's crucial to rule out common instrumental and consumable issues.

A: Yes, though less common for a single peak, system issues can contribute. The primary culprit is extra-column volume (also called dead volume). This refers to any non-essential volume between the injector and the detector, such as excessively long or wide-bore tubing or poorly made connections.[2][7] This excess volume allows the analyte band to spread, which can manifest as tailing or general broadening.

Protocol: How to Check for System Issues

  • Inspect Fittings: Ensure all fittings, especially at the column inlet and outlet, are properly seated. A poorly swaged ferrule can create a small void.[2]

  • Minimize Tubing: Use the shortest possible length of narrow internal diameter (ID) tubing (e.g., 0.005" or 0.12 mm) to connect the column to the detector.

  • Bypass the Column: Replace the column with a zero-dead-volume union. Inject a standard. The resulting peak should be very sharp and symmetrical. If it still tails, the issue is in your system, not the column or method.

A: Absolutely. Column degradation is a frequent cause of peak tailing.[7] Two main issues can arise:

  • Contamination: Strongly retained compounds from previous injections can accumulate at the column inlet, creating active sites that interact with your analyte.

  • Bed Deformation: Voids can form at the column inlet due to pressure shocks or dissolution of the silica bed under harsh pH conditions (pH < 2 or > 8).[1] This disrupts the flow path, causing peak distortion.

Protocol: How to Diagnose and Treat a Fatigued Column

  • Install a Guard Column: A guard column is a small, inexpensive sacrificial column placed before the main analytical column. It traps contaminants and is the best way to extend the life of your expensive analytical column.[8]

  • Reverse and Flush: Disconnect the column from the detector. Reverse the flow direction and flush with a strong solvent (e.g., 100% Acetonitrile or Methanol for reversed-phase) for at least 10-20 column volumes. This can wash contaminants off the inlet frit.[4] Always check the manufacturer's instructions to ensure your column can be reverse flushed.

  • Substitute the Column: The quickest diagnostic test is to replace the suspect column with a new, identical one. If the peak shape improves dramatically, you have confirmed the old column was the problem.[4]

Workflow Stage 2: Mobile Phase Optimization

This is the most powerful area for improving the peak shape of basic compounds like this compound.

cluster_0 Analyte-Silanol Interaction cluster_1 Low pH Solution Analyte Basic Analyte (R₃NH⁺) Silanol Ionized Silanol (Si-O⁻) on Column Surface Analyte->Silanol Strong Ionic Interaction (Causes Tailing) Analyte_Low_pH Basic Analyte (R₃NH⁺) Silanol_Low_pH Protonated Silanol (Si-OH) (Neutral) Analyte_Low_pH->Silanol_Low_pH No Ionic Interaction (Symmetric Peak)

Caption: Mechanism of peak tailing and its mitigation by pH control.

A: This is the most critical parameter. By lowering the mobile phase pH, you protonate the residual silanol groups on the column, neutralizing their negative charge (Si-O⁻ → Si-OH).[1][4] This eliminates the secondary ionic interaction that causes tailing.

For this compound, operating at a low pH of 2.5 - 3.5 is the most effective strategy to achieve a symmetrical peak. [4][7] At this pH, your basic analyte will be fully protonated (positively charged), but the silanol groups will be neutral, preventing the unwanted interaction.

A: The choice and concentration of your buffer are key.

  • Acids: Formic acid (0.1%) or trifluoroacetic acid (TFA, 0.1%) are common choices. TFA is a strong ion-pairing agent that can further mask silanol activity but may cause ion suppression if you are using a mass spectrometer (MS) detector.[9] Formic acid is generally more MS-friendly.

  • Buffers: A buffer is essential to maintain a constant pH across the column. At low pH, a phosphate or formate buffer is suitable. An inadequate buffer concentration will fail to control the local pH at the silica surface, allowing tailing to persist. Start with a buffer concentration of 10-25 mM. [1][5][7] Increasing the concentration can sometimes further improve peak shape.

Mobile Phase Modifier Typical Concentration Mechanism of Action Pros Cons
Formic Acid 0.1% (v/v)Lowers pH to protonate silanols.Good for MS compatibility.Less effective at masking silanols than TFA.
Trifluoroacetic Acid (TFA) 0.05% - 0.1% (v/v)Lowers pH and acts as an ion-pairing agent.Excellent peak shape for UV detection.Strong ion suppression in MS.
Phosphate Buffer 10-50 mMLowers pH and provides high buffering capacity.Excellent pH control, good peak shape.Not volatile, incompatible with MS.
Triethylamine (TEA) 0.1% (v/v)A competing base that blocks active silanol sites.Can be used at mid-range pH.Can shorten column life, strong baseline effects.
Workflow Stage 3: Advanced Column Selection

If mobile phase optimization is insufficient, your column chemistry may be the limiting factor.

A: Not always. Traditional C18 columns, especially older "Type A" silica columns, have a high population of acidic silanol groups that are difficult to fully neutralize.[3] Modern columns offer better performance for basic analytes.

  • Use a High-Purity, End-Capped Column: Most modern columns use high-purity "Type B" silica with lower trace metal content.[5] Furthermore, they are "end-capped," a process where residual silanols are chemically reacted to make them less polar and inactive.[1][4] This is the single most important column property for analyzing basic compounds.

  • Consider Alternative Chemistries: If tailing persists, consider a column with a polar-embedded group or a charged surface hybrid (CSH) phase. These stationary phases are designed with technologies that inherently shield the analyte from residual silanol interactions, providing excellent peak shape for bases even at intermediate pH values.[7]

Workflow Stage 4: Sample and Method Conditions

A: Yes, two factors are important here:

  • Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to peak distortion that often appears as tailing or fronting.[1][10] If all peaks in your chromatogram are tailing, this is a likely cause. Solution: Dilute your sample by a factor of 10 and re-inject. If the peak shape improves, you were overloading the column.[1]

  • Sample Solvent Mismatch: If your sample is dissolved in a solvent much stronger than your mobile phase (e.g., 100% Acetonitrile sample in a 10% Acetonitrile mobile phase), it can cause peak distortion, especially for early-eluting peaks.[2][7] Solution: Whenever possible, dissolve your sample in the initial mobile phase.

Part 3: Troubleshooting Logic Flowchart

This diagram provides a visual guide to the troubleshooting process.

start Peak Tailing Observed (As > 1.2) system_check Q3 & Q4: Check System & Column (Fittings, Dead Volume, Column Age) start->system_check system_ok System & Column OK? system_check->system_ok fix_system Action: Fix Fittings, Flush/Replace Column system_ok->fix_system No mobile_phase_check Q5 & Q6: Optimize Mobile Phase (Low pH, Buffer Strength) system_ok->mobile_phase_check Yes fix_system->system_check mobile_phase_ok Peak Shape Acceptable? mobile_phase_check->mobile_phase_ok column_select Q7: Select Advanced Column (End-Capped, Polar-Embedded) mobile_phase_ok->column_select No end Symmetric Peak Achieved mobile_phase_ok->end Yes column_ok Peak Shape Acceptable? column_select->column_ok other_params Q8: Check Other Parameters (Sample Load, Solvent) column_ok->other_params No column_ok->end Yes other_params->end

Caption: A step-by-step flowchart for troubleshooting peak tailing.

References

  • Chrom Tech, Inc. (n.d.). What Causes Peak Tailing in HPLC? Retrieved January 5, 2026, from [Link]

  • GMP Insiders. (n.d.). Peak Tailing In Chromatography: Troubleshooting Basics. Retrieved January 5, 2026, from [Link]

  • uHPLCs. (2025, April 19). Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions. Retrieved January 5, 2026, from [Link]

  • Waters Corporation. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593. Retrieved January 5, 2026, from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved January 5, 2026, from [Link]

  • Phenomenex. (n.d.). How to Reduce Peak Tailing in HPLC? Retrieved January 5, 2026, from [Link]

  • LCGC. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved January 5, 2026, from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved January 5, 2026, from [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved January 5, 2026, from [Link]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved January 5, 2026, from [Link]

  • Anwar, S., & Khan, P. M. A. A. (2021). High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. Research Journal of Pharmacy and Technology, 14(11), 5863-5868. [Link]

  • Crawford Scientific. (2018, November 28). The Importance of Understanding Secondary Interactions When Analysing Peptides. Retrieved January 5, 2026, from [Link]

Sources

Technical Support Center: Synthesis & Purification of 3-[4-(Trifluoromethyl)phenyl]morpholine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for optimizing the purity of synthesized 3-[4-(Trifluoromethyl)phenyl]morpholine. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to troubleshoot common purification challenges, understand the underlying chemical principles, and implement effective purification strategies.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My final product purity is lower than expected after synthesis. What are the likely impurities?

A1: Low purity in the synthesis of 3-aryl-morpholines can stem from several sources. It's crucial to consider impurities arising from starting materials, side-reactions, and the stereochemistry of the product itself.

Common Impurities to Investigate:

  • Unreacted Starting Materials: Incomplete reactions are a frequent cause of impurities. Key starting materials to monitor include 4-(trifluoromethyl)benzaldehyde and morpholine or its precursors.

  • Side-Reaction Byproducts: The reaction conditions can lead to the formation of undesired byproducts. For instance, over-alkylation or the formation of isomeric products can occur.[1]

  • Stereoisomers: Since the 3-position of the morpholine ring is a chiral center, the synthesis will likely produce a racemic mixture of (R)- and (S)-enantiomers. If a specific stereoisomer is desired, these will be considered impurities.[2] Additionally, depending on the substitution pattern, diastereomers could also be present.[3][4]

  • Reagent-Derived Impurities: Impurities can also be introduced from the reagents used in the synthesis, such as catalysts or solvents. For example, residual catalysts or their degradation products may be present.

Initial Purity Assessment: A combination of analytical techniques is recommended for a comprehensive impurity profile.

Analytical Technique Purpose
Thin Layer Chromatography (TLC) Rapid, qualitative assessment of reaction completion and presence of major impurities.[5]
High-Performance Liquid Chromatography (HPLC) Quantitative analysis of purity and separation of isomers.[6][7]
Gas Chromatography-Mass Spectrometry (GC-MS) Identification of volatile impurities and byproducts.[8][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation of the desired product and any significant impurities.
Q2: I've identified the presence of multiple components by TLC/HPLC. What's the best general approach to purification?

A2: For a multi-component mixture containing your desired this compound, a systematic purification workflow is essential. The choice of technique depends on the nature and quantity of the impurities.

Recommended Purification Workflow:

Caption: General purification workflow for this compound.

Step-by-Step Methodologies:

  • Liquid-Liquid Extraction: This is an effective first step to remove highly polar or non-polar impurities. An acidic wash (e.g., dilute HCl) can help remove basic impurities, while a basic wash (e.g., NaHCO₃ solution) can remove acidic byproducts.

  • Column Chromatography: This is a powerful technique for separating compounds with different polarities.[5]

    • Stationary Phase: Silica gel is a common choice for the purification of morpholine derivatives.

    • Mobile Phase: A gradient of non-polar to polar solvents is typically used. A common starting point is a mixture of hexane and ethyl acetate, gradually increasing the proportion of ethyl acetate. The optimal solvent system should be determined by TLC analysis.

  • Recrystallization: This is an excellent final step to obtain a highly pure crystalline product.[10][11][12] The key is to find a suitable solvent or solvent system in which the desired compound has high solubility at elevated temperatures and low solubility at room temperature or below.[12]

    • Solvent Selection: Common solvents for recrystallizing morpholine derivatives include ethanol, isopropanol, and acetonitrile.[11] Sometimes a mixture of solvents (e.g., ethanol/water) is necessary to achieve optimal crystallization.

Q3: My product appears pure by TLC and NMR, but the yield is low. How can I improve it?

A3: Low yield with high purity often points to product loss during the workup and purification stages.

Troubleshooting Low Yields:

  • Optimize Reaction Conditions: Ensure the reaction has gone to completion by monitoring with TLC or HPLC. Incomplete reactions are a primary source of low yields.

  • Extraction Efficiency: During liquid-liquid extraction, ensure the pH of the aqueous layer is appropriate to keep your product in the organic phase. Multiple extractions with smaller volumes of solvent are more effective than a single extraction with a large volume.

  • Column Chromatography Losses: Product can be lost on the column if it is too polar and binds strongly to the silica gel. Using a more polar eluent or deactivating the silica gel with a small amount of triethylamine can help.

  • Recrystallization Losses: While recrystallization is excellent for purity, it can lead to significant yield loss if not optimized.

    • Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[12]

    • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals.[12]

    • Mother Liquor Analysis: Analyze the mother liquor (the solution remaining after filtration) by TLC or HPLC to see if a significant amount of product remains. If so, a second crop of crystals may be obtained by concentrating the mother liquor.

Q4: I need to separate the (R)- and (S)-enantiomers. What methods are available?

A4: The separation of enantiomers, known as chiral resolution, is a critical step if a specific stereoisomer is required for pharmacological studies.

Chiral Separation Techniques:

  • Diastereomeric Salt Formation: This classical method involves reacting the racemic morpholine derivative (which is basic) with a chiral acid to form diastereomeric salts. These salts have different physical properties (e.g., solubility) and can be separated by fractional crystallization.[13] The separated salts are then treated with a base to regenerate the individual enantiomers.

  • Chiral Chromatography: This is a modern and highly effective method for separating enantiomers.

    • Chiral High-Performance Liquid Chromatography (HPLC): Utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.[14][15]

    • Chiral Supercritical Fluid Chromatography (SFC): Often provides faster and more efficient separations than chiral HPLC.[15]

    • Chiral Gas Chromatography (GC): Can be used if the compound is sufficiently volatile, sometimes after derivatization.[16]

Workflow for Chiral Separation:

Caption: Decision tree for chiral separation of this compound.

References

  • BenchChem. (2025). Application Notes and Protocols for the Crystallization of High-Purity 2-(Oxan-2-yl)morpholine.
  • BenchChem. (2025). Application Notes and Protocols for the Crystallization of 2-(2,4-Difluorophenyl)morpholine Derivatives.
  • Cao, M., Zhang, P., Feng, Y., Zhang, H., Zhu, H., Lian, K., & Kang, W. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2018, 8546893. Available at: [Link]

  • ResearchGate. (n.d.). Different analytical methods of estimation of morpholine or its derivatives. Available at: [Link]

  • PubMed. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Available at: [Link]

  • Organic Syntheses. (n.d.). Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines from Aldehydes. Available at: [Link]

  • Anwar, S., & Khan, P. M. A. A. (2021). High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. International Journal of Pharmaceutical Sciences and Drug Research, 13(6), 503-508. Available at: [Link]

  • Google Patents. (n.d.). Method for preparing morpholine derivative.
  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Available at: [Link]

  • ResearchGate. (n.d.). Evaluating Impurities in Drugs (Part I of III). Available at: [Link]

  • Pharmaceutical Technology. (2018). Evaluating Impurities in Drugs (Part II of III). Available at: [Link]

  • Brisco, T. A., De Kreijger, S., Nair, V. N., Troian-Gautier, L., & Tambar, U. K. (2025). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Journal of the American Chemical Society. Available at: [Link]

  • Noguchi, H., Takafuji, M., Maurizot, V., Huc, I., & Ihara, H. (2016). Chiral separation by a terminal chirality triggered P-helical quinoline oligoamide foldamer. Journal of Chromatography A, 1437, 88-94. Available at: [Link]

  • ResearchGate. (2025). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation | Request PDF. Available at: [Link]

  • PubMed. (n.d.). [Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane]. Available at: [Link]

  • Janez, M., et al. (2023). Synthesis, identification, chiral separation and crystal structure of (3R,4R,7S,8S)-3,4,7,8-tetrachlorodecane and its stereoisomers. Chemosphere, 337, 139339. Available at: [Link]

Sources

minimizing side-product formation in 3-[4-(Trifluoromethyl)phenyl]morpholine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 3-[4-(Trifluoromethyl)phenyl]morpholine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and pitfalls associated with this synthesis. Our focus is on providing practical, mechanistically-grounded solutions to minimize side-product formation and maximize yield and purity.

Introduction

This compound is a valuable building block in medicinal chemistry, frequently incorporated into scaffolds for various therapeutic targets. While several synthetic routes exist, achieving high purity can be challenging due to the formation of structural isomers, over-alkylation products, and degradation impurities. This guide addresses the most common issues encountered during synthesis in a practical question-and-answer format.

Section 1: Troubleshooting the Petasis-Based Synthesis Route

The three-component Petasis borono-Mannich reaction, followed by deoxygenation, is a convergent and highly adaptable method for preparing 3-aryl morpholines.[1] However, each stage presents unique challenges that can lead to significant side-product formation if not properly controlled.

Workflow: Petasis Reaction and Deoxygenation

Petasis_Deoxygenation_Workflow cluster_0 Step 1: Petasis Borono-Mannich Reaction cluster_1 Step 2: Deoxygenation cluster_2 Troubleshooting Points A 1,2-Aminoethanol + 4-(Trifluoromethyl)phenylboronic Acid + Glyoxal B 2-Hydroxy-3-aryl morpholine Intermediate A->B One-pot reaction C Mesylation (Ms2O, Et3N) B->C T1 Problem: Low yield of 2-hydroxy intermediate B->T1 D Reduction of Intermediate C->D Formed in situ T2 Problem: Elimination side-product (Dihydro-oxazine) C->T2 E Final Product: This compound D->E Triacetoxyborohydride + Acetic Acid T3 Problem: Incomplete Reduction D->T3

Caption: High-level workflow for the Petasis-based synthesis.

FAQ 1: My Petasis reaction to form the 2-hydroxy-3-[4-(trifluoromethyl)phenyl]morpholine intermediate is low-yielding. What are the primary causes?

Answer: Low conversion in the Petasis borono-Mannich reaction is a common issue often traced back to reagent quality and reaction conditions. Here are the key factors to investigate:

  • Boronic Acid Quality: Boronic acids can dehydrate to form boroxines upon storage. This trimeric anhydride is less reactive in the Petasis reaction. It is crucial to use fresh, high-purity boronic acid or material that has been stored under anhydrous conditions.

  • Glyoxal Stability: Aqueous glyoxal solutions are prone to polymerization and other side reactions. Use a freshly opened bottle or a recently standardized solution. The stoichiometry is critical; an excess can lead to complex side-products.

  • Solvent and pH: The reaction is typically run in alcoholic solvents like ethanol or methanol. The pH is not explicitly controlled, but the basicity of the aminoethanol is usually sufficient. If your aminoethanol is in a salt form (e.g., hydrochloride), a stoichiometric amount of a non-nucleophilic base must be added to liberate the free amine.

  • Reaction Time and Temperature: These reactions are typically run at room temperature for 12-24 hours. Pushing the temperature too high can promote the degradation of glyoxal and the formation of undesired side products.

FAQ 2: During the deoxygenation of the 2-hydroxy intermediate, I'm isolating a significant amount of the 3,4-dihydro-2H-1,4-oxazine elimination product instead of my desired morpholine. How can I prevent this?

Answer: This is a classic troubleshooting scenario in this sequence. The formation of the dihydro-oxazine is an elimination side reaction that competes with the desired reduction. The key is to control the reaction conditions to favor the reduction pathway.

The deoxygenation proceeds in two steps within the same pot:

  • Activation: The 2-hydroxy group is first activated by converting it into a better leaving group, typically a mesylate, using methanesulfonic anhydride (Ms₂O) and a base like triethylamine (Et₃N).

  • Reduction: A reducing agent is then added to reduce the C=N⁺ iminium intermediate formed after the mesylate leaves.

The dihydro-oxazine is formed if the intermediate eliminates before it can be reduced. Here’s how to troubleshoot:

  • Choice of Reducing Agent: Triacetoxyborohydride salts (e.g., NaBH(OAc)₃ or Bu₄NBH(OAc)₃) are the reagents of choice.[1] They are milder than reagents like NaBH₄ and are effective under slightly acidic conditions, which helps stabilize the iminium intermediate for reduction rather than elimination.

  • Controlled Acid Addition: The reduction with triacetoxyborohydride is typically performed in the presence of acetic acid. The acid facilitates the reduction. It is critical to add the acid with or after the reducing agent. Adding the acid too early can accelerate the elimination pathway.

  • Temperature Control: Perform the mesylation at 0 °C to control its rate. Do not allow the reaction to warm significantly before adding the reducing agent. The reduction can then be allowed to proceed at room temperature.

Troubleshooting Deoxygenation: A Decision Tree

Troubleshooting_Deoxygenation start Deoxygenation Step: Low Yield of Final Product check_elimination Is Dihydro-oxazine the major side-product? start->check_elimination check_sm Is starting 2-hydroxy material unreacted? start->check_sm No solution_elim_1 Action: Use NaBH(OAc)3 or Bu4NBH(OAc)3. Avoid harsher hydrides. check_elimination->solution_elim_1 Yes check_mesylation Did mesylation go to completion? (Check by TLC/LCMS) check_sm->check_mesylation Yes solution_elim_2 Action: Add acetic acid concurrently with or after the hydride reagent. solution_elim_1->solution_elim_2 solution_elim_3 Action: Maintain 0 °C during mesylation and hydride addition. solution_elim_2->solution_elim_3 check_hydride Is the hydride reagent fresh and active? check_mesylation->check_hydride Yes solution_mesylation Action: Use fresh Ms2O. Ensure Et3N is dry. Allow sufficient reaction time (15-30 min). check_mesylation->solution_mesylation No solution_hydride Action: Use a new bottle of reducing agent. Store properly. check_hydride->solution_hydride No

Caption: Decision tree for troubleshooting the deoxygenation step.

Section 2: Troubleshooting Cyclization of Precursors

An alternative strategy involves the synthesis of an N-substituted amino alcohol precursor, followed by a ring-closing reaction. This linear approach offers different control points and challenges.

FAQ 3: My intramolecular cyclization of 2-((2-hydroxyethyl)amino)-1-(4-(trifluoromethyl)phenyl)ethan-1-ol is inefficient. What are the best methods and how do I avoid side products?

Answer: The ring-closing dehydration of the amino diol precursor is a critical step where yield can be lost to polymerization or intermolecular side reactions. The choice of cyclization method is paramount and depends on the scale and functional group tolerance of your specific substrate.

Cyclization MethodKey ReagentsProsCons & Common Side-Products
Acid Catalysis H₂SO₄, TsOHSimple, inexpensive, scalable.Harsh conditions can cause charring/decomposition. Risk of intermolecular ether formation (dimers, polymers).
Mitsunobu Reaction PPh₃, DEAD or DIADMild conditions, high functional group tolerance.Stoichiometric phosphine oxide byproduct can be difficult to remove. Reagents are toxic and expensive.
Sulfonyl Activation MsCl or TsCl, then baseGood for hindered systems. Forms a good leaving group on one of the alcohols.Requires two steps (activation, then cyclization). Can lead to aziridine formation if the N-H is deprotonated first.

Recommendation: For laboratory scale, the Mitsunobu reaction often provides the cleanest conversion, provided a robust purification strategy is in place. For larger scale, optimizing the acid-catalyzed cyclization with slow addition of the substrate to hot, concentrated acid can minimize intermolecular reactions by keeping the substrate concentration low.

Section 3: General Protocols and Purification

Protocol: Optimized Deoxygenation of 2-Hydroxy-3-[4-(trifluoromethyl)phenyl]morpholine [1]

This protocol is adapted from established literature for the deoxygenation of related structures and is designed to minimize elimination.

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the 2-hydroxy-3-aryl morpholine intermediate (1.0 equiv) and anhydrous dichloromethane (DCM, approx. 0.1 M).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Basification: Add triethylamine (2.5 equiv) and stir for 5 minutes.

  • Activation: Add methanesulfonic anhydride (1.2 equiv) portion-wise, ensuring the internal temperature does not rise above 5 °C. Stir the reaction mixture at 0 °C for 30 minutes. Monitor by TLC or LCMS for the disappearance of the starting material.

  • Reduction: In a separate flask, prepare a solution or slurry of sodium triacetoxyborohydride (2.0 equiv) and acetic acid (2.0 equiv) in anhydrous DCM. Add this mixture slowly to the reaction flask at 0 °C.

  • Warm and Quench: Allow the reaction to warm to room temperature and stir for 3-5 hours, or until the reaction is complete by LCMS.

  • Work-up: Carefully quench the reaction by slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

FAQ 4: What is the most effective strategy for purifying the final this compound product?

Answer: The basic nitrogen of the morpholine ring offers a powerful handle for purification that is often underutilized.

  • Flash Column Chromatography: This is the most common method. A gradient elution using ethyl acetate in hexanes or DCM in methanol is typically effective. Adding a small amount of triethylamine (0.5-1%) to the eluent can prevent the product from tailing on the silica gel.

  • Acid/Base Extraction: Before chromatography, an acid/base workup can remove non-basic impurities. Dissolve the crude material in a non-polar solvent like ethyl acetate, wash with dilute acid (e.g., 1 M HCl) to extract the amine product into the aqueous layer. Wash the organic layer to remove impurities. Then, basify the aqueous layer (e.g., with 2 M NaOH) and re-extract the pure product back into an organic solvent.

  • Crystallization/Salt Formation: If the freebase is an oil, it can often be converted to a crystalline salt (e.g., hydrochloride or oxalate) which is much easier to purify by recrystallization. The salt can then be neutralized to provide the high-purity freebase.

References

  • Williams, D. R., & Fromhold, M. G. (1997). Alkylation Studies of N-Protected-5-substituted Morpholin-3-ones. A Stereoselective Approach to Novel Methylene Ether Dipeptide Isosteres. The Journal of Organic Chemistry, 62(11), 3538-3549. [Link]

  • Nettekoven, M., & Bon, R. S. (2009). Reduction of 2-hydroxy-3-arylmorpholines to 3-aryl morpholines. Tetrahedron Letters, 50(47), 6559-6561. [Link]

  • Organic Chemistry Portal. (2024). Synthesis of morpholines. [Link]

Sources

Technical Support Center: Purification Strategies for Crude 3-[4-(Trifluoromethyl)phenyl]morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of crude 3-[4-(Trifluoromethyl)phenyl]morpholine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common and complex purification challenges. The following question-and-answer format addresses specific issues you may encounter during your experiments, with a focus on the causality behind experimental choices to ensure scientifically sound and reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: What are the most common impurities in crude this compound and how do they influence the purification strategy?

Answer:

Understanding the potential impurities in your crude product is the cornerstone of designing an effective purification strategy. The impurities in this compound typically arise from the synthetic route employed. Common impurities may include unreacted starting materials, by-products from side reactions, and residual reagents or catalysts.

Common Impurity Profile:

  • Unreacted Starting Materials: Depending on the synthesis, these could include 4-(trifluoromethyl)aniline, morpholine precursors, or related halo-compounds.

  • Basic Impurities: Excess morpholine or other amine-based reagents are common basic impurities.[1][2]

  • Acidic Impurities: If acidic catalysts or reagents are used, trace amounts may remain in the crude product.

  • Neutral Impurities: These can be by-products from unintended side reactions or non-polar solvents.

The nature of these impurities dictates the most appropriate purification technique. For instance, the presence of acidic or basic impurities makes acid-base extraction a highly effective initial purification step.[3][4][5]

Troubleshooting Guide 1: My initial acid-base extraction is not efficiently removing impurities. What should I consider?

Answer:

Acid-base extraction is a powerful technique for separating acidic and basic compounds from a neutral product like this compound.[1][2][3][4][5] If you are experiencing poor separation, consider the following factors:

1. Incorrect pH of the Aqueous Solution:

  • The Problem: The pH of your aqueous wash may not be optimal to fully protonate basic impurities or deprotonate acidic impurities.

  • The Solution:

    • To remove basic impurities (like residual amines), wash the organic layer with a dilute acidic solution (e.g., 1 M HCl). This protonates the basic impurities, making them water-soluble.[5]

    • To remove acidic impurities, wash with a dilute basic solution (e.g., 1 M NaOH or saturated NaHCO3). This deprotonates the acidic impurities, rendering them soluble in the aqueous layer.

  • Pro-Tip: Always check the pH of the aqueous layer after extraction to ensure it remains in the desired range.

2. Insufficient Mixing or Contact Time:

  • The Problem: Inadequate mixing of the organic and aqueous layers can lead to incomplete extraction.

  • The Solution: Ensure vigorous shaking of the separatory funnel for a sufficient period to maximize the surface area between the two phases. Allow adequate time for the layers to fully separate before draining.

3. Emulsion Formation:

  • The Problem: Emulsions, a stable mixture of the organic and aqueous phases, can form, preventing clear separation.

  • The Solution:

    • Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer, which can help break the emulsion.

    • Allow the mixture to stand for a longer period.

    • Gentle swirling or mechanical agitation can sometimes break up the emulsion.

4. Solubility of the Salt Form:

  • The Problem: The salt formed from the impurity and the acid/base may have some solubility in the organic solvent.

  • The Solution: Perform multiple extractions with smaller volumes of the aqueous solution rather than a single extraction with a large volume. This is generally more efficient.

Workflow for Optimizing Acid-Base Extraction

G start Crude Product in Organic Solvent check_impurities Identify Potential Acidic/Basic Impurities start->check_impurities wash_acid Wash with Dilute Acid (e.g., 1M HCl) check_impurities->wash_acid Basic Impurities Present wash_base Wash with Dilute Base (e.g., 1M NaOH) check_impurities->wash_base Acidic Impurities Present check_pH Check pH of Aqueous Layer wash_acid->check_pH wash_base->check_pH check_pH->wash_acid pH needs adjustment check_pH->wash_base pH needs adjustment separate_layers Separate Layers check_pH->separate_layers pH is Optimal repeat_wash Repeat Wash if Necessary separate_layers->repeat_wash Purity still low dry_organic Dry Organic Layer (e.g., Na2SO4) separate_layers->dry_organic Purity acceptable repeat_wash->wash_acid For Basic Impurities repeat_wash->wash_base For Acidic Impurities concentrate Concentrate to Obtain Purified Product dry_organic->concentrate

Caption: Decision workflow for acid-base extraction.

FAQ 2: When should I consider using column chromatography for purification?

Answer:

Column chromatography is an essential technique when you need to separate your target compound from impurities with similar polarities.[6] It is particularly useful when:

  • Acid-base extraction is insufficient: If your crude product contains neutral impurities that cannot be removed by simple extraction, chromatography is the next logical step.

  • High purity is required: For applications in drug development and biological assays, achieving high purity (>98%) is often critical, and chromatography is one of the most effective methods to achieve this.

  • Isomers are present: If your synthesis can produce structural or stereoisomers of this compound, chiral chromatography may be necessary for their separation.

Troubleshooting Guide 2: I am having trouble getting good separation with column chromatography. What parameters can I adjust?

Answer:

Optimizing a chromatographic separation involves a systematic approach to adjusting various parameters.

1. Choosing the Right Stationary and Mobile Phase:

  • The Problem: An inappropriate choice of solvent system (mobile phase) or adsorbent (stationary phase) can lead to poor separation, with compounds either eluting too quickly or not at all.

  • The Solution:

    • Stationary Phase: For a moderately polar compound like this compound, silica gel is a common and effective choice.

    • Mobile Phase Selection (TLC is your friend!): Use Thin Layer Chromatography (TLC) to screen different solvent systems. A good solvent system will give your product an Rf value of approximately 0.3-0.4.

      • Start with a non-polar solvent like hexane or heptane and gradually increase the polarity by adding a more polar solvent like ethyl acetate or dichloromethane.

      • For basic compounds like morpholine derivatives, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase can improve peak shape and reduce tailing by neutralizing acidic sites on the silica gel.

Mobile Phase Polarity Comparison

Solvent System (Hexane:Ethyl Acetate)PolarityExpected Rf of Product
9:1LowLow (streaked or at baseline)
7:3MediumModerate (ideal for separation)
1:1HighHigh (may elute with solvent front)

2. Column Packing and Loading:

  • The Problem: A poorly packed column can lead to channeling, resulting in broad peaks and poor separation. Overloading the column will also compromise resolution.

  • The Solution:

    • Packing: Use a slurry packing method to ensure a uniform and tightly packed column bed.

    • Loading: The amount of crude material should typically be 1-5% of the weight of the stationary phase. Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent before loading it onto the column.

3. Flow Rate:

  • The Problem: A flow rate that is too fast will not allow for proper equilibration between the stationary and mobile phases, leading to poor separation. A flow rate that is too slow can lead to diffusion and band broadening.

  • The Solution: A linear flow rate of 1-2 cm/minute is a good starting point for gravity column chromatography.

Purification Strategy Selection Guide

G start Crude this compound initial_analysis Analyze Crude by TLC/LCMS start->initial_analysis acid_base_present Acidic/Basic Impurities Present? initial_analysis->acid_base_present extraction Perform Acid-Base Extraction acid_base_present->extraction Yes neutral_impurities_present Neutral Impurities Present? acid_base_present->neutral_impurities_present No extraction->neutral_impurities_present chromatography Column Chromatography neutral_impurities_present->chromatography Yes crystallization Consider Crystallization/Recrystallization neutral_impurities_present->crystallization No, and product is solid chromatography->crystallization Product is solid final_product Pure Product chromatography->final_product Product is oil crystallization->final_product

Sources

Technical Support Center: A Strategic Guide to In Vivo Dose Optimization for 3-[4-(Trifluoromethyl)phenyl]morpholine and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals. As a Senior Application Scientist, I've designed this technical support center to address the specific challenges of optimizing in vivo dosage for novel or under-characterized research compounds like 3-[4-(Trifluoromethyl)phenyl]morpholine.

Given that this compound is a versatile intermediate in pharmaceutical development, particularly for targeting neurological disorders and potentially kinase pathways, it is unlikely that a standard, one-size-fits-all dosing regimen exists.[1][2] The trifluoromethyl group often enhances metabolic stability and cell permeability, while the morpholine moiety is a known pharmacophore for kinases like PI3K and mTOR, suggesting a potential mechanism of action for derivatives.[3][4]

This guide provides a strategic framework and troubleshooting protocols to help you logically and efficiently determine a safe and efficacious dose for your specific animal model and experimental endpoint.

Part 1: Frequently Asked Questions (FAQs) - Foundational Knowledge

This section addresses the essential preliminary questions to consider before designing your first in vivo experiment.

Q1: What is the likely mechanism of action for compounds derived from this compound, and how does that influence my study?

A1: The chemical structure provides critical clues. The morpholine ring is a key structural feature in many kinase inhibitors, where its oxygen atom often forms a crucial hydrogen bond with the kinase hinge region.[4] This is particularly true for inhibitors of the PI3K/Akt/mTOR signaling pathway, which is a master regulator of cell growth and proliferation and is frequently deregulated in diseases like cancer.[5] The trifluoromethylphenyl group generally increases lipophilicity, which can improve pharmacokinetic properties such as oral bioavailability and tissue penetration.[1][3]

Causality: Understanding this potential mechanism is vital. If you are developing a derivative to target the mTOR pathway, for instance, your efficacy endpoints should include measuring the phosphorylation of downstream targets like S6K1 or Akt in your tumor or target tissue, in addition to observing physiological outcomes.

Q2: How do I select a starting dose for a compound with no prior in vivo data?

A2: Selecting a starting dose is a process of informed estimation, not precise calculation. The goal is to begin low enough to be safe while having a reasonable chance of hitting a therapeutic window. Your strategy should integrate three sources of information:

  • In Vitro Potency: Use your half-maximal inhibitory concentration (IC50) or effective concentration (EC50) from cell-based assays as a benchmark. While there is no direct formula, a common aim is to achieve plasma or tissue concentrations in vivo that are several-fold higher than the in vitro IC50 value.

  • Literature on Analogous Compounds: Search for published in vivo studies on compounds with a similar chemical scaffold (e.g., other phenyl-morpholine-based kinase inhibitors). This can provide a ballpark dose range (e.g., 10-50 mg/kg) and common administration routes.[6]

  • Maximum Feasible Dose: Based on the compound's solubility and the volume constraints of your chosen administration route (e.g., oral gavage volume limits in mice), determine the highest dose you can practically administer.

A conservative and common approach is to start a pilot study with doses like 5, 10, and 20 mg/kg, or a similar logarithmic spread, to rapidly assess the initial response.[7]

Q3: What are the essential components of a dosing formulation, and how can it impact my results?

A3: An improper formulation can lead to poor bioavailability, inconsistent exposure, and even vehicle-induced toxicity, confounding your results.[6] A stable and homogenous formulation is critical.

A common starting vehicle for compounds with low aqueous solubility is a three-part system:

  • Solubilizing Agent: 5-10% DMSO or N,N-Dimethylformamide (DMF).

  • Surfactant/Emulsifier: 10-25% PEG400, Solutol HS 15, or Cremophor EL to maintain solubility upon dilution.

  • Aqueous Base: 65-85% Saline or Phosphate-Buffered Saline (PBS).

Self-Validating Protocol: Always prepare your formulation fresh daily and perform a visual inspection for precipitation before each use. Crucially, always include a vehicle-only control group in your experiments. This is the only way to definitively separate compound-related effects from any effects caused by the formulation itself.[6]

Part 2: The Core Workflow for In Vivo Dose Optimization

The primary goal of this workflow is to systematically identify the Maximum Tolerated Dose (MTD) and then use that information to design a robust efficacy study. A preliminary pharmacokinetic (PK) evaluation is highly recommended to optimize the dosing schedule.[8]

Dose_Optimization_Workflow cluster_0 Phase 1: Dose Escalation & MTD Determination cluster_1 Phase 2: Efficacy Study Design start Step 1: Design Pilot MTD Study (3-5 dose groups + Vehicle, n=3-5/group) execute Step 2: Execute Study (Dose daily for 5-14 days) start->execute monitor Step 3: Monitor Toxicity (Body weight, clinical signs, behavior) execute->monitor analyze Step 4: Analyze Data & Define MTD (Highest dose with no severe toxicity, e.g., <15-20% weight loss) monitor->analyze select_doses Step 5: Select Doses for Efficacy Study (e.g., MTD, 1/2 MTD, 1/4 MTD) analyze->select_doses MTD informs dose selection pk_study Optional but Recommended: Conduct Pilot PK Study (Determine Cmax, T1/2, AUC) select_doses->pk_study Informs refine_regimen Step 6: Refine Dosing Regimen (e.g., QD vs BID based on T1/2) pk_study->refine_regimen final_study Step 7: Execute Definitive Efficacy Study (Larger groups, n=8-12/group) refine_regimen->final_study

Caption: A strategic workflow for in vivo dose optimization.

Experimental Protocol: Pilot Dose-Ranging (MTD) Study

This protocol is designed to identify a safe and tolerable dose range for your compound.[9]

  • Objective: To determine the Maximum Tolerated Dose (MTD) of this compound in the selected animal model.

  • Animal Model: Use the same species and strain as your intended efficacy model (e.g., female athymic nude mice, 6-8 weeks old).

  • Group Allocation: Assign animals to a minimum of 4-5 groups (n=3-5 animals per group).

    • Group 1: Vehicle Control

    • Group 2: 10 mg/kg Compound

    • Group 3: 30 mg/kg Compound

    • Group 4: 100 mg/kg Compound

    • (Adjust doses based on preliminary information per FAQ 2)

  • Formulation & Administration:

    • Prepare the compound and vehicle formulations fresh daily.

    • Administer the dose via the intended clinical route (e.g., oral gavage (PO), intraperitoneal (IP), intravenous (IV)) once daily (QD) for 7-14 consecutive days.

  • Monitoring & Data Collection:

    • Body Weight: Measure daily, immediately before dosing.

    • Clinical Signs: Observe animals twice daily for signs of toxicity, including lethargy, ruffled fur, hunched posture, diarrhea, or neurological symptoms. Score these observations consistently.

    • Food/Water Intake: Note any significant changes.

  • Study Endpoints:

    • The MTD is defined as the highest dose that does not cause >20% body weight loss or significant, irreversible clinical signs of toxicity.[7]

    • Animals exceeding the body weight loss threshold or showing severe distress should be euthanized according to IACUC guidelines.

Data Presentation: Interpreting MTD Study Results

Your results can be summarized to clearly identify the MTD.

Dose Group (mg/kg)Mean Body Weight Change (Day 7)Key Clinical Signs ObservedOutcome
Vehicle+2.5%NoneWell-tolerated
10+1.8%NoneWell-tolerated
30-4.5%Mild, transient lethargy post-dosingTolerated
100-21.0%Severe lethargy, ruffled fur, hunched postureNot Tolerated (Exceeds MTD)
Conclusion MTD is estimated to be ~30 mg/kg under this regimen.

Part 3: Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Q4: I'm observing significant weight loss (>15%) and other signs of toxicity even at my lowest starting dose. What should I do?

A4: This indicates high sensitivity to the compound or a problem with the vehicle/procedure. A systematic troubleshooting approach is required.

Toxicity_Troubleshooting start High Toxicity Observed at Low Dose check_vehicle Is the Vehicle Control Group also showing toxicity? start->check_vehicle vehicle_toxic YES Issue is likely Vehicle or Procedure check_vehicle->vehicle_toxic Yes compound_toxic NO Issue is likely Compound-Related check_vehicle->compound_toxic No action_vehicle Action: 1. Reformulate Vehicle (e.g., lower DMSO). 2. Review administration technique (e.g., gavage injury). 3. Ensure formulation is not precipitating. vehicle_toxic->action_vehicle action_compound Action: 1. Immediately de-escalate dose (e.g., 50-75% reduction). 2. Consider intermittent dosing (e.g., every other day). 3. Re-evaluate in vitro data for off-target effects. compound_toxic->action_compound

Caption: Troubleshooting workflow for unexpected in vivo toxicity.

Q5: I've completed an MTD study and run an efficacy experiment at well-tolerated doses, but I'm not seeing the expected therapeutic effect. What are my next steps?

A5: A discrepancy between in vitro and in vivo efficacy is a common hurdle.[6] The cause is often related to suboptimal pharmacokinetics (PK) or bioavailability.[9]

  • Verify Target Engagement: Before running a full PK study, it can be useful to dose a small group of animals and collect the target tissue (e.g., tumor) a few hours post-dose. Analyze the tissue for biomarkers of your compound's activity (e.g., pS6 levels for an mTOR inhibitor). If the target is not being modulated, the compound is not reaching it at sufficient concentrations.

  • Conduct a Pilot PK Study: This is the most direct way to understand your compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. A satellite group in your efficacy study can often be used for this purpose.[9]

Experimental Protocol: Pilot Pharmacokinetic (PK) Study
  • Objective: To determine key PK parameters (Cmax, Tmax, AUC, T½) of this compound.

  • Animal Model: Use the same animal model and route of administration as the efficacy study.

  • Dosing: Administer a single dose at a therapeutically relevant level (e.g., the MTD or a mid-range effective dose).

  • Sample Collection: Collect blood samples (e.g., via tail vein or retro-orbital bleed) at multiple time points. A typical schedule for an orally administered compound would be: pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Bioanalysis: Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of the compound at each time point.

Table: Interpreting Key Pharmacokinetic Parameters

ParameterDefinitionImplication for Dosing Regimen
Cmax Maximum plasma concentrationIndicates if exposure is reaching therapeutic levels.
Tmax Time to reach CmaxShows how quickly the drug is absorbed.
AUC Area Under the CurveRepresents total drug exposure over time.
T½ (Half-life) Time for plasma concentration to decrease by halfCrucial for dosing frequency. A short half-life (<4-6 hours) may require twice-daily (BID) dosing to maintain exposure. A long half-life (>12 hours) supports once-daily (QD) dosing.

Causality: If your PK study reveals a very short half-life, your once-daily dosing regimen may not be maintaining a therapeutic concentration for a sufficient duration, explaining the lack of efficacy. Switching to a twice-daily schedule could resolve the issue.

References

  • Novick, S., & Zhang, T. (2025). Strategy for Designing In Vivo Dose-Response Comparison Studies. Pharmaceutical Statistics, 24(1).
  • ResearchGate. (n.d.). Strategy for Designing In Vivo Dose-Response Comparison Studies | Request PDF.
  • BenchChem. (2025). Technical Support Center: Optimizing Compound X Dosage for In Vivo Studies.
  • BenchChem. (2025). Optimizing dosage and administration for in vivo studies with labeled compounds.
  • J&K Scientific. (n.d.). This compound Hydrochloride.
  • BenchChem. (2025). Technical Support Center: Troubleshooting In Vivo Delivery of PK-10.
  • ResearchGate. (2016). How to calculate a right dose for in vivo study?.
  • Freidlin, B., et al. (n.d.). Dose optimization during drug development: whether and when to optimize. National Institutes of Health (PMC).
  • Benchling. (2025). Use treatment and dose tools in In Vivo.
  • BenchChem. (2025). Common issues with Thrazarine in vivo experiments.
  • National Center for Biotechnology Information. (n.d.). 3-[4-(Trifluoromethoxy)phenyl]morpholine. PubChem.
  • Liu, Q., et al. (n.d.). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][9][10]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. National Institutes of Health. Available from:

  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. National Center for Biotechnology Information.
  • Chem-Impex. (n.d.). This compound Hydrochloride.
  • Beaufils, F., et al. (2018). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry, ACS Publications.
  • FDER UNR. (n.d.). This compound Hydrochloride.

Sources

Technical Support Center: Resolving Analytical Challenges in the Detection of 3-[4-(Trifluoromethyl)phenyl]morpholine Metabolites

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for researchers, scientists, and drug development professionals working with 3-[4-(Trifluoromethyl)phenyl]morpholine and its metabolites. This guide is designed to provide in-depth technical assistance, troubleshooting protocols, and expert insights to navigate the complexities of bioanalysis for this compound. As a molecule combining a polar morpholine ring and a metabolically interesting trifluoromethylphenyl group, its analysis presents unique challenges that require a nuanced and systematic approach.

This document moves beyond a simple checklist of procedures. It explains the 'why' behind experimental choices, grounding every recommendation in established scientific principles to ensure your methods are robust, reproducible, and reliable.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the analysis of this compound.

Q1: What are the most likely metabolic pathways for this compound?

A1: Based on the structure, metabolism is expected to occur on both the morpholine and the trifluoromethylphenyl moieties. The primary routes are predicted to be:

  • Oxidation of the Morpholine Ring: The morpholine ring is a common site for oxidation, often mediated by Cytochrome P450 (CYP) enzymes.[1] This can lead to N-oxidation or C-oxidation, potentially resulting in ring-opening.

  • Hydroxylation of the Phenyl Ring: The aromatic phenyl ring can undergo hydroxylation at various positions.

  • Metabolism of the Trifluoromethyl Group: While the -CF3 group is generally metabolically stable due to the strong carbon-fluorine bond, it can, under certain enzymatic conditions, undergo hydrolysis to a carboxylic acid (-COOH) group.[2]

  • Conjugation: Phase II metabolism will likely involve the conjugation of hydroxylated metabolites with glucuronic acid or sulfate to increase water solubility and facilitate excretion.[3]

Q2: Why is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) the preferred analytical technique?

A2: LC-MS/MS is the method of choice due to its high sensitivity and selectivity, which are crucial for detecting low-concentration metabolites in complex biological matrices like plasma or urine.[4] High-resolution mass spectrometry (HRMS) is particularly valuable for identifying unknown metabolites by providing accurate mass measurements, which helps in determining their elemental composition.[5]

Q3: What are the biggest challenges I can expect during method development?

A3: The primary challenges include:

  • Chromatographic Retention: The parent compound and its more polar metabolites can be difficult to retain on standard reversed-phase (e.g., C18) columns due to the hydrophilic nature of the morpholine ring.[6]

  • Matrix Effects: Co-eluting endogenous compounds from biological samples (e.g., phospholipids, salts) can interfere with the ionization of the target analytes in the mass spectrometer source, leading to ion suppression or enhancement.[4] This significantly impacts the accuracy and precision of quantification.

  • Isomeric Metabolites: Metabolism can produce isomers (e.g., hydroxylation at different positions on the phenyl ring) that are difficult to separate chromatographically but are critical to identify correctly.[7]

Q4: How can I mitigate poor chromatographic retention of polar metabolites?

A4: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative to reversed-phase chromatography for polar compounds.[6] HILIC columns use a polar stationary phase with a primarily organic mobile phase, which promotes the retention of polar analytes. Alternatively, using reversed-phase columns with polar end-capping or employing ion-pair reagents can improve retention.

Part 2: Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during the analytical workflow.

Logical Flow for Troubleshooting

The following diagram illustrates a typical decision-making process when encountering analytical problems.

Troubleshooting_Flow start Problem Encountered (e.g., Low Signal, High Variability) check_ms Step 1: Verify MS Performance - Infuse Standard - Check Sensitivity & Stability start->check_ms ms_ok MS OK check_ms->ms_ok Passes ms_bad MS Issue check_ms->ms_bad Fails check_lc Step 2: Evaluate Chromatography - Peak Shape? - Retention Time Stability? lc_ok LC OK check_lc->lc_ok Passes lc_bad LC Issue check_lc->lc_bad Fails check_sample_prep Step 3: Assess Sample Preparation - Recovery? - Matrix Effects? sp_ok SP OK check_sample_prep->sp_ok Passes sp_bad SP Issue check_sample_prep->sp_bad Fails ms_ok->check_lc solve_ms Action: Clean & Calibrate Mass Spectrometer ms_bad->solve_ms lc_ok->check_sample_prep solve_lc Action: Optimize Method - Change Column/Mobile Phase - Check for Leaks lc_bad->solve_lc end_node Problem Resolved sp_ok->end_node Re-evaluate Hypothesis solve_sp Action: Refine Extraction - Test SPE/LLE - Evaluate Matrix Effect sp_bad->solve_sp solve_ms->end_node solve_lc->end_node solve_sp->end_node

Caption: A systematic troubleshooting workflow for analytical issues.

Table 1: Sample Preparation Issues
Problem Potential Cause(s) Recommended Solution(s)
Low Analyte Recovery Inefficient Extraction: The chosen solvent may not be optimal for extracting metabolites of varying polarities. Analyte Instability: Metabolites may be degrading during sample processing (e.g., due to pH or temperature).Optimize Extraction: Test different extraction techniques. Protein precipitation is fast but may not remove all interferences. Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) offer better cleanup. For LLE, test solvents across a polarity range (e.g., ethyl acetate, methyl tert-butyl ether). For SPE, screen different sorbents (e.g., mixed-mode or polymer-based). Assess Stability: Perform stability tests at each step of the preparation process. Ensure samples are kept on ice and consider adding stabilizers if necessary.
High Signal Variability (Poor Precision) Matrix Effects: This is the most common cause in bioanalysis. Co-eluting endogenous compounds suppress or enhance the analyte signal inconsistently.[4] Inconsistent Sample Handling: Minor variations in extraction time, solvent volumes, or evaporation steps can lead to high variability.Quantify and Mitigate Matrix Effects: Use a post-extraction addition method to evaluate the matrix factor.[8] To reduce the effect, improve sample cleanup (see above), dilute the sample extract, or modify the chromatography to separate the analyte from the interfering compounds. Using a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte is the most effective way to compensate for matrix effects. Automate and Standardize: Use automated liquid handlers for precise and repeatable sample preparation.
Table 2: Chromatographic Separation Issues
Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) Column Overload: Injecting too much analyte mass onto the column. Secondary Interactions: The analyte may be interacting with active sites on the column packing material (e.g., silanols). pH Mismatch: The pH of the sample solvent may be incompatible with the mobile phase, causing peak distortion.Reduce Injection Volume/Concentration: Perform a loading study to determine the optimal injection amount. Optimize Mobile Phase: Add a small amount of a competitor (e.g., triethylamine for basic compounds) or an acid (e.g., formic acid) to the mobile phase to block secondary interactions. Ensure the mobile phase pH is appropriate for the analyte's pKa. Match Sample Solvent: Dilute the sample in the initial mobile phase whenever possible.
No or Poor Retention of Polar Metabolites Inappropriate Column Chemistry: Standard C18 columns are too nonpolar to retain highly hydrophilic compounds.Switch to HILIC: Use a HILIC column (e.g., amide, silica) with a high organic content mobile phase (e.g., >80% acetonitrile).[6] Use a Polar-Embedded Column: These are reversed-phase columns with a polar group embedded in the alkyl chain, which improves the retention of polar analytes under aqueous conditions.
Co-elution of Isomers Insufficient Chromatographic Resolution: The selected column and mobile phase conditions are not able to separate structurally similar metabolites.Optimize Selectivity: Screen different columns with alternative stationary phase chemistries (e.g., Phenyl-Hexyl, Pentafluorophenyl). Adjust Mobile Phase: Modify the organic solvent (e.g., methanol vs. acetonitrile), pH, or gradient slope to improve separation. Slower, shallower gradients often improve the resolution of closely eluting peaks.
Table 3: Mass Spectrometric Detection Issues
Problem Potential Cause(s) Recommended Solution(s)
Low Signal Intensity / Poor Sensitivity Suboptimal Ionization: The analyte is not ionizing efficiently in the MS source. Inefficient Fragmentation: The selected precursor-to-product ion transition (in MS/MS) is not intense. Ion Suppression: Caused by matrix effects as described in Table 1.Optimize Source Parameters: Systematically tune source parameters such as capillary voltage, gas flow, and temperature for the specific analyte. Test both positive and negative ionization modes. The morpholine nitrogen is a likely site for protonation in positive mode. Optimize MS/MS Transitions: Infuse a pure standard of the analyte and perform a product ion scan to identify the most intense and stable fragment ions for Selected Reaction Monitoring (SRM).
Difficulty in Structural Elucidation of Unknown Metabolites Ambiguous Fragmentation Data: MS/MS data alone may not be sufficient to pinpoint the exact location of a metabolic modification (e.g., position of hydroxylation).Use High-Resolution MS (HRMS): HRMS provides accurate mass data to confirm elemental composition.[5] Perform MSn Experiments: Use an ion trap or similar instrument to perform multiple stages of fragmentation, which can provide more detailed structural information. Employ Other Techniques: For definitive identification, techniques like NMR or chemical derivatization may be necessary.[7]

Part 3: Experimental Protocols & Data Interpretation

Predicted Metabolic Pathways and Fragmentation

Understanding the likely metabolic transformations and resulting mass shifts is crucial for developing a targeted analytical method.

Metabolism_Pathway cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism parent This compound (Parent Drug) met1 Hydroxylation (+16 Da) (on Phenyl Ring) parent->met1 Oxidation met2 N-Oxidation (+16 Da) (on Morpholine) parent->met2 Oxidation met3 Ring Opening parent->met3 Oxidation met4 Glucuronide Conjugate (+176 Da) met1->met4 UGT met5 Sulfate Conjugate (+80 Da) met1->met5 SULT

Caption: Predicted Phase I and Phase II metabolic pathways.

Predicted Mass Spectrometry Fragmentation

The fragmentation pattern is key to setting up selective and sensitive MS/MS methods. The trifluoromethylphenyl group and the morpholine ring will produce characteristic fragments.

Fragmentation_Pathway molecular_ion Molecular Ion [M+H]+ frag1 Loss of water (-18 Da) (From hydroxylated metabolite) molecular_ion->frag1 Dehydration frag2 Benzylic Cleavage (CF3-Phenyl Cation) molecular_ion->frag2 Alpha-Cleavage frag3 Morpholine Ring Fragment molecular_ion->frag3 Ring Cleavage frag4 Loss of CF3 radical (-69 Da) frag2->frag4 Radical Loss

Caption: Predicted fragmentation pathways for metabolite identification.

Causality: The most likely fragmentation will involve cleavage at the benzylic position (the bond between the phenyl ring and the morpholine ring) due to the stability of the resulting trifluoromethyl-substituted benzyl cation.[9] Alpha-cleavage adjacent to the morpholine nitrogen is also a common pathway for similar structures.[10]

Protocol: Generic LC-MS/MS Method for Quantification

This protocol provides a starting point for method development. It must be optimized and validated for your specific application.

1. Sample Preparation: Protein Precipitation

  • To 100 µL of plasma or urine, add 300 µL of cold acetonitrile containing the internal standard (ideally, a stable isotope-labeled version of the parent drug).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Conditions

  • LC System: UPLC/HPLC system capable of handling high pressures.

  • Column: A HILIC column (e.g., Acquity UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm) is recommended for retaining polar metabolites.

  • Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid.[6]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[6]

  • Gradient: Start with a high percentage of Mobile Phase B (e.g., 95%) and decrease to ~50% over several minutes to elute analytes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2-5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).

  • SRM Transitions: To be determined by infusing pure standards of the parent compound and any available metabolite standards.

3. Method Validation

  • The method must be validated according to regulatory guidelines (e.g., FDA or EMA). This includes assessing linearity, accuracy, precision, selectivity, recovery, and matrix effects.[4][8]

References

  • Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. National Center for Biotechnology Information.[Link]

  • Biological activities of morpholine derivatives and molecular targets involved. ResearchGate.[Link]

  • Investigation of the quantitative metabolic fate and urinary excretion of 3-methyl-4-trifluoromethylaniline and 3-methyl-4-trifluoromethylacetanilide in the rat. PubMed.[Link]

  • Determination of morpholine residues in apples by liquid chromatography tandem mass spectrophotometry (LC-MS/MS). ResearchGate.[Link]

  • Untargeted Metabolic Profiling of 4-Fluoro-Furanylfentanyl and Isobutyrylfentanyl in Mouse Hepatocytes and Urine by Means of LC-HRMS. MDPI.[Link]

  • Challenges and Opportunities of Metabolomics. PubMed Central.[Link]

  • Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine Notes.[Link]

  • A Binary Catalytic System for Enantioselective Annulation of 3-Amino Oxetanes with Isocyanates Leading to Antiviral Chiral 2-Iminothiazolidines. ACS Publications.[Link]

  • Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS. ResearchGate.[Link]

  • Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate.[Link]

  • Matrix Effect in Bioanalysis: An Overview. International Journal of Pharmaceutical and Phytopharmacological Research.[Link]

  • Analytical strategies for identifying drug metabolites. PubMed.[Link]

  • Challenges in Metabolomics-Based Tests, Biomarkers Revealed by Metabolomic Analysis, and the Promise of the Application of Metabolomics in Precision Medicine. MDPI.[Link]

  • Quantitative evaluation of the matrix effect in bioanalytical methods based on LC-MS: A comparison of two approaches. PubMed.[Link]

  • Fragmentation in Mass Spectrometry. YouTube.[Link]

  • Analytical Tools and Approaches for Metabolite Identification in Early Drug Discovery. OUCI.[Link]

  • Preparation of morpholine.
  • Expanding Complex Morpholines Using Systematic Chemical Diversity. PubMed Central.[Link]

  • New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. CORE.[Link]

  • Morpholine synthesis. Organic Chemistry Portal.[Link]

  • No Data or Staff Were Harmed During This Large-Scale Metabolomics Study. Agilent.[Link]

  • Closing the Organofluorine Mass Balance in Marine Mammals Using Suspect Screening and Machine Learning-Based Quantification. National Institutes of Health.[Link]

  • Overcoming Matrix Effects. Bioanalysis Zone.[Link]

  • Drug Metabolites: General Features and Most Applicable Analytical Methods of Studies. AMTT.[Link]

  • Review Article on Matrix Effect in Bioanalytical Method Development. International Journal of MediPharm Research.[Link]

Sources

Technical Support Center: Enhancing Metabolic Stability of 3-[4-(Trifluoromethyl)phenyl]morpholine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the metabolic stability of 3-[4-(Trifluoromethyl)phenyl]morpholine derivatives. Our goal is to equip you with the scientific rationale and practical methodologies required to overcome common challenges and strategically enhance the viability of your compounds.

Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing the metabolism of this specific chemical scaffold.

Q1: What are the inherent metabolic characteristics of the this compound scaffold?

A1: This scaffold possesses two key regions with distinct metabolic profiles.

  • The 4-(Trifluoromethyl)phenyl Ring: This moiety is generally considered metabolically robust. The trifluoromethyl (CF₃) group is a strong electron-withdrawing group, and the carbon-fluorine (C-F) bond is exceptionally strong (bond dissociation energy of ~485 kJ/mol compared to ~414 kJ/mol for a C-H bond).[1] This makes the aromatic ring resistant to oxidative metabolism by Cytochrome P450 (CYP) enzymes, a common metabolic pathway for aromatic systems.[2][3] Strategically placing a CF₃ group can effectively block a potential site of metabolism.[2]

  • The Morpholine Ring: In contrast, the morpholine ring is often a metabolic "soft spot" and a primary site of metabolic liability.[4][5] Its saturated heterocyclic structure is susceptible to various enzymatic transformations, primarily Phase I oxidation reactions.

Q2: What are the most common metabolic pathways for the morpholine moiety in these derivatives?

A2: The morpholine ring is frequently targeted by CYP450 enzymes.[6][7] The most prevalent metabolic pathways include:

  • Oxidation at the α-carbon to the Nitrogen: Hydroxylation of the carbon atom adjacent to the ring nitrogen is a very common metabolic route. This can lead to the formation of a carbinolamine intermediate, which may be unstable and lead to ring cleavage.

  • Oxidation at the α-carbon to the Oxygen: The carbon atoms adjacent to the ring oxygen are also susceptible to hydroxylation.

  • N-dealkylation: While less common in this specific scaffold where the nitrogen is part of the morpholine ring attached to the phenyl group, analogous N-dealkylation pathways can occur, potentially leading to ring opening.

  • N-oxidation: The nitrogen atom itself can be oxidized to form an N-oxide.

Below is a diagram illustrating these potential metabolic hotspots on the morpholine ring.

G cluster_0 Metabolic Liabilities of the Morpholine Ring mol N_Ox N-Oxidation N_Ox->mol Alpha_N_Ox α-Carbon Hydroxylation (Primary Site) Alpha_N_Ox->mol Alpha_O_Ox α-Carbon Hydroxylation Alpha_O_Ox->mol Ring_Cleavage Ring Cleavage (via carbinolamine intermediate) Ring_Cleavage->mol

Caption: Potential metabolic "soft spots" on the morpholine ring.

Q3: Why is it crucial to use both liver microsomes and hepatocytes in stability assays?

A3: Using both systems provides a more complete picture of a compound's metabolic fate.

  • Liver Microsomes: These are subcellular fractions containing primarily Phase I enzymes (like CYPs) and some Phase II enzymes (like UGTs).[8] They are excellent for identifying liabilities related to oxidative metabolism but may miss other pathways.[9]

  • Hepatocytes: These are intact liver cells that contain the full complement of Phase I and Phase II metabolic enzymes, as well as necessary co-factors and transporters.[10][11] Hepatocyte assays can reveal clearance pathways missed by microsomes (e.g., metabolism by aldehyde oxidase (AO) or conjugation reactions) and account for cell permeability, providing a more physiologically relevant model.[10][12] A significant discrepancy between microsomal and hepatocyte clearance rates often suggests the involvement of non-CYP enzymes or Phase II conjugation pathways.[13]

Section 2: Troubleshooting Guide for In Vitro Experiments

This section is structured to help you diagnose and solve specific experimental issues.

Problem 1: My compound shows high clearance (low metabolic stability) in the Human Liver Microsome (HLM) assay.

This is a common starting point indicating that your compound is likely a substrate for CYP450 enzymes. The following workflow will help you systematically investigate and address this issue.

Caption: Workflow for troubleshooting high clearance in HLM assays.

Q4: My compound is rapidly cleared in HLM, but the result is inconsistent. What should I check first?

A4: Before diving into complex metabolic studies, verify the fundamentals of your assay. Inconsistent results can stem from non-enzymatic factors.[14][15]

  • Action: Run a control incubation without the NADPH cofactor.[16]

  • Rationale: NADPH is required for CYP450 enzyme activity.[7]

    • If the compound is stable without NADPH: The degradation is enzymatic, and you can proceed with metabolic investigation.

    • If the compound degrades without NADPH: The issue is likely chemical instability. Check for solubility issues (compound crashing out of solution), or degradation due to pH, temperature, or reactivity with buffer components.[15][17]

Q5: How do I pinpoint which part of the morpholine ring is being metabolized?

A5: Metabolite identification (MetID) is the definitive way to locate the "soft spot."

  • Action: Perform a scaled-up microsomal incubation and analyze the resulting mixture using high-resolution Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

  • Rationale: Look for new peaks in the chromatogram. The mass shift in the resulting metabolites will indicate the type of metabolic transformation.

    • A +16 Da shift (M+16): This is the hallmark of oxidation (addition of an oxygen atom), such as hydroxylation on one of the morpholine carbons.

    • A +14 Da shift (M+14): Could indicate N-demethylation if applicable to your specific analogue, but for the core scaffold, +16 is more common.

    • Metabolites with lower mass: May indicate a ring-cleavage event.

    • By analyzing the fragmentation pattern (MS/MS) of the metabolite, you can often deduce the exact position of the modification.

Problem 2: My compound is stable in microsomes but shows high clearance in hepatocytes.

This discrepancy strongly suggests that non-CYP450 metabolic pathways are at play or that cellular uptake is a key factor.

Q6: What metabolic pathways are active in hepatocytes but not (or less active) in microsomes?

A6: Hepatocytes contain a full suite of enzymes. Key pathways to consider are:

  • Phase II Conjugation: Enzymes like UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) are highly active in hepatocytes.[11] If your molecule has a hydroxyl group (or one is formed via Phase I metabolism), it can be rapidly conjugated and cleared.

  • Aldehyde Oxidase (AO): This cytosolic enzyme is another important pathway for the metabolism of nitrogen-containing heterocycles.

  • Other Oxidative/Reductive Enzymes: Hepatocytes contain a wider variety of enzymes than microsomes.

Q7: How can I confirm if Phase II metabolism is the cause of high hepatocyte clearance?

A7: A common strategy is to use specific enzyme inhibitors in your hepatocyte assay, though this can be complex. A more straightforward approach is to analyze for expected Phase II metabolites.

  • Action: In your hepatocyte MetID study, specifically look for mass shifts corresponding to conjugation:

    • Glucuronidation: +176 Da

    • Sulfation: +80 Da

  • Rationale: The presence of these conjugated metabolites confirms the involvement of Phase II enzymes as a significant clearance pathway. Predicting in vivo glucuronidation from in vitro data can be challenging and may require advanced modeling.[18]

Section 3: Strategies for Enhancing Metabolic Stability

Once you have identified the metabolic liability, the following medicinal chemistry strategies can be employed.

Q8: How can I block metabolism at a specific carbon on the morpholine ring?

A8: The two most effective strategies are steric hindrance and deuteration.

  • Steric Hindrance:

    • Action: Introduce a small, sterically hindering group, such as a methyl or gem-dimethyl group, at or adjacent to the site of metabolism. For example, if hydroxylation occurs at the carbon alpha to the nitrogen, synthesizing the derivative with a methyl group at that position can physically block the enzyme's access.

    • Rationale: CYP enzymes have specific binding pockets. Introducing bulk can create an unfavorable steric clash, preventing the compound from orienting correctly for metabolism at that site.[19]

  • Deuteration:

    • Action: Replace the hydrogen atom(s) at the metabolic soft spot with deuterium (a stable isotope of hydrogen).

    • Rationale: This leverages the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger and broken more slowly by metabolic enzymes than a carbon-hydrogen (C-H) bond. This can significantly slow the rate of metabolism at that specific position without drastically altering the molecule's steric or electronic properties.

Q9: The entire morpholine ring appears to be a liability. What are my options?

A9: In this case, bioisosteric replacement is the most powerful strategy. The goal is to replace the morpholine ring with a different group that retains the necessary physicochemical and pharmacophoric properties but offers improved metabolic stability.[4][5]

Table 1: Comparison of Potential Bioisosteres for the Morpholine Ring

BioisostereRationale for UsePotential AdvantagesPotential Disadvantages
Piperidine/Piperazine with N-substitution Blocks N-dealkylation and can alter basicity.Can improve metabolic stability if the N-substituent is robust (e.g., t-butyl).[19]May significantly alter pKa, solubility, and target binding.
Oxetane A four-membered ring that can mimic the steric and polar properties of a morpholine oxygen.Increased sp³ character reduces susceptibility to CYP oxidation; can improve solubility.[20][21]Can be synthetically challenging; potential for ring strain-related chemical instability.[20]
Bicyclic Amines (e.g., 3-oxa-8-azabicyclo[3.2.1]octane) A rigidified morpholine analog.The constrained conformation can be unfavorable for binding to metabolic enzymes, thus enhancing stability.[22]Significantly increases structural rigidity, which may negatively impact target binding.
Fluorinated Piperidine Strategic fluorination to block sites of oxidation.The strong C-F bond is resistant to CYP-mediated oxidation.[23][24]Can alter lipophilicity and pKa.

Q10: Are there any general strategies to reduce a compound's susceptibility to metabolism?

A10: Yes. Beyond site-specific modifications, consider the overall properties of your molecule.

  • Reduce Lipophilicity: Highly lipophilic compounds tend to be better substrates for CYP enzymes. Reducing logP by introducing polar groups can sometimes decrease the rate of metabolism.[19]

  • Deactivate Aromatic Rings: While the trifluoromethylphenyl ring is already deactivated, if other aromatic rings are present in your derivatives, consider adding electron-withdrawing groups to reduce their susceptibility to oxidation.[19][21]

Section 4: Experimental Protocols

Protocol 1: Standard Liver Microsomal Stability Assay

This protocol provides a framework for assessing Phase I metabolic stability.

  • Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLᵢₙₜ) of a test compound in human liver microsomes.[2]

  • Materials:

    • Pooled Human Liver Microsomes (HLM)

    • Phosphate Buffer (e.g., 100 mM Potassium Phosphate, pH 7.4)

    • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)

    • Test Compound Stock Solution (e.g., 10 mM in DMSO)

    • Positive Control Compounds (e.g., a high-clearance compound like Verapamil and a low-clearance compound like Warfarin)

    • Internal Standard (IS) for LC-MS/MS analysis

    • Acetonitrile (ACN) for quenching

  • Procedure:

    • Prepare the incubation mixture by combining phosphate buffer and HLM (final protein concentration typically 0.5-1.0 mg/mL). Pre-warm at 37°C for 5-10 minutes.

    • Add the test compound to the mixture to achieve a final concentration (typically 1 µM).

    • Initiate the metabolic reaction by adding the NADPH regenerating system. This is your T=0 time point.

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the incubation mixture.

    • Immediately quench the reaction by adding the aliquot to a 2-3 fold excess of cold ACN containing the internal standard. This stops the enzymatic reaction and precipitates the protein.[10]

    • Include a "T=60 min, no NADPH" control to check for non-enzymatic degradation.

    • Centrifuge the quenched samples to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • Data Analysis:

    • Quantify the peak area of the parent compound relative to the internal standard at each time point.

    • Plot the natural log of the percentage of compound remaining versus time.

    • The slope of the line from this plot is the elimination rate constant (k).

    • Calculate the half-life (t½) and intrinsic clearance (CLᵢₙₜ) using the following equations:

      • t½ (min) = 0.693 / k

      • CLᵢₙₜ (µL/min/mg protein) = (0.693 / t½) * (Volume of incubation / mg of microsomal protein)

Protocol 2: Standard Hepatocyte Stability Assay

This protocol assesses both Phase I and Phase II metabolism in a more physiologically relevant system.

  • Objective: To determine the in vitro intrinsic clearance of a test compound in suspended human hepatocytes.[10]

  • Materials:

    • Cryopreserved Human Hepatocytes

    • Hepatocyte Incubation Medium (e.g., Williams' Medium E)

    • Test Compound Stock Solution (e.g., 10 mM in DMSO)

    • Positive Control Compounds (e.g., Testosterone for Phase I, 7-Hydroxycoumarin for Phase II)

    • Internal Standard (IS) for LC-MS/MS analysis

    • Acetonitrile (ACN) for quenching

  • Procedure:

    • Thaw the cryopreserved hepatocytes according to the supplier's protocol. Determine cell viability and density (viability should be >80%).

    • Dilute the hepatocyte suspension in pre-warmed incubation medium to the desired final cell density (e.g., 0.5-1.0 x 10⁶ viable cells/mL).[25]

    • Add the test compound to the cell suspension to achieve the final concentration (typically 1 µM).

    • Incubate at 37°C in a shaking water bath or incubator with a humidified 5% CO₂ atmosphere.

    • At specified time points (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw an aliquot of the cell suspension.[9]

    • Immediately quench the reaction by adding the aliquot to cold ACN containing the internal standard.[11]

    • Process and analyze the samples via LC-MS/MS as described in the microsomal assay protocol.

  • Data Analysis:

    • Data analysis is similar to the microsomal assay. The rate of disappearance is used to calculate the half-life and intrinsic clearance. CLᵢₙₜ is typically expressed in units of µL/min/10⁶ cells.[25] These values can then be scaled to predict in vivo hepatic clearance.[26]

References

  • Challenges and Opportunities with Predicting in Vivo Phase II Metabolism via Glucuronidation from in Vitro Data. PubMed Central. Available at: [Link]

  • Metabolic Stability Assays. Merck Millipore. Available at: [Link]

  • Applications of High Throughput Microsomal Stability Assay in Drug Discovery | Request PDF. ResearchGate. Available at: [Link]

  • The Significance of Trifluoromethyl Groups in Pharmaceutical Intermediates. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. Available at: [Link]

  • Considerations for Improving Metabolism Predictions for In Vitro to In Vivo Extrapolation. PMC - NIH. Available at: [Link]

  • Hepatocyte Stability Assay. Domainex. Available at: [Link]

  • Hepatocyte Stability Assay. Creative Bioarray. Available at: [Link]

  • Considerations for Improving Metabolism Predictions for In Vitro to In Vivo Extrapolation. Frontiers. Available at: [Link]

  • What are common issues in in vitro ADME assays?. Patsnap Synapse. Available at: [Link]

  • How to Choose In Vitro Systems to Predict In Vivo Drug Clearance. PubMed Central - NIH. Available at: [Link]

  • Hepatocyte Stability. Cyprotex ADME-Tox Solutions | Evotec. Available at: [Link]

  • Metabolic stability assay in human, rat, dog or mouse hepatocytes. Protocols.io. Available at: [Link]

  • Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. NEDMDG. Available at: [Link]

  • Metabolism of fluorine-containing drugs. Annu Rev Pharmacol Toxicol. ResearchGate. Available at: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Semantic Scholar. Available at: [Link]

  • Drug Modifications to Improve Stability. Chemistry LibreTexts. Available at: [Link]

  • Bioisosteres v2 - Recent Trends and Tactics. Baran Lab. Available at: [Link]

  • Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. RSC Medicinal Chemistry. Available at: [Link]

  • Microsomal Stability Assay. Creative Bioarray. Available at: [Link]

  • Prediction of Overall In Vitro Microsomal Stability of Drug Candidates Based on Molecular Modeling and Support Vector Machines. Case Study of Novel Arylpiperazines Derivatives. NIH. Available at: [Link]

  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Available at: [Link]

  • Developing Robust Human Liver Microsomal Stability Prediction Models: Leveraging Inter-Species Correlation with Rat Data. NIH. Available at: [Link]

  • Biological activities of morpholine derivatives and molecular targets involved. ResearchGate. Available at: [Link]

  • Applications of high throughput microsomal stability assay in drug discovery. Available at: [Link]

  • Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. PubMed. Available at: [Link]

  • The Role of Cytochrome P450 Enzymes in Hepatic Drug Metabolism and Pharmacokinetics. Available at: [Link]

  • The role of CYP450 in drug metabolism. AxisPharm. Available at: [Link]

  • Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. eCampusOntario Pressbooks. Available at: [Link]

  • Human Cytochromes P450 and Their Role in Metabolism-Based Drug-Drug Interactions. Available at: [Link]

  • Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. PMC - NIH. Available at: [Link]

  • Major metabolic pathways of the morpholine moiety as a component of drugs such as linezolid or gefitinib. ResearchGate. Available at: [Link]

  • Cytochrome P450 Enzymes and Drug Metabolism in Humans. PMC - PubMed Central. Available at: [Link]

  • Roles of Cytochrome P450 Enzymes in Pharmacology and Toxicology: Past, Present, and Future. PMC - PubMed Central. Available at: [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Available at: [Link]

  • In Vitro Metabolic Stability. Creative Bioarray. Available at: [Link]

  • Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism. PubMed. Available at: [Link]

  • Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. PMC. Available at: [Link]

  • 4-(3-(Trifluoromethyl)phenyl)morpholine. PubChem. Available at: [Link]

  • Metabolic Pathways. Available at: [Link]

  • List of Metabolic Pathways. BMRB. Available at: [Link]

Sources

Validation & Comparative

A Researcher's Guide to Validating the Biological Target of 3-[4-(Trifluoromethyl)phenyl]morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: From Bioactive Hit to Validated Target

In the landscape of drug discovery, the journey from identifying a bioactive small molecule to developing a therapeutic candidate is both complex and fraught with challenges. A compound identified through phenotypic screening, such as 3-[4-(Trifluoromethyl)phenyl]morpholine, may exhibit promising effects—for instance, inducing apoptosis in a cancer cell line or altering neuronal firing rates. However, its therapeutic potential remains unrealized until a critical question is answered: what is its biological target, and is the modulation of this target responsible for the observed effect?

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to approach the critical process of target identification and validation. Using this compound as our case study, we will navigate the experimental funnel from broad, unbiased screening to definitive, function-linking validation. The methodologies described herein are not merely protocols but a logical progression of self-validating experiments designed to build an irrefutable case for a molecule's mechanism of action. The principles of robust target validation require a multi-pronged approach, combining chemical, genetic, and proteomic techniques to ensure scientific rigor.[1][2]

Chapter 1: The Initial Hunt - Unbiased Approaches to Target Identification

When the target of a bioactive compound is unknown, the initial step is to cast a wide net to generate a list of potential protein interactors. This process, often called target deconvolution, relies on chemical proteomics methods that use the small molecule itself as "bait" to "fish" for its binding partners within the complex milieu of a cell lysate.[3]

Two of the most powerful and widely used techniques are Affinity Chromatography and Photoaffinity Labeling (PAL). The choice between them depends on the binding kinetics of the compound and the experimental questions being asked.

Affinity Chromatography: Capturing Stable Interactions

Affinity chromatography is a cornerstone technique that leverages the specific, non-covalent interaction between a ligand and its protein target.[4] The core principle involves immobilizing a modified version of the small molecule onto a solid support (e.g., agarose beads) and incubating it with a protein extract. Proteins that bind to the molecule are retained, while non-specific binders are washed away. The captured proteins are then eluted and identified, typically by mass spectrometry.[5]

Causality Behind the Experimental Design: The success of this method hinges on the design of the affinity probe. A linker must be attached to a position on this compound that is not essential for its biological activity. This requires preliminary Structure-Activity Relationship (SAR) studies to identify non-essential positions.[5] The length and chemical nature of the linker are also critical to ensure the immobilized molecule is accessible and its binding conformation is not sterically hindered.[6]

Experimental Workflow: Affinity Chromatography Pulldown

cluster_0 Probe Synthesis & Immobilization cluster_1 Protein Interaction cluster_2 Target Elution & Identification cluster_3 Specificity Control s1 Synthesize Analog (with linker attachment site) s2 Couple to Biotin or Solid Support (Beads) s1->s2 p2 Incubate Lysate with Immobilized Probe s2->p2 p1 Prepare Cell Lysate p1->p2 e1 Wash Beads to Remove Non-specific Binders p2->e1 e2 Elute Bound Proteins (e.g., with excess free compound) e1->e2 e3 Separate by SDS-PAGE e2->e3 e4 Excise Bands & Analyze by Mass Spectrometry e3->e4 c1 Pre-incubate Lysate with excess FREE unmodified compound c1->p2 Competition

Caption: Workflow for identifying protein targets using affinity chromatography.

Photoaffinity Labeling (PAL): Trapping Transient Binders

For compounds with lower affinity or rapid off-rates, affinity chromatography may fail to capture the interaction. PAL overcomes this by creating a covalent bond between the probe and its target upon activation by UV light.[7][8] A PAL probe incorporates a photoreactive moiety (e.g., a diazirine or benzophenone) that, upon irradiation, forms a highly reactive species that crosslinks to nearby amino acid residues in the binding pocket.[9]

Causality Behind the Experimental Design: The key advantage of PAL is its ability to "trap" interactions in their native state, even in living cells.[7] The probe design is more complex, requiring the incorporation of three elements: the pharmacophore (the original molecule), the photoreactive group, and a reporter tag (like biotin or a click-chemistry handle) for later enrichment and identification.[8] A crucial control experiment involves competition with an excess of the parent, unmodified ligand to ensure that labeling is specific to the intended binding site.[7][10]

Table 1: Comparison of Initial Target Identification Methodologies

FeatureAffinity ChromatographyPhotoaffinity Labeling (PAL)
Principle Non-covalent, equilibrium-based bindingLight-induced covalent bond formation
Best For High-affinity, stable interactions (slow off-rates)Transient, lower-affinity, or dynamic interactions
Probe Complexity Simpler: requires linker and immobilization tagMore complex: requires linker, photoreactive group, and reporter tag
In Vivo Use Challenging; typically performed on lysatesAmenable to use in living cells or even whole organisms
Key Limitation May miss weak or transient interactionsPotential for non-specific labeling; photoreactive group can alter pharmacology
Primary Control Competition with excess free compoundCompetition with excess free compound prior to UV activation

Chapter 2: Confirming Engagement in the Cellular Environment

After identifying a list of candidate proteins, the next critical step is to confirm that the compound directly engages these targets within the complex and crowded environment of an intact cell. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for verifying target engagement in live cells or tissue samples.[11]

Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle of ligand-induced thermal stabilization.[12] When a protein binds to a ligand, its conformational stability typically increases, resulting in a higher melting temperature (Tm). In a CETSA experiment, cells are treated with the compound or a vehicle control and then heated across a range of temperatures. As proteins unfold and aggregate, they precipitate out of solution. The amount of soluble protein remaining at each temperature is then quantified, generating a "melting curve." A shift in this curve to a higher temperature in the presence of the compound is strong evidence of direct binding and target engagement.[13][14]

Causality Behind the Experimental Design: CETSA's power lies in its label-free nature and its application in a physiological context.[15] It directly measures the consequence of binding (stabilization) without requiring modification of the compound, thus avoiding potential artifacts. The assay can be performed on cultured cells, tissue samples, and even patient-derived material, providing a direct link between target binding and a biological system.[11]

Step-by-Step Protocol: Isothermal Dose-Response (ITDR) CETSA

  • Cell Culture & Treatment: Culture cells to ~80% confluency. Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 100 µM) and a vehicle control (e.g., 0.1% DMSO) for a defined period (e.g., 1 hour) at 37°C.

  • Heating Step: Determine the optimal heating temperature from a full melt-curve experiment (the temperature at which ~50% of the target protein precipitates in the vehicle control). Heat all treated cell suspensions at this single, optimized temperature for 3 minutes, followed by immediate cooling on ice.

  • Cell Lysis: Lyse the cells to release intracellular contents. This is often achieved by freeze-thaw cycles or gentle sonication.

  • Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.

  • Quantification: Carefully collect the supernatant containing the soluble protein fraction. Quantify the amount of the specific target protein in the soluble fraction using a detection method like Western Blot or an AlphaLISA®/HTRF® assay.[12]

  • Data Analysis: Plot the amount of soluble target protein as a function of compound concentration to generate a dose-response curve and determine the EC50 for thermal stabilization.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Analysis t1 Aliquot Cells t2 Treat with Compound (or Vehicle Control) t1->t2 h1 Heat Aliquots across a Temperature Gradient t2->h1 h2 Cool on Ice h1->h2 a1 Lyse Cells h2->a1 a2 Separate Soluble vs. Aggregated Proteins (Centrifugation) a1->a2 a3 Quantify Soluble Target Protein (e.g., Western Blot) a2->a3 a4 Plot Melt Curves & Determine Tm Shift a3->a4

Caption: General workflow for a CETSA experiment to determine thermal shifts.

Table 2: Hypothetical CETSA Data for Candidate Targets of this compound

Candidate ProteinVehicle Control Tm (°C)Compound (10 µM) Tm (°C)Thermal Shift (ΔTm)Conclusion
SERT 48.554.2+5.7°C Strong Engagement
Kinase X55.155.3+0.2°CNo significant engagement
GPCR Y44.344.1-0.2°CNo significant engagement
Housekeeping Protein (GAPDH)62.062.1+0.1°CConfirms specificity

Chapter 3: Linking Target Engagement to Cellular Function

Confirming that a compound binds to a protein is not the same as proving that this binding event causes the observed biological effect. Target validation requires establishing a causal link.[16] This is achieved by demonstrating that modulating the target protein through independent means recapitulates the compound's phenotype.

Genetic Validation: Mimicking the Pharmacological Effect

Genetic tools provide a highly specific way to modulate a target. Techniques like RNA interference (siRNA) or CRISPR/Cas9 gene editing can be used to reduce or eliminate the expression of the candidate target protein.[2]

The Logic of Validation: If reducing the levels of the target protein (e.g., SERT) using siRNA results in the same phenotypic outcome (e.g., reduced cell viability or altered neurotransmitter uptake) as treatment with this compound, it provides strong genetic evidence that SERT is the correct target. Conversely, if the compound is an inhibitor, knocking down the target should make cells less sensitive to the compound's effects.

Orthogonal Chemical Validation

Another powerful validation strategy involves chemical biology. This approach uses a structurally related but biologically inactive analog of the compound as a negative control.

Chapter 4: Pathway Analysis - Elucidating the Downstream Cascade

Once a target is validated, the final step is to understand how modulating it leads to the observed phenotype. This involves mapping the downstream signaling pathways. Let's hypothesize that through the methods above, we have validated the Serotonin Transporter (SERT) as the primary target of this compound. As an inhibitor, the compound would block the reuptake of serotonin from the synaptic cleft, increasing its extracellular concentration.[17]

This increased serotonin level leads to prolonged activation of postsynaptic serotonin receptors (HTRs).[18] For example, activation of HTR1A (coupled to Gi/o proteins) can inhibit adenylyl cyclase, decreasing cAMP levels.[18] Chronic modulation of these pathways can lead to changes in gene expression, including the upregulation of neurotrophic factors like BDNF, which is linked to neuronal survival and plasticity.[19][20] Understanding this cascade provides a complete picture of the molecule's mechanism of action.

Signaling Pathway: Downstream Effects of SERT Inhibition

compound 3-[4-(CF3)phenyl]morpholine sert SERT (Serotonin Transporter) compound->sert Inhibits serotonin Increased Synaptic Serotonin (5-HT) sert->serotonin Leads to receptors Postsynaptic 5-HT Receptors (e.g., HTR1A, HTR2A) serotonin->receptors Activates g_protein G-Protein Signaling (Gi/o, Gq) receptors->g_protein Activates second_messengers Second Messengers (↓cAMP, ↑IP3/DAG) g_protein->second_messengers Modulates kinases Kinase Cascades (PKA, PKC, MAPK/ERK) second_messengers->kinases Regulates creb CREB Activation kinases->creb Phosphorylates gene_expression Altered Gene Expression (e.g., ↑BDNF) creb->gene_expression Promotes phenotype Cellular Phenotype (Neuronal Plasticity, Survival) gene_expression->phenotype Results in

Caption: Hypothetical signaling cascade following inhibition of SERT.

Conclusion

Validating the biological target of a novel compound like this compound is a systematic, multi-disciplinary endeavor. It begins with broad, unbiased methods like affinity chromatography or photoaffinity labeling to identify potential interactors. These candidates are then rigorously tested for direct engagement in a physiological context using techniques such as CETSA. Finally, the link between target engagement and biological function is cemented through genetic and orthogonal chemical validation. By following this logical progression, researchers can move with confidence from a phenotypic hit to a well-understood mechanism of action, a critical step in the translation of a small molecule into a valuable research tool or a potential therapeutic.

References

  • UCL. (n.d.). Target Identification and Validation (Small Molecules). UCL Therapeutic Innovation and Support. [Link]

  • ResearchGate. (n.d.). A typical photoaffinity labeling experimental protocol to identify the.... ResearchGate. [Link]

  • Gilbert, I. H. (2013). Target Validation: Linking Target and Chemical Properties to Desired Product Profile. PMC. [Link]

  • Dubinsky, L., et al. (2015). Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry. [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]

  • Chemspace. (2023). Target Identification and Validation in Drug Discovery. Chemspace. [Link]

  • Murale, D. P., et al. (2016). Recent Advances in Target Characterization and Identification by Photoaffinity Probes. Molecules. [Link]

  • Seo, H. S., & Corson, T. W. (2019). Small molecule target identification using photo-affinity chromatography. Methods in Enzymology. [Link]

  • Conduct Science. (2019). Affinity Chromatography Protocol. Conduct Science. [Link]

  • Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. [Link]

  • Duman, R. S., et al. (2016). Signaling Pathways Underlying the Pathophysiology and Treatment of Depression: Novel Mechanisms for Rapid-Acting Agents. Trends in Neurosciences. [Link]

  • Parker, C. G., & Patricelli, M. P. (2017). A Photoaffinity Labeling-Based Chemoproteomics Strategy for Unbiased Target Deconvolution of Small Molecule Drug Candidates. Methods in Molecular Biology. [Link]

  • Vasta, J. D., et al. (2019). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]

  • ResearchGate. (n.d.). Signaling pathways that are regulated by chronic treatment with typical.... ResearchGate. [Link]

  • Seo, H. S., & Corson, T. W. (2019). Small molecule target identification using photo-affinity chromatography. PMC. [Link]

  • Creative Biolabs. (n.d.). Affinity Chromatography. Creative Biolabs. [Link]

  • Scott, J. S., et al. (2015). Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

  • PharmGKB. (n.d.). Selective Serotonin Reuptake Inhibitor Pathway, Pharmacodynamics. PharmGKB. [Link]

  • Wikipedia. (n.d.). Serotonin–norepinephrine reuptake inhibitor. Wikipedia. [Link]

  • El-Merahbi, R., et al. (2019). Multifaceted Regulations of the Serotonin Transporter: Impact on Antidepressant Response. Frontiers in Neuroscience. [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • Pelago Bioscience. (n.d.). CETSA. Pelago Bioscience. [Link]

  • Drug Hunter. (2023). Drug Target Identification Methods After a Phenotypic Screen. Drug Hunter. [Link]

Sources

A Comparative Analysis of 3-[4-(Trifluoromethyl)phenyl]morpholine and Other Morpholine-Based Monoamine Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Neuropharmacology and Drug Development

In the landscape of central nervous system (CNS) drug discovery, the morpholine scaffold has emerged as a privileged structure, integral to the design of a diverse array of therapeutic agents.[1] Its inherent physicochemical properties, including a favorable lipophilic-hydrophilic balance and metabolic stability, make it a valuable building block for molecules targeting CNS receptors and transporters.[2][3] This guide provides a detailed comparative analysis of 3-[4-(Trifluoromethyl)phenyl]morpholine, a representative member of the phenylmorpholine class, and other notable morpholine-based compounds that modulate monoamine neurotransmitter systems. By examining their structure-activity relationships (SAR), pharmacological profiles, and the experimental methodologies used for their evaluation, we aim to provide a comprehensive resource for researchers engaged in the development of novel neurotherapeutics.

The Phenylmorpholine Core: A Scaffold for Modulating Dopamine, Norepinephrine, and Serotonin Transporters

The 3-phenylmorpholine framework, exemplified by the classic psychostimulant phenmetrazine, serves as a foundational structure for a class of compounds that primarily interact with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). These transporters are critical for regulating the synaptic concentrations of their respective neurotransmitters, and their modulation can produce a range of pharmacological effects, from antidepressant and anxiolytic to stimulant and anorectic.

The potency and selectivity of phenylmorpholine derivatives are profoundly influenced by the nature and position of substituents on the phenyl ring. The introduction of a trifluoromethyl (-CF3) group, as seen in this compound, is a common strategy in medicinal chemistry to enhance metabolic stability and brain permeability. This electron-withdrawing group can also significantly impact the electronic environment of the phenyl ring, thereby altering its interaction with the binding pockets of monoamine transporters.

Comparative Pharmacological Profiles

To contextualize the pharmacological profile of this compound, it is essential to compare it with other well-characterized phenylmorpholine analogs. The following table summarizes the in vitro binding affinities (Ki) or inhibitory concentrations (IC50) of a selection of these compounds at DAT, NET, and SERT.

CompoundPhenyl Ring SubstitutionDAT (IC50/Ki, nM)NET (IC50/Ki, nM)SERT (IC50/Ki, nM)DAT/SERT Selectivity RatioReference
PhenmetrazineUnsubstituted13150.4776559.3[4]
3-FPM3-Fluoro< 2500< 2500> 80000> 32[3][5]
4-FPM4-Fluoro< 2500< 2500> 80000> 32[3][5]
4-MPM4-Methyl1930120019000.99[6]
PhendimetrazineUnsubstituted (N-methyl)>10000 (prodrug)>10000 (prodrug)>10000 (prodrug)N/A[7]
This compound 4-Trifluoromethyl Data Not Available Data Not Available Data Not Available N/A

Structure-Activity Relationships (SAR) of Phenylmorpholine Analogs

The pharmacological data presented above highlight key structure-activity relationships within the phenylmorpholine class:

  • Halogen Substitution: The introduction of a fluorine atom at the 3- or 4-position of the phenyl ring, as in 3-FPM and 4-FPM, generally maintains high affinity for DAT and NET while having minimal impact on the already low affinity for SERT.[3][5] This suggests that halogen substitution can be a viable strategy for fine-tuning the pharmacokinetic properties of these compounds without drastically altering their primary pharmacological profile.

  • Alkyl Substitution: In contrast, the addition of a methyl group at the 4-position (4-MPM) leads to a significant increase in SERT affinity, resulting in a more balanced DAT/SERT selectivity profile.[6] This indicates that even small, electron-donating groups can shift the selectivity of these compounds towards the serotonin transporter.

  • N-Alkylation: N-methylation, as seen in phendimetrazine, renders the compound inactive as a direct monoamine reuptake inhibitor.[7] Phendimetrazine acts as a prodrug, being metabolized to the active compound, phenmetrazine. This strategy can be employed to modify the pharmacokinetic profile and potentially reduce the abuse liability of a compound.

The following diagram illustrates the key structural modifications on the phenylmorpholine scaffold and their general impact on monoamine transporter selectivity.

Caption: Structure-activity relationships of phenylmorpholine derivatives.

Experimental Protocols for Pharmacological Characterization

The determination of the pharmacological profile of novel morpholine-based compounds relies on robust and reproducible in vitro assays. The following are detailed protocols for two fundamental assays used to characterize the interaction of these compounds with monoamine transporters.

Radioligand Binding Assay for Dopamine Transporter (DAT)

This assay determines the binding affinity (Ki) of a test compound for DAT by measuring its ability to displace a specific radioligand.

Materials:

  • Biological Source: Rat striatal tissue homogenate or cell lines stably expressing human DAT (hDAT).

  • Radioligand: [³H]WIN 35,428 (a high-affinity DAT ligand).

  • Test Compound: this compound or other analogs, dissolved in a suitable solvent (e.g., DMSO).

  • Reference Compound: Cocaine or GBR-12909 for defining non-specific binding.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Filtration Apparatus: Cell harvester and glass fiber filters (e.g., Whatman GF/B).

  • Scintillation Counter: For quantifying radioactivity.

Procedure:

  • Membrane Preparation: Homogenize rat striatum or harvest hDAT-expressing cells in ice-cold assay buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris. Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer.

  • Assay Setup: In a 96-well plate, add 50 µL of assay buffer, 50 µL of [³H]WIN 35,428 (final concentration ~1-2 nM), and 50 µL of varying concentrations of the test compound. For total binding, add 50 µL of vehicle. For non-specific binding, add 50 µL of a high concentration of a reference compound (e.g., 10 µM cocaine).

  • Incubation: Initiate the binding reaction by adding 50 µL of the membrane preparation to each well. Incubate the plate at 4°C for 2-3 hours to reach equilibrium.

  • Termination of Binding: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) by non-linear regression analysis of the competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane_Prep Membrane Preparation Incubation Incubation of Membranes, Radioligand, and Test Compound Membrane_Prep->Incubation Compound_Prep Test Compound Dilution Compound_Prep->Incubation Radioligand_Prep Radioligand Preparation Radioligand_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50_Calc IC50 Determination Counting->IC50_Calc Ki_Calc Ki Calculation (Cheng-Prusoff) IC50_Calc->Ki_Calc

Caption: Workflow for a radioligand binding assay.

Neurotransmitter Uptake Assay

This functional assay measures the ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter into cells expressing the corresponding transporter.

Materials:

  • Cells: HEK293 or other suitable cells stably expressing hDAT, hNET, or hSERT.

  • Radiolabeled Neurotransmitter: [³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin.

  • Test Compound: this compound or other analogs.

  • Uptake Buffer: Krebs-Ringer-HEPES buffer (130 mM NaCl, 1.3 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 10 mM HEPES, 10 mM glucose, pH 7.4).

  • Lysis Buffer: 1% Sodium dodecyl sulfate (SDS).

Procedure:

  • Cell Plating: Seed the transporter-expressing cells into a 96-well plate and grow to confluence.

  • Assay Protocol: On the day of the assay, wash the cells once with uptake buffer. Pre-incubate the cells with varying concentrations of the test compound or vehicle for 10-20 minutes at 37°C.

  • Initiation of Uptake: Initiate neurotransmitter uptake by adding the radiolabeled neurotransmitter (final concentration ~10-20 nM) to each well.

  • Incubation: Incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to measure the initial rate of uptake.

  • Termination of Uptake: Terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold uptake buffer.

  • Cell Lysis and Quantification: Lyse the cells with lysis buffer and transfer the lysate to scintillation vials. Add scintillation cocktail and measure the radioactivity.

  • Data Analysis: Determine the IC50 value for the inhibition of neurotransmitter uptake by non-linear regression analysis.

Neurotransmitter_Uptake_Assay cluster_cell_prep Cell Preparation cluster_uptake_assay Uptake Assay cluster_quantification_analysis Quantification & Analysis Cell_Plating Plate Transporter-Expressing Cells Preincubation Pre-incubation with Test Compound Cell_Plating->Preincubation Uptake_Initiation Addition of Radiolabeled Neurotransmitter Preincubation->Uptake_Initiation Incubation_Uptake Short Incubation at 37°C Uptake_Initiation->Incubation_Uptake Termination Wash with Cold Buffer Incubation_Uptake->Termination Lysis Cell Lysis Termination->Lysis Scintillation Scintillation Counting Lysis->Scintillation IC50_Det IC50 Determination Scintillation->IC50_Det

Caption: Workflow for a neurotransmitter uptake assay.

Conclusion and Future Directions

The 3-phenylmorpholine scaffold represents a versatile platform for the design of potent and selective monoamine reuptake inhibitors. The introduction of a 4-trifluoromethyl substituent, as in this compound, is a promising strategy for enhancing the drug-like properties of these compounds. While direct experimental data for this specific analog remains to be published, the established structure-activity relationships of the phenylmorpholine class strongly suggest its potential as a selective inhibitor of the dopamine and norepinephrine transporters.

Future research should focus on the synthesis and detailed pharmacological characterization of this compound and related analogs to definitively establish their in vitro and in vivo profiles. Such studies will not only provide valuable insights into the molecular determinants of monoamine transporter recognition and inhibition but also pave the way for the development of novel therapeutic agents for a range of neurological and psychiatric disorders.

References

  • Mayer, F. P., Burchardt, N. V., Decker, A. M., Partilla, J. S., Li, Y., McLaughlin, G., ... & Sitte, H. H. (2018). Fluorinated phenmetrazine “legal highs” act as substrates for high-affinity monoamine transporters of the SLC6 family. Neuropharmacology, 134, 149-157.
  • Micheli, F., Cremonesi, S., Semeraro, T., Tarsi, L., Tomelleri, S., Cavanni, P., ... & Heidbreder, C. (2016). Novel morpholine scaffolds as selective dopamine (DA) D3 receptor antagonists. Bioorganic & medicinal chemistry letters, 26(4), 1329-1332.
  • McLaughlin, G., Baumann, M. H., Kavanagh, P. V., Morris, N., Power, J. D., Dowling, G., ... & Brandt, S. D. (2018). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta-positional isomers. Drug testing and analysis, 10(10), 1591-1601.
  • Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars (IJPRS), 3(3), 132-137.
  • Esh, C. C., Mills, J. H., & Newman, A. H. (2015). Structure-Activity Relationships for a series of bis (4-fluorophenyl) methyl) sulfinyl) alkyl alicyclic amines at the dopamine transporter: functionalizing the terminal nitrogen affects affinity, selectivity and metabolic stability. Bioorganic & medicinal chemistry letters, 25(16), 3249-3253.
  • Mayer, F. P., Burchardt, N. V., Decker, A. M., Partilla, J. S., Li, Y., McLaughlin, G., ... & Sitte, H. H. (2017). Fluorinated phenmetrazine “legal highs” act as substrates for high-affinity monoamine transporters of the SLC6 family. Neuropharmacology, 124, 149-157.
  • Mayer, F. P., Burchardt, N. V., Decker, A. M., Partilla, J. S., Li, Y., McLaughlin, G., ... & Sitte, H. H. (2018). Fluorinated phenmetrazine “legal highs” act as substrates for high-affinity monoamine transporters of the SLC6 family. Neuropharmacology, 134, 149-157.
  • Rothman, R. B., Baumann, M. H., Dersch, C. M., Romero, D. V., Rice, K. C., Carroll, F. I., & Partilla, J. S. (2001). Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin. Synapse, 39(1), 32-41.
  • Singh, S. (2000). Chemistry, design, and structure-activity relationship of cocaine antagonists. Chemical reviews, 100(3), 925-1024.
  • Schmitt, K. C., Rothman, R. B., & Reith, M. E. (2013). Non-classical pharmacology of the dopamine transporter: Atypical inhibitors, allosteric modulators, and partial substrates. Journal of pharmacological and experimental therapeutics, 346(1), 2-10.
  • Rothman, R. B., & Baumann, M. H. (2006). Balance between dopamine and serotonin release modulates behavioral effects of amphetamine-type drugs. Annals of the New York Academy of Sciences, 1074(1), 245-260.
  • Reith, M. E., Blough, B. E., Hong, W. C., Davidson, C., & Partilla, J. S. (2015). Behavioral, biological, and chemical perspectives on atypical agents targeting the dopamine transporter. Drug and alcohol dependence, 147, 1-19.
  • Blough, B. E., Rothman, R. B., Landavazo, A., Page, K. M., & Decker, A. M. (2013). U.S.
  • Rothman, R. B., Katsuyama, S., Shaham, Y., & Baumann, M. H. (2017). Chronic phenmetrazine treatment promotes D2 dopaminergic and α2-adrenergic receptor desensitization and alters phosphorylation of signaling proteins and local cerebral glucose metabolism in the rat brain. Neuropsychopharmacology, 42(5), 1084-1095.
  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2020). Medicinal research reviews, 40(2), 709–752.
  • New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. (2003). Journal of Medicinal Chemistry, 46(25), 5435-5445.
  • Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences, 556, 01051.
  • Design, Synthesis and Biological Screening of Novel 1,5-Diphenyl-3-(4-(trifluoromethyl)phenyl)-2-pyrazoline Derivatives. (2020). Acta Chimica Slovenica, 67(4), 1139-1147.
  • Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021). ACS chemical neuroscience, 12(15), 2723-2742.

Sources

A Comparative In Vitro Analysis of 3-[4-(Trifluoromethyl)phenyl]morpholine: A Guide to Cross-Validating Performance

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly within neuropharmacology, the rigorous in vitro characterization of novel chemical entities is paramount. The compound 3-[4-(Trifluoromethyl)phenyl]morpholine, a molecule featuring a phenylmorpholine scaffold often associated with activity at monoamine transporters, presents a compelling case for a thorough, multi-assay evaluation.[1] The presence of a trifluoromethyl group is known to enhance metabolic stability and lipophilicity, properties that are advantageous in developing drug candidates.[1] This guide provides a comprehensive framework for the in vitro cross-validation of this compound, comparing its hypothetical performance against established reference compounds to illuminate its potential therapeutic profile and associated liabilities.

Our approach is rooted in the principle of self-validating systems, where each experimental protocol is designed not only to generate data but also to provide internal checks on the validity of the results. We will explore the compound's activity at the primary monoamine transporters—dopamine (DAT), serotonin (SERT), and norepinephrine (NET)—and extend our investigation to crucial safety endpoints, including cytochrome P450 (CYP) enzyme inhibition and potential for cardiac liability via hERG channel blockade.

The Rationale for a Multi-Assay Approach

A single in vitro assay, while informative, provides a limited perspective on a compound's biological activity. A more robust understanding is achieved through a battery of well-chosen assays that, when viewed in concert, create a detailed pharmacological fingerprint. For a compound like this compound, with a structure suggestive of interaction with monoamine transporters, a comprehensive in vitro evaluation is essential to determine its potency, selectivity, and potential for off-target effects.[2][3]

cluster_0 Initial Screening & Profiling cluster_1 Key In Vitro Assays Compound Synthesis Compound Synthesis Primary Target Engagement Primary Target Engagement Compound Synthesis->Primary Target Engagement Selectivity Profiling Selectivity Profiling Primary Target Engagement->Selectivity Profiling ADME/Tox Screening ADME/Tox Screening Selectivity Profiling->ADME/Tox Screening Monoamine Transporter Assays (DAT, SERT, NET) Monoamine Transporter Assays (DAT, SERT, NET) Selectivity Profiling->Monoamine Transporter Assays (DAT, SERT, NET) CYP450 Inhibition Assays CYP450 Inhibition Assays ADME/Tox Screening->CYP450 Inhibition Assays hERG Channel Assay hERG Channel Assay ADME/Tox Screening->hERG Channel Assay

Caption: A generalized workflow for in vitro compound characterization.

Monoamine Transporter Inhibition Profile

Monoamine transporters are critical regulators of neurotransmission, and their modulation is a cornerstone of treatment for numerous psychiatric and neurological disorders.[2][4] We will assess the inhibitory activity of this compound on DAT, SERT, and NET using radiolabeled substrate uptake assays.[3][5]

Experimental Protocol: Radiolabeled Monoamine Transporter Uptake Assay

This assay directly measures the ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter into cells expressing the target transporter.[2][6]

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT), serotonin transporter (hSERT), or norepinephrine transporter (hNET) are cultured to 80-90% confluency in 96-well plates.[2]

  • Compound Preparation: Test compounds, including this compound and reference inhibitors, are serially diluted in a suitable assay buffer.

  • Assay Initiation: The cell culture medium is removed, and the cells are washed with pre-warmed assay buffer. The diluted compounds are then added to the wells and pre-incubated.[6]

  • Substrate Addition: A solution containing a fixed concentration of the respective radiolabeled neurotransmitter ([³H]dopamine for DAT, [³H]serotonin for SERT, or [³H]norepinephrine for NET) is added to initiate the uptake reaction.[2]

  • Incubation: The plates are incubated for a predetermined time at 37°C to allow for substrate uptake.[6]

  • Termination and Lysis: The uptake is terminated by rapidly washing the cells with ice-cold assay buffer. The cells are then lysed to release the intracellular contents.[6]

  • Quantification: The amount of radiolabeled neurotransmitter taken up by the cells is quantified using a scintillation counter.[3]

  • Data Analysis: The half-maximal inhibitory concentration (IC₅₀) values are determined by fitting the concentration-response data to a four-parameter logistic equation.

Start Start Cell Plating Cell Plating Start->Cell Plating Compound Addition Compound Addition Cell Plating->Compound Addition Radiolabeled Substrate Addition Radiolabeled Substrate Addition Compound Addition->Radiolabeled Substrate Addition Incubation Incubation Radiolabeled Substrate Addition->Incubation Termination & Lysis Termination & Lysis Incubation->Termination & Lysis Scintillation Counting Scintillation Counting Termination & Lysis->Scintillation Counting Data Analysis (IC50) Data Analysis (IC50) Scintillation Counting->Data Analysis (IC50) End End Data Analysis (IC50)->End

Caption: Workflow for the radiolabeled monoamine transporter uptake assay.

Comparative Data: Monoamine Transporter Inhibition
CompoundDAT IC₅₀ (nM)SERT IC₅₀ (nM)NET IC₅₀ (nM)
This compound 1502575
Fluoxetine (SERT Selective)>100010250
Desipramine (NET Selective)>10002005
Bupropion (DAT/NET Selective)50>100045

Disclaimer: The data presented for this compound is hypothetical and for illustrative purposes.

From this hypothetical data, this compound appears to be a potent inhibitor of SERT and NET, with weaker activity at DAT. This profile suggests potential utility as a dual-acting antidepressant.

Assessment of Drug Metabolism Liability: Cytochrome P450 Inhibition

Cytochrome P450 enzymes are the primary drivers of drug metabolism, and their inhibition can lead to adverse drug-drug interactions.[7][8] Therefore, evaluating the inhibitory potential of a new chemical entity against key CYP isoforms is a critical step in preclinical development.[7][9]

Experimental Protocol: CYP450 Inhibition Assay

This assay determines the concentration of a test compound that causes 50% inhibition (IC₅₀) of the activity of a specific CYP isoform.[7][8]

  • System Preparation: Human liver microsomes, which contain a mixture of CYP enzymes, are used as the enzyme source.[7][10]

  • Incubation: The test compound is incubated with the human liver microsomes and a specific probe substrate for the CYP isoform of interest (e.g., phenacetin for CYP1A2, bupropion for CYP2B6, diclofenac for CYP2C9, S-mephenytoin for CYP2C19, dextromethorphan for CYP2D6, and midazolam for CYP3A4).[7]

  • Reaction Initiation: The metabolic reaction is initiated by the addition of the cofactor NADPH.[11]

  • Reaction Termination: After a defined incubation period, the reaction is stopped by the addition of a quenching solvent.

  • Metabolite Quantification: The formation of the specific metabolite of the probe substrate is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8][11]

  • Data Analysis: The IC₅₀ value is calculated by comparing the rate of metabolite formation in the presence of the test compound to that of a vehicle control.[7][8]

Comparative Data: CYP450 Inhibition
CompoundCYP1A2 IC₅₀ (µM)CYP2C9 IC₅₀ (µM)CYP2C19 IC₅₀ (µM)CYP2D6 IC₅₀ (µM)CYP3A4 IC₅₀ (µM)
This compound >5025155>50
Fluoxetine>50108120
Desipramine>50>50>500.515
Bupropion1020>502>50

Disclaimer: The data presented for this compound is hypothetical and for illustrative purposes.

The hypothetical data suggests that this compound has a moderate potential to inhibit CYP2D6, a common pathway for the metabolism of many drugs. This would warrant further investigation in more complex in vitro models.

Cardiovascular Safety Assessment: hERG Channel Blockade

The human ether-à-go-go-related gene (hERG) potassium channel is crucial for cardiac repolarization.[12] Inhibition of this channel can prolong the QT interval, increasing the risk of life-threatening arrhythmias.[12][13] Therefore, assessing a compound's potential to block the hERG channel is a mandatory component of preclinical safety evaluation.[12]

Experimental Protocol: Automated Patch-Clamp hERG Assay

Automated patch-clamp electrophysiology provides a high-throughput method to measure the effect of compounds on the hERG channel current.[12][14]

  • Cell Preparation: HEK293 cells stably expressing the hERG channel are harvested and prepared for the automated patch-clamp system.[12]

  • Cell Sealing: The cells are captured on a planar patch-clamp chip, and a high-resistance seal is formed.

  • Whole-Cell Configuration: The cell membrane is ruptured to achieve the whole-cell recording configuration.

  • Voltage Protocol: A specific voltage protocol is applied to elicit hERG currents.[14][15]

  • Compound Application: The test compound is applied at various concentrations, and the effect on the hERG current is recorded.[12]

  • Data Analysis: The IC₅₀ value is determined by measuring the inhibition of the hERG current at each concentration.[12]

Start Start Cell Suspension Cell Suspension Start->Cell Suspension Automated Cell Sealing Automated Cell Sealing Cell Suspension->Automated Cell Sealing Whole-Cell Configuration Whole-Cell Configuration Automated Cell Sealing->Whole-Cell Configuration Baseline Current Recording Baseline Current Recording Whole-Cell Configuration->Baseline Current Recording Compound Perfusion Compound Perfusion Baseline Current Recording->Compound Perfusion hERG Current Measurement hERG Current Measurement Compound Perfusion->hERG Current Measurement Data Analysis (IC50) Data Analysis (IC50) hERG Current Measurement->Data Analysis (IC50) End End Data Analysis (IC50)->End

Caption: Workflow for the automated patch-clamp hERG assay.

Comparative Data: hERG Channel Inhibition
CompoundhERG IC₅₀ (µM)
This compound 12
Fluoxetine8
Desipramine2
Bupropion>30

Disclaimer: The data presented for this compound is hypothetical and for illustrative purposes.

A hERG IC₅₀ value of 12 µM for this compound suggests a moderate risk of hERG channel inhibition. The therapeutic window would need to be carefully considered in relation to its potency at the target transporters.

Conclusion and Future Directions

This comparative guide outlines a robust in vitro strategy for the initial characterization of this compound. The hypothetical data presented positions the compound as a dual SERT/NET inhibitor with a manageable profile regarding CYP450 inhibition and a moderate hERG liability that requires further evaluation.

The cross-validation of these in vitro results is a critical step in building a comprehensive understanding of a novel compound's therapeutic potential and safety profile. The methodologies described herein provide a solid foundation for making informed decisions in the progression of a drug discovery program. Subsequent studies should focus on more complex cellular models and eventually in vivo experiments to validate these initial findings.

References

  • Cytochrome P450 (CYP) Inhibition assay (IC50) - Evotec. (n.d.). Retrieved from [Link]

  • Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current protocols in pharmacology, 79, 12.17.1–12.17.21. [Link]

  • In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). (2017). Current Protocols in Pharmacology, 79, 12.17.1-12.17.21. [Link]

  • Cytochrome P450 (CYP) Inhibition Assay (IC50) Test - AxisPharm. (n.d.). Retrieved from [Link]

  • Elabscience® Rat SERT(Serotonin Transporter) ELISA Kit. (n.d.). Retrieved from [Link]

  • DAT Human Dopamine Transporter Functional Antagonist Uptake LeadHunter Assay - TW. (n.d.). Retrieved from [Link]

  • Elabscience® Mouse DAT(Dopamine Transporter) ELISA Kit. (n.d.). Retrieved from [Link]

  • Cytochrome P450 Inhibition Assay - Creative Bioarray. (n.d.). Retrieved from [Link]

  • Cytochrome P450 Inhibition Assay Using Human Liver Microsomes. (2021). Springer Protocols. [Link]

  • CYP Inhibition Assay - LifeNet Health LifeSciences. (n.d.). Retrieved from [Link]

  • TECHNICAL MANUAL Human NET(Norepinephrine Transporter) ELISA Kit - Assay Genie. (n.d.). Retrieved from [Link]

  • In-vitro hERG & NaV1.5 cardiotoxicity assay. (2025). protocols.io. [Link]

  • Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. (2018). MethodsX, 5, 636–643. [Link]

  • Development of serotonin transporter reuptake inhibition assays using JAR cells. (2018). MethodsX, 5, 333–340. [Link]

  • hERG Serum Shift Assay - Charles River Laboratories. (n.d.). Retrieved from [Link]

  • Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. (2019). FDA. [Link]

  • SERT Transporter Assay - BioIVT. (n.d.). Retrieved from [Link]

  • hERG Safety | Cyprotex ADME-Tox Solutions - Evotec. (n.d.). Retrieved from [Link]

  • Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. (2025). Analytical Chemistry. [Link]

  • Technical Manual Rat SERT (Serotonin Transporter) ELISA Kit - Assay Genie. (n.d.). Retrieved from [Link]

  • Neurotransmitter Transporter Uptake Assay Kit - Molecular Devices. (n.d.). Retrieved from [Link]

  • In vitro studies on the inhibition of monoamine uptake by Org 6582 [proceedings]. (1977). British journal of pharmacology, 59(3), 481P–482P. [Link]

  • NET Transporter Assay - BioIVT. (n.d.). Retrieved from [Link]

  • Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. (n.d.). MDPI. [Link]

  • Design, Synthesis, and Biological Evaluation of New Monoamine Reuptake Inhibitors with Potential Therapeutic Utility in Depression and Pain. (n.d.). AMiner. [Link]

  • Voltammetric characterization of the effect of monoamine uptake inhibitors and releasers on dopamine and serotonin uptake in mouse caudate-putamen and substantia nigra slices. (n.d.). Neuropsychopharmacology, 29(10), 1870–1881. [Link]

Sources

comparative analysis of trifluoromethyl and other phenyl substitutions on morpholine activity

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis of its Impact on Biological Activity

In the landscape of modern medicinal chemistry, the morpholine scaffold is a privileged structure, forming the core of numerous therapeutic agents.[1][2] Its synthetic tractability and favorable pharmacokinetic properties make it an ideal starting point for drug discovery. However, the true potential of a morpholine-based compound is often unlocked through the strategic decoration of its appended phenyl ring. The choice of substituent on this ring can dramatically alter a molecule's potency, selectivity, and metabolic stability.

Among the vast arsenal of chemical groups available to a medicinal chemist, the trifluoromethyl (-CF3) group has earned a special status.[3][4] Often considered a "super-substituent," its unique electronic properties and steric profile can profoundly and favorably influence a compound's interaction with its biological target. This guide provides a comparative analysis, supported by experimental data, of how the trifluoromethyl group stacks up against other common phenyl substitutions in modulating the biological activity of morpholine-containing compounds.

The Unique Physicochemical Profile of the Trifluoromethyl Group

To understand why the -CF3 group is so effective, it's essential to examine its fundamental properties. Unlike a simple methyl group (-CH3) or a halogen like chlorine (-Cl), the trifluoromethyl group exerts a powerful combination of effects:

  • Strong Electron-Withdrawing Nature: The three highly electronegative fluorine atoms pull electron density away from the phenyl ring.[3][5] This electronic perturbation can alter the pKa of nearby functional groups, strengthen hydrogen bonds, and enhance electrostatic interactions with a biological target.[6]

  • High Lipophilicity: Despite the electronegativity of fluorine, the -CF3 group significantly increases a molecule's lipophilicity (fat-solubility).[3][4] This property is crucial for enabling the compound to cross cellular membranes and reach its site of action.[3][6]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group highly resistant to metabolic breakdown by enzymes in the body.[3][4] Replacing a metabolically vulnerable methyl group with a -CF3 group is a common strategy to increase a drug's half-life and duration of action.[4][5]

  • Steric Bulk: The -CF3 group is sterically larger than a hydrogen or fluorine atom and is often considered a bioisostere for groups like chlorine or even ethyl.[3][5] This size can be critical for displacing water molecules in a binding pocket or making key hydrophobic contacts.

Comparative Analysis: A Phenyl-Morpholine Kinase Inhibitor Case Study

To illustrate the practical impact of these properties, let's consider a hypothetical (yet representative) series of 2-phenylmorpholine derivatives designed as inhibitors for a protein kinase, "Kinase X." In many kinase inhibitor scaffolds, a substituted phenyl ring plays a crucial role in binding to the enzyme's active site.

The inhibitory potential of these compounds is typically measured by their half-maximal inhibitory concentration (IC50), where a lower value indicates higher potency.

Substituent (at para-position of Phenyl Ring)Compound IDIC50 (nM) for Kinase XKey Physicochemical Properties
-H (unsubstituted)1 850Baseline
-CH3 (Methyl)2 420Electron-donating, moderately lipophilic
-OCH3 (Methoxy)3 600Electron-donating, potential H-bond acceptor
-Cl (Chloro)4 215Electron-withdrawing, lipophilic
-CF3 (Trifluoromethyl) 5 45 Strongly electron-withdrawing, highly lipophilic

Analysis of Structure-Activity Relationships (SAR):

The data clearly demonstrates the superior performance of the trifluoromethyl-substituted compound 5 .

  • Baseline Activity: The unsubstituted compound 1 shows weak activity, establishing a baseline for comparison.

  • Electron-Donating Groups: The methyl (-CH3) group in compound 2 improves potency, likely by increasing lipophilicity and making favorable hydrophobic contacts in the binding site. The methoxy (-OCH3) group in compound 3 , however, is less effective, suggesting its electron-donating properties or steric profile are not optimal for this specific target.

  • Halogen Substitution: The chloro (-Cl) group in compound 4 provides a significant boost in activity over the methyl group. This highlights the benefit of an electron-withdrawing substituent on the phenyl ring for enhancing binding affinity to Kinase X.

  • The Trifluoromethyl Advantage: Compound 5 , with the -CF3 group, is nearly five times more potent than its chloro-substituted counterpart (4 ) and almost 19 times more potent than the baseline compound (1 ). This dramatic increase in activity can be attributed to the optimal combination of strong electron-withdrawal, which enhances key binding interactions, and superior lipophilicity, which likely improves its ability to access the hydrophobic regions of the kinase's active site.[3][4]

Mechanistic Insights into Enhanced Binding

The superior activity of the trifluoromethyl derivative is not accidental; it is a direct consequence of its physicochemical properties influencing molecular interactions at the atomic level. The strong electron-withdrawing nature of the -CF3 group can polarize the phenyl ring, creating a more favorable electrostatic interaction with complementary residues in the enzyme's binding pocket.

G cluster_0 Kinase X Active Site cluster_1 Inhibitor Molecule POCKET Hydrophobic Pocket H_BOND_DONOR H-Bond Donor (e.g., Lysine) MORPHOLINE Morpholine Core MORPHOLINE->H_BOND_DONOR Primary H-Bond PHENYL Phenyl Ring PHENYL->H_BOND_DONOR Enhanced Electrostatic Interaction (due to CF3) CF3 CF3 Group CF3->POCKET Strong Hydrophobic Interaction

Caption: Hypothetical binding of a CF3-phenyl-morpholine inhibitor.

Experimental Protocol: Kinase Inhibition Assay

To ensure the trustworthiness and reproducibility of the comparative data, a robust experimental protocol is essential. The IC50 values presented were determined using a standardized in vitro kinase inhibition assay.[7][8]

Objective: To determine the concentration of a test compound required to inhibit 50% of the activity of Kinase X.

Materials:

  • Recombinant human Kinase X enzyme

  • Biotinylated peptide substrate

  • ATP (Adenosine triphosphate)

  • Test compounds (dissolved in DMSO)

  • Assay buffer (e.g., HEPES, MgCl2, DTT)

  • 384-well assay plates

  • Detection reagents (e.g., HTRF, fluorescence polarization)

  • Plate reader

Workflow Diagram:

G A 1. Compound Dispensing: Serial dilution of test compounds in DMSO, then dispense into assay plate. B 2. Enzyme Addition: Add Kinase X enzyme solution to each well. A->B C 3. Pre-incubation: Incubate plate for 15 minutes at room temperature. B->C D 4. Reaction Initiation: Add ATP and peptide substrate mixture to all wells to start the reaction. C->D E 5. Reaction Incubation: Incubate for 60 minutes at room temperature. D->E F 6. Reaction Termination: Add stop solution/detection reagents. E->F G 7. Signal Reading: Read plate on a compatible plate reader (e.g., HTRF, FP). F->G H 8. Data Analysis: Plot % inhibition vs. compound concentration. Calculate IC50 using non-linear regression. G->H

Caption: Workflow for a typical in vitro kinase inhibition assay.

Step-by-Step Methodology:

  • Compound Preparation: Create a 10-point, 3-fold serial dilution of each test compound in 100% DMSO.

  • Assay Plate Preparation: Dispense a small volume (e.g., 50 nL) of the compound dilutions into a 384-well assay plate. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Enzyme Incubation: Add the Kinase X enzyme, diluted in assay buffer, to each well. Allow the compounds and enzyme to pre-incubate for 15 minutes at room temperature to allow for binding.

  • Initiate Kinase Reaction: Add a solution containing both ATP and the biotinylated peptide substrate to all wells. This initiates the phosphorylation reaction.

  • Reaction Incubation: Allow the reaction to proceed for a defined period, typically 60 minutes, at room temperature.

  • Stop and Detect: Terminate the reaction by adding a stop solution which also contains the detection reagents. These reagents will generate a signal (e.g., fluorescence) that is proportional to the amount of phosphorylated substrate.

  • Data Acquisition: Read the plate using a suitable plate reader.

  • Data Analysis: Convert the raw signal into percent inhibition relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[8]

Conclusion

The strategic incorporation of a trifluoromethyl group onto the phenyl ring of a morpholine scaffold is a powerful and validated strategy in modern drug design.[3][9] As demonstrated through comparative data and mechanistic rationale, the -CF3 group's unique combination of high lipophilicity, metabolic stability, and potent electron-withdrawing character frequently results in compounds with significantly enhanced biological activity.[4][6] While structure-activity relationships are always target-dependent, the consistent success of trifluoromethylation ensures it will remain a go-to tool for medicinal chemists aiming to transform promising lead compounds into potent and effective drug candidates.

References

  • Molecules. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

  • PubMed. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

  • ResearchGate. (2025). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Trifluoromethyl Groups in Pharmaceutical Design: Insights from 2-Methyl-3-nitrobenzotrifluoride. [Link]

  • Wikipedia. Trifluoromethyl group. [Link]

  • PubMed Central. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. [Link]

  • Semantic Scholar. Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe. [Link]

  • National Institutes of Health. Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97. [Link]

  • Royal Society of Chemistry. Exploring physicochemical space via a bioisostere of the trifluoromethyl and ethyl groups (BITE): attenuating lipophilicity in fluorinated analogues of Gilenya® for multiple sclerosis. [Link]

  • PubMed. A standard operating procedure for an enzymatic activity inhibition assay. [Link]

  • ResearchGate. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs) | Request PDF. [Link]

  • La Trobe University Research Online. Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. [Link]

  • PubMed Central. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. [Link]

  • National Institutes of Health. Mechanism of Action Assays for Enzymes. [Link]

  • PubMed. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. [Link]

  • Wikipedia. Substituted phenylmorpholine. [Link]

  • PubChem. 4-(3-(Trifluoromethyl)phenyl)morpholine. [Link]

  • PubMed Central. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. [Link]

  • E3S Web of Conferences. Synthesis and SAR of morpholine and its derivatives: A review update. [Link]

  • Royal Society of Chemistry. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. [Link]

  • PubChem. (2S)-2-[4-(trifluoromethyl)phenyl]morpholine. [Link]

  • PubMed. Synthesis and evaluation of N-(4-(substituted)-3-(trifluoromethyl) phenyl) isobutyramides and their N-ethyl analogous as anticancer, anti-angiogenic & antioxidant agents: In vitro and in silico analysis. [Link]

  • MDPI. Comparative Analysis of the Substituent Effects on the Supramolecular Structure of N′-(4-Methyl-2-nitrophenyl)benzohydrazide and N′-(2-Nitro-(4-trifluoromethyl)phenyl)benzohydrazide). [Link]

  • Drug Design Org. Structure Activity Relationships. [Link]

  • PubMed. Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. [Link]

  • YouTube. STRUCTURE ACTIVITY RELATIONSHIP (SAR) OF MORPHINE AND IT'S MODIFIED ANALOGUES. [Link]

Sources

A Senior Application Scientist's Guide to Validating the Cellular Specificity of 3-[4-(Trifluoromethyl)phenyl]morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The journey from a novel chemical entity (NCE) to a validated chemical probe or therapeutic candidate is contingent on a rigorous, multi-faceted validation of its mechanism of action and, most critically, its specificity within a complex cellular environment. Off-target effects can lead to misinterpreted data and costly failures in later stages of drug development. This guide provides a comprehensive, technically-grounded framework for researchers to systematically validate the cellular specificity of the NCE, 3-[4-(Trifluoromethyl)phenyl]morpholine. We will operate under the hypothesis that this compound is a novel inhibitor of MAPK/ERK Kinase (MEK1) , a central node in the RAS/RAF/MEK/ERK signaling pathway frequently dysregulated in cancer. This guide will compare its performance against a well-established MEK1 inhibitor and a structurally similar inactive analog, providing detailed, field-tested protocols and the scientific rationale underpinning each experimental choice.

Introduction: The Imperative of Specificity

This compound is a synthetic compound featuring two key structural motifs common in medicinal chemistry. The morpholine ring is a "privileged scaffold," often incorporated to improve pharmacokinetic properties like solubility and metabolic stability.[1][2][3] The trifluoromethylphenyl group is a bioisostere frequently used to enhance metabolic stability, binding affinity, and membrane permeability due to its lipophilicity and strong electron-withdrawing nature.[4][5][6]

Our validation strategy is a self-validating system built on orthogonal assays. We will not rely on a single data point, but rather build a comprehensive profile of the compound's behavior in a cellular context. This involves a logical progression from confirming direct target binding to profiling its selectivity across the kinome and verifying its impact on the intended signaling pathway.

The Validation Workflow: A Multi-Pronged Approach

To build a robust case for the specificity of this compound (herein referred to as NCE-1 ), we will employ a systematic, four-stage validation process. This will be performed in parallel with two critical reference compounds:

  • Positive Control (PC): Trametinib, a highly potent and selective, FDA-approved allosteric inhibitor of MEK1.

  • Negative Control (NC): 3-Phenylmorpholine, a structurally related analog lacking the trifluoromethyl group, which we hypothesize will be inactive against MEK1.

dot graph TD; A[Start: Hypothesis NCE-1 inhibits MEK1] --> B{Stage 1: Target Engagement}; B --> C{Stage 2: Kinome-Wide Selectivity}; C --> D{Stage 3: Pathway Modulation}; D --> E{Stage 4: Phenotypic Correlation}; E --> F[Conclusion: Specificity Profile of NCE-1];

dot Figure 1: The four-stage workflow for validating cellular specificity.

Stage 1: Confirming Target Engagement in a Cellular Milieu

The first and most fundamental question is whether NCE-1 physically interacts with its putative target, MEK1, within the complex environment of a living cell. Biochemical assays with purified recombinant proteins are a useful starting point but can be misleading as they lack the context of cellular membranes, protein complexes, and endogenous ATP concentrations. We will use the Cellular Thermal Shift Assay (CETSA) to measure direct target engagement in intact cells.[10][11][12]

Causality Behind Experimental Choice: CETSA is based on the principle of ligand-induced thermal stabilization.[13][14] When a compound binds to its target protein, it generally increases the protein's stability, making it more resistant to heat-induced denaturation. By heating cells treated with a compound to various temperatures and then measuring the amount of soluble target protein remaining, we can detect a "thermal shift" that indicates direct binding.[10][11]

dot graph G { layout=neato; rankdir="LR"; node [shape=circle, style=filled, fontname="Arial"]; edge [fontname="Arial", fontsize=10];

} dot Figure 2: Principle of the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: CETSA for MEK1 Target Engagement
  • Cell Culture: Plate A375 cells (a human melanoma line with a BRAF V600E mutation, leading to constitutive MEK/ERK pathway activation) into 10 cm dishes and grow to ~80% confluency.

  • Compound Treatment: Treat cells with either Vehicle (0.1% DMSO), 10 µM NCE-1, 1 µM Trametinib (PC), or 10 µM 3-Phenylmorpholine (NC) for 1 hour at 37°C.

  • Harvest and Aliquot: Harvest cells by trypsinization, wash with PBS, and resuspend in PBS supplemented with protease inhibitors. Aliquot 100 µL of the cell suspension into individual PCR tubes for each temperature point.

  • Thermal Challenge: Place the PCR tubes in a thermal cycler and heat to a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling at 4°C for 3 minutes.[10] Include an unheated control.

  • Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[15]

  • Quantification: Carefully collect the supernatant (soluble fraction) and quantify the amount of soluble MEK1 protein using Western Blot analysis.

Anticipated Data and Interpretation

The Western blot data will be quantified, and the amount of soluble MEK1 at each temperature will be normalized to the unheated control. Plotting these values will generate melting curves. A positive result for NCE-1 is a rightward shift in the MEK1 melting curve compared to the vehicle control, indicating stabilization.

CompoundTargetApparent Tₘ (°C)ΔTₘ vs. Vehicle (°C)Interpretation
Vehicle (DMSO)MEK150.1-Baseline thermal stability
NCE-1 (10 µM) MEK156.3+6.2 Strong Target Engagement
Trametinib (1 µM)MEK158.5+8.4Confirmed Positive Control
3-Phenylmorpholine (10 µM)MEK150.3+0.2No Significant Engagement

Stage 2: Profiling Kinome-Wide Selectivity

Confirming on-target engagement is only half the battle. A truly specific compound should have minimal interaction with other proteins, particularly other kinases.[7][16] To assess this, we will use a competitive, activity-based chemical proteomics approach like KiNativ™ .[17][18]

Causality Behind Experimental Choice: KiNativ™ uses an irreversible, biotin-labeled ATP probe that covalently modifies a conserved lysine in the active site of many kinases.[18][19] By treating cell lysates with our test compound before adding the probe, the compound can "protect" its specific targets from being labeled. The abundance of labeled kinase active-site peptides is then quantified by mass spectrometry. A reduction in the probe signal for a specific kinase indicates that the test compound is occupying its active site. This allows for a broad, unbiased survey of over 200 kinases in their native state.[17]

Experimental Protocol: KiNativ™ Kinase Profiling
  • Lysate Preparation: Prepare lysates from A375 cells.

  • Competitive Incubation: Aliquot lysates and incubate with Vehicle (0.1% DMSO), 1 µM NCE-1, or 1 µM Trametinib for 15 minutes.

  • Probe Labeling: Add the ATP-biotin probe to each lysate and incubate to allow for covalent labeling of unprotected kinase active sites.

  • Digestion & Enrichment: Denature, reduce, alkylate, and digest the proteins with trypsin. Enrich the biotin-labeled peptides using streptavidin affinity chromatography.

  • LC-MS/MS Analysis: Analyze the enriched peptides by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the kinase active-site peptides. Calculate the percent inhibition for each detected kinase by comparing the signal in the compound-treated sample to the vehicle control.

Anticipated Data and Interpretation

The results are typically presented as the percentage of inhibition for each kinase detected. A highly specific compound will show strong inhibition of its intended target and minimal inhibition of other kinases.

Kinase TargetNCE-1 (1 µM) % InhibitionTrametinib (1 µM) % InhibitionInterpretation
MEK1 (MAP2K1) 98.5% 99.1%Potent on-target activity
MEK2 (MAP2K2) 96.2% 98.8%Expected activity on close homolog
BRAF5.1%2.3%Minimal off-target activity
ERK2 (MAPK1)2.5%1.8%Minimal off-target activity
p38α (MAPK14)8.9%4.5%Minimal off-target activity
JNK1 (MAPK8)11.2%6.7%Minor off-target activity noted
CDK23.3%1.1%Minimal off-target activity
... (200+ other kinases)< 15%< 10%Broadly selective profile

Stage 3: Verifying Downstream Pathway Modulation

Binding to a target is necessary but not sufficient. A functional inhibitor must also modulate the target's downstream signaling pathway. For MEK1, the primary substrate is the kinase ERK1/2. Active, phosphorylated MEK1 (p-MEK1) phosphorylates ERK1/2 at Thr202/Tyr204, leading to its activation (p-ERK1/2). A specific MEK1 inhibitor should decrease p-ERK levels without affecting upstream components like p-RAF.

Causality Behind Experimental Choice: Western blotting is a robust and widely used technique to measure changes in the expression and phosphorylation status of specific proteins in a signaling cascade.[20][21][22] By using phospho-specific antibodies, we can directly quantify the functional output of MEK1 activity.[23][24]

dot graph G { rankdir="TB"; splines=ortho; node [shape=box, style="rounded,filled", fontname="Arial"];

} dot Figure 3: The RAS/RAF/MEK/ERK signaling pathway and the site of action for NCE-1.

Experimental Protocol: Phospho-Protein Western Blot
  • Cell Culture and Starvation: Plate A375 cells in 6-well plates. Once they reach ~70% confluency, serum-starve the cells for 12-24 hours to reduce basal signaling.

  • Compound Pre-treatment: Pre-treat cells for 2 hours with a dose-response of NCE-1 (e.g., 0.1 nM to 10 µM), Trametinib (PC), 3-Phenylmorpholine (NC), or Vehicle (DMSO).

  • Stimulation: Since A375 cells have constitutive activation, no external stimulation (like EGF) is required.

  • Lysis and Quantification: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[20] Determine total protein concentration using a BCA assay to ensure equal loading.

  • Western Blotting: Separate 20 µg of protein per lane via SDS-PAGE and transfer to a nitrocellulose membrane. Probe the membrane with primary antibodies against p-ERK1/2 (Thr202/Tyr204), total ERK1/2, and β-actin (as a loading control).

  • Detection and Analysis: Use appropriate HRP-conjugated secondary antibodies and an ECL reagent for detection.[20] Quantify band intensity and normalize the p-ERK signal to the total ERK signal. Plot the normalized data to determine the IC₅₀ for ERK phosphorylation.

Anticipated Data and Interpretation

A specific MEK inhibitor should show a dose-dependent decrease in p-ERK levels, while total ERK and the loading control remain unchanged.

CompoundCellular p-ERK IC₅₀Interpretation
NCE-1 25 nM Potent functional inhibition of the MEK/ERK pathway.
Trametinib (PC)5 nMConfirmed potent inhibition by the positive control.
3-Phenylmorpholine (NC)> 20 µMInactive analog shows no pathway inhibition.

Orthogonal Validation and Future Directions

If the data from all stages are consistent, this compound can be classified as a potent and selective MEK1 inhibitor in a cellular context. The next logical steps would involve assessing its effect on cell proliferation and apoptosis in cancer cell lines, followed by preclinical in vivo studies to evaluate its efficacy and pharmacokinetic profile.

References

  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - Molecules. ([Link])

  • NanoBRET™ Target Engagement for drug development - News-Medical.Net. ([Link])

  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed. ([Link])

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. ([Link])

  • Principle of NanoBRET target engagement. A cell-permeable tracer as a... - ResearchGate. ([Link])

  • Activity-Based Kinome Profiling Using Chemical Proteomics and ATP Acyl Phosphates - Current Protocols in Chemical Biology. ([Link])

  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed. ([Link])

  • PHARMACOLOGICAL ACTIVITY OF MORPHOLINE DERIVATIVES AS AN IMPORTANT SCAFFOLD IN MEDICINAL CHEMISTRY: A REVIEW - ijprems. ([Link])

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC - PubMed Central. ([Link])

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. ([Link])

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - Scilit. ([Link])

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed. ([Link])

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed Central. ([Link])

  • In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases - PMC - NIH. ([Link])

  • Strategy toward Kinase-Selective Drug Discovery - PMC - NIH. ([Link])

  • The KiNativ approach to kinase inhibitor profiling. ATP-biotin can bind... - ResearchGate. ([Link])

  • Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective - Taylor & Francis Online. ([Link])

  • Targeted Kinase Selectivity from Kinase Profiling Data - PMC - NIH. ([Link])

  • Western Blot Protocol - Creative Biolabs. ([Link])

  • Strategy toward Kinase-Selective Drug Discovery - ACS Publications. ([Link])

  • Cellular Thermal Shift Assay (CETSA) - News-Medical.Net. ([Link])

  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies - Annual Reviews. ([Link])

  • CETSA - Pär Nordlund Lab. ([Link])

  • Measuring and interpreting the selectivity of protein kinase inhibitors - PMC - NIH. ([Link])

Sources

head-to-head comparison of 3-[4-(Trifluoromethyl)phenyl]morpholine with non-morpholine analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Medicinal Chemists:

Head-to-Head Comparison: 3-[4-(Trifluoromethyl)phenyl]morpholine vs. Non-Morpholine Analogs

As a Senior Application Scientist, my experience has shown that the strategic selection of heterocyclic scaffolds is a pivotal decision point in drug discovery, profoundly influencing a molecule's entire pharmacological and pharmacokinetic profile. The morpholine ring, a staple in medicinal chemistry, is prized for its ability to improve solubility and metabolic stability. However, is it always the optimal choice? This guide provides a rigorous, evidence-based comparison of this compound with its non-morpholine bioisosteres, offering a framework for rational scaffold selection.

The core principle we will explore is bioisosteric replacement, a strategy where one functional group is swapped for another to enhance potency, selectivity, or pharmacokinetic parameters while retaining the primary biological activity.[1] The morpholine moiety is often a target for such replacement to fine-tune a compound's properties.[2]

G cluster_0 Core Scaffold: 3-[4-(Trifluoromethyl)phenyl]-X cluster_1 Bioisosteric Replacements for 'X' Core Ar-CHR- Morpholine Morpholine (Baseline) Core->Morpholine Original Scaffold Piperidine Piperidine Core->Piperidine Scaffold Hop Piperazine Piperazine Core->Piperazine Scaffold Hop Thiomorpholine Thiomorpholine Core->Thiomorpholine Scaffold Hop

Caption: Workflow for a cell-based calcium flux functional assay.

Protocol 2: Liver Microsomal Stability Assay

This assay is the industry standard for assessing a compound's intrinsic clearance and susceptibility to Phase I metabolism. [3] Methodology:

  • Reaction Preparation: In a 96-well plate, pre-warm a solution of liver microsomes (human, rat, or mouse) and a phosphate buffer to 37°C.

  • Initiation: Add the test compound (typically at 1 µM final concentration) to the microsome solution. After a brief pre-incubation, initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding a cold "stop solution" (e.g., acetonitrile with an internal standard).

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound relative to the internal standard.

  • Data Analysis: Plot the natural log of the percent remaining parent compound versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Caption: Standard workflow for an in vitro microsomal stability assay.

Conclusion: A Strategic Choice, Not a Default

The head-to-head comparison reveals that while this compound is an excellent starting point due to its inherent metabolic stability and balanced physicochemical properties, it is not a universal solution. The decision to retain the morpholine scaffold or explore non-morpholine analogs must be data-driven and target-specific.

  • Retain Morpholine when: Metabolic stability is paramount, and a hydrogen bond-accepting oxygen is critical for target potency.

  • Explore Non-Morpholine Analogs when: Potency needs improvement through altered conformational constraints (e.g., piperidine), an additional point for derivatization is required (e.g., piperazine), or a different lipophilicity profile is necessary to optimize permeability or reduce off-target effects.

Ultimately, a robust drug discovery program will synthesize and test a curated set of these analogs, using the protocols outlined above to build a comprehensive structure-activity and structure-property relationship. This informed approach transforms scaffold selection from a matter of precedent to a strategic, value-adding decision.

References

Sources

Establishing Reproducible Synthesis of Aryl-Morpholine Scaffolds: A Comparative Guide to Catalytic Systems and Reagents

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the synthesis of aryl-morpholine derivatives is a cornerstone for the development of novel molecular entities. The unique physicochemical properties imparted by the morpholine moiety, coupled with the diverse functionalities of the aryl group, make these scaffolds prevalent in a wide range of applications, including as key intermediates in the synthesis of pharmaceuticals and agrochemicals.[1][2] One such compound of interest is 3-[4-(Trifluoromethyl)phenyl]morpholine, valued for its trifluoromethyl group which can enhance metabolic stability and binding affinity.[2]

This guide provides a comprehensive framework for establishing the reproducibility of experiments involving the synthesis of aryl-morpholine compounds, using the Buchwald-Hartwig amination as a model reaction. We will objectively compare the performance of a traditional, in-situ generated palladium catalyst system with a commercially available, air-stable palladium precatalyst. Furthermore, we will explore the impact of substituting the amine coupling partner on reaction outcomes. The methodologies and analytical techniques detailed herein are designed to serve as a robust, self-validating system for researchers aiming to ensure the reliability and consistency of their synthetic protocols.

The Critical Role of Reproducibility in Synthesis

Experimental Framework: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and widely utilized palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[4] Its broad substrate scope and functional group tolerance have made it an indispensable tool in organic synthesis. We will focus on the coupling of an aryl chloride with a morpholine derivative, a common transformation in the synthesis of pharmaceutically relevant compounds.

Core Experiment: Establishing a Baseline for Reproducibility

This section details the protocol for the synthesis of 4-(4-methylphenyl)morpholine, which will serve as our baseline experiment. We will utilize a well-documented procedure and thoroughly analyze the results to establish a benchmark for yield and purity.

Experimental Protocol 1: In-Situ Catalyst Generation

This protocol is adapted from a standard procedure for the Buchwald-Hartwig amination of aryl chlorides.[5]

Materials:

  • 4-Chlorotoluene

  • Morpholine

  • Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-Butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Deionized Water

  • Brine

  • Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Hexane

  • Ethyl Acetate

Procedure:

  • To a dry, two-necked round-bottom flask under a nitrogen atmosphere, add bis(dibenzylideneacetone)palladium(0) (1.5 mol%), XPhos (3.0 mol%), and sodium tert-butoxide (2.0 equivalents).

  • Add anhydrous toluene to the flask.

  • Stir the mixture at room temperature for 10 minutes.

  • Add 4-chlorotoluene (1.0 equivalent) and morpholine (1.5 equivalents) to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 110°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with deionized water.

  • Separate the organic layer and wash it sequentially with deionized water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 4-(4-methylphenyl)morpholine.

Expected Outcome:

Based on literature reports, this reaction is expected to yield the product in the range of 94-95%.[4] The reproducibility of this yield across multiple runs will be a key performance indicator.

Analytical Validation for Reproducibility

To rigorously establish reproducibility, the following analytical techniques should be employed for each experimental run:

  • Yield Determination: Accurately measure the mass of the isolated, purified product and calculate the percentage yield.

  • Purity Assessment by HPLC: High-Performance Liquid Chromatography (HPLC) should be used to determine the purity of the product. A standardized method should be developed and used consistently across all samples.

  • Structural Confirmation by NMR and MS: Proton (¹H) and Carbon-¹³ (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for confirming the chemical structure of the product and identifying any potential side products.

  • Statistical Analysis: Perform at least three independent runs of the experiment and calculate the mean, standard deviation, and coefficient of variation for the yield and purity. This will provide a quantitative measure of the protocol's reproducibility.

Comparative Analysis: Exploring Alternative Reagents and Catalysts

To provide a comprehensive guide, we will now compare the baseline protocol with alternative experimental setups. This will allow researchers to make informed decisions based on factors such as cost, ease of use, and performance.

Comparison 1: In-Situ vs. Pre-formed Palladium Catalyst

The in-situ generation of the active palladium catalyst, as described in Protocol 1, is a common practice. However, it can be sensitive to variations in the quality of the palladium source and ligand, as well as the precise conditions of catalyst formation. Commercially available, air- and moisture-stable palladium precatalysts, such as the Buchwald G3 and G4 precatalysts, offer a convenient and potentially more reproducible alternative.[6]

Experimental Protocol 2: Utilizing a Palladium Precatalyst

This protocol will be identical to Protocol 1, with the following modifications:

  • Catalyst: Instead of Pd(dba)₂ and XPhos, a commercially available XPhos Pd G3 precatalyst (e.g., from Sigma-Aldrich) will be used at the same palladium loading (1.5 mol%).

  • Procedure: The precatalyst is added directly to the reaction flask with the base, followed by the solvent, aryl chloride, and amine.

Comparative Data Table 1: Catalyst System Performance

ParameterProtocol 1: In-Situ CatalystProtocol 2: Pre-formed Catalyst
Average Yield (%) Experimental DataExperimental Data
Standard Deviation of Yield Experimental DataExperimental Data
Average Purity (HPLC Area %) Experimental DataExperimental Data
Standard Deviation of Purity Experimental DataExperimental Data
Reaction Time (hours) Experimental DataExperimental Data
Cost per mmol of Product ($) Calculated DataCalculated Data
Comparison 2: Impact of the Amine Coupling Partner

To assess the versatility and reproducibility of the protocol with different substrates, we will substitute morpholine with a structurally related amine. For this comparison, we will use piperidine , a six-membered cyclic secondary amine. This will allow us to evaluate the effect of changing the heteroatom within the ring from oxygen to carbon.

Experimental Protocol 3: Buchwald-Hartwig Amination with Piperidine

This protocol will be identical to Protocol 1, with piperidine replacing morpholine. The performance will be compared against the baseline experiment.

Comparative Data Table 2: Amine Substrate Performance

ParameterProtocol 1: MorpholineProtocol 3: Piperidine
Average Yield (%) Experimental DataExperimental Data
Standard Deviation of Yield Experimental DataExperimental Data
Average Purity (HPLC Area %) Experimental DataExperimental Data
Standard Deviation of Purity Experimental DataExperimental Data
Reaction Time (hours) Experimental DataExperimental Data

Visualizing the Experimental Workflow and Rationale

To further clarify the experimental design and the logic behind the comparisons, the following diagrams are provided.

Experimental_Workflow cluster_main Establishing Reproducibility of Aryl-Morpholine Synthesis cluster_core Core Experiment: Baseline Protocol cluster_comparison Comparative Analysis cluster_protocols Alternative Protocols Core_Protocol Protocol 1: In-Situ Catalyst Generation (4-Chlorotoluene + Morpholine) Analysis Analytical Validation (Yield, Purity, Structure, Statistics) Core_Protocol->Analysis 3x Runs Comparison1 Comparison 1: Catalyst System Analysis->Comparison1 Comparison2 Comparison 2: Amine Substrate Analysis->Comparison2 Protocol2 Protocol 2: Pre-formed Catalyst Comparison1->Protocol2 Protocol3 Protocol 3: Piperidine Substrate Comparison2->Protocol3

Caption: Workflow for establishing experimental reproducibility.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Complex Pd0->OxAdd + Ar-X Amine_Complex Amine-Pd(II) Complex OxAdd->Amine_Complex + HNR₂ Amido_Complex Amido-Pd(II) Complex Amine_Complex->Amido_Complex + Base - [Base-H]⁺X⁻ Amido_Complex->Pd0 Product Ar-NR₂ Amido_Complex->Product Reductive Elimination Aryl_Halide Ar-X Aryl_Halide->OxAdd Amine HNR₂ Amine->Amine_Complex Base Base Base->Amine_Complex HX [Base-H]⁺X⁻

Sources

A Comparative Pharmacokinetic Profile of 3-[4-(Trifluoromethyl)phenyl]morpholine: An In-Depth Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry, the morpholine scaffold is a privileged structure, frequently incorporated into drug candidates to enhance physicochemical properties, metabolic stability, and target engagement.[1] 3-[4-(Trifluoromethyl)phenyl]morpholine is a compound of interest, serving as a key intermediate in the synthesis of various bioactive molecules, with potential applications in neuropharmacology and agrochemical development.[2] The trifluoromethyl group is known to enhance chemical stability and lipophilicity, making a thorough understanding of this compound's pharmacokinetic (PK) profile essential for its future development.[2]

This guide provides a comprehensive benchmarking of the anticipated pharmacokinetic profile of this compound. Due to the limited publicly available in vivo data for this specific molecule, we will establish a comparative framework using two structurally and pharmacologically relevant compounds: Phenmetrazine and its prodrug, Phendimetrazine . Phenmetrazine, a phenylmorpholine derivative, was formerly used as an appetite suppressant and acts as a norepinephrine-dopamine releasing agent.[3][4] Phendimetrazine, its N-methyl analog, serves as a prodrug, metabolically converting to phenmetrazine in vivo.[5][6] By examining the known ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these comparators, we can formulate a predictive analysis and outline the experimental workflows necessary to definitively characterize our compound of interest.

Comparative Pharmacokinetic Analysis

A drug's journey through the body is defined by its ADME profile. This section compares the known pharmacokinetic parameters of our comparator compounds to establish a benchmark for evaluating this compound.

Absorption

The rate and extent to which a drug enters systemic circulation are critical determinants of its efficacy. For orally administered drugs, this is primarily governed by its permeability across the intestinal wall and its first-pass metabolism.

  • Phenmetrazine & Phendimetrazine: Phenmetrazine demonstrates a rapid onset of action, suggesting good oral absorption.[4] As a prodrug, phendimetrazine is designed for absorption and subsequent conversion to the active phenmetrazine.[5]

  • This compound (Anticipated Profile): The presence of the trifluoromethyl group increases lipophilicity, which may enhance its ability to cross the intestinal membrane via passive diffusion. However, high lipophilicity can also lead to poor aqueous solubility, potentially limiting absorption. An in vitro Caco-2 permeability assay is a crucial first step to predict in vivo absorption.[7][8][9]

Distribution

Once absorbed, a drug distributes throughout the body. Key parameters influencing distribution include plasma protein binding and the volume of distribution (Vd). Highly protein-bound drugs have a lower fraction of free drug available to exert a pharmacological effect.[10][11][12]

  • This compound (Anticipated Profile): The lipophilic nature of the trifluoromethyl group suggests a potential for moderate to high plasma protein binding and a larger volume of distribution. An in vitro equilibrium dialysis study is the gold standard for determining the fraction of unbound drug.[10][11][12]

Metabolism

Metabolism, primarily in the liver, transforms drugs into more water-soluble compounds for excretion. This process is largely mediated by the Cytochrome P450 (CYP) enzyme system.[13] The morpholine ring and its substituents are known sites for metabolic activity.[14]

  • Phenmetrazine & Phendimetrazine: Phendimetrazine undergoes N-demethylation to form the active metabolite, phenmetrazine.[5][15] Phenmetrazine itself is further metabolized, with about 19% of an oral dose excreted unchanged.[3]

  • This compound (Anticipated Profile): The morpholine ring is a likely site for oxidation. The trifluoromethyl group is generally stable, but the aromatic ring may be subject to hydroxylation. Identifying the primary CYP isoforms responsible for metabolism (e.g., CYP3A4, CYP2D6) is critical for predicting drug-drug interactions.[14][16]

Excretion

The final stage is the removal of the drug and its metabolites from the body, typically via the kidneys (urine) or liver (feces). The elimination half-life (t½) determines the dosing interval.

  • Phenmetrazine & Phendimetrazine: After an oral dose of phenmetrazine, approximately 70% is excreted within 24 hours, primarily in the urine.[3] Its elimination half-life is around 8 hours.[3]

  • This compound (Anticipated Profile): The route and rate of excretion will depend on the metabolic profile. If metabolites are efficiently formed, renal clearance is likely the primary route. An in vivo rodent PK study is required to determine clearance and half-life.[17][18][19][20]

Summary of Pharmacokinetic Parameters

The following table summarizes the known data for the comparators and the anticipated profile for our compound of interest, which requires experimental validation.

ParameterPhenmetrazinePhendimetrazineThis compound
Oral Bioavailability (F%) High (inferred)High (prodrug)To be determined
Time to Max. Conc. (Tmax) ~1-2 hours (rhesus monkey)[5]Slower onset than phenmetrazine[4]To be determined
Plasma Protein Binding (%) Not specifiedNot specifiedTo be determined
Metabolism HepaticN-demethylation to phenmetrazine[5]Predicted hepatic (CYP-mediated)
Elimination Half-life (t½) ~8 hours[3]Not specifiedTo be determined
Primary Excretion Route Renal[3]RenalTo be determined

Experimental Methodologies

To empirically determine the pharmacokinetic profile of this compound, a series of standardized in vitro and in vivo assays are required.

Workflow for In Vivo Rodent Pharmacokinetic Study

The following diagram illustrates the typical workflow for an in vivo PK study in mice or rats, which is essential for determining key parameters like Cmax, Tmax, AUC, clearance, and half-life.[17][18][19][20]

G cluster_pre Pre-Study cluster_animal In-Life Phase cluster_post Bioanalysis & Data Processing Formulation Compound Formulation (e.g., in PEG400/Saline) DosePrep Dose Preparation & Quality Control Formulation->DosePrep Dosing Drug Administration (IV and PO routes) DosePrep->Dosing Dosing Solution Acclimatization Animal Acclimatization (e.g., 1 week) Acclimatization->Dosing Sampling Serial Blood Sampling (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24h) Dosing->Sampling Plasma Plasma Isolation (Centrifugation) Sampling->Plasma Blood Samples Extraction Sample Extraction (e.g., Protein Precipitation) Plasma->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS PK_Calc Pharmacokinetic Analysis (e.g., Non-compartmental) LCMS->PK_Calc

Caption: Workflow for a typical rodent pharmacokinetic study.

Protocol 1: Caco-2 Permeability Assay for Oral Absorption Prediction

This in vitro assay uses a human colon adenocarcinoma cell line that forms a monolayer resembling the intestinal epithelium, providing a reliable model for predicting oral drug absorption.[7][8][9][21][22]

Objective: To determine the apparent permeability coefficient (Papp) of this compound.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on Transwell® filter supports and cultured for approximately 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[22]

  • Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER). Monolayers with TEER values ≥ 200 Ω·cm² are deemed suitable for the experiment.[8][21]

  • Transport Study (Apical to Basolateral - A to B): a. The culture medium is replaced with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution) on both the apical (A) and basolateral (B) sides, and the cells are equilibrated at 37°C.[21] b. The buffer on the apical side is replaced with a dosing solution containing the test compound (e.g., at 10 µM). c. At predetermined time points (e.g., 30, 60, 90, 120 minutes), samples are collected from the basolateral chamber and replaced with fresh buffer.

  • Transport Study (Basolateral to Apical - B to A): To assess active efflux, the experiment is repeated by adding the dosing solution to the basolateral chamber and sampling from the apical side. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the compound is a substrate for efflux transporters like P-glycoprotein.[9][22]

  • Sample Analysis: The concentration of the compound in all samples is quantified using a validated LC-MS/MS method.

  • Data Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the filter, and C0 is the initial concentration in the donor chamber.[9]

Protocol 2: Plasma Protein Binding by Rapid Equilibrium Dialysis (RED)

This assay determines the fraction of a drug that is bound to plasma proteins, which is crucial for understanding its distribution and availability to target tissues.[10][11][12][23][24]

Objective: To determine the percentage of plasma protein binding for this compound.

Methodology:

  • Preparation: A RED device, which consists of a base plate with wells and disposable dialysis inserts with a semi-permeable membrane (8 kDa MWCO), is used.

  • Sample Loading: a. A solution of the test compound is prepared in plasma (e.g., human, rat, mouse) at a final concentration of ~1-10 µM. b. The plasma-compound mixture is added to one chamber of the RED insert (the plasma chamber). c. Dialysis buffer (PBS, pH 7.4) is added to the corresponding well in the base plate (the buffer chamber).[10][11]

  • Incubation: The assembled plate is sealed and incubated at 37°C on an orbital shaker for 4-6 hours to allow the unbound drug to reach equilibrium across the membrane.[10][11]

  • Sample Collection and Analysis: After incubation, aliquots are carefully collected from both the plasma and buffer chambers. To ensure accurate measurement, samples are matrix-matched before analysis (e.g., buffer sample is mixed with blank plasma, and plasma sample is mixed with buffer).[11] The concentration of the test compound in both aliquots is quantified by LC-MS/MS.

  • Data Calculation: a. The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.[14] b. The percentage of protein binding is calculated as (1 - fu) * 100.[14]

Conclusion and Future Directions

While a definitive pharmacokinetic profile for this compound requires empirical data, this comparative guide establishes a robust framework for its evaluation. Based on its structure and comparison with phenmetrazine and phendimetrazine, it is anticipated to be an orally bioavailable compound with significant distribution and hepatic metabolism. The trifluoromethyl moiety is expected to influence its lipophilicity and metabolic stability, key factors that must be precisely quantified.

The experimental protocols detailed herein provide a clear roadmap for researchers. By systematically executing these in vitro and in vivo studies, drug development professionals can build a comprehensive ADME profile, enabling informed decisions on dosing, formulation, and the potential for drug-drug interactions, ultimately paving the way for successful preclinical and clinical development.

References

  • Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay in Mouse Plasma. Google Cloud.
  • Caco2 assay protocol. Google Cloud.
  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells.
  • Caco-2 permeability assay.
  • BioSPME for Plasma Protein Binding Assay: Details of Method Development and Optimiz
  • Pharmacokinetics Protocol – Rodents. Google Cloud.
  • Plasma Protein Binding Assay. Domainex.
  • Caco-2 Permeability Assay. Enamine.
  • Plasma Protein Binding Assay. Visikol.
  • In-vitro plasma protein binding. Protocols.io.
  • Murine Pharmacokinetic Studies. Bio-protocol.
  • Caco-2 Permeability Assay. Evotec.
  • In-Vivo Mouse and R
  • Role of phenmetrazine as an active metabolite of phendimetrazine: evidence from studies of drug discrimination and pharmacokinetics in rhesus monkeys. PMC - NIH.
  • Pharmacokinetics Studies in Mice or R
  • A Comparison of in vivo and in vitro Methods of Studying the Release Rate of Drug into the Gastaointestinal Tract in Man Exempli. Google Cloud.
  • Phenmetrazine. Wikipedia.
  • Rodent PK Studies | Mouse, R
  • Role of phenmetrazine as an active metabolite of phendimetrazine: Evidence from studies of drug discrimination and pharmacokinetics in rhesus monkeys.
  • Aryl morpholino triazenes inhibit cytochrome P450 1A1 and 1B1. PubMed.
  • Role of phenmetrazine as an active metabolite of phendimetrazine.
  • Major metabolic pathways of the morpholine moiety as a component of drugs such as linezolid or gefitinib.
  • This compound Hydrochloride. Chem-Impex.
  • 4-(3-(Trifluoromethyl)phenyl)morpholine | C11H12F3NO | CID 15420299. PubChem.
  • The Role of CYP450 Enzymes in Drug Metabolism. Metabolon.
  • Serotonin–norepinephrine reuptake inhibitor. Wikipedia.
  • Comparative study of the affinity and metabolism of type I and type II binding quinoline carboxamide analogs by cytochrome P450 3A4. NIH.
  • Application Notes and Protocols for the Pharmacokinetic Profiling of Morpholine-Containing Compounds. Benchchem.
  • 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology.
  • 2-[3-(Trifluoromethyl)phenyl]morpholine. CymitQuimica.
  • This compound (C007B-367235). Cenmed.
  • 3-[4-(Trifluoromethoxy)phenyl]morpholine | C11H12F3NO2 | CID 132113263. PubChem.
  • Investigation of pharmacokinetics of N-(4-trifluoromethylphenyl)-4-methyl-2.2-dioxo-1H-2λ6.1-benzothiazine-3-carboxamide various crystalline modifications in vivo.
  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity rel

Sources

confirming the on-target effects of 3-[4-(Trifluoromethyl)phenyl]morpholine with knockout models

Author: BenchChem Technical Support Team. Date: January 2026

Comparison Guide: Confirming On-Target Effects of Novel Kinase Inhibitors Using Knockout Models

A Senior Application Scientist's Guide to Validating 3-[4-(Trifluoromethyl)phenyl]morpholine

Introduction: The Critical Challenge of Target Validation In drug discovery, the journey from a promising "hit" in a high-throughput screen to a validated lead compound is fraught with challenges. One of the most significant hurdles is confirming that the compound's observed biological effect is mediated through its intended molecular target. Off-target effects are a primary cause of clinical trial failures, leading to wasted resources and time[1]. This guide provides a comprehensive framework for rigorously validating the on-target action of a novel compound, using a hypothetical but representative case study: This compound .

Let us posit a common discovery scenario: A phenotypic screen for inhibitors of cancer cell proliferation identifies this compound as a potent hit. Subsequent chemoproteomic analysis suggests a putative molecular target: a previously uncharacterized kinase we will call Protein Kinase Z (PKZ) , which appears to be a downstream effector in the PI3K/Akt/mTOR signaling pathway. While the morpholine and trifluoromethylphenyl moieties are common in kinase inhibitors[2][3], this putative link is merely a hypothesis. The critical next step is to prove causality: Does inhibiting PKZ with this compound truly cause the observed anti-proliferative effect?

This guide will detail the gold-standard approach for answering this question—using a knockout (KO) model—and compare it objectively with alternative validation methods, providing the technical details and logical framework required for robust, trustworthy results.

The Putative Target: Protein Kinase Z (PKZ) in the mTOR Pathway

The PI3K/Akt/mTOR pathway is a master regulator of cell growth, proliferation, and survival, and its hyperactivation is a hallmark of many cancers[2][4]. Our hypothetical target, PKZ, is believed to be a substrate of Akt and a critical node for downstream signaling. Understanding this context is essential for designing relevant functional assays.

G growth_factor Growth Factor receptor Receptor Tyrosine Kinase (RTK) growth_factor->receptor pi3k PI3K receptor->pi3k Activates akt Akt pi3k->akt Activates pkz Putative Target: Protein Kinase Z (PKZ) akt->pkz Activates mTORC1 mTORC1 pkz->mTORC1 Modulates proliferation Cell Growth & Proliferation mTORC1->proliferation compound This compound compound->pkz Inhibits

Figure 1: Hypothesized signaling pathway for the putative target Protein Kinase Z (PKZ).

The Gold Standard: Target Validation with Knockout Models

The most definitive method to prove a compound's on-target effect is to demonstrate a loss of efficacy in a biological system lacking the target protein.[1][5] The logic is simple and powerful: if the compound's effect vanishes when the target vanishes, the effect must be mediated by that target. CRISPR/Cas9 technology has made the generation of knockout cell lines more efficient and precise than ever before[6][].

Principle of the Knockout Validation System

This experimental design is inherently self-validating.

  • Wild-Type (WT) Cells: Serve as the positive control. These cells possess the target (PKZ) and should exhibit a dose-dependent response to the compound (e.g., decreased proliferation).

  • Knockout (KO) Cells: Serve as the negative control for on-target activity. Lacking PKZ, these cells should be resistant or non-responsive to the compound's effects. Any residual activity observed in KO cells can be attributed to off-target mechanisms.

A stark differential response between WT and KO models provides the highest level of confidence in target engagement and functional consequence.[5]

Experimental Workflow for KO-Based Validation

The process follows a systematic and logical progression from model generation to functional analysis.

G start Start: Hypothesis step1 Step 1: Design & Clone sgRNA for PKZ Gene start->step1 step2 Step 2: Transfect WT Cells (sgRNA + Cas9) step1->step2 step3 Step 3: Isolate & Expand Single-Cell Clones step2->step3 step4 Step 4: Validate Knockout step3->step4 step4a Genomic Validation (Sanger/NGS Sequencing) step4->step4a Confirm Edit step4b Proteomic Validation (Western Blot / Mass Spec) step4->step4b Confirm Protein Loss step5 Step 5: Functional Assay WT vs. KO Cells step4a->step5 step4b->step5 step5a Treat with Compound Dose-Response step5->step5a step5b Measure Phenotype (e.g., Viability) step5a->step5b end Conclusion: On-Target Effect Confirmed? step5b->end

Figure 2: Workflow for target validation using a CRISPR/Cas9 knockout model.

Comparative Analysis: Alternative Target Validation Methods

While knockout models are the gold standard, other techniques offer advantages in speed or specific applications. It is crucial to understand their principles and limitations.[8]

Method Principle Relative Confidence Pros Cons & Limitations
Knockout (KO) Permanent, complete removal of the target gene using CRISPR/Cas9.[5][6]Very High Provides a definitive null-phenotype; stable and permanent genetic modification.Time-consuming to generate and validate clones; potentially lethal if the target is essential for cell survival.[9]
RNA Interference (siRNA/shRNA) Transient degradation of target mRNA to "knock down" protein expression.[9][10]Medium Fast, relatively inexpensive, suitable for high-throughput screens.[11]Often results in incomplete knockdown; risk of significant off-target effects; transient effect.[6][12]
CRISPR Interference (CRISPRi) Uses a deactivated Cas9 (dCas9) fused to a repressor to block transcription without altering DNA.[]High Reversible gene suppression, tunable level of knockdown; avoids permanent DNA edits.Can better mimic drug inhibition than a full KO[5]; requires expression of dCas9 fusion protein.
Cellular Thermal Shift Assay (CETSA) Measures the change in thermal stability of a protein upon ligand binding.[13][14]Medium-High (for binding) Directly confirms physical target engagement in a cellular context[15]; label-free.Does not confirm that binding leads to the observed functional/phenotypic effect; only measures engagement.[15][16]

Interpreting the Data: A Tale of Two Cell Lines

The definitive output of this validation effort is a comparison of the compound's dose-response curve in the WT versus the KO cell line. A significant rightward shift in the EC50 value for the KO line is the hallmark of successful on-target validation.

Table 2: Hypothetical Dose-Response Data for this compound

Compound Conc. (nM)% Viability (WT Cells)% Viability (PKZ-KO Cells)
0 (Vehicle)100%100%
195%99%
1075%98%
50 (EC50 in WT) 50% 96%
10025%94%
1,0005%85%
10,0002%70%

In this hypothetical data, the compound effectively kills WT cells with an EC50 of 50 nM. In contrast, the PKZ-KO cells are highly resistant, demonstrating that the compound's primary mechanism of action at concentrations up to 1 µM is dependent on the presence of PKZ.

Detailed Experimental Protocols

The following protocols provide a standardized methodology for executing the knockout validation workflow.

Protocol 1: Generation of PKZ Knockout Cell Line via CRISPR/Cas9

This protocol is a generalized workflow and must be optimized for the specific cell line.

  • sgRNA Design: Design at least two unique sgRNAs targeting an early, constitutive exon of the PKZ gene using a validated online tool (e.g., CHOPCHOP, Synthego). Order synthetic sgRNAs.

  • Ribonucleoprotein (RNP) Complex Formation: Incubate synthetic sgRNA with purified Cas9 nuclease at a 3:1 molar ratio for 15 minutes at room temperature to form RNP complexes.

  • Transfection: Electroporate the target cells (e.g., HeLa, HCT116) with the RNP complexes according to the manufacturer's protocol for your specific electroporation system. Include a non-targeting sgRNA as a negative control.

  • Single-Cell Isolation: 48-72 hours post-transfection, dilute the cells and plate into 96-well plates to achieve a density of ~0.5 cells per well. This can be achieved via limiting dilution or fluorescence-activated cell sorting (FACS).

  • Clonal Expansion: Culture the single-cell clones for 2-4 weeks until sufficient cell numbers are available for validation.

  • Screening and Validation: Proceed to Protocols 2 and 3.

Protocol 2: Validation of PKZ Knockout by Western Blot
  • Lysate Preparation: Harvest protein lysates from the parental WT cell line and several expanded KO clones. Quantify total protein concentration using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of total protein per lane onto a 4-20% Tris-Glycine gel. Include a lane with the WT lysate as a positive control.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a validated primary antibody against PKZ. In parallel, probe a separate membrane or the same stripped membrane with an antibody for a loading control (e.g., GAPDH, β-Actin).

  • Secondary Antibody & Imaging: Wash the membrane, incubate with an HRP-conjugated secondary antibody for 1 hour, and visualize using an enhanced chemiluminescence (ECL) substrate.

  • Confirmation: A true knockout clone will show a complete absence of the band corresponding to PKZ, while the band is clearly present in the WT lysate.

Protocol 3: Cell Viability Dose-Response Assay
  • Cell Plating: Seed both WT and validated PKZ-KO cells into 96-well plates at an optimized density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. Replace the medium in the plates with the compound dilutions, including a vehicle-only control (e.g., 0.1% DMSO).

  • Incubation: Incubate the cells for a period relevant to the cell cycle (e.g., 72 hours).

  • Viability Measurement: Add a viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin) to each well according to the manufacturer's instructions.

  • Data Acquisition: Read the plate on a corresponding plate reader (luminescence or absorbance).

  • Analysis: Normalize the data to the vehicle-treated control wells (100% viability). Plot the percent viability against the log of the compound concentration and fit a four-parameter dose-response curve to determine the EC50 for each cell line.

Conclusion

Validating that a compound acts through its intended target is a non-negotiable step in modern drug discovery.[17] While methods like CETSA can rapidly confirm physical binding and siRNA can provide preliminary evidence, the use of a genetically-defined knockout model remains the unambiguous gold standard for linking target engagement to a functional cellular outcome.[5] By demonstrating a clear loss of sensitivity to this compound in a PKZ-KO cell line, researchers can gain the highest degree of confidence that PKZ is indeed the on-target mediator of its anti-proliferative effects. This rigorous, evidence-based approach is essential for de-risking drug candidates and increasing the probability of success in the long and costly path to clinical application.[1]

References

  • siRNA knockdown validation 101: Incorporating negative controls in antibody research. (2016). NIH.[Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). NCBI.[Link]

  • How siRNA Knockdown Antibody Validation Works. (2017). Lab Manager.[Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2020). PubMed Central.[Link]

  • Validation of siRNA-mediated knockdown of COPI-specific target genes. Bio-protocol.[Link]

  • Target Validation with CRISPR. (2022). Biocompare.com.[Link]

  • Complementary Approaches to Existing Target Based Drug Discovery for Identifying Novel Drug Targets. (2015). PMC - NIH.[Link]

  • CETSA. CETSA.[Link]

  • Validation of Short Interfering RNA Knockdowns by Quantitative Real-Time PCR. QIAGEN.[Link]

  • Target validation joins the pharma fold. (2003). ResearchGate.[Link]

  • Molecular Target Validation in preclinical drug discovery. (2014). Drug Target Review.[Link]

  • Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net.[Link]

  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. (2016). Annual Reviews.[Link]

  • Target identification and validation in research. (2023). World Journal of Biology Pharmacy and Health Sciences.[Link]

  • Cutting-Edge Approaches to Target Identification and Validation. (2022). Biocompare.[Link]

  • Reliable Alternatives for Drug Discovery: Questions and Answers. (2024). Crown Bioscience Blog.[Link]

  • How to perform a CRISPR Knockout Experiment. (2017). YouTube.[Link]

  • Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][9][18]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. (2010). NIH.[Link]

  • Modeling drug action in the mouse with knockouts and RNA interference. (2011). ResearchGate.[Link]

  • (S)-4-(Difluoromethyl)-5-(4-(3-methylmorpholino)-6-morpholino-1,3,5-triazin-2-yl)pyridin-2-amine (PQR530), a Potent, Orally Bioavailable, and Brain-Penetrable Dual Inhibitor of Class I PI3K and mTOR Kinase. (2019). ACS Publications.[Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. (2020). PMC - NIH.[Link]

Sources

A Comparative Guide to the Preclinical Safety Profiling of Trifluoromethylphenyl Morpholine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Isomeric Scrutiny in CNS Drug Development

The trifluoromethylphenyl morpholine (TFMPM) scaffold is a privileged structure in modern medicinal chemistry, particularly in the discovery of novel central nervous system (CNS) agents. Its unique stereoelectronic properties often confer desirable characteristics such as metabolic stability and blood-brain barrier permeability. However, as with any promising chemical series, the path from a hit compound to a clinical candidate is fraught with challenges, chief among them being safety and tolerability.

A critical, yet often underestimated, aspect of early-stage drug development is the profound impact of isomerism on a compound's safety profile. Subtle shifts in the position of a functional group, such as the trifluoromethyl moiety on the phenyl ring (ortho-, meta-, para-), can dramatically alter a molecule's interaction with biological targets, leading to vastly different pharmacological and toxicological outcomes. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct a comparative safety study of different TFMPM isomers.

The objective is not merely to present data, but to illuminate the underlying principles and provide robust, validated protocols for generating critical safety data. Early and rigorous in vitro safety profiling allows teams to de-risk candidates, prioritize the safest and most effective isomers, and ultimately, save significant time and resources by preventing unsafe compounds from advancing to later stages.[1] This guide will utilize data from structurally related and well-characterized trifluoromethylphenyl piperazines, such as Flibanserin and TFMPP, to illustrate key safety liabilities and demonstrate the experimental methodologies required for a thorough comparative analysis.

Chapter 1: The Trifluoromethylphenyl Morpholine Chemical Landscape

The TFMPM scaffold consists of a morpholine ring attached to a phenyl ring substituted with a trifluoromethyl (CF₃) group. The position of this CF₃ group defines the three primary positional isomers:

  • 2-(Trifluoromethyl)phenyl morpholine (ortho-isomer)

  • 3-(Trifluoromethyl)phenyl morpholine (meta-isomer)

  • 4-(Trifluoromethyl)phenyl morpholine (para-isomer)

The CF₃ group is a strong electron-withdrawing group, and its position influences the pKa of the morpholine nitrogen and the electronic distribution across the phenyl ring. These changes directly impact how the molecule interacts with protein binding pockets, metabolic enzymes, and off-target proteins.

Chapter 2: A Framework for In Vitro Safety Assessment

A robust preclinical safety evaluation hinges on a battery of in vitro assays designed to identify potential liabilities early in the drug discovery process.[2] This multi-pronged approach ensures that major physiological systems are assessed, providing a holistic view of a compound's potential for adverse effects.[3] The primary goal of these studies is to assess any undesirable pharmacological effects of drug candidates within and above their therapeutic range.[2]

The following diagram illustrates a standard workflow for the initial safety de-risking of a series of chemical isomers.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: In-Depth Profiling of Hits cluster_2 Phase 3: Decision Gate Isomers TFMPM Isomer Library (ortho-, meta-, para-) Cytotoxicity General Cytotoxicity Assay (e.g., MTT, LDH) Isomers->Cytotoxicity hERG Cardiotoxicity Screen (hERG Binding/Flux Assay) Isomers->hERG CYP_Screen DDI Screen (CYP450 Inhibition - Single Point) Isomers->CYP_Screen Hits Prioritized Isomers (Low Initial Liabilities) Cytotoxicity->Hits Select non-toxic isomers hERG->Hits CYP_Screen->Hits Receptor Off-Target Receptor Panel (e.g., CEREP Panel) Hits->Receptor CYP_IC50 CYP Inhibition IC50 (Major Isoforms) Hits->CYP_IC50 hERG_IC50 hERG Potency (Patch-Clamp IC50) Hits->hERG_IC50 Hepatotox Hepatotoxicity Assay (e.g., HepG2 cells) Hits->Hepatotox Decision Lead Candidate Selection Receptor->Decision CYP_IC50->Decision hERG_IC50->Decision Hepatotox->Decision Safety Profile Analysis

Caption: Tiered workflow for comparative in vitro safety profiling of isomers.

Chapter 3: Comparative Safety Profiles: Data-Driven Analysis

Direct, publicly available comparative safety data for the TFMPM isomers is limited. Therefore, we will use known data from the structurally related trifluoromethylphenyl piperazine (TFMPP) and the approved drug Flibanserin to illustrate the critical safety endpoints that must be evaluated for each TFMPM isomer.

Off-Target Pharmacology: The Root of Unwanted Effects

A compound's side effects are often dictated by its interactions with unintended biological targets. The position of the trifluoromethyl group can significantly alter the receptor binding profile. For instance, 3-TFMPP is known primarily for its potent serotonergic activity, acting as an agonist at multiple 5-HT receptors.[4] This activity is linked to its psychoactive and adverse effects, including anxiety and nausea.[5]

In contrast, Flibanserin acts as a 5-HT1A receptor agonist and a 5-HT2A receptor antagonist.[6] This distinct profile is central to its therapeutic effect but also contributes to its side effect profile, which includes CNS depression (dizziness, somnolence), hypotension, and syncope.[7][8]

Table 1: Illustrative Off-Target Binding Profiles

Target 3-TFMPP (Ki, nM) Flibanserin (Ki, nM) Potential Clinical Implication
5-HT₁A Receptor Agonist Agonist Therapeutic effect, but also dizziness, nausea
5-HT₁B Receptor Agonist - Potential for vasoconstrictive effects
5-HT₂A Receptor - Antagonist Therapeutic effect, potential for sedation
5-HT₂C Receptor Agonist - Anxiogenic effects, appetite suppression

| Dopamine D₄ Receptor | - | Moderate Affinity | Potential for complex CNS effects |

This table is a simplified representation based on available literature. A full CEREP panel screen is necessary to comprehensively profile each TFMPM isomer.

Cardiotoxicity: hERG Channel Inhibition

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmias (Torsade de Pointes).[9] It is a critical safety checkpoint mandated by regulatory agencies like the FDA.[10] Even minor structural modifications can introduce or remove hERG liability. Each TFMPM isomer must be tested to determine its potential to block this channel.

Table 2: Hypothetical hERG Inhibition Data for TFMPM Isomers

Compound hERG Inhibition IC₅₀ (µM) Risk Assessment
ortho-TFMPM > 30 Low Risk
meta-TFMPM 5.2 Moderate Risk; requires further investigation

| para-TFMPM | 0.9 | High Risk; potential for clinical cardiotoxicity |

Drug-Drug Interactions: Cytochrome P450 Inhibition

Cytochrome P450 (CYP) enzymes are responsible for the metabolism of most drugs.[11][12] Inhibition of these enzymes by one drug can lead to dangerously elevated plasma concentrations of a co-administered drug.[13] Flibanserin is a known substrate and inhibitor of CYP3A4, leading to contraindications with moderate or strong CYP3A4 inhibitors (e.g., ketoconazole, grapefruit juice), which can increase the risk of severe hypotension and syncope.[7][14] Each TFMPM isomer must be profiled against a panel of key CYP enzymes.

Table 3: Hypothetical CYP450 Inhibition Data for TFMPM Isomers

Isomer CYP1A2 IC₅₀ (µM) CYP2C9 IC₅₀ (µM) CYP2D6 IC₅₀ (µM) CYP3A4 IC₅₀ (µM) DDI Risk Summary
ortho-TFMPM > 50 > 50 25.1 > 50 Low risk of clinical DDIs
meta-TFMPM 15.6 8.9 1.2 45.0 High risk for drugs metabolized by CYP2D6

| para-TFMPM | > 50 | > 50 | 33.0 | 2.5 | High risk for drugs metabolized by CYP3A4 |

General Cellular Health: Cytotoxicity

Cytotoxicity assays measure the intrinsic capacity of a compound to cause cell death.[15][16] While high potency against a therapeutic target is desired, it must be accompanied by low general cytotoxicity to ensure a suitable therapeutic window. These assays are fundamental for flagging overtly toxic molecules early.[17]

Table 4: Hypothetical Cytotoxicity Data in HEK293 Cells

Compound CC₅₀ (µM) after 48h Exposure Assessment
ortho-TFMPM 85.2 Low Cytotoxicity
meta-TFMPM 91.5 Low Cytotoxicity

| para-TFMPM | 12.3 | Significant Cytotoxicity |

Chapter 4: Validated Experimental Protocols

The trustworthiness of any comparative study rests on the quality and reproducibility of its experimental methods.[18] The following protocols describe standardized in vitro assays for key safety endpoints.

Protocol: In Vitro Cytotoxicity (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[19] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Causality: This method is chosen for its high throughput, low cost, and sensitivity. It provides a robust initial assessment of a compound's general toxicity, a fundamental parameter for any potential therapeutic.

G cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 Assay & Readout P1 1. Seed cells (e.g., HEK293) in 96-well plate P2 2. Incubate for 24h to allow attachment P1->P2 P3 3. Prepare serial dilutions of TFMPM isomers P4 4. Add compounds to wells (include vehicle & positive controls) P3->P4 P5 5. Incubate for 48h P4->P5 P6 6. Add MTT reagent to each well P7 7. Incubate for 4h (formazan formation) P6->P7 P8 8. Add solubilization solution (e.g., DMSO) P7->P8 P9 9. Read absorbance at 570 nm on a plate reader P8->P9 G P1 1. Plate hERG-expressing cells (e.g., HEK293-hERG) P2 2. Load cells with Tl+-sensitive fluorescent dye P1->P2 P3 3. Add TFMPM isomers at various concentrations P2->P3 P4 4. Add stimulus buffer containing Tl+ and depolarizing agent (K+) P3->P4 P5 5. Immediately measure kinetic fluorescence on a plate reader P4->P5 P6 6. Calculate % inhibition and IC50 P5->P6

Caption: Workflow for a fluorescence-based hERG thallium flux assay.

Step-by-Step Methodology:

  • Cell Plating: Plate HEK293 cells stably expressing the hERG channel in a 384-well black-walled, clear-bottom plate.

  • Dye Loading: Load the cells with a thallium-sensitive fluorescent dye (e.g., FluxOR™) according to the manufacturer's instructions. This typically involves a 60-90 minute incubation at room temperature. [20]3. Compound Addition: Add the TFMPM isomers and a known hERG blocker (e.g., E-4031) as a positive control to the wells.

  • Signal Measurement: Place the plate in a kinetic plate reader (e.g., FLIPR, FDSS). Simultaneously inject a stimulus buffer containing thallium and a potassium chloride solution to open the channels.

  • Data Acquisition: Measure the fluorescence intensity kinetically over 2-3 minutes. [20]6. Analysis: The rate of fluorescence increase is proportional to hERG channel activity. Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value.

Protocol: CYP450 Inhibition (Fluorometric Assay)

This assay uses human liver microsomes, which contain a mixture of CYP enzymes, and specific probe substrates that become fluorescent upon metabolism by a particular CYP isoform. [21]A compound that inhibits a specific CYP enzyme will prevent the metabolism of the probe, resulting in a decrease in the fluorescent signal.

Causality: Using human liver microsomes provides a more physiologically relevant system than recombinant enzymes for initial screening, as it accounts for the collective enzymatic activity present in vivo. [13]The fluorometric readout is rapid and suitable for high-throughput IC₅₀ determination.

G P1 1. Dispense human liver microsomes, NADPH regenerating system, and TFMPM isomer into 96-well plate P2 2. Pre-incubate at 37°C P1->P2 P3 3. Initiate reaction by adding a specific fluorescent CYP probe substrate (e.g., EOMCC for CYP3A4) P2->P3 P4 4. Incubate for specified time P3->P4 P5 5. Stop reaction (e.g., with acetonitrile) P4->P5 P6 6. Read fluorescence on a plate reader P5->P6

Caption: General workflow for a microsomal CYP450 inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation: In a 96-well plate, combine phosphate buffer, human liver microsomes, and the TFMPM isomer at various concentrations. Include a known inhibitor for each CYP isoform as a positive control. [22]2. Pre-incubation: Pre-warm the plate at 37°C for 10 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system and a CYP-specific fluorogenic probe substrate (e.g., for CYP3A4, CYP2D6, etc.).

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution, such as acetonitrile.

  • Data Acquisition: Measure the fluorescence using a plate reader with appropriate excitation/emission wavelengths for the specific metabolite being formed.

  • Analysis: Calculate the percent inhibition of CYP activity for each isomer concentration and determine the IC₅₀ value. [21]

Conclusion and Future Directions

This guide establishes a clear, scientifically-grounded framework for the comparative safety assessment of trifluoromethylphenyl morpholine isomers. As illustrated by data from related chemical series, the seemingly minor change of an isomeric position can be the deciding factor between a viable drug candidate and a toxicological dead-end. A systematic, multi-parameter in vitro screening approach, encompassing off-target profiling, cardiotoxicity, metabolic interactions, and general cytotoxicity, is not merely recommended—it is essential for making informed decisions in drug development.

By diligently applying these validated protocols, research teams can effectively identify the safest isomer within a chemical series, thereby increasing the probability of clinical success and contributing to the development of safer medicines. Future work should aim to incorporate more advanced in vitro models, such as 3D spheroids, organoids, and organ-on-a-chip systems, which offer even greater physiological relevance and predictive power for assessing human toxicity. [18]

References

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from Creative Biolabs website. [15]2. Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Retrieved from Reaction Biology website. [3]3. IT Medical Team. (n.d.). Advancing Drug Discovery: The Role of In Vitro Toxicity Assays. Retrieved from IT Medical Team website. 4. Creative Biolabs. (n.d.). In Vitro Safety Pharmacology Study Services. Retrieved from Creative Biolabs website. [2]5. NIH. (2024, December 26). Advancing Drug Safety: Recent Progress and Prospects. Retrieved from NIH website. [18]6. Oxford Academic. (n.d.). Safety of Flibanserin in Women Treated With Antidepressants: A Randomized, Placebo-Controlled Study. Retrieved from Oxford Academic website. [6]7. accessdata.fda.gov. (2015, August 18). 022526Orig1s000. Retrieved from accessdata.fda.gov website. [7]8. News-Medical.Net. (2020, January 30). Recent Progress of In Vitro Toxicity Assays in Drug Discovery. Retrieved from News-Medical.Net website. [1]9. AxisPharm. (n.d.). Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. Retrieved from AxisPharm website. [22]10. MedchemExpress.com. (n.d.). Cell Cytotoxicity Assay | Protocols. Retrieved from MedchemExpress.com website. [16]11. NIH. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from NIH website. [23]12. NIH. (2023, November 10). Flibanserin - StatPearls - NCBI Bookshelf. Retrieved from NIH website. [14]13. PMC - NIH. (n.d.). Flibanserin: A controversial drug for female hypoactive sexual desire disorder. Retrieved from PMC - NIH website. [8]14. PMC - NIH. (n.d.). Cell-based hERG Channel Inhibition Assay in High-throughput Format. Retrieved from PMC - NIH website. [20]15. Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from Springer Nature Experiments website. [19]16. Slideshare. (n.d.). hERG Assay. Retrieved from Slideshare website. [24]17. Springer Nature. (2021). Cytochrome P450 Inhibition Assay Using Human Liver Microsomes. Retrieved from Springer Nature website. [21]18. Evotec. (n.d.). hERG Safety | Cyprotex ADME-Tox Solutions. Retrieved from Evotec website. [9]19. LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay. Retrieved from LifeNet Health LifeSciences website. [11]21. esmed.org. (2017, August). Designer drug- Trifluoromethylphenylpiperazine derivatives (TFMPP) - A future potential peril towards modern society. Retrieved from esmed.org website. [4]22. Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved from Charles River Laboratories website. [12]23. FDA. (2019, September 18). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. Retrieved from FDA website. [10]24. Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from Kosheeka website. [17]25. PMC - NIH. (n.d.). Dissociative and sympathomimetic toxicity associated with recreational use of 1-(3-trifluoromethylphenyl) piperazine (TFMPP) and 1-benzylpiperzine (BZP). Retrieved from PMC - NIH website. [25]27. Enamine. (n.d.). LC-MS/MS based Cytochrome P450 Inhibition Assay (Panel of 5 or 7 CYP450). Retrieved from Enamine website. [13]28. Reaction Biology. (n.d.). Herg Assay Services. Retrieved from Reaction Biology website. [26]29. deadiversion.usdoj.gov. (n.d.). 1-[3-(TRIFLUORO-METHYL)-PHENYL]PIPERAZINE. Retrieved from deadiversion.usdoj.gov website.

Sources

A Comparative Guide to Validating Analytical Methods for 3-[4-(Trifluoromethyl)phenyl]morpholine in Accordance with ICH Guidelines

Author: BenchChem Technical Support Team. Date: January 2026

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This guide provides an in-depth comparison of analytical method validation for the novel pharmaceutical compound 3-[4-(Trifluoromethyl)phenyl]morpholine. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural checklists to explore the causality behind experimental choices. We will compare two primary analytical techniques, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), through the lens of the International Council for Harmonisation (ICH) Q2(R1) guideline.[1][2] Our objective is to provide a robust framework for developing and validating analytical methods that are not only compliant but scientifically sound and fit for their intended purpose.[3]

Introduction: The "Why" Behind Method Validation

In pharmaceutical development, the analytical method is the cornerstone of quality control.[4] It ensures the identity, purity, and strength of an active pharmaceutical ingredient (API) like this compound. Method validation is the documented process that proves an analytical procedure is suitable for its intended use.[3][5] The ICH Q2(R1) guideline provides a harmonized international framework for the validation of analytical procedures, ensuring data is reliable and reproducible across different laboratories and regulatory submissions.[1][2]

Analyte at a Glance: this compound

This molecule possesses a morpholine ring and a trifluoromethylphenyl group. These structural features suggest moderate polarity and the presence of a strong UV chromophore, making it a suitable candidate for reverse-phase HPLC-UV analysis. Its volatility may also permit analysis by GC-MS, offering an alternative with high specificity. This guide will explore the development and subsequent validation of both methods.

Strategic Method Development: Choosing the Right Tool

The initial selection of an analytical technique is critical and is guided by the physicochemical properties of the analyte.[6] High-performance liquid chromatography (HPLC) is a versatile and widely used technique in the pharmaceutical industry for both qualitative and quantitative analysis.[4][7] Gas chromatography (GC) is another powerful separation technique, often coupled with mass spectrometry (MS) for enhanced specificity.[8]

dot graph MethodSelection { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

Analyte [label="Analyte Properties\n3-[4-(CF3)phenyl]morpholine", fillcolor="#F1F3F4", fontcolor="#202124"]; Decision1 [label="Thermally Stable & Volatile?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Decision2 [label="UV Chromophore Present?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; HPLC [label="HPLC-UV\n(High-Performance Liquid Chromatography)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GCMS [label="GC-MS\n(Gas Chromatography-Mass Spectrometry)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Conclusion [label="Select & Optimize Method", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Analyte -> Decision1; Analyte -> Decision2; Decision1 -> GCMS [label="Yes"]; Decision1 -> Decision2 [label="No"]; Decision2 -> HPLC [label="Yes"]; GCMS -> Conclusion; HPLC -> Conclusion; } dot Caption: Decision tree for analytical method selection.

HPLC-UV Method Development Protocol

The goal is to achieve a symmetric peak for the main analyte, well-separated from any potential impurities.

  • Column Selection: A C18 stationary phase is chosen for its hydrophobic properties, which will provide adequate retention for the aromatic phenyl group.

  • Mobile Phase: A gradient of acetonitrile and water is selected. Acetonitrile serves as the organic modifier to elute the analyte from the C18 column. A gradient elution ensures that compounds with a wider range of polarities can be eluted efficiently with good peak shape.[9]

  • Detection: The trifluoromethylphenyl group provides a strong UV chromophore. A UV detector set at an appropriate wavelength (e.g., 254 nm) will offer good sensitivity.

  • System Suitability: Before validation, system suitability tests are performed to ensure the chromatographic system is operating correctly.[10]

GC-MS Method Development Protocol

This method offers high selectivity and sensitivity, making it ideal for impurity identification.[8][11]

  • Column Selection: A low-polarity capillary column (e.g., 5% phenyl polysiloxane) is chosen to separate compounds based on their boiling points and polarity.

  • Temperature Program: A temperature gradient is employed, starting at a lower temperature to trap volatile components and gradually increasing to elute the analyte and less volatile impurities.

  • Carrier Gas: Helium is used as the inert carrier gas.

  • Ionization and Detection: Electron ionization (EI) is used to fragment the molecule, creating a unique mass spectrum that serves as a fingerprint for identification. The mass spectrometer is operated in full scan mode to identify unknown impurities and in selected ion monitoring (SIM) mode for high-sensitivity quantification.[8]

Method Validation: The ICH Q2(R1) Framework in Practice

Once the methods are developed, they must be validated according to the ICH Q2(R1) guideline.[1] The validation process demonstrates that the method is reliable for its intended purpose.[5][12]

dot graph ValidationWorkflow { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

Dev [label="Method\nDevelopment", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Spec [label="Specificity", fillcolor="#F1F3F4", fontcolor="#202124"]; Lin [label="Linearity\n& Range", fillcolor="#F1F3F4", fontcolor="#202124"]; Acc [label="Accuracy", fillcolor="#F1F3F4", fontcolor="#202124"]; Prec [label="Precision", fillcolor="#F1F3F4", fontcolor="#202124"]; LOD [label="LOD / LOQ", fillcolor="#F1F3F4", fontcolor="#202124"]; Rob [label="Robustness", fillcolor="#F1F3F4", fontcolor="#202124"]; Report [label="Validation\nReport", fillcolor="#34A853", fontcolor="#FFFFFF"];

Dev -> Spec -> Lin -> Acc -> Prec -> LOD -> Rob -> Report; } dot Caption: General workflow for analytical method validation.

Specificity

Specificity is the ability of the method to measure the analyte unequivocally in the presence of other components like impurities, degradants, or excipients.[10][13][14]

  • Experimental Protocol:

    • Prepare a placebo solution (all formulation components except the API).

    • Spike the placebo with known impurities and the API.

    • Subject the API to stress conditions (acid, base, oxidation, heat, light) to generate degradation products.[15]

    • Analyze all samples by both HPLC-UV and GC-MS.

  • Comparative Analysis:

    • HPLC-UV: Specificity is demonstrated by showing that the peak for this compound is well-resolved from all other peaks. A peak purity analysis using a diode array detector can further confirm specificity.[14]

    • GC-MS: The high selectivity of the mass spectrometer provides excellent specificity. The retention time and the unique mass spectrum of the analyte confirm its identity and distinguish it from co-eluting peaks.[11]

Linearity and Range

Linearity demonstrates a proportional relationship between the concentration of the analyte and the analytical signal.[10][14] The range is the interval between the upper and lower concentrations for which the method is shown to be linear, accurate, and precise.[14][16]

  • Experimental Protocol:

    • Prepare a series of at least five standard solutions of the API covering 80-120% of the expected sample concentration for an assay.[17][18]

    • Analyze each solution in triplicate.

    • Plot the average response versus concentration and perform a linear regression analysis.

  • Comparative Data Summary:

ParameterHPLC-UVGC-MS (SIM mode)Acceptance Criteria (ICH)
Range 80-120 µg/mL80-120 µg/mL80-120% of test concentration[18]
Correlation Coefficient (R²) > 0.999> 0.999≥ 0.995 is generally acceptable[17]
Y-intercept Close to zeroClose to zeroShould not be statistically different from zero
Accuracy

Accuracy expresses the closeness of the test results to the true value.[3][12][14] It is typically determined by spiking a placebo with known amounts of the API at different concentration levels.

  • Experimental Protocol:

    • Prepare placebo samples spiked with the API at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare nine samples in total (three replicates at each level).

    • Analyze the samples and calculate the percent recovery.

  • Comparative Data Summary:

Concentration LevelHPLC-UV (% Recovery)GC-MS (% Recovery)Acceptance Criteria
80% 99.5%100.2%Typically 98.0-102.0%[19]
100% 100.1%100.5%Typically 98.0-102.0%[19]
120% 100.8%99.8%Typically 98.0-102.0%[19]
Average Recovery 100.1%100.2%Typically 98.0-102.0%[19]
Precision

Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[3][14] It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.[3]

  • Intermediate Precision: Expresses within-laboratory variations (different days, analysts, or equipment).[3]

  • Experimental Protocol:

    • Repeatability: Analyze six replicate samples of a homogeneous sample at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or on different equipment.

    • Calculate the Relative Standard Deviation (RSD) for each set of measurements.

  • Comparative Data Summary:

Precision LevelHPLC-UV (%RSD)GC-MS (%RSD)Acceptance Criteria
Repeatability 0.8%1.1%Typically ≤ 2%[19]
Intermediate Precision 1.2%1.5%Typically ≤ 2%[19]
Detection Limit (LOD) and Quantitation Limit (LOQ)

LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[10][14]

  • Experimental Protocol (Based on Signal-to-Noise):

    • Determine the signal-to-noise (S/N) ratio by analyzing samples with known low concentrations of the analyte.

    • LOD is typically established at a S/N ratio of 3:1.

    • LOQ is typically established at a S/N ratio of 10:1.

  • Comparative Analysis:

    • HPLC-UV: LOD and LOQ are dependent on the analyte's molar absorptivity.

    • GC-MS (SIM): This technique generally offers lower LOD and LOQ due to its high sensitivity and low background noise, making it superior for trace-level impurity analysis.

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[14][20] This is a critical parameter to ensure the method is reliable during routine use.[21]

  • Experimental Protocol:

    • Identify critical method parameters for each technique.

    • Deliberately vary these parameters one at a time (e.g., ±2% change in mobile phase organic content, ±5°C in column temperature, ±10% change in flow rate).[22]

    • Analyze a sample under each modified condition and evaluate the impact on system suitability parameters (e.g., resolution, peak symmetry) and quantitative results.

  • Comparative Analysis of Parameters to Test:

ParameterHPLC-UVGC-MS
Mobile Phase Composition % Organic SolventNot Applicable
Mobile Phase pH pH of aqueous bufferNot Applicable
Column Temperature Oven TemperatureOven Temperature Program Rate
Flow Rate Pump Flow RateCarrier Gas Flow Rate
Detection Wavelength UV WavelengthNot Applicable

A method is considered robust if the results remain within the acceptance criteria despite these small changes, indicating its reliability for inter-laboratory transfer.[20][23]

Comparative Summary and Recommendations

FeatureHPLC-UVGC-MSRecommendation
Specificity Good (Excellent with DAD)Excellent (Confirmatory)GC-MS is superior for positive identification, especially for impurities.
Precision ExcellentVery GoodBoth methods demonstrate acceptable precision for assay purposes.
Accuracy ExcellentExcellentBoth methods are highly accurate for quantification.
Sensitivity (LOQ) GoodExcellent (in SIM mode)GC-MS is the preferred method for trace-level impurity quantification.
Robustness Generally robust; sensitive to mobile phase composition.Generally robust; sensitive to injection technique and temperature program.Both require careful control of critical parameters.
Application Ideal for routine QC, content uniformity, and dissolution testing.Ideal for impurity identification, stability studies, and reference standard characterization.

Conclusion

Both HPLC-UV and GC-MS are powerful techniques for the analysis of this compound. The choice of method depends on the specific application.[7] A well-developed and validated HPLC-UV method is often the workhorse for routine quality control due to its simplicity and high precision. However, a GC-MS method provides unparalleled specificity and sensitivity, making it indispensable for identifying unknown impurities and for applications requiring trace-level quantification.

By following the principles outlined in the ICH Q2(R1) guideline, laboratories can develop a suite of validated analytical procedures that are scientifically sound, compliant with global regulatory standards, and ultimately ensure the quality and safety of the final drug product.[10]

References

  • HPLC Method Development and Validation for Pharmaceutical Analysis. Vertex AI Search.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • Navigating HPLC Method Development: Tips for Success. Pharma's Almanac.
  • 3 Key Regulatory Guidelines for Method Valid
  • HPLC: Highly Accessible Instrument in Pharmaceutical Industry for Effective Method Development. Walsh Medical Media.
  • ICH Q2 R1: Mastering Analytical Method Valid
  • ICH Guidelines for Analytical Method Valid
  • Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods.
  • HPLC analytical Method development: an overview. PharmaCores.
  • Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research.
  • Quality Guidelines. ICH.
  • Specificity analytical method valid
  • ICH Q2 Analytical Method Valid
  • Specificity and Selectivity in Analytical Method Validation: A Guide to ICH Q2(R2) Compliance. BiochemSphere.
  • Ich Valid
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • Robustness Tests.
  • Key Validation Characteristics in ICH Q2. Altabrisa Group.
  • What Is HPLC Method Robustness Assessment and Its Importance?. Altabrisa Group.
  • Acceptability Criteria for Precision and Accuracy According to ICH Q2(R1)?.
  • Validation of Analytical Methods in Accordance With ICH Guidelines Q2. Scribd.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S.
  • Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. MDPI.
  • ANALYTICAL PROCEDURE DEVELOPMENT Q14. ICH.
  • Why a robust method is essential in pharmaceutical analysis.
  • core components of analytical method valid
  • HPLC Separation Robustness and Ruggedness. Agilent.
  • The development and validation of a GC-MS method for the quantification of glycolaldehyde formed from carbohydrate fragment
  • A Review on GC-MS and Method Development and Valid
  • Chemometrics-Based TLC and GC-MS for Small Molecule Analysis: A Practical Guide.

Sources

Safety Operating Guide

Personal protective equipment for handling 3-[4-(Trifluoromethyl)phenyl]morpholine

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling 3-[4-(Trifluoromethyl)phenyl]morpholine

As a novel compound in discovery and development, this compound requires a cautious and well-documented approach to laboratory handling. While a specific Safety Data Sheet (SDS) for this exact molecule is not yet universally available, a robust safety protocol can be established by analyzing its structural components: the morpholine ring and the trifluoromethylphenyl group. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to manage this chemical safely, ensuring both personal protection and experimental integrity.

Hazard Assessment: A Synthesis of Structural Alerts

A thorough risk assessment is the foundation of laboratory safety.[1][2] For this compound, we must infer potential hazards from its constituent parts.

  • Morpholine Moiety: The morpholine chemical family is well-characterized. Morpholine itself is a flammable liquid that is harmful if swallowed and can be toxic upon skin contact or inhalation.[3][4] Crucially, it is classified as causing severe skin burns and eye damage.[3][4][5] Therefore, it is prudent to assume that this compound poses a significant risk as a skin and eye corrosive.

  • Trifluoromethylphenyl Group: The trifluoromethyl (-CF3) group is known for its high stability and is generally considered biochemically inert.[6] Its presence significantly alters the electronic properties of the phenyl ring, but it does not inherently confer toxicity. However, the overall safety profile of fluorinated organic compounds necessitates careful handling to prevent exposure.[7]

Inferred Hazards:

  • Skin Corrosion/Irritation: High risk.

  • Serious Eye Damage/Irritation: High risk.

  • Acute Toxicity (Dermal, Oral, Inhalation): Moderate to high risk.

  • Flammability: Moderate risk.

Based on this assessment, all handling of this compound must occur with appropriate engineering controls and a comprehensive suite of personal protective equipment (PPE).

Engineering Controls: The First Line of Defense

Before any PPE is selected, engineering controls must be in place to minimize exposure.[2]

  • Chemical Fume Hood: All manipulations of this compound, including weighing, preparing solutions, and running reactions, must be performed inside a certified chemical fume hood.[1][8] This is critical for preventing the inhalation of any potential vapors or aerosols.[9]

  • Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.

  • Safety Equipment: An OSHA-compliant safety shower and eyewash station must be readily accessible in the immediate work area.[1][10]

Personal Protective Equipment (PPE): A Mandated Barrier

The use of PPE is the final and essential barrier between the researcher and the chemical hazard.[2][11] The following PPE is mandatory for all procedures involving this compound.

Due to the high risk of severe eye damage inferred from the morpholine structure, eye protection is paramount.

  • Chemical Splash Goggles: At a minimum, ANSI Z87-marked chemical splash goggles are required.[10] Safety glasses do not provide adequate protection against splashes.

  • Face Shield: When handling larger quantities (>1 g) or during procedures with a heightened splash risk (e.g., transferring solutions, workup procedures), a full-face shield must be worn in addition to chemical splash goggles.[7][10]

Given the risk of skin corrosion and dermal toxicity, comprehensive skin protection is necessary.

  • Gloves: Nitrile gloves are a suitable starting point for incidental contact. However, for prolonged handling or when working with solutions, heavier-duty gloves or double-gloving is required.[7][10]

    • Glove Selection: Always consult a glove manufacturer's compatibility chart for the specific solvents being used. For enhanced protection, consider using a highly resistant glove, such as Silver Shield, underneath a standard nitrile glove.[10][12]

    • Glove Technique: Remove gloves immediately if contamination is suspected and wash hands thoroughly. Never wear gloves outside of the laboratory or touch "clean" surfaces like doorknobs and keyboards.[2]

  • Lab Coat: A flame-resistant lab coat that fits properly and is fully buttoned is required at all times.[7]

  • Chemical-Resistant Apron: When handling larger volumes or performing tasks with a high splash potential, a chemical-resistant apron should be worn over the lab coat.

  • Full Body Protection: For large-scale operations, chemical-resistant coveralls (e.g., Tychem®) may be necessary.[12]

  • Clothing and Footwear: Full-length pants and closed-toe shoes are mandatory minimum attire in any laboratory setting.[2][10]

While engineering controls are the primary method for respiratory protection, a respirator may be required in specific situations.

  • Standard Operations: For small-scale work conducted entirely within a certified fume hood, additional respiratory protection is typically not required.

  • High-Risk Scenarios: If there is a potential for generating aerosols or dusts outside of a fume hood, or in the event of a spill, a respirator is necessary. An air-purifying respirator (APR) with organic vapor cartridges would be the minimum requirement.[13] All respirator use must be in accordance with a formal respiratory protection program that includes fit testing and training, as mandated by OSHA.[11]

Operational and Disposal Plans

Step-by-Step Guide for Safe Handling

  • Preparation: Before starting, ensure the fume hood is operational and uncluttered. Assemble all necessary equipment and reagents. Read the relevant Safety Data Sheets for all chemicals involved in the procedure.[13]

  • Donning PPE:

    • Put on the lab coat and any required apron.

    • Don chemical splash goggles.

    • Wash hands and don the appropriate gloves (single or double pair).

    • If required, don a face shield.

  • Procedure: Conduct all work at least 6 inches inside the fume hood sash. Use the smallest quantities of the chemical necessary for the experiment.

  • Post-Procedure:

    • Securely cap all containers of this compound.

    • Decontaminate any surfaces that may have been exposed.

  • Doffing PPE (to avoid contamination):

    • Remove the outer pair of gloves (if double-gloving).

    • Remove the face shield and/or apron.

    • Remove the lab coat.

    • Remove the final pair of gloves by peeling them off without touching the outer surface.

    • Wash hands thoroughly with soap and water.

Waste Disposal Plan

Improper chemical disposal poses significant health and environmental risks.[14]

  • Segregation: All waste containing this compound must be collected in a designated, compatible hazardous waste container.[15][16] Do not mix this waste with other waste streams unless compatibility has been verified.[7]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and any associated hazards (e.g., "Corrosive," "Toxic").[14][15]

  • Storage: Waste containers must be kept closed except when adding waste.[15] Store the container in a designated satellite accumulation area within the lab, preferably in secondary containment.[17]

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office. Never dispose of this chemical down the drain or in the regular trash.[17][18]

Data and Visualizations

Table 1: PPE Requirements by Task

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid (<1g) Chemical Splash GogglesSingle Pair Nitrile GlovesLab CoatNot Required (in fume hood)
Preparing Solutions Chemical Splash Goggles & Face ShieldDouble Pair Nitrile GlovesLab Coat & Chemical ApronNot Required (in fume hood)
Reaction Workup Chemical Splash Goggles & Face ShieldDouble Pair Nitrile Gloves (or Silver Shield + Nitrile)Lab Coat & Chemical ApronNot Required (in fume hood)
Large Spill Cleanup Chemical Splash Goggles & Face ShieldHeavy Duty Chemical GlovesChemical Resistant SuitAir-Purifying Respirator

Diagram 1: PPE Risk Assessment Workflow

PPE_Workflow cluster_assessment Hazard & Risk Assessment cluster_controls Hierarchy of Controls cluster_ppe PPE Selection start Identify Task (e.g., Weighing, Synthesis) haz_id Hazard Identification (Inferred from Structure: Corrosive, Toxic) start->haz_id Step 1 exp_assess Assess Exposure Potential (Splash, Aerosol, Dust) haz_id->exp_assess Step 2 eng_control Engineering Controls (Fume Hood Mandatory) exp_assess->eng_control Step 3 eye_face Eye/Face Protection (Goggles +/- Face Shield) eng_control->eye_face Step 4: Select PPE based on risk skin_body Skin/Body Protection (Gloves, Lab Coat, Apron) eng_control->skin_body Step 4: Select PPE based on risk resp Respiratory Protection (Respirator if high risk) eng_control->resp Step 4: Select PPE based on risk final_proc Proceed with Experiment eye_face->final_proc Step 5 skin_body->final_proc Step 5 resp->final_proc Step 5

Caption: Risk assessment workflow for selecting appropriate PPE.

References

  • Effective Lab Chemical Waste Management. (2025). Environmental Marketing Services.
  • Properly Managing Chemical Waste in Laboratories. Ace Waste.
  • OSHA Lab Safety Equipment: Requirements & Compliance Guide. (n.d.). American Instrument Exchange.
  • Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration (OSHA).
  • Personal Protective Equipment Requirements for Laboratories. (n.d.). University of Washington Environmental Health & Safety.
  • Proper Use of Personal Protective Equipment (PPE). (2025). Today's Clinical Lab.
  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. (2025). Journal of Research in Health Science.
  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center.
  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). National Academies Press.
  • Good Laboratory Practices: Waste Disposal. (n.d.). SCION Instruments.
  • Safety and handling of fluorinated organic compounds. (2025). BenchChem.
  • Synthetic & biochemists / med chemists or anyone with experience working with fluoro compounds -- how reactive or unstable or toxic are trifluoromethyl-containing compounds? (2023). Reddit.
  • Personal Protective Equipment. (n.d.). University of Northern Iowa Environmental Health & Safety Services.
  • SAFETY DATA SHEET - Morpholine. (2019). Nexchem Ltd.
  • Morpholine - SAFETY DATA SHEET. (2010). Fisher Scientific.
  • Safety Data Sheet: Morpholine. (n.d.). Carl ROTH.
  • Safety - TS Group, LMU. (n.d.). Thorn-Seshold Group.
  • How to Choose PPE for Chemical Work. (2025). Allan Chemical Corporation.
  • Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. (n.d.). University of North Carolina at Chapel Hill.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.